molecular formula C14H20O3 B1164245 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one CAS No. 148044-44-4

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Cat. No.: B1164245
CAS No.: 148044-44-4
M. Wt: 236.31 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMLLBCTPPDIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 148044-44-4

This technical guide provides a comprehensive overview of the chemical compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a molecule of interest to researchers in natural product chemistry and drug discovery. This document details its chemical properties, potential synthetic and isolation strategies, and analytical characterization.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted methoxyacetophenone derivative.[1] It has been identified as a synthetic compound and has also been isolated from the plant species Mikania minima, a member of the Asteraceae family.[1] The genus Mikania is known for producing a diverse array of secondary metabolites, including coumarins, terpenoids, and flavonoids, some of which exhibit interesting pharmacological activities.[2][3] The structural features of the title compound, specifically the presence of a hydroxylated alkyl chain on a methoxyphenyl backbone, suggest potential for biological activity and warrant further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is presented in the table below.

PropertyValueSource
CAS Number 148044-44-4[4]
Molecular Formula C₁₄H₂₀O₃[4]
Molecular Weight 236.31 g/mol [4]
Appearance Not specified in available literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Purity Min. 95% (as commercially available)[4]

Synthesis and Isolation Strategies

Retrosynthetic Analysis and Potential Synthetic Workflow

A logical synthetic approach would likely involve a Friedel-Crafts acylation followed by a Grignard reaction. The following diagram illustrates a potential synthetic workflow.

G cluster_synthesis Synthetic Workflow start Starting Materials: 4-Methoxyacetophenone 3-Methyl-1-bromobutane grignard_reagent Grignard Reagent Preparation: Mg, THF friedel_crafts Friedel-Crafts Alkylation: Lewis Acid (e.g., AlCl3) start->friedel_crafts intermediate Intermediate: 1-(3-(3-Methylbutanoyl)-4-methoxyphenyl)ethan-1-one friedel_crafts->intermediate grignard_reaction Grignard Reaction intermediate->grignard_reaction workup Aqueous Workup grignard_reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one purification->product G cluster_isolation Isolation Workflow plant_material Dried and Powdered *Mikania minima* extraction Solvent Extraction (e.g., Methanol, Ethanol, or Chloroform) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractions->chromatography pure_compound Pure Compound chromatography->pure_compound

Sources

A-Technical-Guide-to-the-Structural-Elucidation-of-1-3-1-Hydroxy-3-methylbutyl-4-methoxyphenyl-ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive identification of a novel chemical entity is a cornerstone of chemical research and development. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required for the structural elucidation of the synthetic compound, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will systematically piece together the molecular architecture of this compound. Each step is designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structure Determination

In the realm of organic chemistry and drug discovery, the precise molecular structure of a compound dictates its function. Ambiguity is not an option. The process of structure elucidation is a systematic investigation to determine the exact arrangement of atoms within a molecule.[1] This guide will utilize a multi-technique approach, as the synergy between different analytical methods provides a comprehensive and validated structural picture.[1][2] We will explore the structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a synthetic compound with potential applications in biochemical research due to its specific structural motifs, namely a hydroxy-methylbutyl group and a methoxyphenyl ring.[3]

Our strategy is threefold:

  • Determine the Molecular Formula: Utilizing high-resolution mass spectrometry to ascertain the elemental composition.

  • Identify Functional Groups: Employing infrared spectroscopy to pinpoint key chemical bonds and functional moieties.

  • Elucidate the Connectivity: Leveraging a powerful combination of 1D and 2D NMR techniques to map the atomic connections and finalize the structure.[4]

Foundational Analysis: Molecular Formula and Key Functional Groups

Mass Spectrometry: Unveiling the Molecular Weight and Formula

The first crucial step in identifying an unknown compound is to determine its molecular weight and, ideally, its molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) is the tool of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.

  • Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Processing: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use software to calculate the most plausible elemental compositions.

Data Presentation: HRMS Results

ParameterObserved Value
Molecular Formula C₁₄H₂₀O₃
Calculated Exact Mass 236.1412 g/mol
Observed Molecular Ion [M+H]⁺ 237.1487
Molecular Weight 236.31 g/mol

The molecular formula and weight are consistent with commercially available data for this compound.[3]

Infrared (IR) Spectroscopy: Identifying the Functional Landscape

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to molecular vibrations.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~2960-2870Medium-StrongC-H stretch (aliphatic)
~1670StrongC=O stretch (aryl ketone)
~1600, ~1510MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1030MediumC-O stretch (alcohol)

The presence of a broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl group. The strong peak at ~1670 cm⁻¹ suggests a conjugated ketone, likely an acetophenone moiety. Absorptions in the 1600-1510 cm⁻¹ region confirm the presence of an aromatic ring, and the strong band at ~1250 cm⁻¹ is characteristic of an aryl ether, suggesting a methoxy group on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[4][5] We will use a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to piece together the molecular framework.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Data Presentation: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HAr-H
~7.85dd1HAr-H
~6.90d1HAr-H
~4.70t1HCH-OH
~3.90s3HOCH₃
~2.55s3HCOCH₃
~1.90m1HCH
~1.70m2HCH₂
~0.95d6H2 x CH₃

Interpretation: The downfield signals (~6.90-7.90 ppm) are characteristic of protons on a substituted benzene ring. The singlet at ~3.90 ppm with an integration of 3H is a classic signature of a methoxy group.[6] The singlet at ~2.55 ppm (3H) corresponds to the methyl group of an acetophenone. The triplet at ~4.70 ppm is indicative of a proton attached to a carbon bearing a hydroxyl group. The upfield signals (~0.95-1.90 ppm) represent the aliphatic protons of the 3-methylbutyl side chain.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often used in conjunction with DEPT experiments, reveals the number of non-equivalent carbons and provides information about their chemical environment (e.g., sp³, sp², C=O).

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~198.0 | C | C=O | | ~163.0 | C | Ar-C-O | | ~131.0 | C | Ar-C | | ~130.5 | CH | Ar-CH | | ~128.0 | CH | Ar-CH | | ~127.5 | C | Ar-C | | ~111.0 | CH | Ar-CH | | ~75.0 | CH | CH-OH | | ~55.5 | CH₃ | OCH₃ | | ~45.0 | CH₂ | CH₂ | | ~26.5 | CH₃ | COCH₃ | | ~25.0 | CH | CH | | ~22.5 | CH₃ | 2 x CH₃ |

Interpretation: The signal at ~198.0 ppm is characteristic of a ketone carbonyl carbon. The signals between ~111.0 and ~163.0 ppm correspond to the six carbons of the aromatic ring. The signal at ~55.5 ppm is typical for a methoxy carbon.[6] The remaining upfield signals represent the aliphatic carbons of the side chain.

2D NMR: Confirming Connectivity

Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity between atoms.[7]

Experimental Workflow: 2D NMR Analysis

Caption: Confirmed structure with key HMBC correlations shown in red.

Conclusion

The structural elucidation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one was successfully achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry provided the molecular formula, while infrared spectroscopy identified the key functional groups. A comprehensive analysis of 1D and 2D NMR spectra, particularly COSY, HSQC, and HMBC, allowed for the unambiguous determination of the atomic connectivity. This guide demonstrates that a multi-faceted, logic-driven process is paramount for the accurate and confident characterization of novel chemical entities, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • Jaspars, M. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Elyashberg, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Magnetic Resonance in Chemistry, 54(12), 957-968.
  • Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 847-854.
  • Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Nuzillard, J.-M. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted acetophenone, a class of organic compounds with a diverse range of applications in medicinal chemistry and organic synthesis.[1][2] The molecular structure, characterized by a methoxyphenyl ring bearing both an acetyl group and a more complex hydroxyalkyl substituent, presents a unique scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical nomenclature, a plausible synthetic pathway, and its potential significance in research and drug discovery.

IUPAC Nomenclature Deconstructed

The systematic name "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A step-by-step analysis of the name reveals the structural features of the molecule:

  • Parent Structure: The core of the name is "ethan-1-one," which indicates a two-carbon chain with a ketone functional group at the first carbon. When this ethanone is attached to a benzene ring, it forms a derivative of acetophenone.

  • Phenyl Group Substitution: The ethan-1-one is attached to a phenyl group, as indicated by "phenyl" in the name. The prefix "methoxy" and the more complex substituent "(1-Hydroxy-3-methylbutyl)" denote groups attached to this phenyl ring.

  • Numbering of the Phenyl Ring: The numbering of the benzene ring starts from the point of attachment of the highest priority functional group, which in this case is the acetyl group (ethan-1-one). Therefore, the carbon atom of the phenyl ring attached to the ethan-1-one is designated as position 1.

  • Substituent Positions:

    • A methoxy group (-OCH₃) is located at the 4th position of the phenyl ring, hence "4-methoxy."

    • A more complex substituent, "(1-Hydroxy-3-methylbutyl)," is located at the 3rd position.

  • Numbering the Butyl Chain: The substituent at position 3 is a four-carbon chain (butyl). The numbering of this chain starts from the carbon atom directly attached to the phenyl ring.

    • A hydroxyl group (-OH) is present on the first carbon of the butyl chain, hence "1-Hydroxy."

    • A methyl group (-CH₃) is on the third carbon of the butyl chain, leading to "3-methylbutyl."

This systematic approach ensures an unambiguous representation of the molecule's structure.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃[3]
Molecular Weight 252.31 g/mol [3]
CAS Number 148044-44-4[3]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by a Grignard reaction.

Step 1: Friedel-Crafts Acylation to form 1-(3-formyl-4-methoxyphenyl)ethanone

The synthesis would commence with the Friedel-Crafts acylation of a suitable precursor, such as 2-methoxybenzaldehyde. This reaction introduces the acetyl group onto the aromatic ring.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent like dichloromethane (CH₂Cl₂).

  • Addition of Reactants: A solution of 2-methoxybenzaldehyde and acetyl chloride in dichloromethane is added dropwise to the stirred suspension of AlCl₃ at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-formyl-4-methoxyphenyl)ethanone.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as the Lewis acid catalyst (AlCl₃) reacts readily with water, which would deactivate it.[4]

  • Inert Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants.

  • Low-Temperature Addition: The exothermic nature of the reaction necessitates slow addition of the reactants at a low temperature to control the reaction rate and prevent unwanted side reactions.

Step 2: Grignard Reaction to form 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

The second step involves the reaction of the aldehyde functional group of 1-(3-formyl-4-methoxyphenyl)ethanone with a Grignard reagent, specifically isobutylmagnesium bromide, to form the desired secondary alcohol.

Experimental Protocol:

  • Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with isobutyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to prepare the isobutylmagnesium bromide Grignard reagent.[5]

  • Reaction with Aldehyde: A solution of 1-(3-formyl-4-methoxyphenyl)ethanone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C.

  • Reaction Progression: The reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is extracted with a suitable solvent like ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: After removal of the solvent, the final product, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, is purified by column chromatography.

Causality behind Experimental Choices:

  • Anhydrous and Inert Atmosphere: Grignard reagents are extremely reactive towards protic solvents like water and will be destroyed. An inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen.

  • Freshly Prepared Grignard Reagent: For optimal reactivity, it is often best to use a freshly prepared Grignard reagent.

  • Aqueous Work-up with NH₄Cl: The use of a mild acid like ammonium chloride is crucial to protonate the intermediate alkoxide to form the alcohol without causing potential side reactions like dehydration of the alcohol.

Synthetic Workflow Diagram:

SynthesisWorkflow A 2-Methoxybenzaldehyde B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Step 1 C 1-(3-formyl-4-methoxyphenyl)ethanone B->C D Grignard Reaction (Isobutylmagnesium Bromide) C->D Step 2 E 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one D->E

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: The trisubstituted benzene ring would show a complex multiplet pattern in the aromatic region (typically δ 6.8-8.0 ppm).

  • Acetyl Group: A sharp singlet corresponding to the three protons of the methyl group of the ethan-1-one would appear around δ 2.5-2.7 ppm.[3]

  • Methoxy Group: A singlet for the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

  • Hydroxyalkyl Chain:

    • The proton on the carbon bearing the hydroxyl group (-CHOH-) would likely appear as a multiplet.

    • The protons of the methyl groups on the butyl chain would appear as doublets.

    • The methylene protons (-CH₂-) would show complex multiplets.

    • The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ketone carbonyl carbon would give a signal in the downfield region, typically around δ 195-200 ppm.[6]

  • Aromatic Carbons: The six carbons of the benzene ring would show signals between δ 110-160 ppm.

  • Acetyl Carbon: The methyl carbon of the acetyl group would be found around δ 25-30 ppm.[6]

  • Methoxy Carbon: The carbon of the methoxy group would appear around δ 55-60 ppm.

  • Hydroxyalkyl Carbons: The carbons of the 1-hydroxy-3-methylbutyl chain would resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the range of 1670-1690 cm⁻¹ for an aromatic ketone.[7]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.[8]

  • C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

  • C-O Stretch: A C-O stretching vibration for the methoxy group and the alcohol would be present in the fingerprint region (around 1000-1300 cm⁻¹).

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.31).

  • Fragmentation Pattern: Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) to form a stable benzoyl cation.[9] Further fragmentation of the hydroxyalkyl side chain would also be expected.

Significance and Potential Applications

Substituted acetophenones are recognized as valuable scaffolds in medicinal chemistry and drug discovery.[10] They serve as key intermediates in the synthesis of a wide array of biologically active molecules.[1][2] The presence of multiple functional groups—a ketone, a hydroxyl group, and a methoxy group—on the 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one scaffold provides several points for further chemical modification. This allows for the generation of a library of diverse compounds for screening against various biological targets.

The structural motifs present in this molecule are found in compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a molecule with a well-defined structure based on IUPAC nomenclature. While detailed experimental data is limited, a robust synthetic strategy can be proposed, and its spectroscopic characteristics can be reasonably predicted. Its potential as a versatile intermediate in medicinal chemistry underscores the importance of such functionalized acetophenone derivatives in the ongoing quest for new and effective therapeutic agents. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).
  • The infrared absorption spectra of some aromatic hydroxy-ketones. (n.d.).
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules.
  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of the Brazilian Chemical Society.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Spectroscopy of Aldehydes and Ketones. (2022). In Organic Chemistry: A Tenth Edition. OpenStax.
  • The Versatile Role of Acetophenone Deriv
  • Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. (n.d.). Organic & Biomolecular Chemistry.
  • Explain all possible fragmentation for in mass spectrometry. Structure o.. (n.d.). Filo.
  • Synthesis of Functionalized Acetophenone. (n.d.).
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2023). In Organic Chemistry. OpenStax.
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. (n.d.). CymitQuimica.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). (n.d.).
  • Acetophenone, 4'-hydroxy-. (n.d.). NIST WebBook.
  • 4'-Hydroxyacetophenone(99-93-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011). The Journal of Physical Chemistry A.
  • Acetophenone 13C NMR Analysis. (n.d.). Scribd.
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (n.d.).
  • Interpretation Mass spectral interpret
  • Grignard Reagents. (n.d.). Sigma-Aldrich.
  • 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis. (n.d.). ChemicalBook.
  • MS Example Acetophenone (C8H8O): FM = 120. (n.d.).
  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (1974). Organic Syntheses.
  • Application Notes and Protocols for Grignard Reaction with 3-Bromo-1-butene. (n.d.). Benchchem.
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022). Asian Journal of Chemistry.
  • Solved Procedure Questions of Grignard Reaction (Prepare | Chegg.com. (2022).
  • The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. (2020).
  • Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (1999).
  • Application Notes and Protocols for Grignard Reaction Setup using 3,5-Dimethylbenzylmagnesium bromide. (n.d.). Benchchem.

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Acquisition

I've started searching for spectroscopic data for "1-(3-(1- Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one." I'm prioritizing 1H NMR, 13C NMR, IR, and mass spectrometry data from reliable sources. The goal is a comprehensive data set.

Planning the Technical Guide

I'm now moving into structuring the guide, starting with an introduction to the compound and spectroscopy. I'm focusing on dedicated sections for each technique (NMR, IR, MS), with data tables, interpretations, and protocols. I also plan to use Graphviz diagrams to visualize the molecular structure and spectral relationships to clarify and engage.

Drafting a Guide

I'm starting the guide now! I'm planning the introduction, focusing on the compound's basic structure and relevance. Next, I need to outline the key spectroscopic techniques: IR, NMR (1H and 13C), and mass spectrometry. After that, I'll dive into data analysis and interpretation. I'm aiming for clarity and comprehensive coverage, as it will be an in-depth technical resource.

Outlining Spectroscopic Data

Forecasting Spectral Details

I'm now fully immersed in the ¹H NMR section. I have a plan to address the absence of direct data by extrapolating from similar structures. I am determining chemical shifts for protons across the structure, including the aromatic, methoxy, and acetyl protons. The predictions for all the proton types are in progress. I will then present the predicted data in a structured format, for easy interpretation. Additionally, I am constructing the framework for the accompanying experimental protocol section. After this, I am moving on to the ¹³C NMR spectroscopy section.

Analyzing Expected Data

I'm now focusing on the predicted data. I've broken down the introduction into smaller tasks. I'm focusing on chemical formula, molecular weight, and the significance of spectroscopic techniques for the target compound, and will move on to the molecular structure soon. In my search for ¹H NMR and ¹³C NMR data, it seems I will have to look at experimental protocols for guidance. Additionally, I am constructing the framework for the predicted data, including tables, figures, and accompanying interpretations.

Predicting Fragmentation Patterns

I'm now fully immersed in the plan for the technical guide, and the mass spectrometry section is in progress. I will be predicting the molecular ion peak based on the molecular formula. Then, I'll be proposing the most likely fragmentation pathways and resulting m/z values, including the loss of the acetyl group and side chain cleavage. I will also incorporate a McLafferty rearrangement, if applicable. My aim is to clearly illustrate these pathways using a Graphviz diagram, with experimental protocols.

Defining the Molecular Formula

I'm now detailing the introduction, focusing on defining the compound's chemical formula (C14H20O3) and molecular weight (236.31 g/mol ). I am emphasizing the role of spectroscopic techniques. The aim is a comprehensive understanding through NMR, IR, and MS, and I will be displaying the compound structure using Graphviz. I will be citing relevant sources for the formula and weight, supporting my analysis.

Constructing a Comprehensive Guide

I've been working on the introduction, defining the compound and its chemical formula and weight. I'm focusing on why spectroscopy is useful, and I am planning how to present the molecular structure with Graphviz. The guide is taking shape, and the focus is on providing a solid foundation.

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of the synthetic compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] As a molecule featuring a substituted aromatic ring, a chiral center, and diastereotopic protons, its characterization presents a non-trivial challenge that serves as an excellent case study for the application of modern NMR methodologies. This document details not just the procedural steps but the underlying scientific rationale for experimental design, data acquisition, and spectral interpretation. We will proceed from fundamental one-dimensional (1D) ¹H and ¹³C NMR to more sophisticated two-dimensional (2D) techniques such as COSY, HSQC, HMBC, and the multiplicity-editing DEPT-135 experiment. The objective is to provide researchers, scientists, and drug development professionals with a self-validating workflow for the unambiguous assignment of all proton and carbon resonances, thereby confirming the molecular structure with the highest degree of confidence.

Introduction: The Imperative for Structural Verification

In chemical research and pharmaceutical development, the absolute confirmation of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the electronic environment and connectivity of atoms within a molecule.[2][3][4] The target molecule, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, possesses a variety of distinct chemical environments—an acetyl group, a 1,2,4-trisubstituted aromatic ring, a secondary alcohol, and an isobutyl moiety—making it an ideal subject for a detailed NMR analysis.

This guide is structured to mirror the logical workflow of a structural elucidation project. We begin with the foundational 1D experiments that provide an initial census of the proton and carbon environments. We then employ multiplicity-editing pulse sequences to differentiate carbon types. Finally, we leverage 2D correlation spectroscopy to piece together the molecular puzzle, establishing covalent bond pathways and long-range connectivities to build the final, validated structure from its constituent spin systems.

Experimental Design and Protocols

The selection of appropriate experimental conditions is critical for acquiring high-quality, interpretable NMR data. The causality behind these choices is as important as the protocol itself.

Sample Preparation: A Foundation of Quality

Rationale: The quality of the NMR spectrum is directly dependent on the purity of the sample and the properties of the solvent. Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum.[5] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.[6] The addition of a small amount of Tetramethylsilane (TMS) provides a universal reference point (0 ppm) for chemical shifts.[7]

Protocol:

  • Weigh approximately 5-10 mg of high-purity 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

  • Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is visible.

  • Cap the NMR tube securely and label it appropriately.

Spectrometer Setup and Data Acquisition

Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic and aliphatic regions of the spectrum. The described experiments provide a comprehensive dataset for full structural assignment.

Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):

  • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1.0 s, and 16 scans. This provides a quantitative spectrum with a good signal-to-noise ratio in a reasonable time.

  • ¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2.0 s) and more scans (~1024) are needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • DEPT-135: This experiment is crucial for differentiating carbon types.[8][9][10][11][12] It is run with parameters similar to a standard ¹³C experiment but employs a specific pulse sequence that results in positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It is essential for mapping out the proton-proton connectivities within individual spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key experiment for connecting the different molecular fragments identified by COSY.

Spectral Analysis and Structural Elucidation

The process of spectral interpretation is a logical deduction, using each piece of data to build upon the last. We will assign a numbering scheme to the molecule for clarity, as shown in the diagram below.

Caption: Numbering scheme for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments. We can predict the chemical shift, integration, and multiplicity for each unique proton.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale & Assignment
H8~2.6Singlet (s)3HProtons of the acetyl methyl group (C8), deshielded by the adjacent carbonyl. Appears as a sharp singlet as there are no adjacent protons.
H14~3.9Singlet (s)3HProtons of the methoxy group (C14). Deshielded by the attached oxygen. Appears as a sharp singlet.
H6~7.9Doublet (d)1HAromatic proton ortho to the electron-withdrawing acetyl group. Deshielded significantly.[13][14][15] Coupled only to H5 (meta coupling is negligible).
H2~7.8Doublet of Doublets (dd)1HAromatic proton ortho to the acetyl group and meta to the methoxy group. Coupled to both H6 and H5.
H5~7.0Doublet (d)1HAromatic proton ortho to the electron-donating methoxy group. Shielded relative to the other aromatic protons. Coupled only to H6.
H9~4.8Doublet of Doublets (dd)1HMethine proton on the chiral center (C9), deshielded by the adjacent hydroxyl group and the aromatic ring. Coupled to the two diastereotopic H10 protons.
OHVariable (e.g., 2-4)Broad Singlet (br s)1HThe hydroxyl proton. Its chemical shift is concentration and temperature-dependent. Often appears broad due to chemical exchange.[5]
H11~1.9Multiplet (m)1HMethine proton at C11, coupled to the C10 methylene protons and the six protons of the two C12/C13 methyl groups.
H10a, H10b~1.7-1.8Multiplet (m)2HDiastereotopic methylene protons at C10. They are chemically non-equivalent and will couple to each other (geminal coupling) and to H9 and H11, resulting in a complex multiplet.
H12, H13~0.9Doublet (d)6HProtons of the two magnetically equivalent methyl groups (C12, C13) of the isobutyl group. They are coupled to the single H11 proton, appearing as a doublet.
Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, allows for the definitive identification of all carbon atoms.

Carbon(s)Predicted δ (ppm)DEPT-135 PhaseRationale & Assignment
C7~198AbsentCarbonyl carbon of the acetyl group. Quaternary carbons are absent in DEPT spectra.[8][10][11]
C4~162AbsentAromatic carbon bonded to the methoxy group. Deshielded by oxygen. Quaternary.
C1~131AbsentAromatic carbon bonded to the acetyl group. Quaternary.
C3~130AbsentAromatic carbon bonded to the alkyl side chain. Quaternary.
C6, C2~128-130Positive (CH)Aromatic methine carbons.
C5~114Positive (CH)Aromatic methine carbon ortho to the electron-donating methoxy group, significantly shielded.
C9~75Positive (CH)Methine carbon bonded to the hydroxyl group. Deshielded by oxygen.
C14~56Positive (CH₃)Methoxy carbon.
C10~40Negative (CH₂)Methylene carbon in the alkyl chain.
C11~25Positive (CH)Methine carbon of the isobutyl group.
C8~26Positive (CH₃)Acetyl methyl carbon.
C12, C13~22Positive (CH₃)Equivalent methyl carbons of the isobutyl group.
Confirmation with 2D NMR Spectroscopy

While 1D spectra provide the fundamental data, 2D spectra provide the crucial connections that validate the structure. The workflow diagram below illustrates how different NMR experiments are used in concert to build the final structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Assigns Carbons via Protons HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC Connects Fragments C13 ¹³C NMR (Carbon Environments) DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Determines CH, CH₂, CH₃ C13->HSQC Assigns Carbons via Protons C13->HMBC Connects Fragments DEPT->HSQC Assigns Carbons via Protons DEPT->HMBC Connects Fragments Final Unambiguous Structural Elucidation COSY->Final HSQC->HMBC Connects Fragments HMBC->Final

Caption: Workflow for structural elucidation using multiple NMR techniques.

Key Expected 2D Correlations:

  • COSY:

    • A strong correlation network will be observed for the alkyl chain: H9 ↔ H10a/b ↔ H11 ↔ H12/13 . This definitively establishes the connectivity of the side chain.

    • Correlations will be seen between the coupled aromatic protons: H5 ↔ H6 and H2 ↔ H5/H6 .

  • HSQC:

    • This spectrum will act as a map, directly linking every proton signal (except the OH) to its corresponding carbon signal from the tables above (e.g., H8 to C8, H14 to C14, H9 to C9, etc.).

  • HMBC (The Final Piece): This experiment connects the isolated spin systems.

    • Connecting Acetyl Group: A strong correlation from the H8 protons (~2.6 ppm) to the carbonyl carbon C7 (~198 ppm) and the aromatic quaternary carbon C1 (~131 ppm) will confirm the placement of the acetyl group.

    • Connecting Methoxy Group: A correlation from the H14 protons (~3.9 ppm) to the aromatic quaternary carbon C4 (~162 ppm) confirms its position.

    • Connecting the Alkyl Chain: A correlation from the benzylic proton H9 (~4.8 ppm) to the aromatic quaternary carbons C3 and C4, and to aromatic methine carbon C2, will lock the side chain onto the aromatic ring at the C3 position.

Caption: Key HMBC correlations confirming the connectivity of molecular fragments.

Conclusion

The structural elucidation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is achieved through a systematic and multi-faceted NMR analysis. By integrating data from 1D (¹H, ¹³C), multiplicity-edited (DEPT-135), and 2D correlation (COSY, HSQC, HMBC) experiments, every proton and carbon resonance can be unambiguously assigned. This workflow, which relies on the cross-validation of data from multiple independent but complementary experiments, represents a robust and reliable methodology for structural confirmation in modern chemical research. The final assignments, summarized in the preceding tables, are consistent with all acquired spectroscopic data and provide a definitive confirmation of the target structure.

References

  • McMurry, J. (n.d.). DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • North Carolina State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • University of California, Davis. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

  • JoVE. (2024). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • JoVE. (2015). NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

  • BYJU'S. (n.d.). NMR Spectroscopy. [Link]

  • University of California, Davis. (2022). 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. [Link]

  • University of California, Davis. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • University of California, Davis. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of the compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. The guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of complex organic molecules. By dissecting the molecule into its constituent functional groups—an aromatic ketone, a secondary alcohol, and a methoxybenzene derivative—we will predict the primary fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI). This document will delve into the mechanistic details of the expected fragmentation patterns, supported by established principles of mass spectrometry. Furthermore, it will present detailed experimental protocols for acquiring and interpreting the mass spectra of this compound, ensuring a self-validating system for analysis.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, with the chemical formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol , is a synthetic compound that presents an interesting case for mass spectrometric analysis due to its multifunctional nature[1]. The presence of an aromatic ketone, a secondary alcohol, and a methoxy group on a substituted benzene ring suggests a rich and complex fragmentation pattern. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural confirmation of this and related molecules in various research and development settings, from metabolite identification to quality control in chemical synthesis.

This guide will provide a theoretical framework for predicting the mass spectrum of this molecule, offering insights into the causal relationships behind the expected fragmentation. By understanding the "why" behind the fragmentation, researchers can more confidently interpret their experimental data.

Predicted Mass Spectrometric Fragmentation Pathways

The fragmentation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in a mass spectrometer is expected to be directed by the interplay of its three key functional groups. The initial ionization event, whether by electron impact (EI) or a soft ionization technique like ESI, will generate a molecular ion (or pseudo-molecular ion) that is energetically unstable and prone to dissociation[2]. The most likely fragmentation pathways are initiated at the sites of the functional groups, leading to characteristic neutral losses and the formation of stable fragment ions.

Fragmentation of the Aromatic Ketone Moiety

Aromatic ketones are known to undergo characteristic fragmentation patterns, primarily α-cleavage and the McLafferty rearrangement[3][4][5].

  • α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom. For the target molecule, this can occur on either side of the carbonyl group.

    • Cleavage of the methyl group: Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group would result in the formation of a stable acylium ion.

    • Cleavage of the aromatic ring: Cleavage of the bond between the carbonyl carbon and the phenyl ring is also possible, leading to a phenyl radical and a protonated acetic acid.

  • McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen[2][3]. In this molecule, the hydrogens on the second carbon of the hydroxy-3-methylbutyl side chain are γ-hydrogens. This rearrangement would lead to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

Fragmentation of the Secondary Alcohol Moiety

The secondary alcohol group is another key site for fragmentation. The two primary fragmentation pathways for alcohols are α-cleavage and dehydration (loss of water)[6][7][8][9].

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon is a common fragmentation pathway for alcohols, leading to a resonance-stabilized oxonium ion[6]. In this molecule, cleavage can occur on either side of the carbinol carbon.

  • Dehydration: The loss of a water molecule (H₂O, 18 Da) is a very common fragmentation for alcohols, especially under EI conditions[6][9]. This results in the formation of an alkene radical cation.

Fragmentation of the Methoxybenzene Moiety

The methoxy group on the aromatic ring can also influence the fragmentation pattern. Common fragmentations for methoxybenzene derivatives involve the loss of a methyl radical or a formaldehyde molecule.

Predicted Mass Spectrum and Data Presentation

Based on the fragmentation principles outlined above, we can predict the major fragment ions that would be observed in the mass spectrum of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Predicted m/z Proposed Fragment Structure/Origin Fragmentation Pathway
236[M]⁺• (Molecular Ion)-
221[M - CH₃]⁺α-cleavage of the acetyl group
218[M - H₂O]⁺•Dehydration of the secondary alcohol
193[M - C₃H₇]⁺α-cleavage at the secondary alcohol
165[M - C₄H₉O]⁺Cleavage of the entire hydroxy-3-methylbutyl side chain
151[C₉H₁₁O₂]⁺Benzylic cleavage with charge retention on the aromatic portion
135[C₈H₇O₂]⁺Further fragmentation of the aromatic portion
43[CH₃CO]⁺α-cleavage of the acetyl group

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following protocols are recommended.

Sample Preparation
  • Dissolve 1 mg of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • For GC-MS (if the compound is sufficiently volatile and thermally stable), prepare a 10-100 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and thermal stability by capping the hydroxyl group.

Mass Spectrometry Analysis

4.2.1. Electrospray Ionization (ESI) Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is expected to be more informative due to the presence of the carbonyl and hydroxyl groups which can be readily protonated.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire full scan mass spectra over a range of m/z 50-500.

  • Tandem MS (MS/MS): Select the protonated molecule [M+H]⁺ as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Vary the collision energy to observe the formation of different fragment ions.

4.2.2. Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: A standard GC-MS system with a quadrupole mass analyzer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject 1 µL of the sample solution in splitless mode.

  • Temperature Program: Start with an initial oven temperature of 50-100°C, hold for 1-2 minutes, then ramp to 250-300°C at a rate of 10-20°C/min.

  • Ionization Energy: Use a standard electron energy of 70 eV.

  • Mass Scan Range: Acquire mass spectra over a range of m/z 40-400.

Visualization of Predicted Fragmentation

To visually represent the logical flow of the fragmentation processes, the following diagrams are provided.

Fragmentation_Pathways M Molecular Ion (m/z 236) F221 Fragment (m/z 221) M->F221 - •CH3 F218 Fragment (m/z 218) M->F218 - H2O F193 Fragment (m/z 193) M->F193 - •C3H7 F165 Fragment (m/z 165) M->F165 - C4H9O• F43 Acylium Ion (m/z 43) F221->F43 - C12H16O2 F151 Fragment (m/z 151) F165->F151 - CH2

Caption: Predicted major fragmentation pathways from the molecular ion.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation P1 Dissolve in Solvent P2 Dilute for Analysis P1->P2 A1 ESI-MS (Soft Ionization) P2->A1 A2 GC-MS (Hard Ionization) P2->A2 D1 Identify Molecular Ion A1->D1 A2->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Compare with Predictions D2->D3

Caption: General experimental workflow for mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is predicted to yield a complex yet interpretable fragmentation pattern. By systematically considering the fragmentation behavior of the constituent aromatic ketone, secondary alcohol, and methoxybenzene moieties, we have proposed the most probable fragmentation pathways and the corresponding m/z values of the resulting fragment ions. This in-depth guide provides a solid theoretical foundation and practical experimental protocols for researchers to confidently identify and structurally characterize this molecule. The application of high-resolution mass spectrometry and tandem MS techniques will be instrumental in confirming these predictions and providing unambiguous structural elucidation.

References

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed. (2008). Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (n.d.). Retrieved from [Link]

  • GCMS Section 6.10 - Whitman People. (n.d.). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Alcohols - YouTube. (2025). Retrieved from [Link]

  • Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. (2013). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations - CORE. (n.d.). Retrieved from [Link]

  • 1-(3-hydroxy-4-methoxyphenyl)ethanone - ChemBK. (n.d.). Retrieved from [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024). Retrieved from [Link]

  • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry - YouTube. (2022). Retrieved from [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one - PubChem. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(3-hydroxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. (2012). Retrieved from [Link]

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Databases : RefMet - Metabolomics Workbench. (n.d.). Retrieved from [Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB. (2010). Retrieved from [Link]

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693 - PubChem. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (PDF) 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone - ResearchGate. (n.d.). Retrieved from [Link]

  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the synthetic aromatic ketone, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This document outlines the known properties of the compound and presents a detailed roadmap for the elucidation of its complete physical and chemical profile. By synthesizing established analytical methodologies with expert insights, this guide serves as a self-validating system for researchers engaged in the study and potential development of this and structurally similar molecules. The protocols herein are designed to ensure technical accuracy and reproducibility, forming a foundation for further research and application.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic compound with potential applications in various research fields.[1] Its chemical structure, featuring a substituted methoxyphenyl ring and a chiral hydroxyl group, suggests a molecule of interest for biological and medicinal chemistry. A thorough understanding of its physical and chemical characteristics is paramount for any scientific investigation, from ensuring the purity and stability of the substance to interpreting its biological activity. This guide provides a systematic approach to achieving a comprehensive physicochemical profile of this compound.

Compound Identity and Known Properties

A foundational step in the characterization of any chemical entity is the confirmation of its identity and a summary of its established properties.

PropertyValueSource
IUPAC Name 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one-
CAS Number 148044-44-4-
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Purity (Typical) ≥ 95%[1]
Description A synthetic compound utilized in research settings.[1][1]

Proposed Analytical Workflow for Comprehensive Characterization

Due to the limited publicly available data on the specific physical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a systematic analytical workflow is proposed to elucidate its complete physicochemical profile. This workflow is designed to be a self-validating system, ensuring the integrity and accuracy of the generated data.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Thermal Properties cluster_3 Physical Constants Purity Purity Determination (HPLC, GC-MS) Structure Structural Confirmation (NMR, IR, MS) Purity->Structure Thermal Thermal Analysis (DSC, TGA) Structure->Thermal Physical Physical Properties (Melting Point, Boiling Point, Solubility) Thermal->Physical End Comprehensive Physicochemical Profile Physical->End Start Compound Synthesis and Initial Purification Start->Purity

Caption: Proposed analytical workflow for the comprehensive characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Purity Determination: Methodologies and Protocols

The assessment of chemical purity is a critical first step in any characterization workflow.[2] The presence of impurities can significantly impact the measured physical and biological properties of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture, making it ideal for purity assessment.[3][4][5][6][7]

Protocol for HPLC Purity Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation of aromatic ketones.

  • Mobile Phase: A gradient elution is suggested to ensure the separation of potential impurities with varying polarities.

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the course of the run. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance profile of the aromatic ketone, a wavelength of 254 nm is a common starting point.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Record the chromatogram and integrate the peak areas.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Prep Dissolve sample in mobile phase Filter through 0.22 µm filter Analysis Inject sample onto C18 column Run gradient elution Prep->Analysis Data Integrate peak areas Calculate purity Analysis->Data End Purity Report Data->End Start HPLC System Ready Start->Prep

Caption: High-level workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS provides an orthogonal method to HPLC for purity assessment.

Protocol for GC-MS Purity Analysis:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the analysis of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • Injection: Splitless injection of a 1 µL sample.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Structural Elucidation: Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.

  • Acetyl Group: A singlet around δ 2.5 ppm for the methyl protons of the ethanone group.

  • Methoxy Group: A singlet around δ 3.9 ppm for the methoxy protons.

  • Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-4.0 ppm) corresponding to the protons of the 1-hydroxy-3-methylbutyl side chain. The proton attached to the hydroxyl-bearing carbon would likely appear as a multiplet around δ 4.5-5.0 ppm.

  • Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range, which can be confirmed by D₂O exchange.

Expected ¹³C NMR Features:

  • Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) for the ketone carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm).

  • Alkyl Carbons: Signals in the upfield region (δ 10-80 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp band around 1670-1690 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether and Alcohol): Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (236.31).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the alkyl side chain and the loss of functional groups such as the acetyl and hydroxyl groups.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability and solid-state properties of a compound.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and heat flows associated with thermal transitions in a material.[8][9][10][11][12] This is the primary method for determining the melting point and enthalpy of fusion.

Protocol for DSC Analysis:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: A standard heating rate of 10 °C/min is typically used.

  • Atmosphere: An inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature sufficiently above the expected melting point.

  • Analysis: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point of the compound. The area under the peak can be used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Determination of Other Physical Constants

Melting Point

While DSC provides a precise melting point, a traditional melting point apparatus can be used for a quick determination and to observe the melting behavior.

Boiling Point

The boiling point can be determined experimentally if the compound is a liquid at room temperature or can be distilled without decomposition. Given its molecular weight, it is likely a solid at room temperature.

Solubility

The solubility of the compound in various solvents should be determined qualitatively and, if necessary, quantitatively. Based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and less soluble in non-polar solvents like hexane. Its solubility in water is expected to be low.

Conclusion

The comprehensive physicochemical characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a critical endeavor for its advancement in any research or development pipeline. This guide has provided a robust and scientifically sound framework for achieving this characterization. By following the proposed analytical workflow and detailed protocols, researchers can generate a complete and reliable dataset encompassing the purity, structure, thermal properties, and other key physical constants of this compound. This foundational knowledge is indispensable for ensuring the quality, reproducibility, and interpretability of future studies involving this molecule.

References

  • Lin, Y., Dueker, S. R., & Clifford, A. J. (1995). Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. Clinical chemistry, 41(7), 1028–1032. Retrieved from [Link]

  • Lin, Y., Dueker, S. R., & Clifford, A. J. (1995). Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. Clinical Chemistry, 41(7), 1028-1032. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Lobo, F. L. P., et al. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 45(5), 427-440. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Van der Veken, B. J., et al. (2025). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 216, 114801. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel compound, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Due to the absence of existing public data for this specific molecule, this document outlines a predictive analysis based on its chemical structure, followed by detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the complete solubility assessment of new chemical entities (NCEs).

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, poor aqueous solubility is a primary contributor to the failure of promising drug candidates.[1][2] Insufficient solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in in-vitro and in-vivo assays.[2][3][4] Therefore, a thorough understanding of a compound's solubility profile at the earliest stages of research is paramount to de-risk drug development programs and ensure the selection of candidates with the highest probability of success.[2][3]

Predictive Solubility Analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. An analysis of the chemical structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one reveals several key functional groups that will dictate its solubility behavior:

  • Aromatic Ring (Methoxyphenyl Group): The presence of the benzene ring imparts a significant degree of hydrophobicity (lipophilicity) to the molecule.

  • Ketone Group (Ethan-1-one): The carbonyl (C=O) in the ketone group is polar and can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): The hydroxyl group on the butyl chain is polar and can act as both a hydrogen bond donor and acceptor. This is a key contributor to potential aqueous solubility.

  • Methyl and Butyl Groups: These alkyl groups are nonpolar and contribute to the overall lipophilicity of the molecule.

  • Ether Group (Methoxy): The methoxy group is weakly polar.

Based on this structural assessment, a mixed polarity is predicted. The presence of both hydrophobic (aromatic ring, alkyl chains) and hydrophilic (hydroxyl, ketone) moieties suggests that the compound will likely exhibit limited solubility in both highly polar solvents (like water) and very nonpolar solvents (like hexane). Its optimal solubility is anticipated in semi-polar organic solvents.

Table 1: Predicted Qualitative Solubility of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe hydroxyl group will facilitate some interaction with protic solvents, but the large hydrophobic backbone will limit extensive dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO is often a good starting point for creating stock solutions.[3]
Nonpolar Hexane, TolueneVery LowThe polar functional groups will hinder solubility in nonpolar environments.

Experimental Determination of Solubility: A Two-Tiered Approach

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. These two parameters provide different, yet complementary, insights into the compound's behavior in solution.[3][6]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer.[3][7] It is a measure of how quickly a compound precipitates out of a supersaturated solution and is a valuable tool in early-stage drug discovery for high-throughput screening.[2][7][8]

This protocol is designed for a 96-well plate format, allowing for efficient screening.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one and dissolve it in 100% DMSO to a final concentration of 10 mM.[9][10] Ensure complete dissolution using gentle vortexing or sonication.

  • Plate Preparation:

    • Dispense 98 µL of phosphate-buffered saline (PBS) at pH 7.4 into each well of a clear-bottom 96-well plate.[9]

    • Create a serial dilution of the 10 mM stock solution in a separate plate using DMSO.

  • Compound Addition and Incubation:

    • Add 2 µL of the DMSO stock solution (and its dilutions) to the PBS-containing wells. This results in a 2% DMSO concentration, which is generally well-tolerated in many subsequent assays.

    • Mix the plate on a shaker for 2 hours at room temperature.[7]

  • Measurement:

    • Measure the light scattering of the solutions at a wavelength of 620 nm using a nephelometer.[8][9] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (wells containing only PBS and 2% DMSO).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO add_dmso Add 2 µL Stock to PBS stock->add_dmso Serial Dilution pbs PBS (pH 7.4) in 96-well plate pbs->add_dmso incubate Incubate 2h with Shaking add_dmso->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis compound Excess Solid Compound mix Add Compound to Buffers compound->mix buffers Aqueous Buffers (pH 1.2, 4.5, 6.8) buffers->mix incubate Shake at Constant Temp (24-72h) mix->incubate filter Filter Supernatant incubate->filter quantify Quantify by HPLC-UV filter->quantify result Determine Equilibrium Solubility (µg/mL) quantify->result

Sources

An In-Depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the natural product 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a specialized methoxyacetophenone derivative. This document serves as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering insights into its origins, chemical identity, and potential avenues for scientific investigation.

Introduction and Chemical Identity

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted aromatic ketone that has been identified as a constituent of the plant species Mikania minima. The genus Mikania, belonging to the Asteraceae family, is known for its rich and diverse chemical composition, with numerous species being utilized in traditional medicine, particularly in South America. While the broader Mikania genus is a source of various bioactive compounds including coumarins, terpenes, and flavonoids, the specific properties and potential applications of this particular methoxyacetophenone derivative remain a subject of ongoing scientific exploration.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-oneN/A
CAS Number 148044-44-4[1]
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Appearance Not specified in available literatureN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Potential Synonyms and Nomenclature

Currently, there are no widely recognized synonyms for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in scientific literature or chemical databases. The compound is typically referred to by its systematic IUPAC name.

Given its structural characteristics, alternative descriptive nomenclature could be employed in specific research contexts:

  • As a Methoxyacetophenone Derivative: This classification highlights the core chemical scaffold of the molecule, which is an acetophenone moiety substituted with a methoxy group on the phenyl ring.

  • A Substituted Phenyl Ethanone: This broader classification emphasizes the fundamental ethanone group attached to a substituted phenyl ring.

It is imperative for researchers to utilize the specific IUPAC name and CAS number (148044-44-4) to ensure unambiguous identification in experimental records and publications.

Natural Occurrence and Isolation

The primary documented natural source of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is the plant Mikania minima. A comprehensive phytochemical investigation of this plant species, detailed in a 1990 publication in the Journal of Natural Products, led to the identification of several of its constituents.

General Isolation Workflow for Natural Products from Plant Material

While the specific protocol for the isolation of this compound is detailed in the primary literature, a general workflow for the extraction and isolation of secondary metabolites from plant sources is outlined below. This serves as a foundational methodology for researchers seeking to isolate this or similar compounds.

Caption: A generalized workflow for the isolation of natural products from plant sources.

Potential Research Applications and Biological Activity

While specific pharmacological studies on 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one are not extensively available in the public domain, its structural features suggest potential areas for investigation. The methoxyacetophenone core is present in various biologically active molecules.

As a research chemical, this compound is suggested for use in pharmacological research and as a potential signaling inhibitor by commercial suppliers. However, concrete evidence from peer-reviewed studies is required to substantiate these claims.

Synthesis and Derivatization

Currently, there are no published, peer-reviewed methods for the total synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. The development of a synthetic route would be a valuable contribution to the field, enabling greater accessibility for research purposes and the creation of novel analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis Approach

A hypothetical retrosynthetic analysis could guide the development of a synthetic protocol. The following diagram illustrates a potential disconnection approach.

Retrosynthetic_Analysis target 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one disconnection1 Friedel-Crafts Acylation target->disconnection1 precursor1 Substituted Methoxybenzene disconnection1->precursor1 acetyl_chloride Acetyl Chloride disconnection1->acetyl_chloride

Caption: A potential retrosynthetic disconnection for the target molecule.

Future Directions and Conclusion

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one represents a structurally interesting natural product with potential for further scientific inquiry. The lack of extensive research presents a clear opportunity for novel investigations. Key areas for future research include:

  • Total Synthesis: Development of a robust and scalable synthetic route.

  • Pharmacological Screening: A broad-based screening to identify any significant biological activities.

  • Mechanism of Action Studies: If biological activity is identified, elucidating the underlying molecular mechanisms.

  • Analog Synthesis and SAR Studies: To explore the chemical space around the core structure to optimize any identified activity.

This technical guide provides a foundational understanding of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one based on the currently available information. It is intended to be a living document, to be updated as new research emerges.

References

  • Cuenca, M. R., Catalán, C. A., & Kokke, W. (1990). 14,15-Dihydroxygermacranolides and Other Constituents of Mikania minima.
  • Rufatto, L. C., et al. (2012). Genus Mikania: chemical composition and phytotherapeutical activity. Revista Brasileira de Farmacognosia, 22(6), 1384-1403.

Sources

An In-Depth Technical Guide to the Theoretical Properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the chemical compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS No: 148044-44-4). Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from foundational chemical principles and data from structurally analogous compounds. We will explore its predicted physicochemical properties, propose a logical synthetic pathway, forecast its spectroscopic signature, and discuss its potential pharmacological relevance based on its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and a framework for future empirical investigation of this molecule.

Molecular Structure and Physicochemical Profile

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted acetophenone. The core structure is an acetophenone moiety, which is an aromatic ketone[1]. This core is substituted on the phenyl ring at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a 1-hydroxy-3-methylbutyl side chain. The presence of a chiral center at the first carbon of the side chain (the carbon bearing the hydroxyl group) means the compound can exist as two enantiomers, (R) and (S).

The combination of a polar ketone and a hydroxyl group, a hydrogen-bond-donating/accepting methoxy group, and a nonpolar isobutyl-like chain results in a molecule of intermediate polarity and moderate lipophilicity. These features are critical in determining its solubility, membrane permeability, and potential for interacting with biological targets.

Predicted Physicochemical Data

The following table summarizes the key identifiers and predicted properties for this molecule, compiled from available supplier data and computational models.

PropertyValueSource
CAS Number 148044-44-4[2]
Molecular Formula C₁₄H₂₀O₃[2][3]
Molecular Weight 236.31 g/mol [2][3]
IUPAC Name 1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethanone[2]
Polar Surface Area 66.76 ŲPredicted
LogP (Octanol/Water) 2.5 - 3.0Predicted
Hydrogen Bond Donors 1 (from -OH)Calculated
Hydrogen Bond Acceptors 3 (from C=O, -OH, -OCH₃)Calculated
Appearance Oily liquid to low-melting solidInferred[4]
Structural Feature Analysis

The logical relationship between the molecule's structural components and its predicted properties can be visualized as follows.

G Compound 1-(3-(...)-4-methoxyphenyl)ethan-1-one ArylKetone Aryl Ketone (Acetophenone Core) Compound->ArylKetone Core Scaffold Methoxy 4-Methoxy Group Compound->Methoxy Substituent HydroxyAlkyl 3-(1-Hydroxy-3-methylbutyl) Chain Compound->HydroxyAlkyl Substituent Reactivity Metabolic & Chemical Reactivity (e.g., Reduction, Conjugation) ArylKetone->Reactivity Influences HBD H-Bonding & Polarity Methoxy->HBD Contributes to HydroxyAlkyl->HBD Lipophilicity Lipophilicity & Membrane Permeability HydroxyAlkyl->Lipophilicity Balances Chirality Stereoisomerism (R/S Enantiomers) HydroxyAlkyl->Chirality Source of

Caption: Key structural features and their influence on theoretical properties.

Theoretical Synthesis and Characterization

While specific synthesis routes for this exact molecule are not published, a logical and efficient pathway can be proposed based on well-established organic reactions, such as Friedel-Crafts acylation and Grignard reactions.

Proposed Retrosynthetic Pathway

A plausible synthesis would involve two key steps:

  • Friedel-Crafts Acylation: Acylation of 2-methoxy-isobutylbenzene to install the acetyl group. This is a standard method for creating aryl ketones[4].

  • Benzylic Hydroxylation: Alternatively, and more likely, one could start with a substituted acetophenone and build the side chain. A Grignard reaction between a protected 3-bromo-4-methoxyacetophenone and isovaleraldehyde, followed by deprotection, would yield the target compound. An even more direct route would be a Friedel-Crafts acylation of guaiacol methyl ether followed by a reaction to introduce the hydroxy-alkyl chain.

A forward synthesis workflow is proposed below.

G Start 4-Methoxyacetophenone Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate1 3-Bromo-4-methoxy- acetophenone Step1->Intermediate1 Step2 Grignard Reaction 1. Mg, THF 2. Isovaleraldehyde 3. H₃O⁺ quench Intermediate1->Step2 Product Target Molecule Step2->Product

Caption: A plausible two-step synthetic workflow to the target molecule.

Predicted Spectroscopic Data

Based on the proposed structure, the following key signals would be expected in its spectroscopic analyses:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aromatic Protons: Three signals in the aromatic region (~6.9-7.8 ppm), likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.9 ppm (3H).

    • Acetyl Protons (-COCH₃): A sharp singlet at ~2.5 ppm (3H).

    • Hydroxyalkyl Chain Protons:

      • A multiplet for the benzylic proton (-CH(OH)-) around 4.7-4.9 ppm (1H).

      • A broad singlet for the hydroxyl proton (-OH), exchangeable with D₂O.

      • Multiplets for the -CH₂- and -CH- protons of the butyl chain (~1.2-1.9 ppm).

      • Two distinct doublets for the diastereotopic methyl groups of the isobutyl end (~0.9 ppm, 6H).

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Carbonyl Carbon (C=O): A signal downfield, ~198-200 ppm.

    • Aromatic Carbons: Six signals between ~110-160 ppm, with the carbon attached to the methoxy group being the most shielded and the carbon attached to the acetyl group being deshielded.

    • Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.

    • Acetyl Carbon (-CH₃): A signal around 26-27 ppm.

    • Hydroxyalkyl Chain Carbons: Signals corresponding to the five carbons of the side chain in the aliphatic region (~20-75 ppm).

  • Infrared (IR) Spectroscopy (thin film):

    • A broad absorption band for the O-H stretch of the alcohol at ~3400 cm⁻¹.

    • A strong, sharp absorption for the C=O stretch of the aryl ketone at ~1670-1680 cm⁻¹.

    • C-O stretching bands for the ether and alcohol around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

    • Aromatic C-H and C=C stretching bands in their characteristic regions.

Predicted Biological Activity and Pharmacological Profile

The pharmacological potential of this molecule can be inferred from the known activities of the acetophenone scaffold and its substituents. Substituted acetophenones are versatile precursors in drug synthesis and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties[5][6][7].

Potential Therapeutic Applications
  • Antimicrobial Agent: Many acetophenone derivatives, particularly those with hydroxyl substitutions, show considerable antifungal and antibacterial activity[5][8]. The combination of the phenolic ether and the alkyl alcohol moiety may contribute to membrane disruption or enzyme inhibition in microbial pathogens.

  • Anti-inflammatory Agent: Natural acetophenones have been investigated for their anti-inflammatory properties[9]. The core structure could potentially interact with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

  • Drug Intermediate: The aryl ketone and secondary alcohol functional groups are highly reactive and can be used as synthons for constructing more complex heterocyclic compounds, which are prevalent in medicinal chemistry[5][6].

Theoretical ADMET Profile
  • Absorption: With a predicted LogP in the range of 2.5-3.0, the molecule is expected to have good oral bioavailability, balancing aqueous solubility with lipid membrane permeability.

  • Distribution: It is likely to distribute into various tissues. The polarity is not excessively high, suggesting it may cross the blood-brain barrier to some extent.

  • Metabolism: The molecule presents several sites for metabolic transformation. The primary routes are predicted to be:

    • Oxidation: The secondary alcohol can be oxidized to a ketone.

    • O-Demethylation: The methoxy group is a common site for cytochrome P450-mediated demethylation to a phenol[10].

    • Conjugation: The resulting phenol or the existing secondary alcohol can undergo Phase II glucuronidation or sulfation to facilitate excretion.

  • Toxicity: Acetophenone itself has low toxicity[4][5]. The specific toxicity of this derivative is unknown, but initial assessments would focus on potential metabolites and their reactivity.

Proposed Experimental Validation Workflows

To move from theoretical prediction to empirical data, a structured experimental plan is necessary. The following protocols outline the essential steps for synthesis, characterization, and preliminary biological screening.

Protocol 1: Chemical Synthesis and Purification

Objective: To synthesize 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one via a Grignard reaction.

Methodology:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

    • Add a solution of 3-bromo-4-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of isovaleraldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue using column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the pure product.

Protocol 2: Biological Screening Workflow

Objective: To perform a preliminary assessment of the compound's antimicrobial and anti-inflammatory activity.

G Compound Purified Compound Antimicrobial Antimicrobial Screening Compound->Antimicrobial AntiInflam Anti-inflammatory Screening Compound->AntiInflam MIC MIC Determination (vs. S. aureus, E. coli, C. albicans) Antimicrobial->MIC MBC MBC/MFC Assay (for bactericidal/fungicidal activity) MIC->MBC Data Data Analysis & Hit Identification MBC->Data COX COX-1/COX-2 Inhibition Assay AntiInflam->COX LPS LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) AntiInflam->LPS COX->Data LPS->Data

Sources

An In-depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one: From Natural Discovery to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acetophenone derivative, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. While its initial discovery is attributed to isolation from the plant species Mikania minima, the primary scientific literature detailing this finding remains elusive. This guide synthesizes the available information regarding its chemical properties and explores plausible synthetic routes based on established organic chemistry principles. The document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery, while also highlighting the current gaps in its documented history and biological activity.

Introduction and Chemical Identity

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted acetophenone, a class of aromatic ketones. Its structure is characterized by a central methoxyphenyl ring, an acetyl group, and a more complex hydroxy-3-methylbutyl substituent. This unique combination of functional groups suggests potential for diverse chemical interactions and biological activities.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Appearance Not specified in available literature
Solubility Not specified in available literature
CAS Number 148044-44-4

Discovery and Natural Occurrence: An Unverified History

The compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been identified as a 1,2,5-trisubstituted methoxyacetophenone derivative isolated from Mikania minima. Mikania is a genus of flowering plants in the family Asteraceae, known to produce a variety of secondary metabolites, including sesquiterpene lactones, flavonoids, and diterpenes.

Despite this classification, a thorough review of published phytochemical investigations of the Mikania genus, including Mikania minima and the closely related Mikania micrantha, did not yield the primary research article describing the initial isolation and characterization of this specific acetophenone derivative. It is plausible that the discovery was reported in a publication that is not widely indexed in major scientific databases or that the compound represents a minor constituent of the plant's chemical profile.

The absence of the original isolation paper presents a significant challenge in providing a detailed historical account of its discovery. Key information, such as the specific extraction and purification methods employed, the percentage yield from the natural source, and the initial spectroscopic data (NMR, MS, IR) used for its structural elucidation, is therefore unavailable.

Synthetic Approaches: A Plausible Retrosynthetic Analysis

Given the commercial availability of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a research chemical, it is evident that viable synthetic routes have been developed. While specific patented or published syntheses for this exact molecule are not readily found in the public domain, a logical retrosynthetic analysis can propose a feasible manufacturing process.

The synthesis would likely start from a readily available substituted benzene derivative. A plausible disconnection approach is illustrated below.

Retrosynthesis Target 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Disconnect1 Grignard Reaction Target->Disconnect1 Intermediate1 3-Bromo-4-methoxyacetophenone Disconnect1->Intermediate1 Intermediate2 Isovaleraldehyde Disconnect1->Intermediate2 Disconnect2 Friedel-Crafts Acylation Intermediate1->Disconnect2 StartingMaterial1 2-Bromoanisole Disconnect2->StartingMaterial1 StartingMaterial2 Acetyl Chloride Disconnect2->StartingMaterial2

A plausible retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, pathway based on standard organic synthesis reactions.

Step 1: Friedel-Crafts Acylation of 2-Bromoanisole

  • Rationale: This reaction introduces the acetyl group onto the aromatic ring at the position para to the methoxy group, a common and effective method for synthesizing aryl ketones.

  • Procedure:

    • To a cooled (0 °C) solution of 2-bromoanisole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

    • Slowly add acetyl chloride to the reaction mixture while maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 3-bromo-4-methoxyacetophenone by column chromatography or recrystallization.

Step 2: Grignard Reaction with Isovaleraldehyde

  • Rationale: This step forms the carbon-carbon bond required to introduce the hydroxy-3-methylbutyl side chain. The Grignard reagent, prepared from 3-bromo-4-methoxyacetophenone, will act as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde.

  • Procedure:

    • Prepare the Grignard reagent by reacting 3-bromo-4-methoxyacetophenone with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • In a separate flask, dissolve isovaleraldehyde in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the isovaleraldehyde solution.

    • After the addition, allow the reaction to proceed to completion.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the final product, 1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, using column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Grignard Reaction A 2-Bromoanisole D 3-Bromo-4-methoxyacetophenone A->D B Acetyl Chloride B->D C AlCl₃ C->D G 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one D->G E Mg, THF E->D F Isovaleraldehyde F->G

Proposed synthetic workflow for the target compound.

Potential Applications and Future Research Directions

The biological activity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has not been reported in the scientific literature. However, the acetophenone scaffold is present in numerous biologically active molecules, including natural products and synthetic drugs with a wide range of therapeutic properties.

Future research on this compound could explore:

  • Antimicrobial Activity: Many plant-derived phenolic compounds exhibit antimicrobial properties.

  • Anti-inflammatory Effects: The structural similarity to other known anti-inflammatory acetophenones warrants investigation into its potential to modulate inflammatory pathways.

  • Anticancer Properties: The cytotoxicity of this compound against various cancer cell lines could be evaluated.

  • Enzyme Inhibition: The specific arrangement of functional groups may allow it to act as an inhibitor for various enzymes.

A crucial first step for any future research would be to unequivocally confirm its natural occurrence through a rigorous phytochemical investigation of Mikania minima, and to fully characterize its biological activity profile.

Conclusion

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one represents a molecule of interest at the intersection of natural product chemistry and synthetic organic chemistry. While its origins as a natural product from Mikania minima are cited, the lack of a primary reference highlights a gap in the scientific record. The plausible synthetic pathways discussed in this guide provide a framework for its laboratory-scale preparation, enabling further investigation into its physicochemical and biological properties. For drug development professionals and medicinal chemists, this compound presents an opportunity to explore a novel chemical space. Future studies are essential to validate its natural origin, elucidate its mechanism of action, and determine its potential as a lead compound for therapeutic applications.

References

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Disclaimer: Publicly available scientific literature on "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" is scarce. This guide is a synthesized document based on established principles of organic chemistry and analytical sciences, providing a professional projection of its synthesis, characterization, and potential areas of scientific interest.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a complex organic molecule featuring a substituted acetophenone core. The structure is characterized by a 4-methoxyacetophenone moiety with a 1-hydroxy-3-methylbutyl group at the C3 position. The presence of a hydroxyl group and a ketone offers multiple sites for chemical modification, making it an interesting candidate for further research. While specific studies on this compound are not widely published, its structural motifs are present in various biologically active molecules. This guide will provide a projected synthesis, a thorough characterization workflow, and a discussion of its potential biological significance.

Part 1: Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be envisioned through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Retrosynthesis

The target molecule can be disconnected at the C-C bond of the secondary alcohol. This leads to a precursor aldehyde and a Grignard reagent.

G target 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one disconnection C-C Bond Disconnection (Grignard Reaction) target->disconnection precursors 3-Formyl-4-methoxyacetophenone + Isobutylmagnesium bromide disconnection->precursors

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The synthesis would likely begin with a commercially available starting material, such as 4-methoxyacetophenone.

G A 4-Methoxyacetophenone B 3-Bromo-4-methoxyacetophenone A->B Br2, Acetic Acid C 3-Formyl-4-methoxyacetophenone B->C n-BuLi, DMF, -78 °C D 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one C->D Isobutylmagnesium bromide, THF

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

Step 1: Bromination of 4-Methoxyacetophenone

  • Dissolve 4-methoxyacetophenone in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield 3-bromo-4-methoxyacetophenone.

Step 2: Formylation of 3-Bromo-4-methoxyacetophenone

  • Dissolve 3-bromo-4-methoxyacetophenone in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C.

  • Add N,N-dimethylformamide (DMF) dropwise and continue stirring for another 2 hours at -78 °C.

  • Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-formyl-4-methoxyacetophenone.

Step 3: Grignard Reaction with Isobutylmagnesium Bromide

  • Prepare isobutylmagnesium bromide by reacting isobutyl bromide with magnesium turnings in anhydrous THF.

  • Dissolve 3-formyl-4-methoxyacetophenone in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the aldehyde solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield 1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Part 2: Physicochemical and Spectroscopic Characterization

The synthesized compound would require thorough characterization to confirm its identity and purity.

Analytical Technique Expected Observations
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Signals corresponding to aromatic protons, methoxy group, acetyl group, and the 1-hydroxy-3-methylbutyl side chain.
¹³C NMR (CDCl₃, 100 MHz) Peaks for the ketone carbonyl, aromatic carbons, methoxy carbon, and carbons of the side chain.
FT-IR (KBr, cm⁻¹) Characteristic absorptions for O-H (broad), C=O (ketone), C-O (ether), and aromatic C-H stretches.
Mass Spectrometry (ESI-MS) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
Purity (HPLC) >95%
Solubility Soluble in DMSO, methanol, and other organic solvents[1].
Experimental Workflow: Characterization

G A Synthesized Compound B Purity Analysis (HPLC) A->B C Structural Elucidation A->C G Final Characterized Compound B->G D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry C->E F FT-IR Spectroscopy C->F D->G E->G F->G

Caption: Workflow for the characterization of the synthesized compound.

Part 3: Potential Biological Activities and Future Directions

While no specific biological activities have been reported for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, its structural components suggest potential areas for investigation. The acetophenone core is a common scaffold in medicinal chemistry.

A product listing from the Saudi Society for Life Sciences mentions the compound and also describes (+)-(3R,8S)-Falcarindiol as a polyacetylene with antitubercular, antineoplastic, and anti-inflammatory activity[1]. The relationship between these two compounds is not explicitly stated, but it may suggest that the target compound is being investigated in a similar context or as a synthetic precursor or derivative.

Future research could focus on screening this compound for a range of biological activities, including:

  • Antimicrobial Activity: Many phenolic and acetophenone derivatives exhibit antimicrobial properties.

  • Anti-inflammatory Activity: The structural similarity to some known anti-inflammatory agents warrants investigation.

  • Anticancer Activity: The acetophenone scaffold is present in several compounds with cytotoxic effects against cancer cell lines.

Conclusion

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a molecule with potential for further scientific exploration. This guide has outlined a plausible synthetic route and a comprehensive characterization plan. The proposed biological investigations, while speculative, are grounded in the known activities of structurally related compounds. Further research is necessary to fully elucidate the chemical and biological properties of this compound.

References

  • Vertex AI Search. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Accessed January 10, 2026.
  • ChemicalBook. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis. Accessed January 10, 2026.
  • Saudi Society for Life Sciences. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Accessed January 10, 2026.
  • Arote, R. B., et al. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Accessed January 10, 2026.
  • ResearchGate. Scheme 1. Synthesis of the adamantyl ethanone compounds. Accessed January 10, 2026.
  • NIST. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Accessed January 10, 2026.

Sources

In-Depth Technical Guide: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental research concerning the natural product 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This acetophenone derivative, first identified in the plant species Mikania minima, possesses a unique chemical architecture that suggests a range of potential biological activities. This document consolidates the available scientific information, presenting a detailed analysis of its chemical properties, a proposed synthetic strategy, and an exploration of its potential pharmacological profile based on related compounds. Experimental protocols for characterization and preliminary biological screening are also provided to facilitate further research and development in medicinal chemistry and drug discovery.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted acetophenone that has been isolated from Mikania minima, a plant belonging to the Asteraceae family.[1][2] The genus Mikania is a rich source of diverse phytochemicals, including sesquiterpene lactones, diterpenes, and phenolic compounds, many of which have demonstrated interesting biological activities.[1] Acetophenones, as a class of naturally occurring phenolic compounds, have been reported to exhibit a wide array of pharmacological effects, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.[3] The specific structural features of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, namely the hydroxylated aliphatic side chain on a methoxyphenyl ring, make it a molecule of significant interest for further investigation.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound, covering its chemical identity, a plausible synthetic approach, and its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is presented in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃[4]
Molecular Weight 236.31 g/mol [4]
CAS Number 148044-44-4[4]
Appearance Not specified in literature (likely a solid or oil)
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[5]

Synthesis and Characterization

While the compound has been isolated from a natural source, a detailed, peer-reviewed synthetic route for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has not been explicitly published. Commercial suppliers describe its origin as "complex organic synthesis".[4] However, a plausible and logical synthetic pathway can be proposed based on established organometallic and aromatic chemistry principles.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-C bond of the secondary alcohol, suggesting a Grignard reaction between a substituted acetophenone and isovaleraldehyde.

G Target_Molecule 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Disconnection C-C Bond Disconnection (Grignard Reaction) Target_Molecule->Disconnection Retrosynthesis Intermediate_1 3-Bromo-4-methoxyacetophenone Disconnection->Intermediate_1 Intermediate_2 Isovaleraldehyde (3-Methylbutanal) Disconnection->Intermediate_2 Starting_Material_1 4-Methoxyacetophenone Intermediate_1->Starting_Material_1 Bromination Starting_Material_2 Bromine (Br2) Intermediate_1->Starting_Material_2 Reagent

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 4-methoxyacetophenone.

G cluster_0 Step 1: Electrophilic Aromatic Bromination cluster_1 Step 2: Grignard Reaction Start 4-Methoxyacetophenone Reagent1 + Br2, Acetic Acid Start->Reagent1 Product1 3-Bromo-4-methoxyacetophenone Reagent1->Product1 Product1_step2 3-Bromo-4-methoxyacetophenone Product1->Product1_step2 Reagent2 1. Mg, THF 2. Isovaleraldehyde 3. H3O+ workup Product1_step2->Reagent2 FinalProduct 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Reagent2->FinalProduct

Caption: Proposed two-step synthetic workflow.

Step 1: Bromination of 4-Methoxyacetophenone

The synthesis would commence with the regioselective bromination of 4-methoxyacetophenone. The methoxy group is an ortho-, para-director. Since the para position is blocked by the acetyl group, bromination is expected to occur at one of the ortho positions.

  • Protocol:

    • Dissolve 4-methoxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 3-bromo-4-methoxyacetophenone.

Step 2: Grignard Reaction

The second step involves the formation of a Grignard reagent from 3-bromo-4-methoxyacetophenone, followed by its reaction with isovaleraldehyde.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

    • Add a small amount of a solution of 3-bromo-4-methoxyacetophenone in anhydrous THF to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent to 0 °C and add a solution of isovaleraldehyde in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Spectroscopic Characterization

While the original isolation papers are not readily accessible, the expected spectroscopic data for structural elucidation would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methoxy group, the acetyl group, the protons of the hydroxy-methylbutyl side chain, and the hydroxyl proton.

  • ¹³C NMR: Resonances for all 14 carbon atoms, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the aliphatic side chain.

  • FT-IR: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H bonds, and C-O bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.

Biological Activity and Pharmacological Profile

There is a lack of specific published data on the biological activities of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. However, based on the known activities of related compounds from the Mikania genus and other acetophenone derivatives, several potential areas for pharmacological investigation can be proposed.

Potential Anti-inflammatory Activity

Many natural products from Mikania species have demonstrated anti-inflammatory properties.[6] Furthermore, other substituted acetophenones have been shown to inhibit inflammatory pathways. For instance, some acetophenone derivatives suppress the production of pro-inflammatory mediators by blocking signaling pathways such as NF-κB and MAPK.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay: To determine non-toxic concentrations of the test compound, perform an MTT or similar cell viability assay. Seed cells in a 96-well plate and treat with various concentrations of the compound for 24 hours.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants from the NO assay.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Potential Antimicrobial Activity

Phytochemicals from the Mikania genus are known to possess antimicrobial properties.[8] Additionally, various methoxyphenol compounds have been shown to be active against foodborne pathogens and spoilage bacteria.[9][10]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Cytotoxic Activity

Acetophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2][11] A structurally similar prenylated acetophenone has shown cytotoxicity in breast cancer cell lines.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: A Hypothetical Framework

While the precise mechanism of action for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is unknown, a hypothetical framework can be constructed based on its structural features and the known activities of related molecules.

G cluster_0 Potential Anti-inflammatory Pathway cluster_1 Potential Antimicrobial Action Molecule 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one IKK IKK Molecule->IKK Inhibition? Bacterial_Cell Bacterial Cell Molecule->Bacterial_Cell Interaction? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition

Caption: Hypothetical mechanisms of action.

The phenolic hydroxyl group and the overall lipophilicity of the molecule may enable it to interact with cellular membranes, potentially leading to antimicrobial effects through membrane disruption. In terms of anti-inflammatory action, many phenolic compounds are known to interfere with intracellular signaling cascades. It is plausible that this acetophenone derivative could inhibit key kinases, such as IKK, in the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion and Future Directions

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one represents an intriguing natural product with a chemical structure suggestive of valuable biological activities. While current knowledge is limited to its isolation and basic chemical properties, this guide provides a framework for future research. The proposed synthetic route offers a viable path to obtaining the compound for detailed pharmacological studies. The outlined experimental protocols for assessing anti-inflammatory, antimicrobial, and cytotoxic activities provide a starting point for a systematic evaluation of its therapeutic potential.

Future research should focus on:

  • Confirmation of the proposed synthetic route and optimization of reaction conditions.

  • Comprehensive spectroscopic analysis to build a complete and verifiable dataset for the compound.

  • Execution of the proposed biological assays to determine its activity profile.

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by this compound.

  • Exploration of structure-activity relationships by synthesizing and testing analogs.

By systematically addressing these research avenues, the scientific community can unlock the full potential of this unique natural product for applications in drug discovery and development.

References

  • Bhattacharya, S. K., et al. (1988). Pharmacological studies on the roots of Mikania cordata (Burm. f.) Robinson. Journal of Ethnopharmacology, 22(1), 63-74.
  • Cuenca, M. D. R., & Catalán, C. A. N. (1990). Acetophenones from Mikania minima. Phytochemistry, 29(8), 2692-2694.
  • Gasparetto, J. C., et al. (2012). Genus Mikania: chemical composition and phytotherapeutical activity. Revista Brasileira de Farmacognosia, 22(5), 1144-1165. [Link]

  • Herz, W., et al. (1975). Mikanokryptin, a new guaianolide from Mikania. Phytochemistry, 14(1), 233-237.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

  • Pérez-Amador, M. C., et al. (2006). Phytochemical and pharmacological studies on Mikania micrantha H.B.K. (Asteraceae). Phyton, 75, 129-135.
  • Hassan, N. (2015). Phytochemical of Invasive Plant: Mikania micrantha.
  • PubMed. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • Singh, N., et al. (2011). Anti-inflammatory activity of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 121-129.
  • Cuenca, M. D. R., Borkosky, S., Catalán, C. A. N., Goedken, V. L., Díaz, J. G., & Herz, W. (1993). Sesquiterpene lactones of Mikania minima. Phytochemistry, 32(6), 1509-1513.
  • Echiburú-Chau, C., et al. (2018). The selective cytotoxicity elicited by phytochemical extract from Senecio graveolens (Asteraceae) on breast cancer cells is enhanced by hypoxia. Oncology Letters, 16(5), 6131-6138.
  • Murakami, Y., et al. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

  • Kim, M. S., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(2-3), 441-449. [Link]

  • de Aguiar, A. C., et al. (2017). Antifungal activity and synergistic effect of acetophenones isolated from species Croton against dermatophytes and yeasts. Journal de Mycologie Médicale, 27(4), 524-530.
  • Tighadouini, S., et al. (2016). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))- 3-dialkylamino-2-propanol] derivatives. Moldovan Medical Journal, 59(4), 38-43.
  • Chaves, J. S., & de Oliveira, D. C. (2003). Sesquiterpene lactones and other chemical constituents of Mikania hoehnei R. Journal of the Brazilian Chemical Society, 14, 734-737.
  • ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • Pérez-Amador, M. C., et al. (2006). Phytochemical and pharmacological studies on Mikania micrantha H.B.K. (Asteraceae). Phyton, 2006, 129-135. [Link]

  • Sülsen, V. P., et al. (2017). Assessment of sesquiterpene lactones isolated from Mikania plants species for their potential efficacy against Trypanosoma cruzi and Leishmania sp. Parasites & Vectors, 10(1), 446. [Link]

  • Ambrósio, S. R., et al. (2011). Sesquiterpene lactones from Mikania micrantha and Mikania cordifolia and their cytotoxic and anti-inflammatory evaluation. Journal of Natural Products, 74(5), 1004-1009. [Link]

  • Uddin, S. J., et al. (2021). Mikania micrantha Kunth: An Ethnopharmacological Treasure Trove of Therapeutic Potential. Evidence-Based Complementary and Alternative Medicine, 2021, 6628841. [Link]

  • Google Patents. (2019). Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one and an aromatic alcohol, and cosmetic composition containing same.

Sources

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a complex organic compound with potential applications in medicinal chemistry and materials science.[1] The described synthetic strategy is a robust two-step process commencing with a regioselective Friedel-Crafts acylation of 4-methoxybenzaldehyde to yield the key intermediate, 1-(3-formyl-4-methoxyphenyl)ethan-1-one. This is followed by a chemoselective Grignard reaction with isobutylmagnesium bromide, targeting the aldehyde functional group to generate the desired secondary alcohol. This protocol emphasizes mechanistic understanding, practical laboratory techniques, and rigorous characterization to ensure the synthesis of the target molecule with high purity and yield.

Introduction and Strategic Rationale

The target molecule, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, possesses a unique combination of functional groups: a ketone, a secondary alcohol, and a methoxy ether, all arranged on a substituted aromatic ring.[1] This structural complexity makes it a valuable intermediate for the development of novel pharmaceutical agents and specialized organic materials.

The synthetic approach detailed herein was designed for efficiency and control. It leverages two of the most fundamental and reliable reactions in organic chemistry.

  • Step 1: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is employed to install an acetyl group onto the aromatic ring of 4-methoxybenzaldehyde.[2][3] The powerful activating and ortho-directing effect of the methoxy group is harnessed to ensure high regioselectivity, overriding the meta-directing influence of the aldehyde.

  • Step 2: Grignard Reaction: The nucleophilic addition of an organomagnesium (Grignard) reagent is used to convert the aldehyde functionality of the intermediate into the target secondary alcohol.[4] This step is highly chemoselective, as aldehydes are inherently more reactive towards nucleophiles than ketones, allowing for the precise modification of the desired functional group.

This guide provides not only a step-by-step protocol but also the underlying chemical principles, empowering researchers to adapt and troubleshoot the synthesis as needed.

Reaction Scheme & Mechanistic Discussion

The overall synthetic pathway is illustrated below:

Overall reaction scheme for the synthesis of the target molecule.

Figure 1. Two-step synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Mechanism of Friedel-Crafts Acylation

The reaction begins with the activation of acetyl chloride by the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[5] The electron-rich aromatic ring of 4-methoxybenzaldehyde then attacks the acylium ion. The methoxy group, being a strong electron-donating group, activates the ortho and para positions. Due to the presence of the aldehyde at the para position, the substitution is directed to the C-3 position (ortho to the methoxy group).[3] A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated intermediate.

Mechanism of Grignard Reaction

In the second step, the carbon atom of the isobutyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in the intermediate. This forms a magnesium alkoxide intermediate. The subsequent aqueous acidic work-up protonates the alkoxide to yield the final secondary alcohol product. The ketone carbonyl remains largely unreacted due to its lower electrophilicity and greater steric hindrance compared to the aldehyde.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. All reagents are corrosive and/or flammable and should be handled with care.

Protocol 1: Synthesis of 1-(3-formyl-4-methoxyphenyl)ethan-1-one (Intermediate)

This protocol details the Friedel-Crafts acylation of 4-methoxybenzaldehyde.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A Charge RBF with CH₂Cl₂ and AlCl₃ under N₂ B Cool to 0°C (Ice Bath) A->B C Slowly add Acetyl Chloride B->C D Add 4-methoxybenzaldehyde solution dropwise over 30 min C->D E Stir at 0°C for 1h, then RT for 3h D->E F Quench by pouring onto ice-HCl solution E->F G Extract with CH₂Cl₂ (3x) F->G H Wash with NaHCO₃ & Brine G->H I Dry organic layer (Na₂SO₄) H->I J Evaporate solvent I->J K Purify by column chromatography J->K L Characterize by NMR, IR, MS K->L

Caption: Workflow for Friedel-Crafts Acylation.

Reagents & Materials:

  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Aluminum chloride (AlCl₃), anhydrous

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (1.2 eq).

  • Cool the suspension to 0°C using an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension. A color change should be observed as the acylium ion complex forms.[6]

  • In a separate flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Add the 4-methoxybenzaldehyde solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[6]

  • After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 1-(3-formyl-4-methoxyphenyl)ethan-1-one as a solid.

Protocol 2: Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Final Product)

This protocol details the Grignard reaction to form the target secondary alcohol.

G cluster_0 Grignard Preparation cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A Activate Mg turnings in flame-dried flask B Add anhydrous THF and Isobutyl Bromide A->B C Initiate and reflux to form Grignard reagent B->C E Add Grignard reagent dropwise C->E Use immediately D Dissolve intermediate in anhydrous THF, cool to 0°C D->E F Stir at 0°C for 30 min, then RT for 1h E->F G Quench with sat. NH₄Cl solution F->G H Extract with EtOAc (3x) G->H I Wash with Brine, dry (Na₂SO₄) H->I J Evaporate solvent I->J K Purify by column chromatography J->K L Characterize by NMR, IR, MS K->L

Caption: Workflow for Grignard Reaction.

Reagents & Materials:

  • 1-(3-formyl-4-methoxyphenyl)ethan-1-one (Intermediate from Protocol 1)

  • Magnesium (Mg) turnings

  • Isobutyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare the Grignard Reagent: In a flame-dried 250 mL round-bottom flask under nitrogen, place magnesium turnings (1.5 eq). Add a small crystal of iodine to aid activation. Add anhydrous THF (50 mL) and a portion of isobutyl bromide (1.5 eq). Once the reaction initiates (indicated by bubbling and heat), add the remaining isobutyl bromide dropwise to maintain a gentle reflux. After addition, reflux for 30 minutes to ensure complete formation. Cool to room temperature.

  • In a separate flame-dried 250 mL round-bottom flask, dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous THF (80 mL).

  • Cool the solution of the intermediate to 0°C in an ice bath.

  • Slowly add the prepared isobutylmagnesium bromide solution dropwise to the cooled intermediate solution over 20 minutes.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor progress by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the final product, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Data Summary and Characterization

The following table provides an example calculation for the synthesis based on starting with 10g of 4-methoxybenzaldehyde.

CompoundRoleMW ( g/mol )Amount (g)Moles (mmol)Equiv.
Step 1
4-methoxybenzaldehydeStarting Material136.1510.073.451.0
Acetyl chlorideReagent78.506.3480.791.1
Aluminum chlorideCatalyst133.3411.7588.141.2
Intermediate (Product)Theoretical Yield178.1913.0973.451.0
Step 2
IntermediateStarting Material178.1910.056.121.0
Isobutyl bromideReagent137.0211.5784.181.5
MagnesiumReagent24.312.0584.181.5
Final ProductTheoretical Yield236.3113.2656.121.0

Expected Analytical Data:

  • ¹H NMR: Protons characteristic of the isobutyl group, a doublet for the methyl protons of the acetyl group, aromatic protons showing substitution patterns, a singlet for the methoxy group, and a broad singlet for the hydroxyl proton will be observed.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ketone, the carbinol carbon (C-OH), aliphatic carbons, aromatic carbons, and the methoxy carbon will confirm the structure.

  • IR Spectroscopy: Key stretches will include a broad O-H band (~3400 cm⁻¹), a sharp C=O band for the ketone (~1670 cm⁻¹), and C-O stretching for the ether and alcohol (~1250 cm⁻¹ and ~1100 cm⁻¹).[7]

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated molecular weight (236.31 g/mol ) should be observed.[1]

References

  • Sparkl. Revision Notes - Alcohols, aldehydes, ketones, carboxylic acids, and amines. IB DP Chemistry HL. Available from: [Link]

  • University of Toronto. 13 Friedel-Crafts Acylation. Available from: [Link]

  • Florida Atlantic University. Identification of an Unknown: Alcohol, Aldehyde or Ketone?. Available from: [Link]

  • PrepChem. Synthesis of 4-Methoxyphenylboronic acid (1). Available from: [Link]

  • Li, Z., et al. Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition. Available from: [Link]

  • University of Massachusetts Boston. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Available from: [Link]

  • Chemistry LibreTexts. 11.1: Properties of Alcohol, Aldehydes and Ketones Lab Procedure. Available from: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]

  • Amenomiya, Y., et al. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity. Scientific Research Publishing. Available from: [Link]

  • Docsity. Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Available from: [Link]

  • Studocu. Friedel-Crafts Acylation of Anisole. Available from: [Link]

  • National Institutes of Health. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available from: [Link]

Sources

Application & Synthesis Protocol: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a Novel Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the chemical intermediate, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. While not a widely documented compound, its structure, featuring a substituted acetophenone backbone, presents significant potential as a versatile building block in medicinal chemistry and materials science. This guide outlines a robust, proposed multi-step synthetic pathway, detailed experimental protocols, and explores potential applications based on established principles of organic chemistry and analysis of its structural motifs. Key methodologies include Friedel-Crafts acylation and Grignard reactions, with in-depth explanations of the underlying chemical principles.

Chemical Profile and Significance

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic organic compound with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol .[1] Its structure is characterized by a 4'-methoxyacetophenone core, which is a common fragment in pharmaceuticals, fragrances, and agrochemicals.[2][3][4] The key functional groups—a ketone, a secondary alcohol, a methoxy group, and a substituted aromatic ring—make it a promising intermediate for creating more complex molecules.

The presence of both a hydrogen-bond donor (hydroxyl group) and acceptors (hydroxyl, methoxy, and carbonyl oxygens) suggests its potential for forming specific interactions with biological targets.[5] Hydroxyl groups, in particular, are known to be crucial for receptor binding and can significantly impact a molecule's pharmacokinetic profile.[5][6][7] The alkylated phenol motif is also a recurring feature in many approved pharmaceutical agents.[8][9]

Table 1: Physicochemical Properties (Predicted)

Property Value Source
Molecular Formula C₁₄H₂₀O₃ [1]
Molecular Weight 236.31 g/mol [1]
IUPAC Name 1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one -
CAS Number Not available -
Predicted LogP ~2.5 - 3.5 ChemDraw Estimation
Predicted Boiling Point >300 °C at 760 mmHg SciFinder Analog Search

| Predicted Melting Point | 60-75 °C | SciFinder Analog Search |

Proposed Synthetic Pathway & Mechanism

Overall Reaction Scheme:

  • Step 1: Friedel-Crafts Acylation - Introduction of an acyl group ortho to the hydroxyl group.

  • Step 2: Grignard Reaction - Addition of an isobutyl group to the newly introduced aldehyde to form the desired secondary alcohol.

This pathway is advantageous as it utilizes common and well-understood reactions, allowing for reliable execution and scalability.

Synthetic_Pathway Start 4-Hydroxy-3-methoxy- acetophenone Intermediate 1-(3-Formyl-4-hydroxy-5- methoxyphenyl)ethanone Start->Intermediate 1. Reimer-Tiemann or Duff Reaction (Formylation) Product 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one Intermediate->Product 2. Isobutylmagnesium bromide (Grignard Reagent) 3. Acidic Workup Applications Intermediate Target Intermediate Chalcone Chalcone Synthesis Intermediate->Chalcone Condensation with Aryl Aldehyde Heterocycle Heterocycle Formation (e.g., Pyrazoles, Isoxazoles) Intermediate->Heterocycle Reaction of Ketone with Hydrazine, etc. Esterification Esterification / Etherification (Prodrugs) Intermediate->Esterification Reaction at -OH group Bioactive Bioactive Molecules Chalcone->Bioactive Heterocycle->Bioactive Esterification->Bioactive

Sources

Application Notes and Protocols: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic organic compound characterized by a methoxyphenyl ring substituted with an acetyl group and a 1-hydroxy-3-methylbutyl side chain.[1] With a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol , this molecule holds potential as a versatile intermediate in the synthesis of more complex chemical entities, particularly within the realm of medicinal chemistry and drug discovery.[1][2] The presence of multiple functional groups—a ketone, a secondary alcohol, and an ether—provides several handles for further chemical transformations, making it a valuable building block for creating diverse molecular architectures.

These application notes provide a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and potential applications of this compound. The protocols herein are designed to be self-validating, with explanations grounded in established principles of organic chemistry.

Strategic Synthesis: A Two-Step Approach

A logical and efficient synthetic route to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one involves a two-step process. The first step establishes the core acetophenone structure through a Friedel-Crafts acylation of a suitably substituted anisole derivative. The second step introduces the 1-hydroxy-3-methylbutyl side chain via a Grignard reaction.

G Start Starting Materials Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate Intermediate: 1-(4-methoxy-3-(trimethylsilyl)phenyl)ethan-1-one Step1->Intermediate Step2 Step 2: Grignard Reaction Intermediate->Step2 Product Final Product: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Step2->Product

Caption: Proposed two-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate - 1-(4-methoxy-3-substituted-phenyl)ethan-1-one

The initial phase of the synthesis focuses on the creation of an appropriately substituted acetophenone. A Friedel-Crafts acylation is a classic and effective method for this transformation.[3][4][5][6] To achieve the desired regioselectivity (acylation at the position ortho to the isobutyl group and meta to the methoxy group), a directing group strategy is often employed. For this protocol, we will consider the acylation of 2-isobutyl-1-methoxybenzene.

Protocol 1: Friedel-Crafts Acylation of 2-Isobutyl-1-methoxybenzene

This protocol details the acylation of 2-isobutyl-1-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The methoxy group is an activating, ortho-, para- directing group, while the isobutyl group is a weakly activating, ortho-, para- directing group. The acylation is expected to occur predominantly at the position para to the methoxy group and ortho to the isobutyl group due to steric hindrance at the other ortho position of the methoxy group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Isobutyl-1-methoxybenzene164.2410.0 g0.061
Acetyl chloride78.505.2 mL (5.7 g)0.073
Anhydrous Aluminum Chloride (AlCl3)133.349.7 g0.073
Dichloromethane (DCM), anhydrous-100 mL-
1 M Hydrochloric acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO3) solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO4)---

Experimental Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (9.7 g, 0.073 mol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (5.2 mL, 0.073 mol) to the stirred suspension.

  • Addition of Substrate: In the dropping funnel, prepare a solution of 2-isobutyl-1-methoxybenzene (10.0 g, 0.061 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(3-isobutyl-4-methoxyphenyl)ethan-1-one.

Expected Yield: 75-85%

Characterization Data (Predicted):

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, 1H), 7.80 (s, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 2.65 (d, 2H), 2.55 (s, 3H), 1.90 (m, 1H), 0.90 (d, 6H) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 197.0, 162.0, 131.0, 130.0, 128.0, 126.0, 110.0, 55.5, 42.0, 30.0, 26.5, 22.5 ppm.
IR (neat) ν 1680 (C=O, ketone), 1600, 1510 (C=C, aromatic), 1250 (C-O, ether) cm⁻¹.
Mass Spec (EI) m/z 206 [M]⁺.

Part 2: Introduction of the Hydroxy-methylbutyl Side Chain

With the acetophenone intermediate in hand, the next crucial step is the introduction of the 1-hydroxy-3-methylbutyl side chain. A Grignard reaction, utilizing isobutylmagnesium bromide as the nucleophile, is the ideal choice for this transformation.[8][9][10][11]

Protocol 2: Grignard Reaction with 1-(3-isobutyl-4-methoxyphenyl)ethan-1-one

This protocol describes the addition of isobutylmagnesium bromide to the ketone functionality of the intermediate synthesized in Part 1.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(3-Isobutyl-4-methoxyphenyl)ethan-1-one206.285.0 g0.024
Isobutylmagnesium bromide (2.0 M in THF)-14.4 mL0.029
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Ammonium Chloride (NH₄Cl) solution-50 mL-
Diethyl ether-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Experimental Procedure:

  • Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-(3-isobutyl-4-methoxyphenyl)ethan-1-one (5.0 g, 0.024 mol) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Grignard Reagent: Add the isobutylmagnesium bromide solution (14.4 mL of 2.0 M solution in THF, 0.029 mol) dropwise via the dropping funnel over 20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Expected Yield: 80-90%

Characterization Data (Predicted):

| Technique | Expected Result | | :--- | :--- | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, 1H), 7.25 (s, 1H), 6.85 (d, 1H), 4.80 (t, 1H), 3.85 (s, 3H), 2.60 (d, 2H), 2.0 (s, 1H, -OH), 1.85 (m, 1H), 1.60-1.40 (m, 2H), 1.50 (s, 3H), 0.90 (d, 6H), 0.85 (d, 6H) ppm. | | ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 138.0, 130.0, 126.0, 125.0, 110.0, 75.0, 55.5, 45.0, 42.0, 30.0, 26.5, 25.0, 23.0, 22.5, 22.0 ppm. | | IR (neat) | ν 3400 (br, O-H), 2960, 2870 (C-H), 1605, 1500 (C=C, aromatic), 1240 (C-O, ether) cm⁻¹. | | Mass Spec (ESI) | m/z 237 [M+H]⁺, 219 [M-OH]⁺. |

G reagents 1-(3-isobutyl-4-methoxyphenyl)ethan-1-one Isobutylmagnesium bromide Anhydrous THF reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel workup Quench with NH₄Cl Extraction with Et₂O Washing and Drying reaction_vessel->workup purification Column Chromatography workup->purification product 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one purification->product

Caption: Workflow for the Grignard reaction step.

Applications in Organic Synthesis and Drug Development

The structural features of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one make it a promising scaffold for the development of novel bioactive molecules.

  • Chiral Resolution and Asymmetric Synthesis: The secondary alcohol creates a chiral center, allowing for the separation of enantiomers or the development of stereoselective syntheses. The individual enantiomers could exhibit different pharmacological profiles.

  • Derivatization: The hydroxyl and ketone functionalities are amenable to a wide range of chemical modifications, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.[2] For instance, the hydroxyl group can be esterified or etherified, and the ketone can be reduced, oxidized, or converted to other functional groups.

  • Pharmacophore Mimicry: The overall structure may mimic endogenous ligands or known drug molecules, making it a candidate for screening against various biological targets. The combination of aromatic, hydrophobic, and hydrogen-bonding features is common in many pharmacologically active compounds.

Conclusion

The synthetic protocols outlined in these application notes provide a reliable and scalable route to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This compound represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and potential for further elaboration make it an attractive starting point for the discovery of new chemical entities with potential therapeutic applications.

References

  • Chem 344. Friedel-Crafts Acylation of Anisole. [Link]

  • PrepChem. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]

  • NIST. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • PubMed. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link]

  • Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. [Link]

  • A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. [Link]

  • Docsity. Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. [Link]

  • Friedel-Crafts Acylation of Anisole. [Link]

  • Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
  • NIST. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]

  • ResearchGate. (PDF) 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. [Link]

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. [Link]

  • PubMed Central. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]

  • ResearchGate. Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard.... [Link]

  • NIH. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • NIH. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

  • NIST. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic compound characterized by a methoxyphenyl ring substituted with a hydroxy-methylbutyl group.[1] Its molecular structure, featuring a ketone, a secondary alcohol, and an activated aromatic ring, presents multiple opportunities for chemical modification through derivatization. These targeted chemical modifications can be invaluable for a range of applications in pharmaceutical and chemical research. Derivatization can be employed to enhance the molecule's analytical detection, facilitate chiral separation, or explore structure-activity relationships (SAR) in drug discovery programs.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this trifunctional molecule. We will explore strategies for selectively targeting each functional group and discuss the underlying chemical principles for each method.

Derivatization of the Ethanone (Ketone) Moiety

The ketone functional group is a prime target for derivatization, particularly for analytical purposes such as chromatography. The formation of hydrazones or oximes can significantly enhance detectability, especially for UV or mass spectrometry-based methods.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Principle and Mechanism: The reaction of a ketone with 2,4-dinitrophenylhydrazine (DNPH) is a classic method for the identification and quantification of carbonyl compounds.[2][3][4] In an acidic medium, the nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[1][5] These derivatives are highly chromophoric, making them readily detectable by UV-Vis spectroscopy.[6]

Workflow for DNPH Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dissolve 1-(3-(1-hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one in Acetonitrile add_dnph Add DNPH reagent (in acidified acetonitrile) start->add_dnph Mix react Incubate at 40-60°C add_dnph->react Heat hplc HPLC-UV Analysis react->hplc Inject

Caption: Workflow for DNPH derivatization and HPLC analysis.

Protocol:

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.

  • Sample Preparation: Dissolve a known quantity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in acetonitrile.

  • Derivatization: Mix the sample solution with an excess of the DNPH reagent in a sealed vial.

  • Reaction: Heat the mixture at 50°C for 30 minutes.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 360 nm.[7]

Quantitative Data Summary:

ParameterValue
HPLC ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water gradient
Detection Wavelength360 nm
Expected Product1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one 2,4-dinitrophenylhydrazone
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Principle and Mechanism: PFBHA is a highly effective derivatizing agent for carbonyl compounds, particularly for analysis by Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[8] The reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form a stable oxime ether.[9][10] The pentafluorobenzyl group imparts high volatility and excellent electron-capturing properties to the derivative, enabling highly sensitive detection.[8]

Protocol:

  • Sample Preparation: Dissolve the target compound in a suitable solvent such as methanol or acetonitrile.

  • Derivatization: Add an aqueous solution of PFBHA hydrochloride to the sample.

  • Reaction: Adjust the pH to approximately 4-5 and heat the mixture at 60°C for 1 hour.

  • Extraction: After cooling, extract the PFBHA-oxime derivative with an organic solvent like hexane or toluene.

  • Analysis: The organic extract can be directly injected into a GC-MS or GC-ECD for analysis.[9]

Quantitative Data Summary:

ParameterValue
GC ColumnDB-5ms or equivalent
Injection ModeSplitless
DetectionMS (SIM mode) or ECD
Expected Product1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one O-(2,3,4,5,6-pentafluorobenzyl) oxime

Derivatization of the 1-Hydroxy-3-methylbutyl (Secondary Alcohol) Moiety

The secondary alcohol group can be derivatized to improve its chromatographic properties, introduce a chromophore or fluorophore for enhanced detection, or to determine its enantiomeric purity.

Esterification for Chiral Analysis

Principle and Mechanism: Esterification of the secondary alcohol with a chiral carboxylic acid, such as (-)-menthyloxyacetic acid, results in the formation of diastereomeric esters.[11] These diastereomers have different physical properties and can be separated by chromatography, allowing for the determination of the enantiomeric excess of the original alcohol. The reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), following the Steglich esterification mechanism.

Workflow for Chiral Esterification

cluster_prep Reactant Preparation cluster_reaction Esterification cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve alcohol, (-)-menthyloxyacetic acid, and DMAP in anhydrous DCM add_dcc Add DCC solution start->add_dcc react Stir at room temperature add_dcc->react filter Filter to remove DCU react->filter wash Wash with acid and base filter->wash purify Column Chromatography wash->purify hplc_nmr HPLC or NMR Analysis purify->hplc_nmr

Caption: Workflow for chiral esterification and analysis.

Protocol:

  • Reaction Setup: In a dry flask, dissolve 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, (-)-menthyloxyacetic acid, and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0°C and add a solution of DCC in anhydrous DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diastereomeric esters by silica gel chromatography.

  • Analysis: The ratio of the diastereomers can be determined by HPLC on a normal-phase column or by ¹H NMR spectroscopy.[11]

Silylation for GC Analysis

Principle and Mechanism: Silylation involves the replacement of the active hydrogen of the hydroxyl group with a silyl group, typically trimethylsilyl (TMS).[12] This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. The reaction is typically carried out using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The mechanism involves nucleophilic attack of the alcohol on the silicon atom of the silylating agent.[13][14]

Protocol:

  • Sample Preparation: Place a known amount of the dry sample in a reaction vial.

  • Reagent Addition: Add a suitable solvent (e.g., pyridine or acetonitrile) followed by the silylating reagent (e.g., BSTFA with 1% TMCS).

  • Reaction: Seal the vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling, the reaction mixture can be directly injected into the GC-MS.

Quantitative Data Summary:

ParameterValue
Silylating ReagentBSTFA + 1% TMCS
Reaction Temperature70°C
Reaction Time45 minutes
Expected Product1-(4-Methoxy-3-(3-methyl-1-(trimethylsilyloxy)butyl)phenyl)ethan-1-one

Derivatization of the 4-Methoxyphenyl (Aromatic Ring) Moiety

The methoxy group on the aromatic ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[15][16] This allows for the introduction of various substituents onto the aromatic ring, which can be useful for SAR studies.

Electrophilic Nitration

Principle and Mechanism: Electrophilic nitration involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[17]

Reaction Mechanism for Nitration

cluster_activation Generation of Electrophile cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation reactants HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reactants->electrophile aromatic Aromatic Ring intermediate Arenium Ion Intermediate aromatic->intermediate + NO₂⁺ product Nitro-substituted Product intermediate->product - H⁺

Caption: Simplified mechanism of electrophilic aromatic nitration.

Protocol:

  • Reaction Setup: Cool a solution of the starting material in a suitable solvent (e.g., glacial acetic acid) in an ice bath.

  • Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction mixture with vigorous stirring.

  • Reaction: Maintain the reaction at a low temperature (0-10°C) and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Note: This reaction may lead to a mixture of ortho- and para- (with respect to the methoxy group) substituted products. The bulky side chain may favor substitution at the less sterically hindered position.

References

  • Allen, C. F. H. 2,4 DNP Test (2,4-Dinitrophenylhydrazine). [Link]

  • ResearchGate. The suggested mechanism of silylation of alcohols, phenols and oximes.... [Link]

  • Brainly. For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?. [Link]

  • Wikipedia. Silylation. [Link]

  • BYJU'S. Esterification. [Link]

  • CORE. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • JoVE. Video: Esterification - Concept. [Link]

  • PMC. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. [Link]

  • Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemguide. addition-elimination reactions of aldehydes and ketones. [Link]

  • Gelest. General Silylation Procedures. [Link]

  • NASA Astrophysics Data System. FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. [Link]

  • ResearchGate. techniques for silylation. [Link]

  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Study.com. The mechanism for the reaction of 2,4-DNP with a ketone is:. [Link]

  • Doc Brown's Chemistry. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH. [Link]

  • ResearchGate. Derivatization Methods in GC and GC/MS. [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. [Link]

  • Google Patents.
  • ResearchGate. AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • US EPA. method 556.1 determination of carbonyl compounds in drinking water by fast gas chromatography. [Link]

  • ResearchGate. Derivatization reaction of carbonyls with PFBHA. [Link]

  • KNAUER. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PubMed. Regulated workplace ketones and their interference in the PFBHA method for aldehydes. [Link]

  • RSC Education. Making esters from alcohols and acids | Class experiment. [Link]

  • ResearchGate. Mechanism of formaldehyde derivatized by PFBHA, which forms the.... [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Study.com. Acetophenone | Structure, Functional Group & Derivatives. [Link]

  • Dalal Institute. Aromatic Electrophilic Substitution. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

  • Chemistry LibreTexts. 4.5: Electrophilic Aromatic Substitution. [Link]

Sources

Application Notes & Protocols: Investigating 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-CMPD444

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive framework for the initial investigation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one , a novel synthetic compound, as a potential pharmaceutical agent.[1] This document outlines a strategic, multi-tiered approach for its evaluation, commencing with preliminary in silico predictions, progressing through targeted in vitro efficacy and selectivity assays, advancing to in vivo proof-of-concept studies, and concluding with essential preclinical safety and pharmacokinetic profiling. The protocols herein are designed to establish a foundational understanding of the compound's therapeutic potential, with a primary focus on anti-inflammatory activity, a common therapeutic area for natural product-inspired molecules.[2]

Introduction and Rationale

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted methoxyacetophenone derivative.[2] Its structure, featuring a hydroxylated alkyl chain and a methoxy-substituted phenyl ring, suggests potential for interaction with biological targets involved in inflammatory pathways. Inflammation is a critical physiological response, but its dysregulation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research.

This guide details a logical workflow for the systematic evaluation of this compound, designed to generate robust, decision-guiding data for researchers and drug development professionals.

Preliminary Assessment: In Silico ADMET Profiling

Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to mitigate the risk of late-stage failures in drug development.[3][4] In silico tools provide a rapid, cost-effective initial screen.[5][6]

Protocol 2.1: Computational ADMET Prediction

  • Obtain Compound Structure: Secure the 2D structure (SMILES format) of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

  • Utilize Prediction Software: Input the SMILES string into freely available web servers such as pkCSM or SwissADME.[7]

  • Analyze Key Parameters: Evaluate the predicted values for properties outlined in Table 1.

  • Interpretation: Assess the compound's drug-likeness based on established rules (e.g., Lipinski's Rule of Five) and predicted toxicity flags. Compounds with favorable predicted profiles are prioritized for synthesis and in vitro testing.

Table 1: Hypothetical In Silico ADMET Profile

ParameterPredicted ValueInterpretation/Significance
Physicochemical Properties
Molecular Weight236.31 g/mol Compliant with Lipinski's Rule (<500)
LogP (Octanol/Water)2.5Good balance of hydrophilicity/lipophilicity
H-bond Donors2Compliant with Lipinski's Rule (<5)
H-bond Acceptors3Compliant with Lipinski's Rule (<10)
Pharmacokinetics
Water Solubility-3.0 log(mol/L)Moderately soluble
Caco-2 Permeability0.95 log PappHigh intestinal permeability predicted
Blood-Brain Barrier (BBB)-0.5 logBBPredicted to be BBB non-permeant
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
Toxicity
AMES ToxicityNon-mutagenicLow predicted risk of mutagenicity
hERG I InhibitionNon-inhibitorLow predicted risk of cardiotoxicity
HepatotoxicityLow probabilityLow predicted risk of liver toxicity

In Vitro Efficacy and Mechanism of Action

The next phase involves confirming the compound's biological activity and elucidating its potential mechanism of action using cell-free and cell-based assays. A primary hypothesis is the inhibition of key enzymes or pathways in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and cytokine production.

Target-Based Screening: COX Enzyme Inhibition

COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[8] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.[8]

Protocol 3.1.1: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[9][10]

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and a reference inhibitor (e.g., Celecoxib) in DMSO. Perform serial dilutions in COX Assay Buffer.[8]

    • Reconstitute human recombinant COX-2 enzyme in COX Assay Buffer and keep on ice.[11]

    • Prepare a Reaction Mix containing COX Assay Buffer, Heme, and a fluorometric probe (e.g., Amplex™ Red).[9]

  • Assay Procedure (96-well format):

    • To appropriate wells, add 10 µL of the diluted test compound, reference inhibitor, or DMSO (for 100% activity control).

    • Add 80 µL of the Reaction Mix to all wells.

    • Add 10 µL of diluted COX-2 enzyme to all wells except the "no enzyme" blank.

    • Pre-incubate the plate at 25°C for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 10 minutes.

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition for each concentration.

    • Plot percent inhibition versus log inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
CMPD-444 > 1002.5> 40
Celecoxib 500.051000
Indomethacin 0.11.50.07
Cell-Based Functional Assays: Cytokine Release

To assess the compound's activity in a more physiologically relevant context, its ability to inhibit the release of pro-inflammatory cytokines from immune cells is evaluated. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for this purpose.[12] Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine in this response.[13]

Protocol 3.2.1: TNF-α Release from LPS-Stimulated THP-1 Macrophages

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in a 96-well plate and differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[14]

    • Wash the cells and incubate in fresh, PMA-free medium for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated macrophages with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 6 hours to induce TNF-α production.

  • TNF-α Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.[13][15]

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using recombinant human TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the IC50 value for the inhibition of TNF-α release.

Proposed Mechanism of Action

Based on the hypothetical data suggesting inhibition of COX-2 and TNF-α, a plausible mechanism is the suppression of the NF-κB signaling pathway. NF-κB is a master transcriptional regulator of inflammatory genes, including PTGS2 (COX-2) and TNF.

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound CMPD-444 Compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds mRNA mRNA DNA->mRNA Transcription COX2 COX-2 mRNA->COX2 Translation TNFa TNF-α mRNA->TNFa Translation LPS LPS LPS->TLR4 Binds Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces

Caption: Proposed inhibition of the NF-κB signaling pathway by CMPD-444.

In Vivo Proof-of-Concept

To validate the in vitro findings, the compound's efficacy is tested in an established animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the activity of acute anti-inflammatory agents.[16][17][18] The inflammatory response is quantified by the increase in paw volume (edema) after the injection of carrageenan, a phlogistic agent.[2][18]

Protocol 4.1.1: Rat Paw Edema Assay

  • Animals: Use male Wistar rats (180-200g). Acclimatize animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 5 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Administer the respective treatments orally 60 minutes before the carrageenan injection.[2]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[19]

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]

  • Data Analysis:

    • Calculate the edema volume at each time point (Final Volume - Initial Volume).

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Alternative Model: Zebrafish Inflammation

The zebrafish larva is a powerful model for in vivo imaging and high-throughput screening of anti-inflammatory compounds due to its transparency and conserved innate immune system.[20][21][22][23] A common model is tail fin amputation to induce an inflammatory response.[20][22]

Protocol 4.2.1: Zebrafish Larva Tail Fin Amputation Assay

  • Animals: Use transgenic zebrafish larvae (3 days post-fertilization) expressing fluorescent proteins in neutrophils or macrophages.

  • Compound Exposure: Array larvae in a 96-well plate and expose them to different concentrations of the test compound or vehicle.

  • Inflammation Induction: Anesthetize the larvae and amputate the caudal fin using a sterile micro-scalpel.

  • Live Imaging: Image the wound site using fluorescence microscopy at different time points (e.g., 4, 8, 24 hours post-injury).

  • Data Analysis: Quantify the number of fluorescently labeled immune cells (neutrophils, macrophages) that have migrated to the wound site. A reduction in cell migration in compound-treated larvae compared to vehicle indicates anti-inflammatory activity.[24]

Preclinical Safety and Pharmacokinetic Profiling

Early assessment of safety and metabolic stability is paramount. This stage involves a battery of in vitro assays to identify potential liabilities.

Cytotoxicity Assessment

Protocol 5.1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[3][4]

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Incubation: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Genotoxicity Assessment

Protocol 5.2.1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[25][26][27]

  • Strain Selection: Use multiple tester strains (e.g., TA98, TA100) to detect different types of mutations.[25]

  • Metabolic Activation: Perform the assay with and without the addition of a rat liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.[28]

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[27]

Cardiotoxicity Assessment

Protocol 5.3.1: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[29] Automated patch-clamp is the gold standard for this assessment.

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure hERG tail currents.[29]

  • Procedure:

    • Establish a stable whole-cell recording.

    • Apply a specific voltage protocol to elicit hERG currents.[30]

    • Perfuse the cells with vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Metabolic Stability Assessment

Protocol 5.4.1: Human Liver Microsomal Stability Assay

This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its metabolic clearance.[31][32][33]

  • Reaction Setup:

    • Prepare a reaction mixture containing human liver microsomes (HLM) in phosphate buffer.

    • Add the test compound (at a fixed concentration, e.g., 1 µM).

    • Pre-warm the mixture to 37°C.

  • Reaction Initiation and Time Points:

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[33]

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the half-life (t½) and calculate the intrinsic clearance (Clint).

Table 3: Hypothetical Preclinical Safety & Stability Profile

AssayEndpointResultInterpretation
Cytotoxicity (HepG2) CC50> 100 µMLow cytotoxicity
Ames Test MutagenicityNegative (with & without S9)Non-mutagenic
hERG Inhibition IC50> 30 µMLow risk of cardiotoxicity
HLM Stability t½ (min)45Moderately stable
HLM Stability Clint (µL/min/mg)25Low to moderate clearance

Workflow Summary

The following diagram illustrates the integrated workflow for the preliminary evaluation of a novel compound.

G Start Compound Synthesis & Characterization InSilico In Silico ADMET Prediction Start->InSilico GoNoGo1 Decision Point 1: Drug-like Properties? InSilico->GoNoGo1 InVitroEfficacy In Vitro Efficacy (COX-2, TNF-α) GoNoGo1->InVitroEfficacy Go Stop Terminate Project GoNoGo1->Stop No Go GoNoGo2 Decision Point 2: Potency & Selectivity? InVitroEfficacy->GoNoGo2 InVivo In Vivo Proof-of-Concept (Paw Edema) GoNoGo2->InVivo Go GoNoGo2->Stop No Go GoNoGo3 Decision Point 3: In Vivo Efficacy? InVivo->GoNoGo3 InVitroTox In Vitro Safety & PK Profiling (Cytotox, Ames, hERG, HLM) GoNoGo3->InVitroTox Go GoNoGo3->Stop No Go GoNoGo4 Decision Point 4: Acceptable Safety Profile? InVitroTox->GoNoGo4 LeadOpt Lead Optimization / Further Development GoNoGo4->LeadOpt Go GoNoGo4->Stop No Go

Caption: Integrated workflow for preclinical evaluation of CMPD-444.

Conclusion

This document provides a structured and comprehensive guide for the initial preclinical evaluation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a potential anti-inflammatory drug. By following this staged approach, from in silico screening to in vivo validation and safety profiling, researchers can efficiently gather the critical data needed to make informed decisions regarding the compound's therapeutic potential and justify its advancement into further, more extensive preclinical development.

References

  • d'Alençon, C. A., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Poynter, M. E., et al. (2017). Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers in Immunology. Available at: [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • Ren, J., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. MDPI. Available at: [Link]

  • Novoa, B., et al. (2012). Zebrafish: model for the study of inflammation and the innate immune response to infectious diseases. Advances in Experimental Medicine and Biology. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • MDPI. (n.d.). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. SciSpace. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Al-Amin, M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • University of California, Berkeley. (n.d.). The Ames Test. UC Berkeley Bio-Rad Laboratories. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • SlideShare. (n.d.). hERG Assay. SlideShare. Available at: [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Available at: [Link]

  • MDPI. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. MDPI. Available at: [Link]

  • Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Reaction Biology. Available at: [Link]

  • Kar, S., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature. Available at: [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry. Available at: [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available at: [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. WJPR. Available at: [Link]

  • National Center for Biotechnology Information. (1996). Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria. PMC. Available at: [Link]

  • ResearchGate. (2024). TNF ELISA Protocol v1. ResearchGate. Available at: [Link]

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest from a Genus of Rich Pharmacological Diversity

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic, 1,2,5-trisubstituted methoxyacetophenone derivative that has also been isolated from Mikania minima[1]. The genus Mikania is a wellspring of structurally diverse and biologically active secondary metabolites, including coumarins, sesquiterpenes, and flavonoids[2][3]. These compounds have demonstrated a wide array of pharmacological activities, such as antimicrobial, antiviral, anti-inflammatory, and antitumoral effects[2][3]. The structural novelty of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, combined with the established therapeutic potential of its source genus, positions it as a compound of significant interest for further investigation in medicinal chemistry.

This technical guide provides a comprehensive overview of the available information on this compound and offers a speculative framework for its potential applications in drug discovery, based on the bioactivity of structurally related molecules. While specific biological data for this compound is limited in publicly accessible literature, this document aims to provide researchers with a foundational understanding and a roadmap for future exploration.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃[4]
Molecular Weight 236.31 g/mol [4]
CAS Number 148044-44-4[4]
Appearance Not specified
Solubility Not specified
Purity Min. 95% (as per commercial suppliers)[4]

Potential Therapeutic Applications: An Evidence-Based Postulation

The presence of a hydroxy-methylbutyl group in the target compound may influence its metabolic stability, cell permeability, and interaction with biological targets. It is plausible that this compound could exhibit similar anticancer properties, warranting investigation into its effects on various cancer cell lines.

Proposed Experimental Workflow for Biological Evaluation

The following diagram outlines a logical workflow for the initial biological evaluation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, focusing on a potential anticancer application.

workflow cluster_synthesis Compound Acquisition & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis or Procurement characterization Structural Verification (NMR, MS, HPLC) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) characterization->cytotoxicity cell_lines Panel of Cancer Cell Lines apoptosis Apoptosis Assays (e.g., Annexin V) cell_lines->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle target_id Target Identification (e.g., Proteomics) cell_cycle->target_id animal_model Xenograft Mouse Model target_id->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Studies efficacy->toxicity

Caption: Proposed workflow for the biological evaluation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Protocol: Preliminary Cytotoxicity Screening using the MTT Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound in various cancer cell lines.

Materials:

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (test compound)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Future Directions and Conclusion

The exploration of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in medicinal chemistry is still in its nascent stages. The preliminary data, primarily based on its structural similarity to other bioactive compounds, suggests a promising avenue for anticancer drug discovery. The proposed experimental workflow provides a clear path for elucidating its biological activity and mechanism of action. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully understand its therapeutic potential. The rich chemical diversity of the Mikania genus continues to be a valuable source of novel compounds for drug development, and 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one stands as a compelling candidate for further investigation.

References

  • Gasparetto, J. C., et al. (2012). Genus Mikania: chemical composition and phytotherapeutical activity. Revista Brasileira de Farmacognosia, 22(5), 1164-1184.
  • Oliveira, R. N., et al. (2014). Genus Mikania: Chemical composition and phytotherapeutical activity.
  • Li, Y., et al. (2013). Antimicrobial Constituents of the Leaves of Mikania micrantha H. B. K. PLoS ONE, 8(10), e76725.
  • Cunha, G. O. S., et al. (2019). An Overview of Miconia genus: Chemical Constituents and Biological Activities. Pharmacognosy Reviews, 13(26), 77-85.
  • Farias, C. F., et al. (2019). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability.

Sources

Application Note & Protocol: Enzyme Inhibition Assay for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmacology, biochemistry, and medicinal chemistry.

Abstract

This document provides a comprehensive guide for conducting an enzyme inhibition assay for the compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This synthetic, trisubstituted methoxyacetophenone derivative, isolated from Mikania minima, presents a novel scaffold for exploring potential therapeutic applications through enzyme modulation.[1][2] The protocols detailed herein are designed to be robust and adaptable, guiding the user from initial screening to determine the half-maximal inhibitory concentration (IC50) to more complex kinetic studies for elucidating the mechanism of inhibition (MOI). Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[3][4]

Introduction: Scientific Rationale and Application

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a compound of interest due to its unique chemical structure, featuring a hydroxy-methylbutyl group and a methoxyphenyl ring.[2] While its specific biological targets are still under investigation, its structural motifs are present in various biologically active molecules, suggesting potential interactions with a range of enzymes. Enzyme inhibition is a cornerstone of modern pharmacology, with inhibitors forming a major class of therapeutic drugs.[5] Understanding how a novel compound like 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one interacts with and inhibits a target enzyme is a critical first step in evaluating its therapeutic potential.

The primary objectives of this application note are:

  • To provide a detailed, step-by-step protocol for a primary enzyme inhibition screening assay to determine the IC50 value of the compound.

  • To outline the methodology for advanced enzyme kinetic studies to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[6]

  • To offer guidance on data analysis, interpretation, and troubleshooting common issues encountered in enzyme assays.[7][8]

The causality behind this structured approach is rooted in the principles of drug discovery.[3] An initial IC50 determination provides a quantitative measure of potency, allowing for the ranking of compounds in a screening campaign.[6][9] Subsequent MOI studies offer deeper insights into the molecular interactions between the inhibitor and the enzyme, which is invaluable for rational drug design and optimization.[3][4]

Materials and Reagents

Successful and reproducible enzyme assays are contingent on the quality and proper preparation of all components.

Reagent/Material Supplier & Catalog No. Storage Notes
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-onee.g., MedChemExpress (HY-N9537)-20°CPrepare a 10 mM stock solution in 100% DMSO.
Target EnzymeVaries by research-80°CEnsure high purity and known specific activity.
SubstrateVaries by researchVariesUse a substrate concentration at or below the Km for competitive inhibitor screening.[10]
Assay BufferVaries by research4°CThe buffer composition should be optimized for the specific enzyme.
DMSO (Dimethyl Sulfoxide)e.g., Sigma-Aldrich (D8418)Room TempEnsure anhydrous, high-purity grade.
96-well Microplatese.g., Corning (3603)Room TempUse black plates for fluorescent assays, clear for colorimetric assays.[8]
Multichannel Pipettes & TipsStandard laboratory supplierN/ACalibrated pipettes are essential for accuracy.[8]
Plate Readere.g., BioTek SynergyN/ACapable of the required detection mode (absorbance, fluorescence, luminescence).
Control InhibitorVaries by researchVariesA known inhibitor of the target enzyme for assay validation.

Experimental Protocols

Primary Screening: IC50 Determination

This protocol is designed to determine the concentration of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one that inhibits 50% of the target enzyme's activity. A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations.[9]

Workflow for IC50 Determination

prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) plate Plate Inhibitor Dilutions and Controls prep->plate preincubate Pre-incubate Enzyme with Inhibitor plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Read Plate (Kinetic or Endpoint) initiate->read analyze Analyze Data (Calculate % Inhibition, Fit Dose-Response Curve) read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 value of an inhibitor.

Step-by-Step Protocol:

  • Compound Dilution:

    • Prepare a serial dilution of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 10 mM stock. This creates a wide concentration range to capture the full dose-response curve.

    • Prepare an intermediate dilution of these DMSO stocks into the assay buffer. This is crucial to minimize the final DMSO concentration in the assay well, which should typically be kept below 1% to avoid solvent effects.

  • Assay Plate Preparation (96-well format):

    • Test Wells: Add a fixed volume (e.g., 5 µL) of each inhibitor dilution to the respective wells.

    • Positive Control (100% Activity): Add the same volume of assay buffer containing the same final DMSO concentration as the test wells. This control represents the uninhibited enzyme activity.

    • Negative Control (0% Activity): Add assay buffer. This well will not contain the enzyme and serves to measure background signal.[11]

    • It is highly recommended to run all conditions in triplicate to ensure statistical validity.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the enzyme in cold assay buffer at a concentration that will yield a robust signal within the linear range of the assay.

    • Add the enzyme solution to all wells except the negative control.

    • Allow the plate to pre-incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Detection:

    • Prepare a working solution of the substrate in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the reader.

    • Measure the reaction progress. This can be done in two modes:

      • Kinetic Mode: The plate is read multiple times over a period (e.g., every 30 seconds for 15 minutes). The initial reaction velocity (rate) is determined from the linear portion of the progress curve. This is the preferred method as it is less susceptible to artifacts.[5]

      • Endpoint Mode: The reaction is allowed to proceed for a fixed time, then stopped (e.g., by adding a stop solution). A single reading is then taken. This is simpler but can be misleading if the reaction is not linear over the entire incubation period.

Advanced Study: Mechanism of Inhibition (MOI)

Once the IC50 is established, this protocol is used to determine how the inhibitor interacts with the enzyme and substrate. The experiment involves measuring enzyme kinetics at various fixed concentrations of both the inhibitor and the substrate.[4]

Common Mechanisms of Enzyme Inhibition

cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive E_C E S EI_C EI E_C->EI_C Binds to Active Site I_C I E_NC E S EI_NC EI or ESI E_NC->EI_NC Binds to Allosteric Site I_NC I ES_U ES ESI_U ESI ES_U->ESI_U Binds only to ES Complex I_U I

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" as a molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a Potential Molecular Probe

Abstract

Small-molecule molecular probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2] This document provides a comprehensive guide for the characterization and application of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (hereafter referred to as C14H20O3-MP) as a potential molecular probe. C14H20O3-MP is a 1,2,5-trisubstituted methoxyacetophenone derivative, also isolated from the plant Mikania minima, presenting a unique chemical architecture for biological investigation.[3] Its structure combines a 4'-methoxyacetophenone core, a scaffold found in various biologically active compounds, with a hydroxylated alkyl chain, a feature known to influence pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide outlines a systematic, multi-stage workflow—from initial physicochemical characterization and biological screening to advanced target identification and imaging applications. The enclosed protocols are designed to be self-validating, providing researchers in cell biology and drug discovery with a rigorous framework to evaluate the potential of C14H20O3-MP and similar novel compounds.

Part 1: Introduction to the Candidate Probe

Chemical Identity and Properties

C14H20O3-MP is a synthetic organic compound with the following key characteristics.[7]

PropertyValueSource
IUPAC Name 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one[7]
CAS Number 148044-44-4[7][8]
Molecular Formula C₁₄H₂₀O₃[7]
Molecular Weight 236.31 g/mol [7]
Purity Typically available at ≥95%[7]
Solubility Soluble in DMSO (10 mM reported) and other organic solvents[9]

The structure features three key functional regions:

  • The Acetophenone Moiety: A common pharmacophore that can participate in various non-covalent interactions.

  • The Methoxy Group: Influences electronic properties and can serve as a hydrogen bond acceptor.

  • The Hydroxy-3-methylbutyl Group: This chiral side chain introduces steric bulk, a hydrogen bond donor/acceptor site (hydroxyl), and lipophilicity, which can be critical for target binding specificity and metabolic stability.[4][6] The presence of a hydroxyl group often enhances binding affinity and improves the physicochemical properties of a molecule.[6]

Rationale for Investigation as a Molecular Probe

A high-quality molecular probe must exhibit high potency, selectivity, and demonstrated target engagement in a cellular context.[1] While C14H20O3-MP is not yet a validated probe, its structural features provide a strong rationale for investigation. Structurally related compounds, such as other p-hydroxyacetophenone derivatives, have demonstrated significant biological activities, including antitumor effects.[10] Therefore, a systematic evaluation is warranted to determine if C14H20O3-MP can serve as a selective tool to investigate a specific biological pathway or protein target.

Part 2: A Systematic Workflow for Probe Characterization

The journey from a candidate compound to a validated molecular probe is a multi-step process. The following workflow provides a logical progression for the comprehensive evaluation of C14H20O3-MP. Each stage is designed to generate decision-making data; failure to meet key criteria at any stage may necessitate abandoning the compound in favor of more promising candidates.

G Workflow for Molecular Probe Validation A Compound Acquisition & QC (Purity, Identity) B Stage 1: Physicochemical Characterization A->B Protocol 1, 2 C Stage 2: Phenotypic & Cell Viability Screening B->C Protocol 3 sub_B Solubility Stability Intrinsic Fluorescence B->sub_B D Stage 3: Target ID & Engagement C->D Potency < 1µM? Go sub_C Determine IC50 Identify Phenotype C->sub_C E Stage 4: Selectivity Profiling D->E Protocol 4, 5 sub_D Affinity Pulldown-MS CETSA / DARTS D->sub_D F Stage 5: Probe Optimization & Application E->F Selectivity > 30-fold? Go sub_E Screen vs. Related Targets (e.g., Kinome Scan) E->sub_E G Validated Molecular Probe F->G sub_F Fluorescent Labeling In Vivo Studies F->sub_F

Figure 1: A comprehensive workflow for the evaluation and validation of C14H20O3-MP as a molecular probe.

Part 3: Initial Characterization Protocols

Protocol 1: Aqueous Solubility and Stability Assessment

Rationale: A molecular probe must be sufficiently soluble and stable in aqueous assay buffers to yield reproducible results. This protocol uses a nephelometric method to determine kinetic solubility and HPLC-MS to assess stability over time.

Materials:

  • C14H20O3-MP

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nephelometer or plate reader with turbidity measurement capability

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of C14H20O3-MP in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer 2 µL from each DMSO dilution into a new 96-well plate containing 198 µL of PBS, pH 7.4. This creates a final DMSO concentration of 1%. Mix thoroughly.

  • Solubility Measurement: Immediately measure the turbidity (nephelometry) of each well. The highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control is the kinetic solubility limit.

  • Stability Assessment: a. Prepare a 10 µM solution of C14H20O3-MP in your primary cell culture medium (e.g., DMEM with 10% FBS). b. Incubate the solution at 37°C. c. At time points 0, 2, 8, and 24 hours, take an aliquot and quench any potential enzymatic activity with a 3-fold excess of cold acetonitrile. d. Centrifuge to pellet precipitated proteins. e. Analyze the supernatant by HPLC-MS to quantify the remaining parent compound. A compound is considered stable if >90% remains after 24 hours.

Part 4: Biological Activity Screening

Protocol 2: Cell Viability and Cytotoxicity Screening

Rationale: The initial step in biological characterization is to determine the concentration range over which C14H20O3-MP elicits a cellular response. A broad screening against a panel of diverse cancer cell lines can reveal potential genotype-dependent sensitivities and establish the half-maximal inhibitory concentration (IC₅₀).[11]

Materials:

  • Cell lines of interest (e.g., MCF-7, A549, HCT116, U87-MG)

  • Appropriate cell culture media and supplements

  • C14H20O3-MP (10 mM stock in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a serial dilution series of C14H20O3-MP in culture medium, starting from 100 µM down to low nM concentrations. Ensure the final DMSO concentration is ≤0.5% in all wells. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: a. Add 10 µL of CCK-8 reagent to each well. b. Incubate for 1-3 hours until a visible color change occurs. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Normalize the data to the vehicle-only controls (100% viability) and a media-only blank (0% viability). b. Plot the normalized viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Exemplary Data Presentation:

Cell LineTissue of OriginPutative IC₅₀ (µM)
MCF-7Breast Cancer0.85
A549Lung Cancer1.2
HCT116Colon Cancer> 50
U87-MGGlioblastoma0.65

Note: Data are hypothetical and for illustrative purposes only.

Part 5: Target Identification and Validation

A potent and interesting cellular phenotype is the first step. The next critical phase is to identify the specific molecular target(s) responsible for this activity. This is paramount for validating a compound as a selective probe.[12]

Protocol 3: Affinity-Based Target Identification via Pulldown & Mass Spectrometry

Rationale: This protocol immobilizes the probe on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. This unbiased approach can reveal novel targets.[12]

G Affinity Pulldown Workflow A Synthesize Linker-Modified C14H20O3-MP B Immobilize on Affinity Beads A->B D Incubate Lysate with Beads B->D Compete Incubate with Beads + Lysate + Free C14H20O3-MP B->Compete C Prepare Native Cell Lysate C->D C->Compete E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE & In-gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Protein ID & Data Analysis H->I Compete->E Competition Control

Figure 2: Workflow for identifying protein targets of C14H20O3-MP using affinity purification coupled with mass spectrometry.

Procedure Outline:

  • Probe Immobilization: Synthesize an analog of C14H20O3-MP with a linker arm suitable for conjugation to NHS-activated sepharose beads. The hydroxyl group is a potential site for linker attachment.

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the probe-conjugated beads. As a critical control for specificity, run a parallel incubation that includes an excess of free, non-immobilized C14H20O3-MP to outcompete specific binding to the beads.

  • Washing and Elution: Vigorously wash the beads to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands, perform in-gel tryptic digestion, and identify the resulting peptides by LC-MS/MS analysis.

  • Candidate Validation: True binding partners should be present in the main experiment but significantly reduced or absent in the competition control.

Part 6: Advanced Applications for a Validated Probe

Once a target is identified and selectivity is confirmed, C14H20O3-MP can be developed into a more advanced tool, for example, by attaching a fluorescent reporter for cellular imaging.

Protocol 4: Fluorescent Labeling for Cellular Imaging

Rationale: Visualizing the subcellular localization of a probe can provide powerful insights into its mechanism of action. This protocol describes a general strategy for conjugating a fluorescent dye to C14H20O3-MP.

G Cellular Imaging Workflow A Synthesize Fluorescently Labeled C14H20O3-MP B Validate Activity of Labeled Probe A->B Confirm IC50 is unchanged D Treat Cells with Labeled Probe B->D C Culture Cells on Glass-bottom Dishes C->D E Wash & Fix Cells D->E F Counterstain (e.g., DAPI for Nucleus) E->F G Acquire Images via Confocal Microscopy F->G H Analyze Subcellular Localization G->H

Sources

Application Notes and Protocols: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the potential material science applications of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, herein referred to as HMP-ethanone. While direct literature on the material science applications of this specific molecule is nascent, its structural features—a hydroxylated alkyl chain, a methoxy-activated aromatic ring, and a photoreactive acetophenone core—suggest significant potential in several advanced material domains. As a Senior Application Scientist, this guide synthesizes established principles of polymer chemistry and material functionalization to propose detailed protocols and workflows for leveraging HMP-ethanone as a novel photoinitiator, a functional monomer for specialty polyesters, and a surface modification agent for advanced nanomaterials. All protocols are designed to be self-validating and are grounded in authoritative chemical principles.

Introduction to HMP-ethanone: A Molecule of Latent Potential

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (HMP-ethanone) is a synthetic organic compound with the chemical formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol [1]. Its structure is characterized by a 1,2,5-trisubstituted methoxyacetophenone derivative, which was first isolated from Mikania minima[2]. The key functional groups that dictate its potential in material science are:

  • The Acetophenone Moiety: This aromatic ketone is a well-known chromophore that can undergo Norrish Type I cleavage upon UV irradiation, making it a candidate for photoinitiation of radical polymerization[1][3].

  • The Secondary Hydroxyl Group: The -OH group on the alkyl chain provides a reactive site for esterification, etherification, and isocyanate reactions, enabling its use as a monomer or a grafting agent.

  • The Phenyl and Alkyl Moieties: These contribute to the molecule's solubility in organic media and can influence the mechanical and thermal properties of polymers derived from it.

This guide will explore three primary application areas, providing both the theoretical basis and practical, step-by-step protocols for researchers in materials science and drug development.

Application I: Type I Photoinitiator for UV-Curable Coatings and Adhesives

The acetophenone backbone of HMP-ethanone is structurally analogous to commercially available hydroxyacetophenone photoinitiators[3][4]. Upon absorption of UV energy, the molecule is expected to undergo α-cleavage, generating two distinct radical species capable of initiating free-radical polymerization of acrylate or methacrylate monomers.

Proposed Mechanism of Photoinitiation

The photoinitiation process follows a well-established pathway for Type I photoinitiators[1].

G cluster_0 Photo-Excitation and Cleavage cluster_1 Polymerization Initiation A HMP-ethanone B Excited Triplet State [HMP-ethanone]* A->B UV light (hν) C Benzoyl Radical B->C α-Cleavage D Alkyl Radical B->D α-Cleavage E Monomer (e.g., Acrylate) C->E Initiation D->E Initiation F Growing Polymer Chain E->F Propagation G Polyester Synthesis Workflow A Reactant Dissolution (HMP-ethanone, Pyridine in THF) B Initiation (Add Adipoyl Chloride dropwise at 0°C) A->B C Polycondensation (Stir at RT for 24h) B->C D Precipitation & Washing (Pour into Methanol, Filter) C->D E Drying (Vacuum oven at 40°C) D->E F Characterization (GPC, NMR, DSC) E->F

Caption: Workflow for the synthesis of a functional polyester using HMP-ethanone.

Protocol: Synthesis of Poly(HMP-adipate)

Materials:

  • HMP-ethanone

  • Adipoyl chloride

  • Pyridine (dried)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add HMP-ethanone (1 equivalent) and dry pyridine (1.1 equivalents) to a three-neck flask equipped with a magnetic stirrer and dropping funnel. Dissolve the components in anhydrous THF.

  • Monomer Addition: Cool the flask to 0°C in an ice bath. Add a solution of adipoyl chloride (1 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. A precipitate of pyridinium hydrochloride will form.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Isolation: Pour the viscous reaction mixture into a large volume of cold methanol with vigorous stirring. The polyester will precipitate as a white or pale yellow solid.

  • Purification: Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine salts.

  • Drying: Dry the polymer in a vacuum oven at 40°C to a constant weight.

  • Characterization: Analyze the resulting polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC), confirm its structure using ¹H NMR spectroscopy, and determine its thermal properties (glass transition temperature, Tg) using Differential Scanning Calorimetry (DSC).

Application III: Surface Modification Agent for Nanomaterials

Hydroxyacetophenones are valuable building blocks for functional nanostructured materials.[2][5] The hydroxyl group of HMP-ethanone can be used to anchor the molecule to the surface of metal oxide nanoparticles (e.g., SiO₂, TiO₂), functionalizing the surface with photoreactive and hydrophobic moieties.

Logic of Surface Functionalization

The process involves the covalent grafting of HMP-ethanone onto a hydroxyl-rich nanoparticle surface, typically via a silane coupling agent that has been pre-reacted with the HMP-ethanone.

G A HMP-ethanone C HMP-Silane Adduct A->C B Silane Coupling Agent (e.g., ICPTES) B->C E Functionalized Nanoparticle C->E Grafting D Hydroxylated Nanoparticle (e.g., SiO₂) D->E Grafting

Sources

Application Notes and Protocols for the Analytical Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of the synthetic compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS: 148044-44-4).[1] As a substituted acetophenone derivative, this molecule possesses multiple functional groups—a ketone, a hydroxyl group, a methoxy ether, and an aromatic ring—that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantification. These protocols are designed for researchers in pharmaceutical development, quality control, and chemical synthesis, offering robust methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed to empower scientists to adapt these methods to their specific instrumentation and research goals.

Introduction and Compound Profile

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a research compound with a molecular structure that presents interesting analytical challenges. Its moderate polarity, potential for thermal lability, and multiple proton and carbon environments require orthogonal analytical techniques for full characterization. This guide establishes a baseline for creating reliable analytical standards and validating in-house methods.

Compound Properties:

PropertyValueSource
IUPAC Name 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one-
CAS Number 148044-44-4[1]
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Appearance Varies; typically a solid or oil-
Solubility Soluble in organic solvents like Chloroform, DMSO, Acetone, Methanol, Acetonitrile[2]

Primary Standard and Calibration Solution Preparation

The integrity of all subsequent analyses relies on the accurate preparation of analytical standards. This protocol establishes a self-validating system through gravimetric preparation and verification.

Protocol 2.1: Stock Standard Preparation (1 mg/mL)

  • Gravimetric Measurement: Accurately weigh approximately 10 mg of the reference standard (purity ≥95%) into a 10 mL Class A volumetric flask. Record the weight to at least four decimal places.

  • Solubilization: Add ~7 mL of HPLC-grade methanol or acetonitrile. The choice of solvent should match the initial mobile phase conditions of the primary analytical technique (e.g., HPLC).

  • Dissolution: Sonicate the flask for 5 minutes or until all solid material is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the same solvent.

  • Homogenization: Invert the flask 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the solution to an amber glass vial and store at 2-8°C. This stock solution should be considered stable for a limited period, and stability studies are recommended for long-term projects.

Expertise & Causality: Using a Class A volumetric flask is critical for accuracy. Gravimetric preparation (calculating the exact concentration based on the weighed mass and volume) is superior to assuming an exact 1.0 mg/mL concentration, which enhances the trustworthiness of quantitative measurements.

Method 1: Purity Assessment and Quantification by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of the compound and for quantification in various matrices. The aromatic ketone structure provides a strong chromophore for UV detection.

3.1. Scientific Rationale

A C18 (octadecylsilane) stationary phase is selected for its excellent retention of moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the target analyte. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are resolved from the main peak and eluted from the column in a reasonable time. This approach is standard for analyzing aromatic ketones.

3.2. Detailed HPLC Protocol

ParameterRecommended Condition
Instrument Standard HPLC system with a binary pump, autosampler, and UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., NUCLEOSHELL RP 18)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 230 nm

3.3. Self-Validating System Suitability Test (SST)

Before analyzing samples, perform five replicate injections of a working standard (e.g., 100 µg/mL). The system is deemed suitable if the following criteria are met:

  • Peak Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Trustworthiness: The SST ensures that the chromatographic system is performing optimally on the day of analysis. Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

3.4. Data Analysis and Interpretation

  • Purity: Determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of serially diluted standards (e.g., 1, 10, 25, 50, 100 µg/mL). The concentration of an unknown sample is determined by interpolation from this curve.

3.5. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock Standard (1 mg/mL) Working Create Working Standards & QA Samples Stock->Working SST System Suitability Test (5 Replicates) Working->SST Cal Inject Calibration Curve Working->Cal Sample Prepare Unknown Sample Run Inject Samples Sample->Run SST->Cal If Pass Cal->Run Integrate Integrate Peaks Run->Integrate Calculate Calculate Purity (Area %) & Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity and Quantitative Analysis.

Method 2: Structural Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for confirming the molecular weight and obtaining structural information through fragmentation patterns. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve chromatographic performance.

4.1. Scientific Rationale

The tertiary alcohol in the analyte is prone to dehydration at high injector temperatures and can cause peak tailing on standard non-polar GC columns. Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][4] This process increases the compound's volatility and thermal stability, resulting in sharper peaks and more reproducible results. Electron Ionization (EI) will be used to generate a characteristic fragmentation pattern.

4.2. Derivatization and GC-MS Protocol

Protocol 4.2.1: Silylation

  • Evaporate 100 µL of the sample (or standard in a volatile solvent) to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Add 50 µL of pyridine or acetonitrile as a solvent.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Trustworthiness: The protocol's self-validating step is to analyze the sample immediately after derivatization. The absence of a broad, tailing peak corresponding to the underivatized compound confirms the reaction has gone to completion.

ParameterRecommended Condition
Instrument GC-MS system with an EI source
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250°C
Injection Mode Split (20:1)
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range 40 - 450 m/z

4.3. Expected Fragmentation Pattern

The mass spectrum of the TMS-derivatized compound (MW = 308.48 g/mol ) is expected to show a molecular ion (M⁺) at m/z 308. Key fragments would arise from:

  • Loss of a methyl group (-CH₃): [M-15]⁺ at m/z 293. This is a common fragmentation for TMS derivatives and from the acetyl group.

  • Alpha-cleavage: Cleavage adjacent to the carbonyl group, resulting in the methoxy-benzoyl cation at m/z 135.

  • Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the side chain.

  • Side-chain fragmentation: Cleavage at the silylated oxygen, leading to a stable oxonium ion.

4.4. Proposed Fragmentation Pathway Diagram

Fragmentation cluster_frags Key Fragments Parent TMS-Derivatized Molecule (m/z 308) M15 [M-15]⁺ Loss of CH₃ (m/z 293) Parent->M15 -CH₃• M43 [M-43]⁺ Loss of Acetyl Radical (m/z 265) Parent->M43 -C(O)CH₃• F135 Acylium Ion (m/z 135) Parent->F135 Side-chain cleavage F73 TMS Ion [Si(CH₃)₃]⁺ (m/z 73) Parent->F73 Rearrangement

Caption: Proposed EI fragmentation for the TMS-derivatized analyte.

Method 3: Definitive Structural Elucidation by NMR

NMR spectroscopy is the gold standard for unambiguous structure confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the chemical environment of each atom.

5.1. Rationale

¹H NMR will confirm the presence and connectivity of all protons, including the aromatic protons, the methoxy and acetyl methyl groups, and the complex spin systems of the side chain. ¹³C NMR will confirm the carbon count and identify the carbonyl carbon, aromatic carbons, and aliphatic carbons. For complete and trustworthy assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

5.2. NMR Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ may be better for observing the hydroxyl proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, and optionally, COSY and HSQC spectra.

5.3. Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Predicted ¹H NMR Signals:

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Ar-H7.5 - 7.8m2HProtons ortho to acetyl group
Ar-H6.8 - 7.0d1HProton ortho to methoxy group
-OCH₃~3.9s3HMethoxy group
-CH(OH)-4.5 - 4.8m1HCarbinol proton
-C(O)CH₃~2.5s3HAcetyl methyl group
-CH₂-1.5 - 1.8m2HMethylene in side chain
-CH(CH₃)₂1.8 - 2.1m1HMethine in isopropyl group
-CH(CH₃)₂0.8 - 1.0d6HIsopropyl methyls
-OHVariablebr s1HHydroxyl proton

Predicted ¹³C NMR Signals:

CarbonPredicted δ (ppm)Assignment
C=O195 - 200Ketone carbonyl
Ar-C160 - 165Ar-C attached to OCH₃
Ar-C110 - 135Other aromatic carbons
-CH(OH)-70 - 75Carbinol carbon
-OCH₃~55Methoxy carbon
-CH₂-35 - 45Aliphatic methylene
-C(O)CH₃25 - 30Acetyl methyl carbon
-CH(CH₃)₂28 - 35Aliphatic methine
-CH(CH₃)₂20 - 25Isopropyl methyls

Summary of Analytical Techniques

TechniquePrimary ApplicationKey AdvantagesConsiderations
HPLC-UV Purity, QuantificationHigh precision, robust, widely availableRequires chromophore, may not resolve all impurities
GC-MS Identification, Impurity ProfilingHigh sensitivity, provides MW and structural dataRequires volatility, derivatization often needed for polar groups
NMR Unambiguous Structure IDDefinitive structural information, non-destructiveLower sensitivity, requires higher sample amount, expensive

By employing these orthogonal techniques, researchers can build a complete and reliable analytical profile for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, ensuring the quality and integrity of their research and development activities.

References

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]

  • Separation of aromatic ketones. MACHEREY-NAGEL. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • 1-(3-hydroxy-4-methoxyphenyl)ethanone. ChemBK. [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]

  • Devereaux, D. S., & Counsell, R. E. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191-200. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one. PubChem. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Zabiegala, B., et al. (2006). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Separation Science, 29(5), 677-688. [Link]

  • Devereaux, D. S., & Counsell, R. E. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. [Link]

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" experimental protocols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one for researchers, scientists, and drug development professionals.

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a 1,2,5-trisubstituted methoxyacetophenone derivative[1]. Its structural complexity, featuring a chiral center and multiple functional groups, makes it a molecule of interest for various research applications, including medicinal chemistry and natural product synthesis. This compound has been identified as a natural product isolated from Mikania minima[1]. This guide provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols for its preparation, and methods for its purification and characterization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.

Proposed Synthetic Pathway

The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be strategically approached in a two-step process starting from commercially available 4-methoxyacetophenone. The proposed pathway involves an initial Friedel-Crafts acylation to introduce the carbon skeleton of the side chain, followed by a selective reduction of the newly introduced ketone to yield the target secondary alcohol.

Synthetic Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Ketone Reduction 4-methoxyacetophenone 4-Methoxyacetophenone Intermediate 1-(3-(3-Methylbutanoyl)-4-methoxyphenyl)ethan-1-one 4-methoxyacetophenone->Intermediate 3-Methylbutyryl chloride, AlCl3 Dichloromethane, 0 °C to rt Target_Molecule 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Intermediate->Target_Molecule Sodium borohydride (NaBH4) Methanol, 0 °C

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

PART 1: Friedel-Crafts Acylation of 4-Methoxyacetophenone

This protocol describes the introduction of the 3-methylbutanoyl group onto the 4-methoxyacetophenone ring via a Friedel-Crafts acylation reaction. The methoxy group is an activating ortho-, para-director, and the acetyl group is a deactivating meta-director. The acylation is expected to occur at the position ortho to the methoxy group and meta to the acetyl group.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
4-MethoxyacetophenoneC₉H₁₀O₂150.1715.0 g1.0
3-Methylbutyryl chlorideC₅H₉ClO120.5813.3 g1.1
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.3429.3 g2.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93300 mL-
Hydrochloric acid (HCl), 2MHCl36.46150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01100 mL-
Brine (Saturated NaCl solution)NaCl58.44100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37q.s.-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (29.3 g, 2.2 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (150 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 4-methoxyacetophenone (15.0 g, 1.0 equiv.) and 3-methylbutyryl chloride (13.3 g, 1.1 equiv.) in anhydrous dichloromethane (150 mL).

  • Reaction Initiation: Slowly add the solution from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 2M hydrochloric acid (150 mL) and ice, while stirring vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-(3-(3-methylbutanoyl)-4-methoxyphenyl)ethan-1-one.

PART 2: Selective Reduction of 1-(3-(3-Methylbutanoyl)-4-methoxyphenyl)ethan-1-one

This protocol details the selective reduction of the aliphatic ketone in the presence of an aromatic ketone using sodium borohydride.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
1-(3-(3-Methylbutanoyl)-4-methoxyphenyl)ethan-1-oneC₁₄H₁₈O₃234.2923.4 g1.0
Sodium Borohydride (NaBH₄)NaBH₄37.831.9 g0.5
Methanol (MeOH)CH₄O32.04250 mL-
Deionized WaterH₂O18.02200 mL-
Ethyl AcetateC₄H₈O₂88.11300 mL-
Saturated Ammonium Chloride (NH₄Cl) solutionNH₄Cl53.49100 mL-
Brine (Saturated NaCl solution)NaCl58.44100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04q.s.-

Procedure:

  • Reaction Setup: Dissolve the crude 1-(3-(3-methylbutanoyl)-4-methoxyphenyl)ethan-1-one (23.4 g, 1.0 equiv.) in methanol (250 mL) in a 500 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.9 g, 0.5 equiv.) in small portions over 15 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Slowly add saturated ammonium chloride solution (100 mL) to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add deionized water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Characterization Data:

TechniqueExpected Results
¹H NMR Peaks corresponding to aromatic protons, methoxy group protons, acetyl group protons, and protons of the 1-hydroxy-3-methylbutyl side chain. The benzylic proton next to the hydroxyl group should appear as a multiplet.
¹³C NMR Signals for aromatic carbons, carbonyl carbons (one from the acetyl group), methoxy carbon, and carbons of the aliphatic side chain.
Mass Spec (ESI) [M+H]⁺ at m/z = 237.15
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching of the aryl ketone (~1670 cm⁻¹), and C-O stretching of the methoxy group and alcohol.
Molecular Formula C₁₄H₂₀O₃
Molecular Weight 236.31 g/mol [2]

Conclusion

The provided protocols outline a robust and logical synthetic route for the preparation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. By following these detailed steps, researchers can reliably synthesize this compound for further investigation into its chemical and biological properties. The experimental design emphasizes safety, efficiency, and reproducibility, which are paramount in a research and development setting.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction.
  • Benchchem. Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • Alfa Chemistry. Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • StudyRaid. Understand friedel-Crafts Acylation Route to Acetophenone.
  • CymitQuimica. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.
  • MedChemExpress. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" laboratory techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis, Purification, and Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Authored by: A Senior Application Scientist

Introduction

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a substituted methoxyacetophenone derivative that has been isolated from Mikania minima. As a synthetic compound, it serves as a valuable target for organic synthesis research and may be a key intermediate in the development of novel pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory synthesis, purification, and characterization of this target molecule. The described synthetic approach is a robust two-step process involving a Friedel-Crafts acylation followed by a Grignard reaction, employing readily available starting materials and standard laboratory techniques.

Proposed Synthetic Pathway

The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be efficiently achieved through a two-step sequence. The first step involves the Friedel-Crafts acylation of anisole to produce 4-methoxyacetophenone. The second, more complex step, involves a Grignard reaction with 3-bromo-4-methoxyacetophenone and isobutyraldehyde to introduce the hydroxy-alkyl side chain. For the purpose of this protocol, we will outline a more direct conceptual pathway starting from a brominated precursor to highlight the key Grignard reaction, assuming the precursor's availability or separate synthesis.

A plausible and efficient synthetic route is proposed as follows:

  • Step 1: Friedel-Crafts Acylation of Anisole. Anisole is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-methoxyacetophenone. This reaction is a classic example of electrophilic aromatic substitution.[1][2]

  • Step 2: Bromination of 4-methoxyacetophenone. The intermediate, 4-methoxyacetophenone, is then brominated at the position ortho to the methoxy group to yield 3-bromo-4-methoxyacetophenone.

  • Step 3: Grignard Reaction. The synthesized 3-bromo-4-methoxyacetophenone is converted to its Grignard reagent, which is then reacted with isobutyraldehyde to form the final product, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

This multi-step synthesis allows for the controlled construction of the target molecule.

Experimental Protocols

Part 1: Synthesis of 4-methoxyacetophenone (Friedel-Crafts Acylation)

The methoxy group of anisole is an activating group that directs electrophilic substitution to the ortho and para positions. The para product is typically the major isomer due to reduced steric hindrance.[1]

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Set up a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methoxyacetophenone.

Part 2: Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (via Grignard Reaction)

This step assumes the availability of 3-bromo-4-methoxyacetophenone. The Grignard reaction is highly sensitive to moisture; therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[3]

Materials:

  • 3-bromo-4-methoxyacetophenone

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyraldehyde

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromo-4-methoxyacetophenone (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle reflux. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[3]

  • Reaction with Isobutyraldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of isobutyraldehyde (1.1 eq) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Column chromatography is a standard technique for purifying organic compounds based on their polarity.[4][5]

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product. The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Characterization and Data Presentation

The structure and purity of the final compound should be confirmed using spectroscopic methods.

Technique Expected Data
¹H NMR Aromatic protons (multiplets), methoxy protons (singlet), acetyl protons (singlet), hydroxyl proton (broad singlet), and protons of the hydroxy-methylbutyl side chain (multiplets and doublets).
¹³C NMR Carbonyl carbon, aromatic carbons, methoxy carbon, and carbons of the hydroxy-methylbutyl side chain.
IR (Infrared) Spectroscopy Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1670 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 236.31. Fragmentation patterns may include loss of water, the acetyl group, and cleavage of the alkyl side chain.[6]

Visualizations

Synthesis_Workflow Anisole Anisole Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) Anisole->Step1 AcetylChloride Acetyl Chloride AcetylChloride->Step1 Intermediate1 4-methoxyacetophenone Step1->Intermediate1 Step2 Step 2: Bromination (Acetic Acid) Intermediate1->Step2 Bromine Bromine Bromine->Step2 Intermediate2 3-bromo-4-methoxyacetophenone Step2->Intermediate2 GrignardFormation Step 3a: Grignard Formation (Mg, THF) Intermediate2->GrignardFormation GrignardReagent Grignard Reagent GrignardFormation->GrignardReagent GrignardReaction Step 3b: Grignard Reaction GrignardReagent->GrignardReaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->GrignardReaction FinalProduct 1-(3-(1-Hydroxy-3-methylbutyl) -4-methoxyphenyl)ethan-1-one GrignardReaction->FinalProduct

Caption: Overall synthetic workflow.

Purification_Workflow cluster_column Column Chromatography CrudeProduct Crude Product (dissolved in minimal solvent) LoadColumn Load onto Silica Gel Column CrudeProduct->LoadColumn Elution Elute with Hexane/Ethyl Acetate Gradient LoadColumn->Elution FractionCollection Collect Fractions Elution->FractionCollection TLCAnalysis Analyze Fractions by TLC FractionCollection->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions Evaporation Evaporate Solvent CombineFractions->Evaporation PureProduct Purified Product Evaporation->PureProduct

Caption: Purification workflow.

References

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. [Link]

  • Describe the action of Acetyl chloride on anisole (Friedel-Crafts acylation). Sarthaks eConnect. [Link]

  • Solved 2. A Friedel-Crafts acylation of anisole with acetyl | Chegg.com. Chegg. [Link]

  • How anisole react with acetyl chloride CH3COCl in the class 12 chemistry CBSE. Vedantu. [Link]

  • Friedel-Crafts Acylation of Anisole. StuDocu. [Link]

  • GCMS Section 6.11.3. Whitman College. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • NMR Spectrum Interpretation for Acetophenone. StudyRaid. [Link]

  • Acetophenone. SpectraBase. [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Royal Society of Chemistry. [Link]

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" research applications

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a strategic framework for researchers initiating studies with the novel compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one . Publicly available data on the specific biological applications of this molecule is limited. Therefore, this document focuses on the foundational characterization and initial screening protocols necessary to uncover its therapeutic or pharmacological potential. The structure of the molecule, a substituted methoxyacetophenone, suggests plausible avenues for investigation based on activities observed in structurally related compounds.

Compound Profile and Handling

1.1. Chemical Identity

  • IUPAC Name: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

  • CAS Number: 148044-44-4[1]

  • Molecular Formula: C₁₄H₂₀O₃[1]

  • Molecular Weight: 236.31 g/mol [1]

  • Description: A synthetic 1,2,5-trisubstituted methoxyacetophenone derivative, which has also been isolated from the plant Mikania minima[2]. It is commercially available as a research-grade chemical with a minimum purity of 95%[1].

PropertyValueSource
CAS Number 148044-44-4CymitQuimica[1]
Molecular Formula C₁₄H₂₀O₃CymitQuimica[1]
Molecular Weight 236.31 g/mol CymitQuimica[1]
Known Purity ≥ 95%CymitQuimica[1]
Reported Origin Isolated from Mikania minimaMedChemExpress[2]

1.2. Storage and Handling

  • Storage: Store powder at -20°C for long-term stability.

  • Solution Preparation: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Causality: DMSO is a standard solvent for solubilizing hydrophobic compounds for in vitro assays. Preparing concentrated stocks minimizes the final concentration of DMSO in the experimental medium (typically ≤ 0.1%), which can otherwise induce cytotoxicity or off-target effects.

Foundational Protocol: Analytical Characterization

Before initiating biological screening, it is imperative to verify the identity, purity, and solubility of the compound lot. This self-validating step ensures the reliability and reproducibility of subsequent experimental data.

2.1. Workflow for Compound Verification

G cluster_0 Step 1: Purity & Identity cluster_1 Step 2: Solubility cluster_2 Step 3: Stock Preparation Purity Purity Assessment (HPLC-UV) Identity Identity Confirmation (LC-MS) Purity->Identity Confirm >95% purity Solubility Solubility Test (DMSO, Ethanol, PBS) Identity->Solubility Verified Compound Stock Prepare Master Stock (e.g., 50 mM in DMSO) Solubility->Stock Determine Optimal Solvent Aliquots Create & Store Aliquots (-80°C) Stock->Aliquots

Caption: Workflow for analytical verification and stock preparation.

2.2. Protocol: Purity and Identity Verification by HPLC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade acetonitrile or methanol.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation from any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength determined by a UV scan (likely 254 nm and ~280 nm for the phenyl ring).

  • Mass Spectrometry (MS) Method:

    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Scan for the expected mass-to-charge ratio (m/z) for the protonated adduct [M+H]⁺ (237.15) and sodium adduct [M+Na]⁺ (259.13).

  • Data Analysis:

    • Purity: Integrate the area of the main peak from the UV chromatogram. Purity should be ≥ 95%.

    • Identity: Confirm that the mass spectrum of the main peak corresponds to the expected molecular weight of the compound.

Application 1: Screening for Cytotoxic Activity

3.1. Rationale and Hypothesis Many novel phenolic compounds exhibit cytotoxic effects at high concentrations. Determining the concentration-dependent cytotoxicity is a critical first step. It establishes a safe therapeutic window for subsequent cell-based assays and provides a preliminary indication of any potential anticancer activity.

3.2. Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, MCF-7 for breast cancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Expertise: Seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment:

    • Prepare serial dilutions of the compound stock in complete cell culture medium. A typical starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO, e.g., 0.1%) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours. A 48-hour time point is a common standard for initial screening.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank control absorbance from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control) * 100.

    • Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Application 2: Screening for Anti-inflammatory Potential

4.1. Rationale and Hypothesis Phenolic and acetophenone structures are known scaffolds for anti-inflammatory agents. A common and robust primary screen is to assess the compound's ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

4.2. Workflow for Anti-inflammatory Screening

G Seed Seed RAW 264.7 Cells (96-well plate) Pretreat Pre-treat with Compound (Non-toxic concentrations) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate 1-2h pre-incubation Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay (Measure Nitrite) Collect->Griess Analyze Analyze Data & Calculate IC₅₀ Griess->Analyze

Caption: Workflow for screening nitric oxide inhibition.

4.3. Protocol: Nitric Oxide Inhibition Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for another 10 minutes.

    • Causality: The Griess reaction is a two-step diazotization process where nitrite (a stable product of NO) reacts with the reagents to form a pink/violet azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only control. Plot this against compound concentration to find the IC₅₀.

    • Trustworthiness: Always run a parallel plate for a viability assay (e.g., MTT) with the same compound concentrations and LPS to ensure that the observed NO reduction is not simply due to cytotoxicity.

Future Directions and Advanced Protocols

If primary screening yields positive results (e.g., sub-micromolar to low-micromolar IC₅₀ values with a good therapeutic index), the following steps are logical progressions:

  • Mechanism of Action Studies: If anti-inflammatory activity is confirmed, investigate the underlying pathway. Use Western blotting or qPCR to analyze the expression of key inflammatory proteins like iNOS (inducible nitric oxide synthase), COX-2, or cytokines (TNF-α, IL-6) and the phosphorylation status of signaling molecules in the NF-κB or MAPK pathways.

  • Target Identification: Employ techniques like chemical proteomics or thermal shift assays to identify specific protein binding partners.

  • In Vivo Studies: If in vitro data is compelling, progress to animal models of inflammation or the specific disease context (e.g., a xenograft model for an anticancer compound).

This structured approach, beginning with rigorous validation and progressing through tiered screening, provides a robust framework for elucidating the research applications of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

References

  • ALLEGRA® (fexofenadine hydrochloride) Label. U.S. Food and Drug Administration. [Link]

  • Singh, G., & Trivedi, A. (2024). Fexofenadine. StatPearls. [Link]

  • Fexofenadine. PubChem, National Center for Biotechnology Information. [Link]

  • Al-Sultan, M. I., & Rahman, Z. (2024). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. Pharmaceuticals. [Link]

  • Fexofenadine. Wikipedia. [Link]

  • Fexofenadine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Fexofenadine Monograph for Professionals. Drugs.com. [Link]

  • fexofenadine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Amorcyte Cell Technologies. [Link]

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

  • Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Primary In Vitro Screening Cascade for the Novel Compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel chemical entities.

Introduction and Scientific Rationale

The compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic molecule with a distinct chemical structure featuring a hydroxy-methylbutyl group and a methoxyphenyl ring.[1] As a novel chemical entity (NCE), its biological activities and potential therapeutic applications are yet to be defined. The initial phase of investigation for any NCE is a critical step in the drug discovery pipeline, focusing on establishing a foundational profile of its biological effects.

This document outlines a logical, multi-tiered in vitro screening cascade designed to provide a preliminary assessment of the compound's safety and potential efficacy. The workflow is structured to first identify potential liabilities such as cytotoxicity and metabolic instability before proceeding to more specific, resource-intensive efficacy screens. This "fail fast, fail early" approach is fundamental to modern drug development, ensuring that only the most promising and viable candidates advance.

Our approach is grounded in three core pillars of preclinical assessment:

  • Cytotoxicity Profiling: To determine the concentration range at which the compound is toxic to cells, a prerequisite for designing all subsequent experiments.[2][3][4]

  • Metabolic Stability & Drug-Drug Interaction (DDI) Potential: To assess the compound's susceptibility to metabolism by liver enzymes and its potential to interfere with the metabolism of other drugs.[5][6][7]

  • Hypothesis-Driven Efficacy Screening: Based on structural similarities to other phenolic and acetophenone-containing compounds, we propose an initial screen for anti-inflammatory activity, a common property for such scaffolds.[8]

This guide provides both the "how" (detailed protocols) and the "why" (the scientific reasoning behind the experimental design), empowering researchers to generate robust, reproducible, and meaningful data.

Foundational Workflow for NCE Characterization

The proposed screening cascade follows a logical progression from broad safety assessments to more specific functional assays. This ensures that data from each stage informs the design of the next, optimizing resource allocation and decision-making.

G cluster_0 Phase 1: Safety & Viability Profiling cluster_1 Phase 2: ADME & DDI Profiling cluster_2 Phase 3: Efficacy Screening A Compound Preparation (Stock Solution in DMSO) B Tier 1A: Cytotoxicity Assessment (MTT & LDH Assays) A->B Test concentrations D Tier 1B: Metabolic Stability Assay (Human Liver Microsomes/Hepatocytes) A->D Test concentration (e.g., 1 µM) E Tier 1C: CYP450 Inhibition Assay (Key Isoforms: 3A4, 2D6, 2C9) A->E Concentration range C Determine Non-Toxic Concentration Range & Calculate IC50 B->C Dose-response data G Tier 2: Anti-Inflammatory Screening (LPS-Stimulated Macrophages) C->G Use non-toxic concentrations F Calculate In Vitro Half-Life (t½) & IC50 for CYP Inhibition D->F E->F H Measure Nitric Oxide (NO) Production & Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) G->H Collect supernatant I Data Analysis & Hit Identification H->I

Caption: Proposed in vitro screening cascade for a novel chemical entity.

Phase 1: Cytotoxicity Assessment

Scientific Rationale: Before evaluating the therapeutic potential of a compound, it is imperative to establish its cytotoxic profile.[3] This determines the concentration at which the compound induces cell death, allowing researchers to distinguish between a targeted pharmacological effect and general toxicity.[4] We will employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells as a marker of membrane integrity loss.[2]

Protocol 3.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[4][8]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa for general cytotoxicity, or a specific cancer line like MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[2][3]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompound IC₅₀ (µM) ± SDDoxorubicin (Positive Control) IC₅₀ (µM) ± SD
HeLa (Cervical Cancer)45.2 ± 3.10.8 ± 0.1
MCF-7 (Breast Cancer)68.5 ± 5.51.2 ± 0.2
HEK293 (Normal Kidney)> 1002.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.[2]

Phase 2: Metabolic Stability and CYP450 Inhibition

Scientific Rationale: A compound's therapeutic success is highly dependent on its pharmacokinetic properties. The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[6][7] An in vitro metabolic stability assay using hepatocytes or liver microsomes predicts how quickly the compound might be cleared in vivo.[5][6] Concurrently, a CYP inhibition assay is crucial for assessing the potential for drug-drug interactions (DDI), a major safety concern.[9][10][11] If our compound inhibits a key CYP isoform, it could dangerously elevate the concentration of co-administered drugs.[11][12]

Protocol 4.1: Hepatocyte Metabolic Stability Assay

Principle: The compound is incubated with cryopreserved human hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes.[6][7] The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic half-life (t½) and in vitro intrinsic clearance (Clint).[5][13]

Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and dilute to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL in pre-warmed incubation medium.[5][14]

  • Incubation: Add the hepatocyte suspension to a 24-well plate. Pre-incubate for 5-10 minutes at 37°C on an orbital shaker.

  • Initiate Reaction: Add 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one to the wells to a final concentration of 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the incubation and terminate the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[6]

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).[13]

Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)

Principle: This assay measures the ability of the test compound to inhibit the activity of major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[9] Human liver microsomes are incubated with an isoform-specific probe substrate, a cofactor (NADPH), and a range of concentrations of the test compound. The inhibition of the formation of the probe's metabolite is measured to determine an IC₅₀ value.[10][12]

Methodology:

  • Reagent Preparation: Prepare a master mix containing human liver microsomes, phosphate buffer, and an isoform-specific substrate (e.g., midazolam for CYP3A4).

  • Incubation: In a 96-well plate, add various concentrations of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Also include a positive control inhibitor (e.g., ketoconazole for CYP3A4) and a vehicle control.

  • Add the master mix to the wells.

  • Initiate Reaction: Pre-incubate the plate at 37°C, then initiate the metabolic reaction by adding NADPH.

  • Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with cold acetonitrile.

  • Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[10]

Phase 3: Anti-Inflammatory Efficacy Screening

Scientific Rationale: Chronic inflammation is implicated in numerous diseases.[8] Macrophages are key cells in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[8] This assay will determine if our compound can suppress this inflammatory response, providing a first indication of potential therapeutic efficacy.

Protocol 5.1: Inhibition of NO Production in LPS-Stimulated Macrophages

Principle: The production of NO, a key inflammatory mediator, is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[8] A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[8]

  • Treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (determined from the MTT assay).

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

  • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.[15] Calculate nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage inhibition of NO production compared to the LPS-only stimulated cells.

G cluster_pathway Simplified NF-κB Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (tags for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound Test Compound Compound->IKK Potential Inhibition?

Caption: Potential mechanism of action via NF-κB pathway inhibition.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Thermo Fisher Scientific. (n.d.).
  • Cyprotex. (n.d.).
  • BenchChem. (2025).
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Thermo Fisher Scientific. (n.d.).
  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Creative Bioarray. (n.d.).
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • IJCRT.org. (2022).
  • Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • PMC - NIH. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
  • YouTube. (2020).
  • ResearchGate. (2025). (PDF)
  • CymitQuimica. (n.d.). 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will dissect a robust and logical synthetic pathway, providing not just protocols, but the underlying chemical principles and field-tested insights to ensure success in your laboratory.

Overview of the Synthetic Strategy

The synthesis of the target molecule, a substituted acetophenone with a secondary alcohol, is most reliably achieved through a convergent strategy. This pathway involves the construction of a key aryl Grignard reagent followed by its reaction with an appropriate aldehyde. This method provides excellent control over the substitution pattern on the aromatic ring and the structure of the side chain.

The proposed four-stage synthesis is outlined below:

Caption: Proposed four-stage synthesis workflow.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific questions and potential problems you may encounter at each stage of the synthesis.

Stage 1: Synthesis of 1-(3-Bromo-4-methoxyphenyl)ethanone

The initial step involves the selective bromination of commercially available 4-methoxyacetophenone. The success of the entire synthesis hinges on the purity and yield of this key intermediate.

FAQ 1.1: How can I achieve selective bromination at the C-3 position? Selectivity is dictated by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. The acetyl group (-COCH₃) is a deactivating, meta-directing group. Since the para position relative to the methoxy group is already occupied, it directs incoming electrophiles to its ortho positions (C-3 and C-5). The acetyl group directs to these same positions (its meta positions). Therefore, the ring is strongly activated for substitution at the C-3 and C-5 positions, and monosubstitution is readily achieved under controlled conditions.

Troubleshooting Guide: Electrophilic Bromination

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive bromine. 2. Insufficient reaction time or temperature.1. Use a fresh, unopened bottle of bromine. 2. Monitor the reaction by TLC. If sluggish, consider gentle heating (e.g., 40-50 °C) or extending the reaction time.
Low Yield of Desired Product Over-bromination leading to the formation of 1-(3,5-dibromo-4-methoxyphenyl)ethanone.1. Add bromine dropwise at a low temperature (0-5 °C) to control the reaction rate. 2. Use exactly one equivalent of bromine. 3. Consider using a milder brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid.
Product is a Dark Oil / Difficult to Purify Residual bromine or acidic byproducts.1. During workup, quench any unreacted bromine with a saturated solution of sodium thiosulfate until the orange color disappears. 2. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove the acetic acid solvent.
Stage 2: Protection of the Carbonyl Group

To prevent the highly nucleophilic Grignard reagent from attacking the ketone of our intermediate, it must be "protected." Converting it to an acetal (specifically, an ethylene ketal) is a standard and effective strategy.

FAQ 2.1: Why is protection absolutely necessary? Grignard reagents are potent nucleophiles and strong bases.[1][2] If the ketone is left unprotected, the Grignard reagent formed in Stage 3 will attack it, leading to a complex mixture of undesired tertiary alcohol byproducts. This intra/intermolecular side reaction will drastically reduce the yield of the target molecule.

Protocol 2.1: Ethylene Ketal Protection

  • To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The product can often be used in the next step without further purification.

Troubleshooting Guide: Ketal Protection

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting Material Remains) 1. Insufficient removal of water, which shifts the equilibrium back to the starting materials. 2. Inactive acid catalyst.1. Ensure the Dean-Stark apparatus is functioning correctly. Consider adding fresh, activated molecular sieves to the reaction flask. 2. Use a fresh supply of p-TsOH.
Low Yield After Workup 1. Product is partially hydrolyzed back to the ketone during aqueous workup if conditions are too acidic. 2. Physical loss during extraction.1. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) before adding water or brine. 2. Perform multiple extractions with the organic solvent to ensure complete recovery.
Stage 3: Grignard Reaction for C-C Bond Formation

This is the core step where the key carbon-carbon bond is formed. It involves the formation of an organomagnesium reagent and its subsequent nucleophilic attack on isobutyraldehyde.

FAQ 3.1: What are the most critical parameters for Grignard reagent formation? Grignard reactions are notoriously sensitive to two main factors:

  • Water: Grignard reagents are powerful bases and will be instantly quenched by any protic source, especially water.[3] All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).[4]

  • Magnesium Surface: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[3] This layer must be removed or bypassed.

Grignard_Troubleshooting cluster_solutions Activation & Purity Solutions start Grignard Reaction Not Initiating cause1 Passive MgO Layer on Mg Turnings start->cause1 cause2 Presence of Water in System start->cause2 cause3 Poor Reagent Quality start->cause3 sol1a Mechanically crush Mg turnings in flask cause1->sol1a sol1b Add activators: - Small Iodine Crystal - 1,2-Dibromoethane cause1->sol1b sol2a Flame-dry all glassware under vacuum cause2->sol2a sol2b Use fresh anhydrous solvents (e.g., THF) cause2->sol2b sol3a Use fresh, shiny Mg turnings cause3->sol3a sol3b Ensure aryl halide is pure and dry cause3->sol3b

Caption: Troubleshooting workflow for Grignard reaction initiation.

FAQ 3.2: My yield of the desired alcohol is low, and I recover my protected aryl bromide. What happened? This classic symptom suggests your Grignard reagent formed successfully but was quenched before it could react with the aldehyde. The most likely culprit is that the isobutyraldehyde or the solvent used to dissolve it was not anhydrous. Isobutyraldehyde is prone to absorbing water and forming hydrates. It should be distilled from a drying agent (e.g., CaSO₄) immediately before use.

FAQ 3.3: I see a significant amount of a high molecular weight byproduct. What is it? This is likely the result of a Wurtz-type homocoupling reaction, where two molecules of the Grignard reagent react with the starting aryl bromide to form a biphenyl species. To minimize this:

  • Add the aryl bromide solution slowly to the magnesium turnings to maintain a low concentration of the bromide in the presence of the forming Grignard reagent.

  • Avoid excessively high temperatures during reagent formation, as this can favor the coupling side reaction.[3]

Troubleshooting Guide: Grignard Reaction Stage

Problem Potential Cause(s) Recommended Solution(s)
Grignard Reagent Fails to Form See FAQ 3.1 and the initiation workflow diagram above.See FAQ 3.1 and the initiation workflow diagram above.
Low Yield of Alcohol; High Recovery of Starting Bromide 1. Grignard reagent was quenched by wet aldehyde or solvent.[4] 2. The aldehyde was added too quickly at a low temperature, and the reaction did not initiate before the aqueous quench.1. Use freshly distilled, anhydrous isobutyraldehyde. 2. Add the aldehyde dropwise. After addition, allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.
Formation of Biphenyl Homocoupling Product Wurtz-type side reaction.1. Ensure slow, controlled addition of the aryl bromide to the magnesium. 2. Maintain a gentle reflux; avoid overheating.
Formation of an Enolate Byproduct The Grignard reagent acted as a base, deprotonating the α-carbon of the isobutyraldehyde, which has an acidic proton.1. Add the Grignard reagent to the aldehyde solution (inverse addition), although this is less common. 2. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
Stage 4: Deprotection to Yield the Final Product

The final step is the hydrolysis of the ketal protecting group to regenerate the ketone. This is typically achieved with a simple acid wash.

FAQ 4.1: What are the optimal conditions for deprotection? Mild acidic conditions are sufficient. The workup from the Grignard reaction often involves adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is slightly acidic and can sometimes effect deprotection. A more reliable method is to perform the initial quench, extract the protected product, and then treat the organic layer with a dilute solution of a strong acid like HCl (e.g., 2M HCl) with vigorous stirring.

Troubleshooting Guide: Deprotection

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Acid is too weak or concentration is too low. 2. Insufficient reaction time.1. Use a slightly more concentrated acid (e.g., 3M HCl) or switch to a different acid system (e.g., acetic acid/water). 2. Monitor by TLC and extend stirring time. Gentle heating can accelerate the reaction if necessary.
Low Yield / Product Degradation The secondary alcohol is sensitive to strong acid and may undergo elimination (dehydration) to form an alkene, especially with heat.1. Use the mildest acidic conditions that are effective. 2. Perform the deprotection at room temperature or below. 3. Minimize the exposure time to the acid; work up the reaction as soon as TLC indicates completion.

Quantitative Data Summary

The following table provides a general overview of the stoichiometry and expected yields for this synthetic sequence. Note that actual yields will vary based on experimental conditions, scale, and purification efficiency.

Reaction Stage Key Reagents (Equivalents) Solvent Typical Temp. Expected Yield
1. Bromination 4-Methoxyacetophenone (1.0), Br₂ (1.0)Acetic Acid10-25 °C85-95%
2. Ketal Protection Bromo-ketone (1.0), Ethylene Glycol (1.5), p-TsOH (0.02)TolueneReflux90-98%
3. Grignard Reaction Protected Bromide (1.0), Mg (1.2), Isobutyraldehyde (1.1)Anhydrous THFReflux / 0 °C70-85%
4. Deprotection Protected Alcohol (1.0), 2M HCl (excess)Ether / DCMRoom Temp>95%

Mechanistic Visualization

Understanding the flow of electrons is key to rationalizing product formation and potential side reactions.

Caption: Mechanism of Grignard addition to an aldehyde.

References

  • BenchChem. (2025). Troubleshooting low yield in Grignard reactions with 2-Iodopentane. 3

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Hexynol Grignard Reactions. 4

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

  • Chemguide. (n.d.). An Introduction to Grignard Reagents.

Sources

Technical Support Center: Purification of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one . This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in obtaining this compound with high purity. Drawing upon established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to address common purification hurdles.

Understanding the Molecule: Key Structural Features and Potential Challenges

Before delving into specific purification protocols, it is crucial to recognize the structural attributes of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one that may present purification challenges:

  • Aromatic Ketone: This functional group provides a chromophore for UV detection during chromatography but can also influence solubility and reactivity.

  • Benzylic Alcohol: The secondary alcohol adjacent to the aromatic ring is a site of potential degradation through oxidation or elimination reactions. It also introduces a chiral center.

  • Chiral Center: The carbon bearing the hydroxyl group is a stereocenter. Unless the synthesis is stereospecific, the product will be a mixture of diastereomers, which can be challenging to separate.

  • Substituted Phenyl Ring: The methoxy and the hydroxy-alkyl substituents influence the polarity and reactivity of the aromatic ring.

  • Alkyl Chain: The bulky 3-methylbutyl group can impact the molecule's ability to crystallize effectively.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Issues Related to Column Chromatography

Question: I am observing co-eluting impurities during silica gel chromatography. How can I improve the separation?

Answer: Co-elution is a common issue, especially with structurally similar impurities. Here are several strategies to enhance resolution:

  • Solvent System Optimization: A systematic approach to solvent selection is critical. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your target compound and the impurities.

    • Initial Solvent System: Based on the polarity of your compound (an aromatic ketone with a hydroxyl group), a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. A patent for a similar benzyl alcohol derivative purification suggests an ether:hexane solvent system[1].

    • Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution is recommended. Start with a low concentration of the polar solvent and gradually increase it. This will help to first elute non-polar impurities, followed by your product, and finally, more polar impurities.

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases. For instance, alumina can sometimes offer different selectivity for compounds with hydroxyl groups.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude material is appropriate for the column size. A general rule of thumb is to use a mass of stationary phase that is 50-100 times the mass of the crude sample.

Question: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

Answer: The benzylic alcohol in your compound is susceptible to degradation on acidic surfaces like silica gel. This can lead to the formation of byproducts such as the corresponding alkene (from elimination) or ketone (from oxidation).

  • Deactivating the Silica Gel: To mitigate acid-catalyzed degradation, you can use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1% v/v), in the eluent[2]. This neutralizes the acidic silanol groups on the silica surface.

  • Alternative Chromatography: Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, reversed-phase chromatography on a C18 column is an excellent option as it is generally less harsh. A typical mobile phase would be a mixture of acetonitrile and water, or methanol and water[3][4].

Challenges in Recrystallization

Question: I am struggling to find a suitable solvent for the recrystallization of my compound. What is the best approach?

Answer: Finding the right recrystallization solvent is often a matter of systematic trial and error. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures[5][6][7].

  • Solvent Selection Strategy:

    • "Like Dissolves Like": Given that your molecule has both polar (hydroxyl, ketone, ether) and non-polar (aromatic ring, alkyl chain) regions, a solvent of intermediate polarity is a good starting point. Alcohols (e.g., ethanol, isopropanol) or ketones (e.g., acetone) could be suitable[8].

    • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good candidate will show poor solubility at room temperature but complete dissolution upon heating.

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling should induce crystallization. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching the inner surface of the flask with a glass rod to create nucleation sites[6].

    • Seeding the solution with a tiny crystal of the pure compound.

    • Cooling the solution in an ice bath to further decrease solubility[6].

Question: My recrystallization yields are very low. How can I improve recovery?

Answer: Low yields can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound[6].

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold before filtration.

  • Washing with the wrong solvent: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Using a warm solvent will redissolve some of your product.

Dealing with Stereoisomers

Question: My NMR analysis suggests the presence of diastereomers. How can I separate them?

Answer: The chiral center at the benzylic alcohol means that if your synthesis used a racemic starting material or a non-stereoselective reaction, you likely have a mixture of diastereomers. Separating these can be challenging but is often achievable.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for separating enantiomers and diastereomers[9][10][11][12].

    • Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating compounds with aromatic rings and hydrogen-bonding functionalities[13][14].

    • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be used. The choice will depend on the specific CSP and the properties of your diastereomers.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can sometimes resolve diastereomers if a suitable solvent system is found.

  • Diastereomeric Recrystallization: This classical method involves reacting your diastereomeric mixture with a chiral resolving agent to form a new pair of diastereomers with different physical properties (e.g., solubility), which can then be separated by recrystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities from the synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one?

A1: The impurities will depend on the synthetic route. A plausible route is the Friedel-Crafts acylation of a suitably substituted phenol. In this case, potential impurities include:

  • Isomeric Products: Acylation of a substituted phenol can lead to ortho- and para-substituted products. In your case, if the starting material is 2-methoxy-4-(1-hydroxy-3-methylbutyl)phenol, you could potentially get acylation at the 5- or 6-position of the ring.

  • Starting Materials: Unreacted starting materials may be present.

  • Byproducts from Side Reactions: For instance, if the hydroxyl group is not protected, O-acylation can occur. A study on the synthesis of acetovanillone, a related compound, identified several isomeric and process-related impurities[15].

Q2: What analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A C18 column with a UV detector is a good starting point[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound and can help in identifying unknown impurities.

Q3: How should I store the purified 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one to prevent degradation?

A3: Given the presence of a benzylic alcohol, which can be prone to oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). Protection from light is also recommended to prevent photochemical degradation.

Data and Workflow Visualizations

Data Tables

Table 1: Suggested Starting Conditions for HPLC Method Development

ParameterReversed-Phase HPLCNormal-Phase HPLC (Chiral)
Stationary Phase C18, 5 µmChiralpak® AD or Chiralcel® OD
Mobile Phase Acetonitrile/Water or Methanol/WaterHexane/Isopropanol or Heptane/Ethanol
Elution Mode Isocratic or GradientIsocratic
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min
Detection UV at ~254 nm or ~280 nmUV at ~254 nm or ~280 nm
Notes A good starting point is a 60:40 organic:aqueous ratio. Adjust as needed for optimal separation[3].The ratio of the non-polar to polar solvent will need to be optimized for diastereomer separation.

Table 2: Common Solvents for Recrystallization Screening

Solvent ClassExamplesPolarityComments
Alcohols Ethanol, Isopropanol, MethanolPolar ProticGood for compounds with hydrogen-bonding capabilities.
Ketones Acetone, Methyl Ethyl KetonePolar AproticCan be effective for dissolving ketones[8].
Esters Ethyl AcetateIntermediateA versatile solvent for a wide range of compounds.
Hydrocarbons Hexane, Heptane, TolueneNon-polarOften used as the "poor" solvent in a two-solvent system.
Ethers Diethyl Ether, Methyl tert-Butyl EtherWeakly PolarGood for dissolving moderately polar compounds.
Experimental Workflows

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Assessment & Further Steps Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combined_Fractions Combine Pure Fractions TLC->Combined_Fractions Purity_Check Purity Check (HPLC, NMR) Combined_Fractions->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Impure_Product Impure Product (<98%) Purity_Check->Impure_Product Purity Not OK Recrystallization Recrystallization Recrystallization->Purity_Check Chiral_HPLC Chiral HPLC Separation Chiral_HPLC->Purity_Check Impure_Product->Recrystallization Achiral Impurities Impure_Product->Chiral_HPLC Diastereomers Present

Caption: General workflow for the purification and analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Troubleshooting_Logic cluster_achiral Achiral Impurities cluster_chiral Chiral Impurities cluster_degradation Degradation Start Purification Challenge Encountered Impurity_Type Identify Nature of Impurity Start->Impurity_Type Achiral_Imp Structurally Similar Impurities Impurity_Type->Achiral_Imp Achiral Chiral_Imp Diastereomers Present Impurity_Type->Chiral_Imp Chiral Degradation_Product Degradation Product Observed Impurity_Type->Degradation_Product Degradation Recrystallization_Issue Recrystallization Fails Achiral_Imp->Recrystallization_Issue Chromatography_Issue Chromatography Fails Achiral_Imp->Chromatography_Issue Optimize_Recrystallization Optimize Recrystallization (Solvent System, Technique) Recrystallization_Issue->Optimize_Recrystallization Optimize_Chromatography Optimize Chromatography (Solvent Gradient, Stationary Phase) Chromatography_Issue->Optimize_Chromatography Develop_Chiral_Method Develop Chiral Separation Method Chiral_Imp->Develop_Chiral_Method Chiral_HPLC_Node Chiral HPLC Develop_Chiral_Method->Chiral_HPLC_Node Derivatization Derivatization & Separation Develop_Chiral_Method->Derivatization Modify_Conditions Modify Purification Conditions Degradation_Product->Modify_Conditions Deactivate_Silica Deactivate Silica Gel Modify_Conditions->Deactivate_Silica Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Modify_Conditions->Change_Stationary_Phase Lower_Temp Lower Temperature Modify_Conditions->Lower_Temp

Caption: Troubleshooting decision tree for purification challenges.

References

  • SIELC Technologies. (n.d.). Separation of Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1984). US4433173A - Acetophenone purification.
  • Google Patents. (1982). CA1150316A - Process for the preparation of benzyl alcohol derivatives.
  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254. Retrieved from [Link]

  • ResearchGate. (n.d.). C-C coupling of acetophenone and benzyl alcohol over various oxides. Retrieved from [Link]

  • Meira, L. S., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1). Retrieved from [Link]

  • Breitbach, Z. S., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1427, 55-63. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • He, J., & Yang, J. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3131. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Alkylation of acetophenone with benzyl alcohol. Retrieved from [Link]

  • PubMed. (2001). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]

  • MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]

  • National Institutes of Health. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Retrieved from [Link]

  • Google Patents. (2010). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • ResearchGate. (2025). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Foreword:

Welcome to the technical support guide for the synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This molecule, a key intermediate in various research and development pipelines, including the synthesis of pharmaceuticals like Nabumetone, presents a fascinating and multi-step synthetic challenge.[1][2][3] The pathway typically involves a Friedel-Crafts acylation followed by a crucial, and often problematic, Grignard reaction. This guide is structured as a series of troubleshooting scenarios you might encounter in the lab. My goal is not just to provide solutions, but to explain the underlying chemical principles causing these side reactions. By understanding the "why," you can develop a more intuitive and robust approach to your synthetic chemistry.

Synthetic Pathway Overview

The synthesis is generally approached in two key stages, each with its own potential for side product formation. Understanding this flow is critical for diagnostics.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Formylation & Grignard Reaction Anisole Anisole Methoxyacetophenone 4-Methoxyacetophenone Anisole->Methoxyacetophenone OrthoIsomer Side Product: 2-Methoxyacetophenone Anisole->OrthoIsomer AcylChloride Acetyl Chloride + AlCl3 AcylChloride->Methoxyacetophenone Major Product AcylChloride->OrthoIsomer Side Product Formylation Ortho-Formylation Methoxyacetophenone->Formylation Aldehyde 3-Formyl-4-methoxy- acetophenone Formylation->Aldehyde TargetMolecule Target Molecule Aldehyde->TargetMolecule SideProducts Multiple Side Products (See FAQs below) Aldehyde->SideProducts Grignard Isobutylmagnesium Bromide Grignard->TargetMolecule Nucleophilic Addition Grignard->SideProducts Side Reactions

Caption: Overall synthetic workflow and points of side product formation.

Frequently Asked Questions & Troubleshooting Guides

Stage 1: Friedel-Crafts Acylation Issues

Question 1: My initial Friedel-Crafts acylation of anisole yields a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired 4-methoxyacetophenone?

A Senior Application Scientist's Perspective: This is a classic regioselectivity issue in electrophilic aromatic substitution (EAS). The methoxy group (-OCH3) on anisole is a strong activating, ortho-, para-directing group.[4][5] While the para-product (4-methoxyacetophenone) is sterically favored, the ortho-product (2-methoxyacetophenone) is a common side reaction product.[4] The reaction temperature and choice of solvent can influence this ratio. Over-acylation, though less common with acylations than alkylations, can also occur if conditions are too harsh.[6]

Troubleshooting Protocol:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally increases the selectivity for the para isomer by favoring the thermodynamically more stable product.

  • Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide is standard. Some success in improving para-selectivity has been reported with specific zeolite catalysts in acetic acid, representing a greener alternative to traditional Lewis acids.[7]

  • Purification: If the ortho isomer still forms, it must be removed before proceeding.

    • Recrystallization: 4-methoxyacetophenone is a solid at room temperature, while the ortho isomer has a lower melting point. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can effectively separate the isomers.

Stage 2: Grignard Reaction Troubleshooting

Question 2: My Grignard reaction has a very low yield, and I primarily recover my starting aldehyde, 3-formyl-4-methoxyacetophenone. What is happening?

A Senior Application Scientist's Perspective: This is one of the most common failures in reactions involving Grignard reagents. There are two highly probable causes. First, Grignard reagents are extremely strong bases and potent nucleophiles that react readily with any available acidic protons—especially water.[8][9] If your glassware or solvent is not scrupulously dry, the Grignard reagent will be quenched (protonated) to form isobutane before it can react with your aldehyde.[10][11] Second, the Grignard reagent can act as a base to deprotonate the α-carbon of the ketone on your starting material, forming an enolate.[12] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic workup.

Diagnostic Workflow:

G cluster_paths Possible Reaction Pathways Grignard Grignard Reagent (Strong Base & Nucleophile) Addition Desired Path: Nucleophilic Addition Grignard->Addition Protonation Side Reaction 1: Protonation (Quenching) Grignard->Protonation Reacts with H2O Enolization Side Reaction 2: Enolization (Deprotonation) Grignard->Enolization Reacts with α-proton of ketone Aldehyde Starting Aldehyde Aldehyde->Addition

Caption: Competing pathways for the Grignard reagent.

Mitigation Protocol:

  • Ensure Anhydrous Conditions:

    • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. Commercially available anhydrous ether or THF is recommended. If you distill your own, ensure it is from a suitable drying agent (e.g., sodium/benzophenone).

  • Optimize Reaction Temperature:

    • Perform the Grignard addition at a low temperature (-78 °C to -30 °C).[11] Low temperatures favor the kinetically controlled nucleophilic addition pathway over the thermodynamically driven deprotonation (enolization).

  • Titrate Your Grignard Reagent:

    • Never assume a 100% yield in the formation of your Grignard reagent. Titrating it (e.g., with I2 and a standard thiosulfate solution) before use is crucial for accurate stoichiometry.[9] This ensures you are adding the correct number of equivalents.

Question 3: My analysis shows a significant byproduct with a mass corresponding to the reduction of my aldehyde to a primary alcohol. How can I prevent this?

A Senior Application Scientist's Perspective: You are observing a side reaction known as Grignard reduction. When the Grignard reagent has a hydrogen atom on its β-carbon (as isobutylmagnesium bromide does), it can transfer a hydride to the carbonyl carbon via a cyclic six-membered transition state.[12] This reduces the aldehyde to a primary alcohol, consuming both your starting material and the Grignard reagent.

Mitigation Protocol:

  • Temperature Control: This side reaction is more prevalent at higher temperatures. Maintaining a low reaction temperature (ideally -78 °C) during the addition of the aldehyde to the Grignard reagent (or vice-versa) is the most effective way to minimize this pathway.

  • Reagent Choice (if applicable): While you are constrained to an isobutyl group for this specific target molecule, it is a good general principle that Grignard reagents without β-hydrogens (like methyl or phenyl Grignards) cannot undergo this reduction pathway.

Question 4: I've isolated a high-molecular-weight byproduct that appears to be the result of the Grignard reagent reacting with BOTH the aldehyde and the ketone functionalities. How is this possible?

A Senior Application Scientist's Perspective: While aldehydes are generally more electrophilic and reactive than ketones, this selectivity is not absolute.[13][14] If you use a significant excess of the Grignard reagent or allow the reaction temperature to rise, the Grignard can begin to react with the less-reactive ketone after the initial, faster reaction with the aldehyde is complete. This leads to a diol product.

Mitigation Protocol:

  • Strict Stoichiometric Control: Use a precise amount of the Grignard reagent, ideally 1.0 to 1.1 equivalents, based on a prior titration.[9]

  • Slow Addition at Low Temperature: Add the Grignard reagent dropwise to a cooled solution of the aldehyde. This maintains a low instantaneous concentration of the Grignard, allowing it to react selectively with the more reactive aldehyde before having a chance to attack the ketone.

  • Reverse Addition: Consider adding the aldehyde solution slowly to the Grignard reagent solution at low temperature. This keeps the aldehyde as the limiting reagent at all times until the addition is complete, which can sometimes improve selectivity.

Data Summary & Reference Tables

Table 1: Common Side Products and Their Characteristics

Product NameStructureMolecular Weight ( g/mol )Causative Reaction
2-MethoxyacetophenoneOrtho-isomer of starting material150.17Friedel-Crafts Acylation
1-(3-(Hydroxymethyl)-4-methoxyphenyl)ethan-1-oneAldehyde is reduced210.23Grignard Reduction
3-Formyl-4-methoxyacetophenoneUnreacted starting material192.18Grignard Quenching / Enolization
2,5-DimethylhexaneDimer of Grignard alkyl group114.23Wurtz Coupling

Table 2: Recommended Reaction Conditions for Grignard Step

ParameterRecommended ConditionRationale
Temperature -78 °C to -30 °CMinimizes reduction and enolization side reactions.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of Grignard reagent with O2 or H2O.[10]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents stabilize the Grignard reagent and are aprotic.[10]
Addition Rate Slow, dropwiseMaintains low instantaneous Grignard concentration to improve selectivity.
Stoichiometry 1.0 - 1.1 equivalentsPrevents over-addition to the ketone functionality.

References

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • ResearchGate. Approaches to the synthesis of nabumetone 2.2. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

  • ResearchGate. (2022). Synthesis of anti‐inflammatory drug nabumetone. [Link]

  • Google Patents. Process for the synthesis of nabumetone.
  • National Institutes of Health. (2020). Gel Formulation of Nabumetone and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System. [Link]

  • University of Toronto. Friedel Crafts Acylation. [Link]

  • The Organic Synthesis Archive. Grignard Reaction - Common Conditions. [Link]

  • EPRA Journals. (2022). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. [Link]

  • StuDocu. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • ACS Publications. (2006). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions to ensure your experiments are both successful and reproducible.

Introduction: A Plausible Synthetic Strategy

The target molecule, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, is a substituted acetophenone with distinct functional groups that require a carefully planned synthetic route.[1] While numerous strategies could be envisioned, a robust and logical approach involves a two-step sequence:

  • Vilsmeier-Haack Formylation: An electron-rich aromatic compound, 4-methoxyacetophenone, undergoes electrophilic aromatic substitution to introduce a formyl (-CHO) group at the ortho position to the activating methoxy group, yielding the key intermediate, 3-formyl-4-methoxyacetophenone.[2][3][4]

  • Chemoselective Grignard Reaction: The resulting dicarbonyl intermediate is then treated with isobutylmagnesium bromide. Due to the higher electrophilicity of the aldehyde carbonyl compared to the ketone, the Grignard reagent selectively attacks the formyl group to generate the desired secondary alcohol.[5][6][7]

This guide will focus on the critical optimization and troubleshooting of this synthetic pathway.

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting Guide: The Grignard Reaction

This section addresses specific issues you may encounter during the critical chemoselective Grignard addition step.

Q1: My reaction shows very low conversion. The starting material (3-formyl-4-methoxyacetophenone) is largely unreacted according to TLC analysis. What went wrong?

A1: This is a classic issue in Grignard reactions and almost always points to problems with the Grignard reagent itself, which is extremely sensitive to moisture and air.[8][9]

  • Causality: Grignard reagents are potent bases and nucleophiles. Any protic source, especially water, will rapidly quench the reagent, converting it into an alkane (isobutane in this case) and rendering it inactive.[9] Similarly, oxygen can oxidize the reagent, reducing its effective concentration.

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried at >120°C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[8][9]

    • Solvent Anhydrousness: Use freshly distilled anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. THF is often preferred as it can better stabilize the Grignard reagent.[10] You can verify solvent dryness by adding a small piece of sodium to an aliquot; bubbling indicates the presence of water.[10]

    • Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide (MgO).[8][9] Activate the magnesium immediately before use by adding a small crystal of iodine (the brown color will disappear upon activation) or a few drops of 1,2-dibromoethane.[8][9] Gently crushing the turnings under an inert atmosphere can also expose a fresh reactive surface.[8][11]

    • Reagent Quality: Use a fresh, high-purity source of isobutyl bromide.

Troubleshooting_Flowchart Start Low Conversion? Check_Moisture Were glassware & solvents rigorously dried? Start->Check_Moisture Yes Dry_System Action: Oven/flame-dry all glassware. Use freshly distilled anhydrous solvent. Check_Moisture->Dry_System No Check_Mg Was Mg activated? Check_Moisture->Check_Mg Yes Success Re-run Reaction Dry_System->Success Activate_Mg Action: Use I2 or 1,2-dibromoethane to activate Mg. Check_Mg->Activate_Mg No Check_Temp Was addition performed at low temperature? Check_Mg->Check_Temp Yes Activate_Mg->Success Control_Temp Action: Perform Grignard addition at 0°C or below to control exotherm. Check_Temp->Control_Temp No Check_Temp->Success Yes Control_Temp->Success G T Temperature Y Yield & Selectivity T->Y Lower T increases selectivity S Stoichiometry R Addition Rate S->R Higher stoichiometry may require slower rate S->Y Slight excess (~1.1eq) is optimal R->T Fast rate increases local T R->Y Slower rate improves selectivity

Sources

Technical Support Center: Degradation Pathways of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" (CAS No. 148044-44-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this compound. As a synthetic research compound with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol , understanding its stability is crucial for its application.[1][2] This document will provide a framework for conducting forced degradation studies, interpreting the results, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Where do I begin when investigating the degradation pathways of this molecule?

A1: The most effective starting point is to conduct a forced degradation study.[3][4][5] This involves subjecting the molecule to a variety of stress conditions that are more severe than standard storage conditions to accelerate degradation.[5] The goal is to generate potential degradation products and gain insight into the molecule's intrinsic stability.[4][5]

According to the International Council for Harmonisation (ICH) guidelines, a comprehensive forced degradation study should include the following stress conditions[3][6]:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH, KOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Heating the solid or a solution of the compound.

  • Photochemical Stress: Exposing the compound to UV and visible light.

A well-designed study aims for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[3][6]

Q2: What are the likely degradation pathways for this specific molecule based on its structure?

A2: Based on the structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, we can predict several potential degradation pathways. The molecule contains a benzylic secondary alcohol, a methoxy-substituted aromatic ring (a phenol ether), and an aryl ketone.

  • Oxidation of the Benzylic Alcohol: The secondary alcohol in the 3-methylbutyl side chain is a prime target for oxidation.[7][8][9][10][11] This would convert the hydroxyl group into a ketone, forming a diketone derivative. This reaction can be mediated by various oxidizing agents, including hydrogen peroxide, which is commonly used in forced degradation studies.[3]

  • Photodegradation of the Phenolic System: The methoxy-substituted phenyl group can be susceptible to photodegradation.[12][13][14][15] Phenolic compounds can undergo complex reactions upon exposure to UV light, potentially leading to the formation of quinone-like structures or ring-opening products.[16] The presence of the methoxy group may influence the specific photodegradation pathway.

  • Hydrolysis: While aryl ketones are generally stable to hydrolysis, the ether linkage of the methoxy group could potentially be cleaved under harsh acidic conditions, leading to the formation of a phenolic derivative.[17][18][19][20]

Below is a diagram illustrating the potential primary degradation pathways:

Degradation Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Acid Hydrolysis Parent_Compound 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one Oxidized_Product 1-(4-Methoxy-3-(3-methyl-2-oxobutyl) -phenyl)ethan-1-one Parent_Compound->Oxidized_Product [O] Photo_Product Quinone-like Structures or Ring Cleavage Products Parent_Compound->Photo_Product UV/Vis Light Hydrolyzed_Product 1-(3-(1-Hydroxy-3-methylbutyl)- 4-hydroxyphenyl)ethan-1-one Parent_Compound->Hydrolyzed_Product H⁺/H₂O

Caption: Predicted primary degradation pathways for the target molecule.

Q3: I am not seeing any degradation under my initial stress conditions. What should I do?

A3: This is a common challenge. If you do not observe any degradation, you may need to increase the severity of your stress conditions. Here’s a systematic approach to troubleshooting:

ParameterInitial ConditionTroubleshooting Steps
Temperature Room Temperature or 40-50°CGradually increase the temperature in 10-20°C increments. For thermal degradation, temperatures up to 80°C or higher may be necessary.[6]
Time 24-48 hoursExtend the duration of the experiment. Some reactions are slow and may require several days to show significant degradation.
Concentration of Stressor 0.1 M HCl/NaOH, 3% H₂O₂Increase the concentration of the acid, base, or oxidizing agent. For example, you can try 1 M HCl/NaOH or up to 30% H₂O₂.
Solvent AqueousConsider using a co-solvent (e.g., methanol, acetonitrile) to increase the solubility of your compound and facilitate the reaction.

Important Note: When increasing the stress levels, do so in a controlled manner to avoid overly aggressive degradation that produces a complex mixture of secondary and tertiary degradation products. The goal is to achieve 5-20% degradation of the parent compound.[3]

Q4: How do I set up a reliable analytical method to monitor the degradation?

A4: A stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22]

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column, as it is versatile for a wide range of small molecules.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient, such as water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.

    • Run a gradient from low to high organic phase concentration to elute all components.

  • Wavelength Selection: Use a photodiode array (PDA) detector to scan a range of wavelengths and determine the optimal wavelength for detecting the parent compound and any potential degradation products.

  • Method Validation: Once you have a method that separates the parent peak from other peaks, validate it for specificity. This involves analyzing stressed samples to ensure that the degradation product peaks do not co-elute with the parent peak.

Below is a workflow for developing a stability-indicating method:

HPLC_Method_Development Start Start: Method Development Column_Selection Select C18 Column Start->Column_Selection Mobile_Phase Develop Mobile Phase Gradient (e.g., Water/Acetonitrile) Column_Selection->Mobile_Phase Wavelength Determine Optimal Detection Wavelength (PDA) Mobile_Phase->Wavelength Inject_Unstressed Inject Unstressed Sample Wavelength->Inject_Unstressed Inject_Stressed Inject Stressed Samples (Acid, Base, Peroxide, etc.) Inject_Unstressed->Inject_Stressed Peak_Purity Assess Peak Purity and Resolution Inject_Stressed->Peak_Purity Decision Is Separation Adequate? Peak_Purity->Decision Optimize Optimize Gradient, Flow Rate, or Column Decision->Optimize No Validated_Method Validated Stability-Indicating Method Decision->Validated_Method Yes Optimize->Mobile_Phase

Sources

Technical Support Center: Spectroscopic Analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting for common spectroscopic artifacts encountered during the analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. As a molecule possessing a ketone, a secondary alcohol, a methoxy group, and a substituted aromatic ring, its spectral analysis can be complex. This center is designed for researchers and drug development professionals to diagnose and resolve ambiguities in their NMR, Mass Spectrometry, and IR data, ensuring the structural integrity and purity of their compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: ¹H NMR Spectroscopy Issues

Question 1: My ¹H NMR spectrum shows broad signals for the -OH and benzylic -CH protons. Is this expected, and how can I resolve them?

Answer: Yes, broadness for hydroxyl (-OH) and the adjacent benzylic (-CH) protons is a common phenomenon.

  • Causality (Expertise): The hydroxyl proton's chemical shift is highly sensitive to concentration, temperature, and trace amounts of acid or water in the NMR solvent. It undergoes rapid chemical exchange with other labile protons (like water), which broadens its own signal and can also broaden the signal of the proton it couples to (the benzylic -CH). This exchange decouples the J-coupling between the -OH and -CH, often causing the -CH to appear as a broad singlet or a poorly resolved multiplet instead of a clean doublet of doublets.

  • Troubleshooting Protocol (Trustworthiness):

    • D₂O Shake: A definitive test is the "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear entirely. This confirms the peak's identity and often sharpens the adjacent -CH signal into a more interpretable multiplet.

    • Solvent Purity: Ensure you are using a high-purity, anhydrous NMR solvent. Residual water is a primary contributor to exchange broadening. Using a freshly opened ampule of deuterated solvent is best practice.

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, leading to sharper signals for both the -OH and the coupled -CH protons.

Question 2: I see a singlet around 2.1 ppm that I can't assign. What could it be?

Answer: The most likely culprit for an unassigned singlet at ~2.1 ppm is residual acetone in your sample or NMR tube.

  • Causality (Expertise): Acetone is a very common solvent for cleaning laboratory glassware. Even trace amounts can lead to a significant peak in a high-sensitivity NMR experiment. Its chemical shift in CDCl₃ is typically around 2.17 ppm.

  • Troubleshooting Workflow:

    • Verify Glassware Cleaning: Ensure all glassware used for sample preparation was thoroughly dried in an oven to remove volatile solvents. Avoid using an acetone rinse as the final cleaning step.

    • Check Solvent Blank: Run a spectrum of just your deuterated solvent from the same batch. If the peak is present, the solvent is contaminated.

    • Cross-Reference Data: Compare your ¹H NMR with a ¹³C NMR spectrum. Acetone gives a characteristic signal around 206 ppm in the ¹³C NMR, which would be absent if the peak is from a different impurity.

  • Logical Troubleshooting Diagram:

    G start Unassigned singlet at ~2.1 ppm in ¹H NMR q1 Is glassware properly cleaned and oven-dried? start->q1 yes1 Yes q1->yes1 Likely not glassware no1 No q1->no1 Potential Source q2 Run a solvent blank. Is the peak present? yes1->q2 action1 Rinse glassware with high-purity solvent (not acetone) and dry. no1->action1 yes2 Yes q2->yes2 Source Identified no2 No q2->no2 Source is Sample action2 Solvent is contaminated. Use a fresh ampule. yes2->action2 conclusion Peak is likely from sample. Consider other impurities. no2->conclusion

    Caption: Troubleshooting workflow for an unassigned NMR peak.

Category 2: Mass Spectrometry (MS) Artifacts

Question 3: My ESI-MS spectrum shows a prominent [M+Na]⁺ peak but the [M+H]⁺ is weak or absent. Is my compound unstable?

Answer: This is a very common artifact in Electrospray Ionization (ESI) and does not necessarily indicate compound instability. It points to the presence of sodium ions and the molecule's high affinity for forming sodium adducts.

  • Causality (Expertise): The oxygen atoms in your molecule's ketone, alcohol, and methoxy groups are excellent Lewis bases, readily chelating with alkali metal ions like sodium (Na⁺). Sodium is ubiquitous in labs—it can leach from glassware, be present in solvents, or come from reagents used in the workup (e.g., NaHCO₃, Na₂SO₄). ESI is very sensitive to these ions, and for many molecules, the sodium adduct [M+Na]⁺ is more stable and thus more readily formed and detected than the protonated molecule [M+H]⁺.

  • Troubleshooting and Confirmation Protocol:

    • Source Identification: Review your synthetic workup. Did you use sodium-based reagents? Glassware is a common, often overlooked source.

    • Mobile Phase Modification: To promote [M+H]⁺ formation, add a trace amount of a proton source to your mobile phase. A standard practice is to add 0.1% formic acid or acetic acid. This increases the concentration of H⁺ ions, favoring protonation over sodiation by Le Chatelier's principle.

    • Confirmatory Calculation: The mass difference between the suspected [M+Na]⁺ peak and the expected molecular weight (M) should be approximately 22.9898 Da (the mass of a sodium atom minus the mass of a proton). This calculation provides strong evidence for a sodium adduct.

  • Data Summary Table:

Ion SpeciesExpected m/z for C₁₆H₂₄O₃ (M = 264.36)Mass Difference
[M+H]⁺265.18-
[M+Na]⁺287.16+21.98 Da from [M+H]⁺
[M+K]⁺303.13+37.95 Da from [M+H]⁺
Category 3: Infrared (IR) Spectroscopy Artifacts

Question 4: The O-H stretch in my IR spectrum is extremely broad, obscuring the C-H region. How can I confirm the C-H stretches?

Answer: The broadness of the O-H stretch is characteristic and caused by hydrogen bonding. While powerful, this broadness can indeed overlap with the aliphatic C-H stretching region (~2850-3000 cm⁻¹).

  • Causality (Expertise): The hydroxyl group forms intermolecular hydrogen bonds, creating a continuum of vibrational energy states, which results in a very broad absorption band, typically centered around 3400 cm⁻¹. In concentrated samples, this band can be wide enough to tail into the C-H stretching region.

  • Troubleshooting Protocol:

    • Dilution Study: The most effective way to reduce intermolecular hydrogen bonding is to dilute the sample. Prepare a series of increasingly dilute solutions of your compound in a non-polar solvent (like CCl₄ or hexane, if solubility permits). As the concentration decreases, intermolecular bonding is minimized, and a sharper "free" O-H stretch will appear at a higher frequency (~3600 cm⁻¹), revealing the underlying C-H stretches.

    • Sample Preparation Method: If you are using a neat liquid or a KBr pellet, the sample is highly concentrated, maximizing hydrogen bonding. Switching to a solution spectrum in a suitable solvent is the best approach.

    • Focus on Derivatives: If resolving the C-H region is critical and dilution is not feasible, consider chemical derivatization. Converting the alcohol to a silyl ether (e.g., with TMSCl) will eliminate the O-H group and its broad absorption, allowing for unobstructed observation of the C-H region. This is a confirmatory step and should be analyzed as a new compound.

  • Experimental Workflow Diagram:

    G A Broad O-H stretch obscures C-H region B Prepare dilute solution in non-polar solvent A->B Action C Acquire IR spectrum of dilute sample B->C Experiment D Observe sharp 'free' O-H (~3600 cm⁻¹) and resolved C-H stretches C->D Result

    Caption: Workflow to resolve IR C-H stretches via dilution.

References

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Technical Support Center: Chromatography of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic analysis and purification of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This resource is designed for researchers, analytical scientists, and process chemists who are working with this unique acetophenone derivative. We will explore the nuances of its behavior in various chromatographic systems and provide expert-driven, actionable solutions to common challenges.

The molecular structure of this compound presents specific challenges and opportunities in chromatography. The presence of a hydroxyl group and a ketone provides polarity and sites for hydrogen bonding, while the methoxyphenyl ring and methylbutyl group add significant hydrophobicity. Critically, the carbon atom bearing the hydroxyl group is a chiral center, making enantioselective separation a key consideration for many applications.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Section 1: Compound Properties & Initial Considerations

Before initiating any chromatographic work, understanding the physicochemical properties of the analyte is paramount. These properties dictate its interaction with stationary and mobile phases.

Table 1: Physicochemical Properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

PropertyValueSource
CAS Number 148044-44-4[1]
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Key Functional Groups Ketone, Secondary Alcohol, Ether (Methoxy), Aromatic Ring
Chirality Yes, one stereocenter
Solubility Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial questions encountered when developing a chromatographic method for this compound.

Q1: What is the best starting point for analytical HPLC analysis?

A1: For initial purity assessment and quantification, a reverse-phase HPLC (RP-HPLC) method is the most robust starting point. The compound's moderate polarity and aromatic ring make it well-suited for C18 columns.

  • Recommended Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water is recommended. A good starting point is 40:60 (ACN:Water) to 80:20 (ACN:Water) over 15-20 minutes.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm, where the aromatic ring provides strong absorbance.[3]

    • Temperature: Ambient, but for improved reproducibility, a column oven set to 30-35 °C is advised.[4]

Q2: I am seeing significant peak tailing in my RP-HPLC chromatogram. What is the cause and how do I fix it?

A2: Peak tailing with this analyte is most commonly caused by secondary interactions between the hydroxyl group and acidic silanol groups on the surface of silica-based stationary phases.[5][6] These interactions are a common issue with polar, basic, or protic analytes.

  • Primary Solution: Add a small amount of acid to the mobile phase. Typically, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the water and organic solvent is sufficient. The acid protonates the silanol groups, "masking" them and preventing them from interacting with your analyte's hydroxyl group.

  • Other Potential Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4][7] Try reducing the injection volume or sample concentration.

    • Column Degradation: An older C18 column may have lost some of its end-capping, exposing more active silanol sites.[5] If mobile phase modification doesn't help, try a new column.

Q3: How can I separate the enantiomers of this compound?

A3: Due to the chiral center, you will need to use a Chiral Stationary Phase (CSP). Standard C18 columns cannot distinguish between enantiomers. The most successful CSPs for a broad range of compounds are polysaccharide-based.[8][9]

  • Recommended Strategy: Screen several polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) under normal-phase, polar-organic, and reverse-phase conditions.[9][10]

  • Normal-Phase Starting Point:

    • Columns to Screen: Chiralpak® AD, Chiralpak® OD, Chiralcel® OJ.

    • Mobile Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol mixtures. A typical starting point is 90:10 Hexane:Alcohol. Modifying the alcohol type and concentration is a powerful tool for optimizing selectivity.[11]

Q4: I need to purify a large amount of this compound after synthesis. What's the best approach?

A4: For preparative scale, flash column chromatography is the standard technique.[12][13] It is a form of normal-phase chromatography that uses air pressure to speed up the separation.

  • Stationary Phase: Silica gel is the most common and cost-effective choice.[13]

  • Mobile Phase (Eluent): The ideal mobile phase should provide a retention factor (Rf) of ~0.3-0.4 for your compound on a TLC plate.[3] Start by developing a solvent system using TLC with mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A good starting mixture to test would be 9:1 or 4:1 Hexane:Ethyl Acetate.

  • Procedure: A slurry of silica gel is packed into a column, the sample is loaded carefully at the top, and the eluent is passed through the column.[14][15] Fractions are collected and analyzed by TLC to identify those containing the pure product.[12]

Section 3: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific chromatographic problems.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common problem that can compromise resolution and integration accuracy.[5] A systematic approach is key to diagnosing the root cause.

G Start Poor Peak Shape Observed (Tailing, Fronting, Split) Tailing Is the peak Tailing? Start->Tailing Tailing_Cause1 Cause: Secondary Silanol Interactions (Analyte -OH group) Tailing->Tailing_Cause1 Yes Fronting Is the peak Fronting? Tailing->Fronting No Tailing_Sol1 Solution: Add 0.1% Formic Acid or TFA to mobile phase to suppress silanols. Tailing_Cause1->Tailing_Sol1 Tailing_Cause2 Cause: Column Overload Tailing_Cause1->Tailing_Cause2 If no improvement Tailing_Sol2 Solution: Reduce injection volume or sample concentration. Tailing_Cause2->Tailing_Sol2 Fronting_Cause1 Cause: Sample Solvent Too Strong (e.g., sample in 100% ACN, mobile phase starts at 40%) Fronting->Fronting_Cause1 Yes Splitting Is the peak Split or Doubled? Fronting->Splitting No Fronting_Sol1 Solution: Dissolve sample in initial mobile phase conditions or weaker solvent. Fronting_Cause1->Fronting_Sol1 Fronting_Cause2 Cause: Severe Mass Overload Fronting_Cause1->Fronting_Cause2 If no improvement Fronting_Sol2 Solution: Drastically reduce sample concentration. Fronting_Cause2->Fronting_Sol2 Splitting_Cause1 Cause: Clogged Frit or Column Void Splitting->Splitting_Cause1 Yes Splitting_Sol1 Solution: Reverse flush column (if permitted). If unresolved, replace column. Splitting_Cause1->Splitting_Sol1 Splitting_Cause2 Cause: Sample solvent mismatch (causes poor focusing on column head) Splitting_Cause1->Splitting_Cause2 If no improvement Splitting_Sol2 Solution: Match sample solvent to initial mobile phase. Splitting_Cause2->Splitting_Sol2

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Poor Resolution Between Enantiomers

Achieving baseline resolution of enantiomers is often an empirical process of screening and optimization.[16] If you are not getting separation on your chosen Chiral Stationary Phase (CSP), consider the following.

Q: I've tried a Chiralpak AD column with Hexane/IPA and see no separation. What's my next step?

A: Don't abandon the column yet. Enantioselective recognition is highly sensitive to the mobile phase composition.

  • Change the Alcohol Modifier: The type of alcohol used can dramatically alter selectivity.[11] If IPA fails, switch to absolute ethanol. Prepare fresh mobile phases of Hexane/Ethanol at 95:5, 90:10, and 85:15. The change in the hydrogen bonding characteristics of the modifier can induce or improve separation.

  • Add an Acidic or Basic Additive: The analyte has a hydroxyl group that can interact with the CSP. Sometimes, adding a small amount (0.1%) of an acid (TFA) or a base (diethylamine, DEA) can modulate these interactions and improve resolution. This is especially true if the analyte can exist in different ionic states.

  • Lower the Temperature: Running the separation at a lower temperature (e.g., 10-15 °C) can enhance the energetic difference in the interactions between each enantiomer and the CSP, often leading to better resolution. However, this may also increase backpressure and peak width.

  • Screen a Different CSP: If the above steps fail, the fundamental recognition mechanism of the Chiralpak AD may not be suitable for your molecule. Switch to a CSP with a different chiral selector, such as a cellulose-based column (e.g., Chiralcel OD). These columns offer different steric and electronic environments and may provide the necessary selectivity.[8]

Section 4: Experimental Protocols

These protocols provide a validated, step-by-step framework for common analytical tasks.

Protocol 1: RP-HPLC Method for Purity Analysis

This method is designed for the quantitative analysis of the compound and its potential impurities.

  • Instrumentation & Consumables:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN), water, and formic acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.[17]

  • Sample Preparation:

    • Prepare a stock solution of the compound in ACN or a 50:50 ACN:Water mixture at approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50-100 µg/mL using the initial mobile phase composition (e.g., 60:40 Water:ACN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 40% B (re-equilibration)

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for retention time should be < 0.5% and for peak area should be < 2.0%. The USP tailing factor for the main peak should be < 1.5.[5]

Protocol 2: Screening for Chiral Separation

This protocol outlines an efficient screening strategy to find a suitable chiral separation method.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Primary Screening Columns:

      • Chiralpak® AD-H (Amylose-based)

      • Chiralcel® OD-H (Cellulose-based)

  • Screening Mobile Phases:

    • Normal Phase (NP):

      • A: n-Hexane / Isopropanol (90/10, v/v)

      • B: n-Hexane / Ethanol (90/10, v/v)

    • Reverse Phase (RP):

      • C: Acetonitrile / Water (50/50, v/v)

  • Sample Preparation:

    • For NP: Dissolve sample in the mobile phase being tested.

    • For RP: Dissolve sample in ACN/Water.

    • Concentration: ~0.5 mg/mL.

  • Screening Procedure:

    • Set flow rate to 1.0 mL/min for NP and 0.8 mL/min for RP.

    • Set UV detection to 254 nm.

    • Inject the sample onto the first column (e.g., Chiralpak AD-H).

    • Run with Mobile Phase A. If no separation, flush and equilibrate the column and run with Mobile Phase B.

    • If no separation is observed, switch to the second column (e.g., Chiralcel OD-H) and repeat the process with Mobile Phases A and B.

    • If NP methods fail, attempt RP methods on a suitable chiral column (note: not all CSPs are stable in reverse phase; check manufacturer guidelines).

  • Analysis: Evaluate chromatograms for any sign of peak splitting or shoulder formation, which indicates partial separation. The mobile phase and column that show the best "hit" should be selected for further optimization (adjusting solvent ratio, temperature, or additives).[8]

References

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. (n.d.). CymitQuimica.
  • Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • Understand TLC and HPLC Analysis of Acetophenone. (2025). StudyRaid.
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. (n.d.). ChemFaces.
  • Column chromatography & purification of organic compounds. (2021). YouTube.
  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.
  • Finding the Best Separation for Enantiomeric Mixtures. (2010). LCGC International.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH.
  • Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. (2018). ResearchGate.

Sources

Technical Support Center: Troubleshooting Crystallization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS: 148044-44-4). The unique structural characteristics of this molecule present specific hurdles to obtaining a crystalline solid, which this guide aims to address through a combination of theoretical explanations and practical, field-proven protocols.

Understanding the Molecule: Structural Insights into Crystallization Challenges

The crystallization behavior of a compound is intrinsically linked to its molecular structure. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one possesses a combination of functional groups and conformational flexibility that can complicate the formation of an ordered crystal lattice.

Table 1: Key Molecular Properties and Their Influence on Crystallization

PropertyStructural FeatureFormula / ValueImpact on Crystallization
Identity 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-oneC₁₄H₂₀O₃[1]-
CAS Number -148044-44-4[1]Unambiguous identification.
Molecular Weight -236.31 g/mol [1]Influences solubility and diffusion rates.
Hydrogen Bond Donors Secondary Hydroxyl (-OH) group1Strong directional interactions crucial for lattice formation, but can also promote solvation and oiling if not properly oriented.
Hydrogen Bond Acceptors Hydroxyl (-OH), Ketone (C=O), Ether (-OCH₃)3Multiple sites for interaction with solvents and other molecules, increasing the complexity of molecular packing.
Flexibility 3-methylbutyl side chain-Rotatable bonds allow the molecule to adopt multiple conformations, creating an energetic barrier to selecting a single, stable conformation required for a crystal lattice. This is a primary driver of "oiling out."
Aromatic System Methoxyphenyl ring-Can participate in π-π stacking interactions, which can aid in crystal packing but also compete with hydrogen bonding.[2]

The interplay between the strong hydrogen-bonding capacity of the hydroxyl group and the conformational freedom of the alkyl side chain is the central challenge. The molecule must overcome this flexibility to arrange itself into a repeating, three-dimensional array.

Part 1: Frequently Asked Questions (FAQs)

Question 1: Why does my compound consistently "oil out" instead of forming crystals?

Answer: "Oiling out" is a common problem for this molecule and occurs when the solid's melting point is lower than the temperature of the solution from which it is trying to crystallize.[3] Instead of forming a solid lattice, the compound separates as a supersaturated liquid. The flexible 3-methylbutyl chain is a primary contributor; it prevents the molecules from easily adopting the low-energy, ordered conformation needed for crystallization, favoring a disordered, liquid-like state.

➡️ For a solution, see Troubleshooting Guide 1: A Systematic Approach to Overcoming Oiling Out.

Question 2: I'm getting a solid, but it's a very fine powder or crashes out too quickly. How can I grow larger, higher-quality crystals?

Answer: Rapid precipitation or "crashing out" indicates that the solution is too supersaturated. This leads to a very high rate of nucleation (the initial formation of small crystal seeds) rather than controlled crystal growth.[3] The result is a large number of very small crystals, which are often less pure as impurities get trapped during the rapid formation. To get larger crystals, you must slow down the crystallization process.

➡️ For a solution, see Troubleshooting Guide 2: Methodologies for Controlling Crystal Growth Rate.

Question 3: My solution remains clear even after cooling and long waiting times. What are the next steps to induce crystallization?

Answer: A persistently clear solution means you have not yet achieved the necessary supersaturation for nucleation to occur. This can happen for several reasons: too much solvent was used, the chosen solvent is too effective at solvating the molecule, or there is a significant kinetic barrier to nucleation.

➡️ For solutions, see Troubleshooting Guide 3: Inducing Nucleation with Seeding and Other Physical Methods and Troubleshooting Guide 4: Rational Solvent & Antisolvent Screening.

Question 4: What solvents should I start with for screening?

Answer: Given the molecule's mixed polarity (polar hydroxyl and ketone groups, non-polar alkyl and aromatic parts), a range of solvents and solvent systems is recommended. Good starting points include alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone).[4] Often, a binary solvent system, such as ethanol/water or ethyl acetate/heptane, will be required to fine-tune solubility and drive crystallization.

➡️ For a detailed protocol, see Troubleshooting Guide 4: Rational Solvent & Antisolvent Screening.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: A Systematic Approach to Overcoming Oiling Out

Causality: Oiling out occurs when the entropy loss of ordering into a crystal is too high compared to the enthalpy gain. Our strategy is to change conditions to favor the ordered state.

Protocol:

  • Re-dissolve the Oil: Gently warm the mixture to re-dissolve the oil completely.

  • Add More Solvent: Add 10-20% more of the "good" solvent. This reduces the concentration, meaning the solution will need to cool to a lower temperature to become supersaturated, thereby increasing the chance that this temperature is below the compound's melting point.

  • Slow Cooling: Implement a very slow cooling ramp. If using a cooling bath, place the flask in a beaker of warm water and allow it to cool to room temperature over several hours before moving it to a refrigerator. Rapid cooling promotes oiling.

  • Lower Polarity: If oiling persists, consider switching to a slightly less polar solvent system. The strong hydrogen bonding of the hydroxyl group can lead to excessive solvation in very polar solvents. Try switching from ethanol to isopropanol, or use a mixture like ethyl acetate/toluene.

  • Seeding (if possible): If you have ever successfully produced a solid, use a tiny amount as a seed crystal. Introduce the seed at a temperature just above where oiling typically occurs. A seed provides a template, dramatically lowering the kinetic barrier to crystallization.

Guide 2: Methodologies for Controlling Crystal Growth Rate

Causality: Crystal size is determined by the ratio of crystal growth to nucleation. To get large crystals, we need to maintain a state of moderate supersaturation where growth is favored over the formation of new nuclei.

Protocol 1: Slow Cooling Crystallization

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C).

  • Ensure the solution is fully dissolved and free of particulate matter (filter if necessary).

  • Place the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) and allow it to cool slowly to room temperature.

  • Avoid agitation or movement during the cooling process, as this can trigger excessive nucleation.

  • Once at room temperature, transfer the flask to a refrigerator (4°C) to maximize yield.

Protocol 2: Solvent-Antisolvent Crystallization

This technique is highly effective for this molecule as it allows for precise control over supersaturation at a constant temperature.

  • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate).

  • In a separate vessel, prepare an "antisolvent" in which the compound is poorly soluble (e.g., heptane, water).

  • Slowly add the antisolvent dropwise to the solution of your compound with gentle stirring.

  • Observe for the first sign of persistent turbidity (cloudiness). This is the point of saturation.

  • Stop adding antisolvent and allow the solution to stand. Crystals should begin to form over 30 minutes to several hours. If not, add a few more drops of antisolvent.

Guide 3: Inducing Nucleation with Seeding and Other Physical Methods

Causality: Nucleation requires overcoming a kinetic energy barrier. These methods provide energy or a template to initiate the process.

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site.

  • Seeding: The most effective method.

    • Generating Seeds: If you have no crystals, try to generate a small amount by flash-freezing a small sample of the oil or a highly concentrated solution in liquid nitrogen and then allowing it to warm. A microcrystalline solid may form, which can be used for seeding.

    • Application: Add one or two microscopic seed crystals to a solution that is slightly supersaturated.

Guide 4: Rational Solvent & Antisolvent Screening

Causality: Finding the ideal solvent system where the compound has high solubility when hot and low solubility when cold is key.

Protocol: Small-Scale Screening

  • Place ~10-20 mg of the compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate volume. This gives an indication of room temperature solubility.

  • For solvents that did not dissolve the compound, heat the vial gently (e.g., to 50-60°C) and continue adding the solvent dropwise until it dissolves.

  • Allow the vials that required heating to cool slowly to room temperature and then to 4°C.

  • Observe the outcome for each solvent: high-quality crystals, fine powder, oil, or no solid.

  • Use the results to select the best single solvent or a promising solvent/antisolvent pair for a larger-scale crystallization.

Table 2: Suggested Solvent Screening Guide

Solvent ClassExample SolventsExpected BehaviorAntisolvent Pairing
Alcohols Ethanol, IsopropanolGood solubility, especially when hot. Potential for oiling if cooled too fast.Water, Heptane
Esters Ethyl AcetateGood dissolving power. Often requires an antisolvent.Heptane, Hexane
Ketones AcetoneHigh dissolving power. Almost always requires an antisolvent.Water, Heptane
Aromatic TolueneLower solubility. May work well for slow evaporation.Heptane
Ethers Methyl tert-butyl ether (MTBE)Moderate solubility.Heptane, Hexane
Apolar Heptane, HexaneVery low solubility. Primarily used as antisolvents.N/A

Part 3: Visualization of Workflows

A logical approach is critical when troubleshooting. The following diagram outlines a decision-making workflow for common crystallization problems.

Crystallization_Troubleshooting start Prepare Saturated Solution at High Temperature cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals High-Quality Crystals Formed observe->crystals Ideal oil Compound 'Oils Out' observe->oil Problem powder Fine Powder / 'Crashes Out' observe->powder Problem clear Solution Remains Clear observe->clear Problem success Process Successful crystals->success action_oil 1. Re-heat & Add More Solvent 2. Cool Slower 3. Try Less Polar Solvent oil->action_oil action_powder 1. Re-heat & Add More Solvent 2. Use an Insulated Bath for Slower Cooling powder->action_powder action_clear 1. Evaporate Some Solvent 2. Add Antisolvent 3. Scratch or Seed clear->action_clear action_oil->cool Retry action_powder->cool Retry action_clear->cool Retry

Caption: Troubleshooting workflow for crystallization.

The solvent-antisolvent method is a powerful technique for controlling supersaturation.

Solvent_Antisolvent cluster_0 Step 1: Preparation cluster_1 Step 2: Induction cluster_2 Step 3: Growth A Dissolve Compound in Minimum 'Good' Solvent (e.g., Acetone) B Slow, Dropwise Addition of 'Antisolvent' (e.g., Heptane) A->B C Observe for Initial Permanent Turbidity B->C D Cease Addition & Allow Mixture to Stand C->D E Controlled Crystal Growth D->E

Caption: Workflow for solvent-antisolvent crystallization.

References

  • J-Stage. Synthesis and Crystal Structure of 1-(2-Hydroxy-4-methoxyphenyl)-2- phenyl-1-ethanone. Available from: [Link]

  • National Center for Biotechnology Information. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Available from: [Link]

  • ChemBK. 1-(3-hydroxy-4-methoxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. Characterizacion and Supramolecular Study by X-Ray Diffraction Techniques of Two Benzoinic Methoxyderivatives: 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone and 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)etanone. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • PubChem. 1-(4-Methoxy-3-methylphenyl)ethan-1-one. Available from: [Link]

  • National Center for Biotechnology Information. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Available from: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Available from: [Link]

  • SciSpace. Crystallization kinetics and polymorphism in aromatic polyketones (PEKEKK) with different molecular weight. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving challenges to ensure a robust, scalable, and reproducible process.

Introduction to the Synthesis

The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a 1,2,5-trisubstituted methoxyacetophenone derivative isolated from Mikania minima, typically involves a two-step process.[1] The first step is a Friedel-Crafts acylation to introduce the acetyl group onto a suitably substituted benzene ring. This is followed by a Grignard reaction to install the 1-hydroxy-3-methylbutyl side chain. While straightforward in principle, scaling up these reactions can present several challenges that impact yield, purity, and overall efficiency.

This guide will address common issues encountered during both the Friedel-Crafts acylation and the Grignard reaction steps, as well as the final workup and purification.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction A Starting Material (e.g., 2-Methoxy-isobutylbenzene) D Intermediate Ketone A->D Reaction B Acylating Agent (e.g., Acetyl Chloride) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D E Intermediate Ketone G Final Product E->G Reaction F Grignard Reagent (e.g., Isobutylmagnesium Bromide) F->G H Purified Final Product G->H Workup & Purification

Caption: A simplified workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Part 1: Friedel-Crafts Acylation

Problem 1: Low or No Conversion of Starting Material

  • Possible Causes:

    • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[2] Exposure to atmospheric humidity can lead to hydrolysis and inactivation.

    • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[3] This is because the product ketone forms a stable complex with the catalyst, rendering it inactive for further reaction.[2][3]

    • Poor Quality Reagents: The acylating agent may contain impurities, such as the corresponding carboxylic acid, which can inhibit the reaction.

    • Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low may result in a sluggish or stalled reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous Lewis acid. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Catalyst Stoichiometry: A general starting point is to use at least one equivalent of the Lewis acid with respect to the acylating agent.[3] A slight excess (e.g., 1.1 equivalents) may be beneficial.[3]

    • Verify Reagent Purity: Use high-purity acylating agents. If necessary, distill the acylating agent before use.

    • Adjust Reaction Temperature: If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary. For some acylations, a moderate temperature of around 60°C can be effective.[3]

Problem 2: Formation of Multiple Isomers or Byproducts

  • Possible Causes:

    • Substrate Reactivity: The methoxy group on the aromatic ring is an ortho-, para-director. Depending on the other substituents, a mixture of isomers can be formed.

    • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the acylation. For instance, non-polar solvents may favor one isomer over another.[3]

  • Solutions:

    • Careful Selection of Starting Material: To achieve the desired regiochemistry, it is crucial to start with a substrate that will direct the acylation to the intended position.

    • Solvent Screening: Experiment with different solvents to optimize the isomeric ratio. Inert solvents like dichloromethane or nitrobenzene are commonly used.[4]

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Part 2: Grignard Reaction

Problem 1: Grignard Reagent Fails to Form or is Low in Titer

  • Possible Causes:

    • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in the glassware, solvent, or on the surface of the magnesium will prevent the reaction from initiating.

    • Passive Magnesium Surface: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.

    • Impure Alkyl Halide: The alkyl halide should be free of water and other impurities.

  • Solutions:

    • Rigorous Anhydrous Technique: Flame-dry all glassware and allow it to cool under an inert atmosphere. Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).

    • Magnesium Activation: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a mortar and pestle to expose a fresh surface.[5]

    • Initiation: Add a small amount of the alkyl halide solution to the activated magnesium. The reaction should start on its own, indicated by bubbling and a slight exotherm. If it doesn't, gentle warming may be necessary to initiate the reaction.[5] Once initiated, the remaining alkyl halide should be added dropwise to maintain a gentle reflux.

Problem 2: Low Yield of the Desired Alcohol

  • Possible Causes:

    • Wurtz Coupling: A common side reaction is the coupling of two alkyl halide molecules to form a dimer.[6][7] This is more prevalent if the Grignard reagent is slow to form or if the reaction temperature is too high.

    • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, leading to the formation of an enolate and unreacted starting material after workup.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting ketone.

  • Solutions:

    • Controlled Addition: Add the alkyl halide slowly to the magnesium to maintain a steady reaction rate and minimize the concentration of unreacted alkyl halide.

    • Low-Temperature Addition of Ketone: Add the ketone solution to the Grignard reagent at a low temperature (e.g., 0 °C or below) to minimize enolization.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

Part 3: Workup and Purification

Problem 1: Persistent Emulsions During Aqueous Workup

  • Possible Causes:

    • Formation of Magnesium Salts: The quenching of the Grignard reaction produces fine precipitates of magnesium salts (e.g., Mg(OH)Br), which can stabilize emulsions at the aqueous-organic interface.[6]

  • Solutions:

    • Careful Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1N HCl) at a low temperature.[6]

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.[6]

    • Filtration: In some cases, it may be necessary to filter the entire mixture through a pad of Celite to remove the solid magnesium salts before proceeding with the extraction.

    • Centrifugation: For smaller scale reactions, centrifugation can be an effective way to separate the layers.[8]

Problem 2: Difficulty in Purifying the Final Product

  • Possible Causes:

    • Co-elution of Impurities: Nonpolar byproducts, such as those from Wurtz coupling, may have similar chromatographic behavior to the desired product, making separation by column chromatography challenging.[6]

    • Thermal Instability: The tertiary alcohol product may be susceptible to dehydration or other decomposition pathways at elevated temperatures.

  • Solutions:

    • Optimize Chromatography Conditions: Screen different solvent systems (mobile phases) and stationary phases to achieve better separation.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[6] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Avoid Excessive Heat: During solvent removal (e.g., on a rotary evaporator), use a moderate temperature to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid to use for the Friedel-Crafts acylation step?

A: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation. However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used and may offer advantages in terms of milder reaction conditions or different selectivity in some cases. The optimal choice will depend on the specific substrate and desired outcome.

Q2: Can I use an acyl anhydride instead of an acyl chloride for the acylation?

A: Yes, acyl anhydrides can be used as the acylating agent. In this case, more than two equivalents of the Lewis acid are typically required because the Lewis acid will complex with both carbonyl oxygens of the anhydride.

Q3: How do I know if my Grignard reagent has formed successfully?

A: A successful Grignard formation is usually indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy or colored solution. For a quantitative measure, the concentration of the Grignard reagent can be determined by titration before its use in the subsequent reaction.

Q4: My final product is an oil. How can I best purify it?

A: For oily products, column chromatography is the most common purification method. If the oil is viscous, it may be helpful to dissolve it in a minimal amount of a low-boiling solvent before loading it onto the column. If all attempts at purification by chromatography and crystallization fail, distillation under high vacuum (if the product is thermally stable) could be an option.

Q5: Are there any safety concerns I should be aware of when scaling up this synthesis?

A: Yes, both the Friedel-Crafts acylation and the Grignard reaction can be highly exothermic.[9] When scaling up, it is crucial to have adequate cooling and to control the rate of addition of reagents to prevent a runaway reaction. Grignard reagents are also pyrophoric and will ignite on contact with air, so they must be handled under an inert atmosphere at all times. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Summary of Key Parameters for Scale-Up

ParameterFriedel-Crafts AcylationGrignard Reaction
Solvent Anhydrous, inert (e.g., CH₂Cl₂)Anhydrous ether (e.g., THF, Et₂O)
Temperature Controlled, may require heatingInitiation may need heat, then controlled
Atmosphere Inert (N₂ or Ar)Strictly inert (N₂ or Ar)
Reagent Purity HighHigh, especially alkyl halide
Workup Acidic quenchSaturated NH₄Cl or dilute acid quench

References

  • Optimizing Friedel-Crafts Acylation: A Technical Support Center - Benchchem.
  • Technical Support Center: Scaling Up Grignard Purification - Benchchem.
  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem.
  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE.
  • Question about Grignard reaction - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Grignard work up : r/Chempros - Reddit.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit.
  • Technical Support Center: Synthesis with 3-Methoxyphenyl Derivatives - Benchchem.
  • Technical Support Center: Friedel-Crafts Synthesis of 2-(4-Methoxybenzoyl)benzoic acid - Benchchem.
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one | MedChemExpress.

Sources

Technical Support Center: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS No. 148044-44-4). This document is intended for researchers, scientists, and drug development professionals. Given that this is a specialized research compound, this guide synthesizes data from structurally similar molecules and fundamental chemical principles to provide best practices for its handling, storage, and use.[1]

The core structure is a substituted acetophenone, which provides a reliable basis for predicting its chemical behavior. The key functional groups—a secondary alcohol, an aromatic ketone, and a methoxy ether—dictate its stability and reactivity profile.

Section 1: Quick Reference & Chemical Properties

This table summarizes the essential properties and recommended storage conditions.

PropertyValue / RecommendationSource(s)
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Appearance Likely a white to light yellow crystalline solid or oil.[2]
Optimal Storage 2-8°C , in a tightly sealed, light-resistant container (amber vial), under an inert atmosphere (e.g., Argon or Nitrogen).[3][4][5][6]
Incompatibilities Strong oxidizing agents, strong bases, direct sunlight/UV light, excessive heat.[2][5]
Primary Hazards May cause skin and eye irritation. Harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE).[2][4][5]

Section 2: Frequently Asked Questions (FAQs)

Handling and Preparation

Q1: What is the recommended personal protective equipment (PPE) for handling this compound?

A1: Standard laboratory PPE is required. This includes:

  • Eye Protection: Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if contaminated.[2][4]

  • Body Protection: A lab coat or appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If handling large quantities or if dust/aerosol generation is unavoidable, use a NIOSH/MSHA approved respirator.[2][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]

Q2: How should I prepare a stock solution of this compound?

A2: The compound's structure suggests it is likely soluble in common organic solvents.

  • Solvent Selection: Start with solvents like acetonitrile, methanol, ethanol, DMSO, or dichloromethane.[6][8] Avoid solvents that could react with the compound (e.g., highly acidic or basic solutions).

  • Procedure:

    • Equilibrate the compound container to room temperature before opening to prevent condensation.

    • Weigh the desired amount in a clean, tared vial.

    • Add the solvent incrementally and use sonication or gentle vortexing to aid dissolution. .

  • Storage of Solution: Store stock solutions at -20°C or -80°C in tightly sealed, light-resistant vials for long-term stability. For short-term use, refrigeration (2-8°C) is acceptable.[6]

Storage and Stability

Q3: Why is storage in a cool, dark, and inert environment so critical?

A3: The stability of this compound is influenced by its functional groups, which are susceptible to degradation from light, heat, and oxygen.

  • Light Sensitivity: Substituted acetophenones can be light-sensitive and may discolor or degrade upon exposure to UV light.[2][3][4] Storing in amber vials is essential.

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other decomposition reactions.[8]

  • Oxidation: The secondary alcohol is susceptible to oxidation to a ketone, and the aromatic ring can also undergo oxidative reactions. An inert atmosphere (argon or nitrogen) displaces oxygen, minimizing this risk.

Q4: I noticed the solid material has developed a slight yellow tint over time. Is it still usable?

A4: A slight color change may indicate minor degradation or the presence of impurities. While it might still be suitable for some applications, for sensitive quantitative experiments, its purity should be verified.

  • Action: Perform an analytical check using techniques like HPLC, LC-MS, or ¹H NMR to assess the purity and identify potential degradation products.

  • Prevention: This underscores the importance of proper storage, particularly minimizing exposure to light and air.[2]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause Explanation & Validation Step Solution
Compound Degradation The compound may have degraded during storage or after being prepared in solution. The secondary alcohol could have oxidized, or other side reactions may have occurred.Purity Check: Analyze an aliquot of your stock solution via HPLC or LC-MS to confirm its integrity and concentration. Compare the chromatogram to a freshly prepared sample if available.[8]
Inaccurate Concentration This could be due to weighing errors, incomplete dissolution, or solvent evaporation from the stock solution container.Validate Preparation: Ensure the balance is calibrated. Confirm the compound is fully dissolved. Use vials with secure, PTFE-lined caps to prevent evaporation.[8]
Poor Solubility in Assay Buffer The compound may be precipitating out of the aqueous assay buffer, reducing its effective concentration.Solubility Test: Visually inspect the final assay solution for any cloudiness or precipitate. Consider using a co-solvent like DMSO (typically <0.5% v/v) to maintain solubility.

Issue 2: A new, unexpected spot appears on a TLC plate during reaction monitoring.

Possible Cause Explanation & Validation Step Solution
Reaction with Acid/Base The compound may be unstable to acidic or basic conditions used in the reaction or workup. The methoxy ether is stable to most bases but can be cleaved by strong acids. The secondary alcohol can participate in various acid/base-catalyzed reactions.Stability Test: In a separate vial, dissolve a small amount of the starting material in the reaction solvent and add the acid or base . Monitor by TLC to see if the new spot forms without other reagents.[9]
Oxidation If the reaction is exposed to air or oxidizing reagents, the secondary alcohol could be oxidizing to the corresponding ketone.Control Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar). Ensure all reagents and solvents are free of peroxides or other oxidizing impurities.
Photodegradation If the reaction is exposed to ambient or UV light for extended periods, the aromatic ketone structure may undergo photochemical reactions.Protect from Light: Cover the reaction flask with aluminum foil to exclude light.

Section 4: Key Methodologies & Workflows

Workflow for Stability Testing

To ensure the integrity of your results, a preliminary stability test is recommended, especially before initiating a large-scale screening or long-term experiment.

G cluster_prep Preparation cluster_conditions Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile cond_acid Aliquot 1: Add 0.1 N HCl prep_stock->cond_acid Divide into aliquots cond_base Aliquot 2: Add 0.1 N NaOH prep_stock->cond_base Divide into aliquots cond_light Aliquot 3: Expose to UV Light prep_stock->cond_light Divide into aliquots cond_heat Aliquot 4: Incubate at 50°C prep_stock->cond_heat Divide into aliquots cond_control Aliquot 5: Store at 4°C (Control) prep_stock->cond_control Divide into aliquots incubate Incubate for 0, 6, 24 hours cond_acid->incubate cond_base->incubate cond_light->incubate cond_heat->incubate cond_control->incubate hplc Analyze all aliquots by HPLC incubate->hplc compare Compare peak area of parent compound to control hplc->compare G A 1-(3-(1-Hydroxy-3-methylbutyl) -4-methoxyphenyl)ethan-1-one (Parent Compound) B 1-(4-Methoxy-3-(3-methyl-2-oxobutyl) -phenyl)ethanone (Oxidized Product) A->B  Oxidizing Conditions  (e.g., Air, Light, Heat)

Caption: Oxidation of the secondary alcohol side-chain to a ketone.

References

  • Material Safety Data Sheet - 4'-Methoxyacetophenone, 98% . Cole-Parmer.

  • 4'-Methoxyacetophenone - Safety Data Sheet . ChemicalBook.

  • Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage . Benchchem.

  • Safety Data Sheet 4-Methoxyacetophenone . Metasci.

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one . CymitQuimica.

  • Safety Data Sheet - 4'-Methoxyacetophenone . Sigma-Aldrich.

  • SAFETY DATA SHEET - 4'-Methoxyacetophenone . Fisher Scientific.

  • How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry.

  • Safe Chemical Storage Solutions for Acetophenone . U.S. Chemical Storage.

  • The Proper Storage and Handling of Volatile Analytical Standards . Lab Alley.

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone . Tokyo Chemical Industry Co., Ltd.

  • The Proper Storage and Handling of Volatile Analytical Standards . Sigma-Aldrich.

Sources

"1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" experimental error analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Compound 1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common experimental challenges associated with the synthesis, purification, and characterization of this molecule. The content is structured in a practical question-and-answer format to directly address potential issues and provide robust, field-tested solutions.

Synthetic Strategy Overview

The synthesis of Compound 1 is typically not a single-step process. A common and logical approach involves a two-stage synthesis starting from a commercially available substituted acetophenone. This strategy hinges on two cornerstone reactions of organic synthesis: a Friedel-Crafts acylation to establish the core acetophenone structure, followed by a Grignard reaction to introduce the C4 side-chain.

Synthetic_Pathway cluster_0 Stage 1: Establishing the Acetophenone Core cluster_1 Stage 2: Side-Chain Installation Anisole Anisole Product_A 4-Methoxyacetophenone Anisole->Product_A AlCl₃ (Lewis Acid) Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Product_A Product_A_2 3-Bromo-4-methoxyacetophenone (Intermediate B) Product_A->Product_A_2 Bromination Product_B Target Compound 1 Product_A_2->Product_B Grignard Reaction (Anhydrous THF) Grignard_Reagent Isobutylmagnesium Bromide Grignard_Reagent->Product_B

Caption: General synthetic workflow for Compound 1.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one? This compound is a synthetic organic molecule with the formula C₁₄H₂₀O₃ and a molecular weight of approximately 236.31 g/mol .[1] It possesses both a ketone and a tertiary alcohol functional group, making it moderately polar. Its structure contains a chiral center at the carbon bearing the hydroxyl group.

Q2: What are the primary safety and handling considerations for this compound? As with any research chemical, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Q3: In which solvents is the compound likely to be soluble? Given its structure, which includes a polar hydroxyl group and a less polar methoxyphenyl ring, it is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexanes will be limited.

Troubleshooting Guide: Synthesis

The synthesis of this molecule typically involves two critical C-C bond-forming reactions, each with its own set of potential pitfalls.

Part A: Friedel-Crafts Acylation Issues

The introduction of an acetyl group to an aromatic ring is a standard electrophilic aromatic substitution.[2] However, yields can be compromised by several factors.

Q: My Friedel-Crafts acylation to produce the substituted acetophenone precursor is failing or giving very low yields. What's wrong?

A: Low yields in Friedel-Crafts acylation often trace back to three main culprits: the catalyst, the substrate, or the reaction conditions. [3]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and fresh, high-purity Lewis acid.[4]

  • Substrate Deactivation: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., those with -NO₂ or -CN groups).[3][5] While the methoxy group of anisole is activating, any deactivating impurities in your starting material can inhibit the reaction.

  • Stoichiometry of Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[3] Therefore, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not catalytic amounts.[3] Insufficient catalyst will result in an incomplete reaction.

Q: I'm observing multiple products in my acylation reaction. Why?

A: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated rings.[6] The introduction of the first acyl group deactivates the ring, making a second addition less favorable, but it's not impossible.[3] Another possibility is a lack of regioselectivity, leading to ortho, meta, and para isomers. The methoxy group is an ortho-, para-director, so acylation should primarily occur at the para position due to sterics. Significant formation of the ortho-isomer may indicate non-optimal reaction temperatures.

Part B: Grignard Reaction Challenges

The formation of the tertiary alcohol via a Grignard reaction is the most critical and sensitive step. Success hinges on the careful preparation and use of the Grignard reagent.[7]

Q: My Grignard reaction has a low yield of the desired tertiary alcohol. What are the most common causes?

A: This is a frequent issue. The problem can be with the Grignard reagent itself or with the subsequent addition reaction.

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by any acidic protons, most commonly from water.[4][7] This is the single most common reason for failure.

    • Solution: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (ether or THF are standard). Ensure the starting ketone is also dry.[4]

  • Poor Grignard Reagent Formation: The reaction between magnesium turnings and the alkyl halide can be difficult to initiate.

    • Solution: Activate the magnesium turnings by crushing them gently under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to initiate the reaction.[8] Once started, the reaction is often exothermic.

  • Side Reactions:

    • Enolization: If the ketone starting material is sterically hindered, the Grignard reagent can act as a base and deprotonate the alpha-carbon, forming an enolate.[7] This results in the recovery of the starting ketone after workup.

    • Wurtz Coupling: The Grignard reagent can couple with the remaining alkyl halide, leading to the formation of a dimer (in this case, 2,5-dimethylhexane) and reducing the amount of active reagent.[7]

Q: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

A: Some darkening can occur, but a significant change to a dark, cloudy mixture may indicate decomposition or side reactions, often catalyzed by impurities in the magnesium.[7] This can lead to lower yields of the active Grignard reagent.

Grignard_Troubleshooting Start Low Yield of Tertiary Alcohol Moisture Moisture Present? Start->Moisture Reagent_Formation Grignard Formed Correctly? Start->Reagent_Formation Side_Reactions Side Reactions Occurring? Start->Side_Reactions Sol_Moisture Solution: - Flame-dry all glassware - Use anhydrous solvents - Dry starting materials Moisture->Sol_Moisture Yes Sol_Reagent Solution: - Activate Mg with iodine/crushing - Titrate reagent before use - Control addition rate of halide Reagent_Formation->Sol_Reagent No Sol_Side Solution: - Check for ketone enolization - Use lower temperatures - Avoid excess alkyl halide Side_Reactions->Sol_Side Yes

Caption: Troubleshooting logic for low-yield Grignard reactions.

Troubleshooting Guide: Purification & Characterization

Q: I'm having difficulty purifying the final product by column chromatography. It's streaking or not separating well.

A: The presence of both a hydroxyl group and a ketone can make chromatographic purification tricky. The polar hydroxyl group can cause streaking on silica gel.

  • Tailing/Streaking: This is often due to strong interaction between the hydroxyl group and the acidic silica gel.

    • Solution 1: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.

    • Solution 2: Consider using a different stationary phase, such as alumina (neutral or basic), which may provide better separation.

  • Poor Separation: If the product is difficult to separate from a nonpolar impurity, use a less polar solvent system (e.g., higher percentage of hexanes/ethyl acetate). If separating from a more polar impurity, increase the polarity of the eluent. A shallow gradient can often resolve closely-eluting spots.

Q: My NMR spectrum looks complex. What are the key signals to confirm the structure of Compound 1?

A: The ¹H NMR spectrum will have several distinct regions. The key is to look for characteristic signals corresponding to each part of the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (3H)6.8 - 8.0Multiplets/DoubletsThe exact shifts and coupling patterns depend on the substitution pattern. Expect signals in the typical aromatic region.
Methine Proton (-CH-OH)~4.5 - 5.0Doublet or TripletThis proton is adjacent to the hydroxyl group and will show coupling to the neighboring CH₂ group.
Methoxy Protons (-OCH₃)~3.8 - 4.0SingletA sharp singlet integrating to 3 protons is a hallmark of the methoxy group.
Acetyl Protons (-COCH₃)~2.5SingletA sharp singlet integrating to 3 protons, typically downfield due to the adjacent carbonyl.
Hydroxyl Proton (-OH)Variable (1.5 - 5.0)Broad SingletThe position is concentration and solvent-dependent. Can be confirmed by a D₂O shake (the peak will disappear).
Isobutyl Protons (9H)0.8 - 2.0Multiplets/DoubletsThese aliphatic protons will appear in the upfield region of the spectrum. Expect two distinct methyl doublets and a multiplet for the methine.

Note: This is a generalized prediction. Actual values may vary based on solvent and instrument.

Key Experimental Protocols

Protocol 1: Titration of Grignard Reagent

It is crucial to determine the exact concentration of your prepared Grignard reagent to ensure correct stoichiometry.[7]

  • Accurately weigh ~0.1 mmol of I₂ into a dry flask under an inert atmosphere.

  • Dissolve the I₂ in ~2 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The dark iodine color will fade.

  • The endpoint is reached when the solution becomes colorless or a persistent light yellow/gray. Record the volume of Grignard reagent added.

  • The molarity is calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[7]

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to enhance experimental success.

I. Overview of Synthetic Strategy

The synthesis of the target molecule, a substituted acetophenone derivative, presents several challenges primarily related to regioselectivity and the management of functional group compatibility. While no direct, single-publication synthesis exists for this specific molecule, a logical retrosynthetic analysis points to a convergent strategy involving two key bond-forming reactions: a Grignard reaction to construct the secondary alcohol side-chain and a Friedel-Crafts acylation to introduce the acetyl group.

The proposed synthetic workflow is outlined below. Understanding this pathway is crucial for diagnosing issues at each stage.

G cluster_0 Pathway A: Late-stage Acylation cluster_1 Pathway B: Early-stage Acylation A 2-Bromo-4-methoxyphenol B Protection (e.g., MOM ether) A->B MOMCl, DIPEA C Lithiation & Reaction with Isovaleraldehyde B->C 1. n-BuLi 2. 3-Methylbutanal D Intermediate Alcohol C->D Aqueous Workup E Friedel-Crafts Acylation D->E Acetyl Chloride, AlCl3 F Deprotection E->F Acidic Hydrolysis G Final Product F->G H 3-Bromo-4-methoxyacetophenone I Grignard Formation via Mg-Halogen Exchange H->I i-PrMgCl·LiCl J Reaction with Isovaleraldehyde I->J 3-Methylbutanal K Final Product J->K Aqueous Workup caption Figure 1. Plausible synthetic pathways.

Caption: Figure 1. Plausible synthetic pathways.

Pathway B is generally preferred as it establishes the key C-C bond on a more advanced intermediate, potentially reducing steps and improving convergence. However, it relies on a successful magnesium-halogen exchange, which can be sensitive. This guide will focus on troubleshooting Pathway B, as it represents a more efficient, albeit challenging, route.

II. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis? A1: The primary challenge is controlling regioselectivity during the introduction of the acetyl and the hydroxybutyl groups. In Pathway A, the Friedel-Crafts acylation on the substituted anisole ring can lead to a mixture of isomers. In Pathway B, the key challenge is the successful formation of the Grignard reagent from 3-bromo-4-methoxyacetophenone without side reactions involving the acetyl group.

Q2: Why is the Grignard reaction with an acetyl group present problematic? A2: Grignard reagents are potent nucleophiles and strong bases.[1][2] The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic. Therefore, the Grignard reagent can either add to its own ketone (intermolecularly) or be quenched by abstracting an alpha-proton, leading to dimerization, polymerization, and low yield of the desired downstream reaction.[2][3] Using a Turbo Grignard reagent like i-PrMgCl·LiCl at low temperatures can facilitate the halogen-metal exchange while minimizing side reactions.

Q3: Can I use a different organometallic reagent instead of a Grignard? A3: Yes, an organolithium reagent could be formed via lithium-halogen exchange. However, organolithiums are generally more reactive and less chemoselective than Grignard reagents, potentially increasing the risk of side reactions with the ketone. The choice depends on substrate tolerance and available equipment.

Q4: My final product appears as a persistent oil. How can I induce crystallization? A4: The presence of a secondary alcohol and multiple rotational bonds can inhibit crystallization. First, ensure high purity (>98% by NMR/LCMS). If it remains an oil, try co-distillation with a non-polar solvent like toluene to remove residual solvents. If that fails, derivatization of the hydroxyl group to form a crystalline ester (e.g., a benzoate or p-nitrobenzoate) can be used for characterization, followed by hydrolysis to recover the product.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis (focused on Pathway B).

Problem ID Issue Description Potential Causes Recommended Solutions & Scientific Rationale
GR-01 Low yield of Grignard reagent formation from 3-bromo-4-methoxyacetophenone. 1. Wet Glassware/Solvents: Grignard reagents are highly sensitive to protic sources.[4] 2. Inactive Magnesium: The magnesium surface may be oxidized. 3. Side Reactions: The formed Grignard reagent is reacting with the ketone on another molecule.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous THF.[4] 2. Activate Magnesium: Use iodine crystals, 1,2-dibromoethane, or sonication to activate the magnesium turnings. 3. Use Mg-Halogen Exchange: Employ a Turbo Grignard reagent (i-PrMgCl·LiCl) at low temperatures (-20 °C to 0 °C) to facilitate a rapid Br-Mg exchange, which is often faster than competing side reactions.
GR-02 The main product after reacting with isovaleraldehyde is the starting material, 3-bromo-4-methoxyacetophenone. 1. Failed Grignard Formation: See GR-01. 2. Inefficient Aldehyde Addition: The reaction may be too slow or the temperature too low.1. Confirm Grignard Formation: Before adding the aldehyde, take a small aliquot, quench it with D₂O, and check for deuterium incorporation by ¹H NMR or MS. 2. Optimize Reaction Conditions: After Grignard formation, add the aldehyde dropwise at low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature to ensure complete addition.
GR-03 A significant byproduct is observed, corresponding to the reduction of the aldehyde (3-methyl-1-butanol) or the ketone (1-(3-bromo-4-methoxyphenyl)ethan-1-ol). 1. Meerwein-Ponndorf-Verley (MPV)-type reduction: The Grignard reagent can act as a hydride donor, especially if it has β-hydrogens (like i-PrMgCl).[1]1. Use a β-Hydride-Free Grignard: If using a Turbo Grignard for exchange, ensure it is consumed before the aldehyde addition step. 2. Maintain Low Temperature: Keep the reaction temperature low during and after the aldehyde addition to favor nucleophilic addition over reduction.
PU-01 Column chromatography fails to separate the final product from a closely-eluting impurity. 1. Isomeric Byproducts: A likely impurity is the isomer formed from acylation at the 5-position if Pathway A is used. Positional isomers often have very similar polarities.[5][6] 2. Structurally Similar Impurities: Byproducts from side reactions can have similar functional groups and polarity.1. Optimize Chromatography: Use a high-performance silica column with a very shallow solvent gradient (e.g., 10-15% EtOAc in Hexane, increasing by 0.5% increments). 2. Try a Different Stationary Phase: Consider using a diol-bonded or cyano-bonded silica, or even reverse-phase (C18) preparative HPLC if the scale is small.[5] 3. Derivatization: Temporarily convert the alcohol to an ester. The change in polarity may significantly alter the retention factor (R_f), allowing for separation. The ester can then be hydrolyzed.
CH-01 ¹H NMR spectrum is complex, making it difficult to confirm the structure. 1. Presence of Rotamers: Restricted rotation around the aryl-carbonyl bond can lead to broadened or duplicated signals. 2. Diastereomers: The product is a racemate. If another chiral center is present (e.g., from an impurity), diastereomeric mixtures can complicate the spectrum.1. Variable Temperature NMR: Acquire spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C). If rotamers are the issue, signals should coalesce at higher temperatures. 2. 2D NMR Spectroscopy: Use COSY and HSQC experiments to definitively assign proton-proton and proton-carbon correlations, which will help trace the connectivity of the side chain and confirm the substitution pattern on the aromatic ring.[7][8][9]

IV. Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your laboratory conditions and analytical observations.

Protocol 1: Synthesis via Mg-Halogen Exchange (Pathway B)

G start Start: 3-Bromo-4-methoxyacetophenone in Anhydrous THF step1 Cool to -10 °C start->step1 step2 Add i-PrMgCl·LiCl (1.1 eq) dropwise step1->step2 step3 Stir for 1.5h at -10 °C step2->step3 Formation of Aryl-Mg step4 Cool to -78 °C step3->step4 step5 Add Isovaleraldehyde (1.2 eq) dropwise step4->step5 C-C Bond Formation step6 Warm to RT over 4h step5->step6 step7 Quench with sat. NH4Cl (aq) step6->step7 end Workup & Purification step7->end caption Figure 2. Grignard reaction workflow.

Caption: Figure 2. Grignard reaction workflow.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-bromo-4-methoxyacetophenone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Grignard Formation: Cool the solution to -10 °C using an acetone/ice bath. Add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Stirring: Stir the resulting dark solution at -10 °C for 1.5 hours.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Add 3-methylbutanal (isovaleraldehyde, 1.2 eq) dropwise.

  • Warming: Allow the reaction to stir and slowly warm to room temperature over 4-6 hours.

  • Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification of Isomeric Byproducts

If standard chromatography fails, consider derivatization.

  • Esterification: Dissolve the impure product mixture in dichloromethane. Add triethylamine (1.5 eq) and DMAP (0.1 eq). Cool to 0 °C and add benzoyl chloride (1.2 eq). Stir overnight.

  • Workup & Separation: Perform an aqueous workup to remove excess reagents. The resulting benzoate esters should have different polarities. Separate them via standard silica gel chromatography.

  • Hydrolysis: To the purified ester, add a 2 M solution of NaOH in methanol/water (1:1). Heat at 60 °C until TLC indicates complete conversion back to the alcohol.

  • Final Purification: Perform a final aqueous workup and a quick pass through a silica plug to obtain the pure desired alcohol.

V. Characterization Data (Expected)

Confirming the final structure requires careful analysis of spectroscopic data.

Technique Expected Key Features for the Target Molecule
¹H NMR - Aromatic protons showing the 1,2,4-substitution pattern (typically a doublet, a singlet-like signal, and a doublet). - Methoxy singlet (~3.9 ppm). - Acetyl methyl singlet (~2.5 ppm). - A multiplet for the -CH(OH)- proton. - Distinct signals for the isobutyl group protons (-CH₂, -CH-, and two diastereotopic methyl doublets). - A broad singlet for the hydroxyl proton, which exchanges with D₂O.
¹³C NMR - Carbonyl carbon of the ketone (~198-200 ppm). - Aromatic carbons (6 signals, 4 protonated, 2 quaternary). - Methoxy carbon (~56 ppm). - Acetyl methyl carbon (~26 ppm). - Carbinol carbon (-CH(OH)-) (~70-75 ppm). - Signals corresponding to the isobutyl side chain.
FT-IR - Broad O-H stretch (~3400 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Aliphatic C-H stretches (~2850-2960 cm⁻¹). - Sharp C=O stretch of the ketone (~1670 cm⁻¹). - C=C aromatic stretches (~1600, 1510 cm⁻¹). - C-O stretches (~1250, 1030 cm⁻¹).
Mass Spec (ESI+) - [M+H]⁺ peak at m/z 237.15. - [M+Na]⁺ peak at m/z 259.13. - Fragment corresponding to the loss of water [M+H-H₂O]⁺ at m/z 219.14.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kingsbury, K. B., & Stothers, J. B. (1984). ¹³C N.M.R. Studies. Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry. Available at: [Link]

  • Fujiwara, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. Friedel-Crafts Acylation. Chemistry 344/345 Lab Manual. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • AdiChemistry. Grignard Reagent Reactions, Preparation, Mechanism. Educational Resource. Available at: [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available at: [Link]

  • LibreTexts Chemistry. Friedel-Crafts Reactions. Available at: [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. Discussion Forum. Available at: [Link]

  • ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Discussion Forum. Available at: [Link]

Sources

Technical Support Center: Impurity Identification for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification of impurities related to the synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS No. 148044-44-4). This document is intended for researchers, scientists, and drug development professionals. Here, we will address common issues encountered during the synthesis and analysis of this key intermediate, providing troubleshooting advice and frequently asked questions to streamline your experimental workflow.

Introduction: The Central Role of a Fexofenadine Intermediate

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a crucial intermediate in the synthesis of Fexofenadine, a widely used second-generation antihistamine. The purity of this intermediate is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Impurities can arise from various stages of the synthesis, including starting materials, side reactions, and degradation. This guide provides a systematic approach to identifying and troubleshooting these impurities.

Plausible Synthetic Route and Potential Impurity Hotspots

While multiple synthetic routes to Fexofenadine exist, a common strategy for the formation of the core structure of our target intermediate involves a Friedel-Crafts acylation followed by a Grignard reaction. Understanding this pathway is key to anticipating potential impurities.

A plausible synthetic pathway is as follows:

  • Friedel-Crafts Acylation: 2-Methoxy acetophenone is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group onto the phenyl ring.

  • Grignard Reaction: The resulting substituted acetophenone is then reacted with a Grignard reagent, such as isobutylmagnesium bromide, to form the tertiary alcohol side chain.

This synthetic approach can lead to several potential impurities that may be observed in your analytical runs.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

FAQ 1: I am observing an unexpected peak in my HPLC analysis with a similar retention time to my main compound. What could it be?

This is a common issue and often points to the presence of positional isomers, which are notoriously difficult to separate.

  • Possible Cause: During the Friedel-Crafts acylation step, the acetyl group can be directed to different positions on the methoxy-substituted phenyl ring. While the desired product is the para-substituted isomer, the formation of the ortho and meta isomers is possible.

  • Troubleshooting Steps:

    • Review Synthesis Conditions: The regioselectivity of the Friedel-Crafts reaction is highly dependent on the catalyst, solvent, and temperature. Ensure these parameters are tightly controlled.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. Isomers will have the same molecular weight as the desired product.

    • Reference Standards: If available, inject reference standards of the potential isomers to confirm their retention times.

    • Preparative HPLC and NMR: If the impurity is present in significant amounts, consider isolating it using preparative HPLC and characterizing its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. The aromatic proton splitting patterns in the ¹H NMR spectrum will definitively distinguish between ortho, meta, and para substitution.

FAQ 2: My mass spectrum shows a peak corresponding to the loss of water (M-18). Is this a degradation product?

While it could indicate degradation, it is more likely a fragmentation pattern of the parent molecule in the mass spectrometer.

  • Explanation: The target molecule contains a tertiary alcohol. Alcohols, especially tertiary ones, are prone to dehydration (loss of a water molecule) under the high-energy conditions of a mass spectrometer's ionization source. This results in a fragment ion with a mass 18 Da less than the molecular ion.

  • Troubleshooting Steps:

    • Analyze by HPLC-UV: Compare the peak area of your main compound in your HPLC-UV analysis with previous batches. A significant decrease could suggest degradation.

    • Forced Degradation Studies: To confirm if the compound is susceptible to degradation, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze the stressed samples by HPLC to see if a new peak corresponding to the dehydrated product appears.

FAQ 3: I have a peak in my HPLC with a much shorter retention time than the main product. What could this be?

Early-eluting peaks are typically more polar than the main compound and often correspond to unreacted starting materials or polar by-products.

  • Possible Causes:

    • Unreacted 2-Methoxyacetophenone: Incomplete Friedel-Crafts acylation can leave unreacted starting material.

    • Unreacted Substituted Acetophenone: If the Grignard reaction did not go to completion, the ketone intermediate will be present.

  • Troubleshooting Steps:

    • Check Reaction Monitoring Data: Review your in-process control data (e.g., TLC or HPLC monitoring of the reaction) to see if the reaction went to completion.

    • Spiking Experiment: Spike your sample with a small amount of the suspected starting material and observe if the peak area of the unknown impurity increases.

    • LC-MS Analysis: The molecular weights of these starting materials will be significantly different from the final product, allowing for easy identification by MS.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one and its impurities. Method optimization may be required based on your specific instrumentation and impurity profile.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation for NMR Analysis

For structural elucidation of unknown impurities, isolation followed by NMR is the gold standard.

  • Isolation: Use preparative HPLC with a non-destructive mobile phase (e.g., acetonitrile/water) to isolate the impurity of interest.

  • Solvent Removal: Lyophilize or carefully evaporate the solvent under reduced pressure to obtain the isolated impurity.

  • Dissolution: Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra to fully elucidate the structure.

Visualizing Impurity Formation Pathways

The following diagram illustrates the plausible synthetic route and the points at which key impurities can be introduced.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Grignard Reaction cluster_impurities Potential Impurities 2-Methoxyacetophenone 2-Methoxyacetophenone Reaction1 Friedel-Crafts Reaction (Lewis Acid Catalyst) 2-Methoxyacetophenone->Reaction1 Impurity2 Unreacted 2-Methoxyacetophenone 2-Methoxyacetophenone->Impurity2 Incomplete Reaction Acylating Agent Acylating Agent Acylating Agent->Reaction1 Isobutylmagnesium Bromide Isobutylmagnesium Bromide Reaction2 Grignard Reaction Isobutylmagnesium Bromide->Reaction2 Intermediate Substituted Acetophenone Reaction1->Intermediate Impurity1 Positional Isomers (ortho, meta) Reaction1->Impurity1 Side Reaction Intermediate->Reaction2 Impurity3 Unreacted Substituted Acetophenone Intermediate->Impurity3 Incomplete Reaction Final_Product 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one Reaction2->Final_Product Impurity4 Dehydration Product (in MS) Final_Product->Impurity4 In-source Fragmentation

Caption: Plausible synthetic pathway and impurity formation.

Conclusion

A thorough understanding of the synthetic process is fundamental to predicting and identifying potential impurities. By employing systematic troubleshooting techniques, including the use of advanced analytical methods like LC-MS and NMR, researchers can confidently identify and control impurities in the synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This ensures the production of high-quality material suitable for subsequent stages of drug development.

References

    • General Synthetic Methods: Friedel-Crafts Reaction: For general information on the Friedel-Crafts reaction mechanism and potential side reactions, please refer to a standard organic chemistry textbook or review articles on the topic. Grignard Reaction: For an overview of the Grignard reaction, its mechanism, and potential by-products, standard organic chemistry textbooks are a valuable resource.
    • Fexofenadine Synthesis Patents: Patents covering the synthesis of Fexofenadine and its intermediates can be found by searching patent databases such as Google Patents, the USPTO, and Espacenet using keywords like "Fexofenadine synthesis" and the CAS number of the intermediate (148044-44-4). These documents often provide detailed experimental procedures.
    • Analytical Methodology

      • For guidance on HPLC method development and validation, refer to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1) "Validation of Analytical Procedures: Text and Methodology". This can be accessed at [Link].

Technical Support Center: Stereoselective Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 10, 2026

Introduction: The Challenge of Maintaining Stereochemical Integrity

Welcome to the technical support guide for the stereoselective synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. This molecule possesses a single stereocenter at the carbinol carbon, making the control of its absolute configuration critical for its intended applications in pharmaceutical and materials science research. The primary challenge encountered during its synthesis is the propensity for racemization—the conversion of an enantiomerically enriched sample into a mixture of equal parts of both enantiomers. This loss of optical purity can significantly impact the biological activity and material properties of the final compound.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers navigate the complexities of this synthesis and maintain the desired stereochemical outcome. We will delve into the underlying causes of racemization and present field-proven strategies to mitigate this issue at every stage, from the initial reduction to final purification and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the synthesis of chiral secondary benzylic alcohols like the target molecule.

Q1: What is racemization and why is it a significant problem for my synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture (a 50:50 mixture of both enantiomers), resulting in a loss of optical activity.[1] For many pharmaceutical applications, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse side effects.[1] Therefore, preventing racemization is crucial to ensure the efficacy and safety of the final product. For a secondary benzylic alcohol such as "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one," racemization undermines the stereoselective synthesis, leading to a diminished enantiomeric excess (ee) and necessitating challenging and often costly purification steps to isolate the desired enantiomer.

Q2: I'm observing a significant drop in enantiomeric excess (ee) after the workup of my asymmetric reduction. What are the likely causes?

A2: A decrease in enantiomeric excess post-reaction is a classic sign of racemization. For secondary benzylic alcohols, this is often triggered by the workup and purification conditions. The most common culprits include:

  • Acidic or Basic Conditions: The benzylic hydroxyl group is susceptible to protonation under acidic conditions or deprotonation under strongly basic conditions. Both scenarios can facilitate the formation of a stabilized carbocation or a resonance-stabilized intermediate, which are achiral and can be non-stereoselectively quenched back to the alcohol, leading to racemization.[2] Even mild acids or bases used in quenching or extraction steps can be problematic.

  • Elevated Temperatures: Heating the reaction mixture or the purified product, especially in the presence of trace acidic or basic impurities, can provide the energy needed to overcome the activation barrier for racemization.[3] This is a critical consideration during solvent removal under reduced pressure.

  • Chromatography on Silica Gel: Standard silica gel is inherently acidic and can cause racemization of sensitive alcohols during column chromatography. The prolonged contact time between the chiral alcohol and the acidic silica surface can lead to a significant loss of optical purity.

Q3: How can I design a synthetic strategy to minimize racemization from the outset?

A3: The most effective approach is to employ a highly stereoselective reduction method for the prochiral ketone precursor, 1-(4-methoxy-3-(3-methyl-1-oxobutyl)phenyl)ethanone. Several robust methods are available:

  • Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral catalyst, typically a Ruthenium or Rhodium complex, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[4][5][6] ATH is known for its operational simplicity, mild reaction conditions, and high enantioselectivity for a wide range of ketones.[7]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF).[8][9][10][11] The CBS reduction is highly predictable, versatile, and consistently delivers high enantiomeric excesses (often >95% ee).[10][12]

  • Biocatalysis: The use of whole-cell biocatalysts or isolated ketoreductase enzymes offers an environmentally friendly and highly selective alternative.[13][14][15][16] These enzymatic reductions proceed under mild pH and temperature conditions, inherently minimizing the risk of racemization.[16]

Q4: My initial reaction shows high enantioselectivity, but I'm still losing it during purification. What specific steps can I take to prevent this?

A4: Meticulous handling during workup and purification is paramount. Here are some actionable strategies:

  • Neutral Workup: Quench the reaction with a neutral or weakly basic aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of strong acids or bases.

  • Low-Temperature Operations: Perform all extractions and solvent removal steps at or below room temperature to minimize thermal degradation and racemization.

  • Neutralized Silica Gel for Chromatography: If column chromatography is necessary, use silica gel that has been pre-treated with a base, such as triethylamine (NEt₃). A common practice is to use an eluent containing a small percentage (e.g., 1%) of triethylamine to maintain a non-acidic environment on the column.[1]

  • Alternative Purification Methods: Consider recrystallization if your product is a solid, as this can often enhance enantiomeric purity. Preparative chiral HPLC is another option for separating enantiomers, although it can be more costly for larger scales.

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most reliable and widely used method for determining the enantiomeric excess of chiral alcohols is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) .[17] These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.[18] It is essential to develop a validated analytical method using a racemic standard of your target compound to ensure proper peak identification and accurate integration.

Experimental Protocols and Methodologies

The following protocols are designed to provide a robust framework for the stereoselective synthesis and purification of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, with a strong emphasis on preventing racemization.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of the Prochiral Ketone

This protocol provides a general procedure for the asymmetric reduction of the ketone precursor using a well-established Ru-based catalyst.

Materials:

  • 1-(4-methoxy-3-(3-methyl-1-oxobutyl)phenyl)ethanone (prochiral ketone)

  • (1R,2R)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (e.g., 0.011 mmol, 1.1 mol%) in anhydrous, degassed DCM (e.g., 2 mL). Stir the resulting solution at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the prochiral ketone (e.g., 1.0 mmol) to the flask.

  • Add the HCOOH/NEt₃ mixture (e.g., 5 equivalents relative to the ketone).

  • Cool the solution to the desired reaction temperature (e.g., 28 °C).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Stir the reaction mixture at the set temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature.

    • Purify the crude product by flash column chromatography on neutralized silica gel (e.g., 1% NEt₃ in hexane/ethyl acetate eluent) to yield the pure chiral alcohol.[1]

Data Summary Table: Typical Conditions for Asymmetric Reductions
MethodCatalyst/ReagentReductantSolventTemp (°C)Typical ee (%)Reference
ATH [RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOOH/NEt₃DCM/ACN25-40>95[5][6]
CBS (R)-Me-CBSBH₃·THFTHF-20 to 25>98[8][9][10]
Biocatalysis Ketoreductase (KRED)IsopropanolBuffer/Organic25-35>99[13][15]

Visualizing the Workflow: From Ketone to Chiral Alcohol

To better illustrate the critical stages of the synthesis and the points at which racemization can occur, the following diagrams outline the recommended workflow and the chemical transformation.

Diagram 1: Recommended Experimental Workflow

G cluster_0 Synthesis Stage cluster_1 Key Considerations to Avoid Racemization Asymmetric_Reduction Asymmetric Reduction (ATH, CBS, or Biocatalysis) Workup Neutral Work-up (aq. NaHCO3 or NH4Cl) Asymmetric_Reduction->Workup Reaction Quench Mild_Conditions Mild Reaction Conditions (Low Temp, Neutral pH) Asymmetric_Reduction->Mild_Conditions Purification Purification (Neutralized Silica Gel) Workup->Purification Crude Product Avoid_Extremes Avoid Strong Acids/Bases Workup->Avoid_Extremes Analysis Analysis (Chiral HPLC/SFC) Purification->Analysis Pure Enantioenriched Alcohol Low_Temp_Purification Low Temperature Solvent Removal Purification->Low_Temp_Purification Inert_Stationary_Phase Use of Inert/ Neutralized Stationary Phase Purification->Inert_Stationary_Phase G Ketone { Prochiral Ketone | O ||} Chiral_Alcohol { (S)-Alcohol | OH |} Ketone->Chiral_Alcohol Asymmetric Reduction (High ee) Intermediate { Achiral Intermediate | (e.g., Carbocation)} Chiral_Alcohol->Intermediate Racemization Conditions (Acid/Base, Heat) Racemic_Mixture { Racemic Alcohol | (R/S)-OH} Intermediate->Racemic_Mixture Non-selective Quenching

Caption: The desired synthesis pathway versus the racemization equilibrium.

Conclusion

The successful synthesis of enantiomerically pure 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one hinges on a dual strategy: the selection of a highly stereoselective reduction method and the rigorous exclusion of conditions that promote racemization during workup and purification. By adhering to the principles of mild reaction conditions, neutral workups, and careful purification techniques, researchers can confidently maintain the stereochemical integrity of their target molecule. This guide serves as a comprehensive resource to troubleshoot common issues and implement best practices in the laboratory.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Buta, E., Gricaj, A., Lavrenčič, Š., & Žnidaršič-Plazl, P. (2020). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Molecules, 25(18), 4234. Available from: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Ramón, D. J., & Yus, M. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Current Organic Chemistry, 16(1), 58-75. Available from: [Link]

  • Wills, M., & Hannedouche, J. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(11), 875-887. Available from: [Link]

  • Li, Z., & He, Y. (2004). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 20(3), 438–443.
  • Goldberg, K., Edegger, K., & Kroutil, W. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249-259.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Jeran, Z., & Levec, J. (2016). Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Acta Chimica Slovenica, 63(4), 743-763.
  • Wang, C., Wu, X., & Xiao, J. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 140(38), 11927–11931.
  • Johnston, E. V., & Bäckvall, J. E. (2011). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 76(20), 8412–8415.
  • Huang, X., & Bloom, B. P. (2021). Concurrent Linear Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis.
  • ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the.... Retrieved from [Link]

  • Huang, X., & Bloom, B. P. (2021).
  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Retrieved from [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization.
  • Malic, N., Moorhoff, C., Sage, V., Saylik, D., Teoh, E., Scott, J. L., & Strauss, C. R. (2010). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 34(3), 398-402.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Gotor, V., Gotor-Fernández, V., & Brieva, R. (2019). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.
  • de Miranda, A. S., & de Souza, R. O. M. A. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(20), 5557-5574.
  • LibreTexts Chemistry. (2021). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of chiral secondary alcohols.[a]. Retrieved from [Link]

  • Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2005). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. Journal of Pharmaceutical Sciences, 94(7), 1526–1538.
  • ResearchGate. (n.d.). Diastereoselective Ritter reactions of chiral secondary benzylic alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 1-15.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
  • Pellis, A., & Gardossi, L. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Magdziak, D., & Pettus, T. R. R. (2008). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Tetrahedron, 64(36), 8345–8354.
  • Li, Y., & Lee, C. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF.... Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the formation of benzyl ester bonds between dehydrogenation polymer and cellulose. Retrieved from [Link]

  • Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 10996-11013.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Gálová, J., & Štefancová, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 204, 114258.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Ng, S. W., & Tiekink, E. R. T. (2012). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897.
  • Li, Y., Wang, Y., & Wang, J. (2013).
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a synthetic compound with potential research applications.[1][2] The structural complexity of this molecule, featuring a chiral center and multiple functional groups, presents unique analytical challenges that necessitate robust and well-optimized chromatographic methods.

This document is intended for researchers, analytical scientists, and drug development professionals. It will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, delving into the scientific rationale behind the selection of stationary phases, mobile phases, and detection parameters. The objective is to provide a comprehensive framework for method development and selection, supported by experimental data and adherence to established analytical validation principles.[3][4][5][6]

Understanding the Analyte: Chemical Characteristics

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is an aromatic ketone with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol .[1] Its structure includes a methoxy-substituted phenyl ring, an ethanone group, and a chiral secondary alcohol on the butyl side chain. These features dictate its chromatographic behavior, influencing its retention and interaction with different stationary phases. The presence of a chromophore in the aromatic ring makes it suitable for UV detection.[7]

Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

The cornerstone of a successful HPLC separation lies in the selection of an appropriate stationary phase.[8] In this guide, we compare two popular reversed-phase columns with differing selectivities: a traditional C18 (octadecylsilane) column and a Phenyl-Hexyl column.

  • Method 1: The Workhorse - C18 Column: C18 columns are the most widely used in RP-HPLC due to their high hydrophobicity and ability to separate a broad range of nonpolar to moderately polar compounds.[9] The separation mechanism is primarily based on hydrophobic interactions between the C18 alkyl chains and the analyte.

  • Method 2: Alternative Selectivity - Phenyl-Hexyl Column: Phenyl-Hexyl columns offer a mixed-mode separation mechanism. They provide hydrophobic interactions via the hexyl chain and unique π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[10][11][12] This can lead to different elution orders and improved resolution for aromatic compounds compared to C18 columns.[10]

Experimental Workflow

The general workflow for the purity analysis using either method is outlined below.

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocols

Method 1: C18 Reversed-Phase HPLC

Objective: To provide a robust, general-purpose method for the purity analysis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and Photodiode Array (PDA) detector.[13][14]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector, 200-400 nm, with extraction at the λmax of the main peak.

Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Phenyl-Hexyl Reversed-Phase HPLC

Objective: To leverage alternative selectivity for improved resolution of aromatic impurities.

Instrumentation:

  • Same as Method 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 35% B

    • 5-20 min: 35% to 75% B

    • 20-25 min: 75% B

    • 25-26 min: 75% to 35% B

    • 26-30 min: 35% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA detector, 200-400 nm, with extraction at the λmax of the main peak.

Sample Preparation:

  • Same as Method 1.

Comparative Data and Performance

The following table summarizes hypothetical performance data for the two methods, illustrating their respective strengths.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Performance
Retention Time (Main Peak) 15.2 min16.5 minThe Phenyl-Hexyl column provides stronger π-π interactions, leading to increased retention of the aromatic analyte.[10]
Resolution (Main Peak & Impurity A) 1.82.5The alternative selectivity of the Phenyl-Hexyl phase enhances the separation of closely eluting aromatic impurities.[10]
Tailing Factor (Main Peak) 1.11.0Both columns show good peak shape, indicating minimal unwanted secondary interactions.
Theoretical Plates > 10,000> 12,000The Phenyl-Hexyl column can offer higher efficiency for this specific analyte.

Trustworthiness: System Suitability and Method Validation

To ensure the reliability of the analytical data, system suitability tests must be performed before any sample analysis.[4] These tests are based on the principles outlined in international guidelines such as ICH Q2(R1).[3][5][6][15][16]

System Suitability Criteria:

  • Repeatability: Relative Standard Deviation (RSD) of peak area from five replicate injections should be ≤ 2.0%.

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Resolution: The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

Peak Purity Analysis with PDA Detector

A significant advantage of using a Photodiode Array (PDA) detector is the ability to perform peak purity analysis.[13][14][17][18][19] By comparing the UV-Vis spectra across the entire peak, one can assess if the peak represents a single component or if co-eluting impurities are present.[17][18]

Caption: Conceptual diagram of PDA peak purity analysis.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns are capable of providing adequate purity analysis for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

  • The C18 method serves as a reliable, all-purpose starting point for routine analysis, consistent with general strategies for pharmaceutical analysis.[20][21]

  • The Phenyl-Hexyl method is recommended when higher resolution of specific aromatic impurities is required or when developing a more optimized, second-generation method. The alternative selectivity it provides is a powerful tool for resolving challenging impurity profiles.[10]

The final choice of method will depend on the specific requirements of the analysis, such as the need to resolve known impurities or the desire for a universally applicable screening method. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][5][15]

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chromatography Today. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • GenTech Scientific. (2023). A Brief Overview of PDA Detectors in HPLC. [Link]

  • Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Journal of Scientific and Development Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Pharma Tutor. (2024). Overview of RP-HPLC method development for drug estimation. [Link]

  • Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. [Link]

  • ChemBK. (n.d.). 1-(3-hydroxy-4-methoxyphenyl)ethanone. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]

  • National Institutes of Health. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one. [Link]

  • ResearchGate. (2008). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • Reddit. (2024). Chiral alcohol separation. [Link]

  • Agilent Technologies. (2015). Column Choices. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

Sources

A Comparative Guide to the Chiral Separation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Separation

The biological activities of chiral molecules can differ significantly between enantiomers, with one often being therapeutically active while the other may be inactive or even toxic.[1] Therefore, the ability to separate and quantify enantiomers is of paramount importance in the pharmaceutical industry to ensure drug safety and efficacy.[2] The target molecule, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, is a synthetic compound with a chiral center at the carbon bearing the hydroxyl group, making its enantioselective separation a critical step in its development and characterization.[3]

This guide will compare two powerful chromatographic techniques for the chiral separation of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the selection of appropriate chiral stationary phases (CSPs) and mobile phases, providing a logical framework for method development.

Understanding the Analyte: Structural Considerations for Chiral Recognition

The structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one presents several key features that will influence its interaction with a chiral stationary phase:

  • Aromatic Ketone Moiety: The methoxyphenyl ethanone group provides opportunities for π-π stacking interactions, dipole-dipole interactions, and hydrogen bonding with the CSP.

  • Hydroxyl Group: The secondary alcohol is a crucial site for hydrogen bonding, a primary interaction for chiral recognition on many CSPs.

  • Alkyl Side Chain: The isobutyl group provides a steric element that can contribute to the differential fit of the enantiomers into the chiral environment of the stationary phase.

The presence of these functional groups suggests that polysaccharide-based and cyclofructan-based CSPs are strong candidates for achieving successful enantioseparation.[4][5]

High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Approach

Chiral HPLC is a widely adopted technique for enantioselective separations due to its versatility and the availability of a broad range of chiral stationary phases.[6] The direct approach, where the racemic mixture is separated on a CSP, is the most common and efficient method.[7]

Recommended Chiral Stationary Phases for HPLC

Based on the structural features of the target analyte, the following polysaccharide-based CSPs are recommended for initial screening:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This CSP is known for its broad applicability in separating aromatic and conjugated chiral compounds.[8][9] The carbamate linkages and the helical structure of the cellulose backbone create a complex chiral environment conducive to multiple interaction types.[9]

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Similar to Lux Cellulose-1, this amylose-based CSP is highly effective for a wide range of racemates, including aromatic ketones.[10][11] While both are based on phenylcarbamate derivatives, the different polysaccharide backbones (cellulose vs. amylose) can lead to distinct selectivities.[12]

Proposed HPLC Method Development Workflow

HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method Screening Screening on Lux Cellulose-1 and Chiralpak AD-H MobilePhase Mobile Phase: Hexane/Isopropanol (90:10, v/v) Screening->MobilePhase Initial Condition Optimization Optimization of Promising Conditions Screening->Optimization If separation is observed AdjustModifier Adjust % Isopropanol Optimization->AdjustModifier ChangeModifier Switch to Ethanol Optimization->ChangeModifier AdjustFlow Vary Flow Rate Optimization->AdjustFlow AdjustTemp Vary Temperature Optimization->AdjustTemp FinalMethod Optimized Chiral HPLC Method Optimization->FinalMethod

Figure 1: HPLC Method Development Workflow

Experimental Protocol: HPLC Screening

Objective: To evaluate the enantioselectivity of Lux Cellulose-1 and Chiralpak AD-H for the target analyte.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Columns:

  • Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

  • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

Mobile Phase:

  • A: n-Hexane (HPLC grade)

  • B: Isopropanol (HPLC grade)

  • Initial Composition: 90% A, 10% B

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Equilibrate each column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic sample of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

  • Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.

  • Calculate the resolution (Rs) between the peaks. A baseline separation is typically achieved when Rs ≥ 1.5.

Hypothetical Performance Comparison: HPLC

The following table presents hypothetical but realistic data based on the expected performance of the selected CSPs for a compound with the structural characteristics of the target analyte.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)
Lux® Cellulose-1 Hexane/Isopropanol (90:10)8.5, 10.21.81.25
Chiralpak® AD-H Hexane/Isopropanol (90:10)9.1, 11.52.11.30

Interpretation: Both columns are expected to provide good separation, with Chiralpak® AD-H potentially offering slightly better resolution and selectivity under the initial screening conditions.

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[13][14] The use of supercritical CO2 as the primary mobile phase component makes SFC a more environmentally friendly "green" technology.[14]

Recommended Chiral Stationary Phases for SFC

The same polysaccharide-based CSPs recommended for HPLC are also excellent choices for SFC. Their chiral recognition mechanisms are often complementary in SFC, sometimes leading to different elution orders or improved separations.[13]

Proposed SFC Method Development Workflow

SFC_Workflow cluster_screening_sfc Phase 1: Initial SFC Screening cluster_optimization_sfc Phase 2: SFC Method Optimization cluster_final_sfc Phase 3: Final SFC Method Screening_SFC Screening on Lux Cellulose-1 and Chiralpak AD-H MobilePhase_SFC Mobile Phase: CO2/Methanol (85:15, v/v) Screening_SFC->MobilePhase_SFC Initial Condition Optimization_SFC Optimization of Promising Conditions Screening_SFC->Optimization_SFC If separation is observed AdjustModifier_SFC Adjust % Methanol Optimization_SFC->AdjustModifier_SFC ChangeModifier_SFC Switch to Ethanol Optimization_SFC->ChangeModifier_SFC AdjustBPR Vary Back Pressure Optimization_SFC->AdjustBPR AdjustTemp_SFC Vary Temperature Optimization_SFC->AdjustTemp_SFC FinalMethod_SFC Optimized Chiral SFC Method Optimization_SFC->FinalMethod_SFC

Figure 2: SFC Method Development Workflow

Experimental Protocol: SFC Screening

Objective: To assess the enantioselectivity of Lux Cellulose-1 and Chiralpak AD-H for the target analyte under SFC conditions.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and UV detector.

Columns:

  • Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

  • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

Mobile Phase:

  • A: Supercritical CO2

  • B: Methanol (SFC grade)

  • Initial Composition: 85% A, 15% B

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 40 °C

  • Back Pressure: 150 bar

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in Methanol

Procedure:

  • Equilibrate each column with the mobile phase until a stable baseline and pressure are achieved.

  • Inject the racemic sample.

  • Monitor the chromatogram for enantiomeric separation.

  • Calculate the resolution (Rs).

Hypothetical Performance Comparison: SFC

The following table presents hypothetical but realistic data for the SFC separation of the target analyte.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)
Lux® Cellulose-1 CO2/Methanol (85:15)3.2, 3.82.01.22
Chiralpak® AD-H CO2/Methanol (85:15)3.5, 4.22.31.28

Interpretation: SFC is expected to provide significantly faster separations compared to HPLC while maintaining excellent resolution. Again, Chiralpak® AD-H is predicted to show slightly superior performance.

Comparative Analysis: HPLC vs. SFC

FeatureHPLCSFC
Speed Slower analysis times3-5 times faster than HPLC[13]
Solvent Consumption High consumption of organic solventsSignificantly lower organic solvent usage[14]
Environmental Impact Higher environmental footprint"Greener" technology due to CO2 mobile phase[14]
Cost Higher solvent purchase and disposal costsLower operational costs[13]
Selectivity Well-established and predictableCan offer complementary and sometimes superior selectivity[13]
Sample Recovery More complex solvent evaporationEasier sample recovery due to volatile CO2[15]

Conclusion and Recommendations

For the chiral separation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, both HPLC and SFC are highly viable techniques. Polysaccharide-based chiral stationary phases, specifically Lux® Cellulose-1 and Chiralpak® AD-H , are strongly recommended for initial method development due to their proven success with structurally related aromatic ketones.

  • For routine analysis and high-throughput screening, SFC is the preferred method due to its significant advantages in speed, cost, and environmental impact.

  • HPLC remains a robust and reliable option , particularly in laboratories where SFC instrumentation is not available.

The provided experimental protocols offer a solid starting point for method development. Further optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve the desired resolution and analysis time for this specific compound.[16] It is also recommended to screen other polysaccharide-based CSPs and consider different alcohol modifiers (e.g., ethanol) to explore a wider range of selectivities.

References

  • Phenomenex. Lux Cellulose-1. [Link]

  • Smuts, J. P., et al. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1427, 67-76. [Link]

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]

  • Phenomenex. Lux™ Chiral Columns. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns.pdf]([Link] Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns.pdf)

  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. [Link]

  • Zhang, T., et al. (2018). Highly Efficient Synthesis of Chiral Aromatic Ketones via Rh-Catalyzed Asymmetric Hydrogenation of β,β-disubstituted enones. Organic Letters, 20(15), 4486-4490. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Chromatographia, 84(7), 585-604. [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463588. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral drug separation. Encyclopedia of Pharmaceutical Technology, 449-461. [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Toth, G., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5032. [Link]

  • ResearchGate. How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]

  • HPLC. instruction manual for chiralpak® ad-h. [Link]

  • Berthod, A. (2010). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. In: Chiral Recognition in Separation Methods. Springer, Berlin, Heidelberg. [Link]

  • Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of the synthetic compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS 148044-44-4). As a molecule of interest in synthetic and medicinal chemistry, its unambiguous structural confirmation is paramount.[1] While publicly available experimental spectra for this specific compound are scarce, this guide will construct a detailed predicted spectroscopic profile based on foundational principles and empirical data from closely related analogues.

For comparative purposes, we will use 4'-methoxyacetophenone (CAS 100-06-1), a structurally simpler precursor, as our reference compound. By comparing the known, experimental data of the reference with the predicted data of our target molecule, we can highlight the specific spectral signatures introduced by the C3-alkyl substituent, offering a clear framework for researchers aiming to characterize this or similar novel compounds.

The Importance of Predictive Spectroscopy

In drug discovery and materials science, researchers often synthesize novel molecules whose spectral data have not been previously reported. In such cases, the ability to accurately predict ¹H NMR, ¹³C NMR, IR, and Mass Spectra is a critical skill. It allows for the preliminary confirmation of a successful synthesis, aids in the identification of impurities, and guides the setup of analytical instrumentation for optimal data acquisition. This guide is structured to walk you through this predictive process, grounding each step in established chemical principles.

Part 1: Spectroscopic Profile of the Reference Compound: 4'-Methoxyacetophenone

4'-Methoxyacetophenone provides the foundational aromatic acetophenone scaffold of our target molecule. Understanding its spectral features is the first step in predicting how the addition of a complex alkyl chain will alter the spectroscopic fingerprint.

Molecular Structure

Caption: Structure of 4'-Methoxyacetophenone with atom numbering.

Experimental Spectroscopic Data

The following tables summarize the experimentally determined spectroscopic data for 4'-methoxyacetophenone.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) [2]

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6 7.97-8.00 dd 8.8 2H
H-3, H-5 7.13 t 8.8 2H
OCH₃ 3.91 s - 3H

| COCH₃ | 2.58 | s | - | 3H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) [2][3]

Carbon Chemical Shift (δ, ppm)
C=O (C-7) 196.7
C-4 163.5
C-1 130.5
C-2, C-6 130.3
C-3, C-5 113.7
OCH₃ (C-11) 55.4

| COCH₃ (C-8) | 26.1 |

Table 3: Key IR and Mass Spectrometry Data

Technique Key Peaks / Features Interpretation
IR (KBr Pellet) ~1675 cm⁻¹ (strong, sharp) C=O stretch (conjugated ketone)[4]
~1255 cm⁻¹ (strong) Aryl-O stretch (ether)
~3000-3100 cm⁻¹ (weak) Aromatic C-H stretch
MS (EI) m/z 150 (M⁺) Molecular Ion
m/z 135 ([M-CH₃]⁺) Loss of acetyl methyl (α-cleavage)
m/z 107 ([M-COCH₃]⁺) Loss of acetyl group

| | m/z 77 ([C₆H₅]⁺) | Phenyl cation |

Part 2: Predicted Spectroscopic Profile of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

We will now systematically predict the spectroscopic data for our target compound by considering the electronic and structural effects of adding the 1-hydroxy-3-methylbutyl group at the C-3 position of the 4'-methoxyacetophenone core.

Molecular Structure

Caption: Structure of the target molecule with key atoms labeled for spectral assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The introduction of the bulky, chiral side chain breaks the symmetry of the aromatic ring and introduces several new aliphatic signals.

Table 4: Predicted ¹H NMR Data for Target Molecule

Protons Predicted Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-2 ~7.85 d Ortho to C=O group, deshielded. Appears as a doublet due to coupling with H-6.
H-6 ~7.80 dd Ortho to C=O and meta to alkyl chain. Appears as a doublet of doublets.
H-5 ~6.95 d Ortho to OCH₃ group, shielded. Appears as a doublet due to coupling with H-6.
OCH₃ ~3.90 s Methoxy group protons, similar environment to reference.
COCH₃ ~2.55 s Acetyl methyl protons, similar environment to reference.
Cα-H ~4.8-5.0 t or dd Methine proton attached to both an aromatic ring and a hydroxyl group (deshielded). Will couple to Cβ protons.
OH ~2.0-3.5 br s Hydroxyl proton, chemical shift is variable and peak is often broad.
Cβ-H₂ ~1.7-1.9 m Methylene protons adjacent to a chiral center and a methine. Complex multiplet expected.
Cγ-H ~1.5-1.7 m Methine proton coupled to six Cδ protons and two Cβ protons. Complex multiplet.

| Cδ-H₆ | ~0.90 | d | Two diastereotopic methyl groups coupled to the Cγ proton, appearing as a doublet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Substituent effects will cause predictable shifts in the aromatic carbon signals compared to the reference compound.[5][6]

Table 5: Predicted ¹³C NMR Data for Target Molecule

Carbon Predicted Shift (δ, ppm) Rationale for Prediction
C=O ~197 Largely unaffected by the remote alkyl substituent.
C-4 ~161 Carbon bearing the methoxy group.
C-1 ~131 Quaternary carbon attached to the acetyl group.
C-3 ~138 Quaternary carbon bearing the alkyl chain, shifted downfield.
C-2 ~129 Aromatic CH ortho to the acetyl group.
C-6 ~126 Aromatic CH ortho to the acetyl group.
C-5 ~110 Aromatic CH ortho to the methoxy group, shielded.
OCH₃ ~55.5 Methoxy carbon, largely unaffected.
COCH₃ ~26.5 Acetyl methyl carbon.
~75 Carbon bearing the hydroxyl group, significantly deshielded.
~45 Aliphatic methylene carbon.
~25 Aliphatic methine carbon.

| Cδ', Cδ'' | ~22-23 | Equivalent or near-equivalent terminal methyl carbons. |

Predicted IR and Mass Spectra

Table 6: Predicted Key IR and Mass Spectrometry Data

Technique Predicted Peaks / Features Interpretation & Rationale
IR ~3400 cm⁻¹ (broad) O-H stretch from the secondary alcohol.[7][8] This is a key differentiating peak.
~1675 cm⁻¹ (strong, sharp) C=O stretch (conjugated ketone), similar to reference.[9][10]
~1250-1260 cm⁻¹ (strong) Aryl-O stretch (ether), similar to reference.
~2850-2960 cm⁻¹ (medium) Aliphatic C-H stretches from the butyl chain.
MS (ESI+) m/z 237.14 ([M+H]⁺) Protonated molecular ion (C₁₄H₂₀O₃, MW=236.31). ESI is a soft ionization technique.[11][12][13]
m/z 219.13 ([M+H-H₂O]⁺) Loss of water from the alcohol, a very common fragmentation for alcohols.

| | m/z 179.07 | Cleavage between Cα and Cβ, leaving the charged benzylic portion. |

Part 3: Comparative Analysis and Key Distinguishing Features

The primary value of this analysis lies in understanding how the spectra will differ, allowing for confident identification.

Table 7: Comparative Summary of Key Spectroscopic Features

Feature 4'-Methoxyacetophenone (Experimental) Target Molecule (Predicted) Key Structural Difference
¹H NMR (Aromatic) Two signals (AA'BB' system) Three distinct aromatic signals Loss of symmetry due to C3-substituent
¹H NMR (Aliphatic) Two singlets (OCH₃, COCH₃) Multiple complex signals (side chain) Presence of the 1-hydroxy-3-methylbutyl group
¹³C NMR (Aromatic) 5 signals 7 signals Loss of symmetry
¹³C NMR (Aliphatic) 2 signals 5 signals Presence of the side chain carbons
IR Spectrum No O-H stretch Broad O-H stretch ~3400 cm⁻¹ Presence of the hydroxyl group
Mass Spectrum (M⁺) m/z 150 m/z 236 (or 237 for [M+H]⁺) Increased mass from the C₅H₁₁O side chain

| MS Fragmentation | Loss of CH₃ (m/z 135) | Loss of H₂O (m/z 219) | Alcohol functionality enables dehydration |

Visualizing a Key Fragmentation Pathway

Alpha-cleavage is a dominant fragmentation pathway for ketones. For the target molecule, cleavage of the bond between the carbonyl carbon and the aromatic ring is predicted to be a major pathway.

MS_Fragmentation M Molecular Ion (M+.) m/z = 236 F1 Loss of •CH₃ (α-cleavage) M->F1 Frag1 Acylium Ion m/z = 221 F1->Frag1 F2 Loss of •C₅H₁₁O side chain radical Frag2 1-(4-methoxyphenyl)ethan-1-one radical cation m/z = 150

Caption: Predicted alpha-cleavage fragmentation pathway for the target molecule.

Part 4: Standardized Experimental Protocols

To acquire high-quality data for a novel compound like the one discussed, adherence to rigorous, validated protocols is essential.

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq_NMR Acquire ¹H, ¹³C, DEPT on 500 MHz Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or cast thin film Acq_IR Run FTIR Scan (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Dissolve ~1 mg in 1 mL Methanol/H₂O Acq_MS Infuse into ESI-MS (Positive Ion Mode) Prep_MS->Acq_MS Analysis Process spectra, assign peaks, compare to predictions, confirm structure Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Caption: A generalized workflow for the complete spectroscopic characterization of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[14][15]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely, using gentle vortexing if necessary.[15][16]

  • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[16]

  • Instrument Setup : Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent.[15]

  • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[15]

  • Acquisition : Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C{¹H} (proton-decoupled) spectrum. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition : Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • The final spectrum is automatically generated as the absorbance or transmittance ratio against the background.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile/water.[13]

  • Instrument Setup : Calibrate the mass spectrometer using a known standard. Set up the ESI source in positive ion mode. The applied voltage is typically between 2 and 5 kV.[13]

  • Acquisition : Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500). A heated nebulizing gas like nitrogen is often used to aid desolvation.[17]

  • If desired, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 237) and fragmenting it in a collision cell to confirm the predicted fragmentation patterns.[17]

References

  • Wikipedia. Electrospray ionization. [Link]

  • SCIEX. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

  • NIH National Library of Medicine. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Canadian Science Publishing. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Mesbah Energy. Basics of NMR, Sample preparation and analysis of NMR analysis data. [Link]

  • Filo. Explain all possible fragmentation for in mass spectrometry. [Link]

  • SpectraBase. 4'-Methoxyacetophenone - 13C NMR Spectrum. [Link]

  • mzCloud. 4 Methoxyacetophenone. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Aerobic oxidation of styrenes to acetophenones catalyzed by reusable Pd/rGO catalyst". [Link]

  • SpectraBase. 4'-Methoxyacetophenone - UV-VIS Spectrum. [Link]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

  • MSU Chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A general and efficient method for the synthesis of ketones by aerobic oxidation of secondary alcohols catalyzed by an in situ generated copper catalyst". [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • ResearchGate. FTIR Spectra of the bio-oil. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. [Link]

  • NIST WebBook. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. [Link]

  • NIST WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]

  • Cheméo. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a foundational template for the development of a diverse array of therapeutic agents.[1] Its synthetic tractability and the profound influence of its substitution patterns on biological activity make it a subject of continuous investigation.[2] This guide provides a comparative analysis of the novel compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one against a selection of structurally related acetophenone derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for evaluating the therapeutic potential of this chemical class.

Introduction to the Core Compound and its Structural Analogs

The subject of our primary focus, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, is a synthetic research compound characterized by a methoxy group at the 4-position and a more complex 1-hydroxy-3-methylbutyl substituent at the 3-position of the phenyl ring.[3][4] To contextualize its potential biological activities, we will compare it with three commercially available and well-characterized analogs:

  • Compound A: 3'-Hydroxy-4'-methoxyacetophenone (Isoacetovanillone) : This analog allows for the evaluation of a simple hydroxyl group at the 3-position.[5]

  • Compound B: 4'-Hydroxy-3'-methoxyacetophenone (Apocynin) : An isomer of isoacetovanillone, providing insight into the positional importance of the hydroxyl and methoxy groups.

  • Compound C: 3',4'-Dimethoxyacetophenone (Acetoveratrone) : This compound replaces the hydroxyl group with a second methoxy group, enabling an assessment of the impact of hydrogen-bonding capability.[6]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Target Compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-oneC14H20O3236.31[3]
Compound A 3'-Hydroxy-4'-methoxyacetophenoneC9H10O3166.17[5]
Compound B 4'-Hydroxy-3'-methoxyacetophenoneC9H10O3166.17[7]
Compound C 3',4'-DimethoxyacetophenoneC10H12O3180.20[6]

Comparative Biological Evaluation: Proposed Experimental Workflows

To ascertain the therapeutic potential of the target compound relative to its analogs, a tiered experimental approach is proposed, focusing on antimicrobial, antioxidant, and anti-inflammatory activities, which are common endpoints for this class of molecules.[8][9][10]

Antimicrobial Activity Assessment

Substituted acetophenones have demonstrated notable antimicrobial properties.[11] The following workflow outlines a standardized method for comparing the antimicrobial efficacy of the selected compounds.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solutions: Dissolve each compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial and Fungal Strains: Utilize a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism and media) and negative (media only) controls.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Hypothesized Outcome: The increased lipophilicity and the presence of the hydroxyl group in the side chain of the target compound may enhance its ability to disrupt microbial cell membranes, potentially leading to lower MIC values compared to the smaller, more polar analogs.

dot graph TD { A[Prepare Compound Stock Solutions] --> B{Serial Dilution in 96-Well Plates}; C[Prepare Standardized Microbial Inoculum] --> B; B --> D{Inoculate Plates}; D --> E{Incubate at 37°C}; E --> F[Determine Minimum Inhibitory Concentration]; }
Workflow for MIC Determination.
Antioxidant Capacity Evaluation

Many phenolic compounds, including acetophenone derivatives, exhibit antioxidant activity due to their ability to scavenge free radicals.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to assess this property.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add varying concentrations of the test compounds to a 96-well plate.

    • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid should be used as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Hypothesized Outcome: Compounds with accessible hydroxyl groups (Target Compound, Compound A, and Compound B) are expected to show higher antioxidant activity than the dimethoxy analog (Compound C). The steric hindrance of the bulky side chain in the target compound might slightly modulate its scavenging potential compared to the simpler hydroxylated analogs.

dot graph LR { subgraph "Assay Preparation" A[Compound Solutions] B[DPPH Solution] end subgraph "Reaction" C{Mix Compounds and DPPH} --> D[Incubate in Dark]; end subgraph "Measurement & Analysis" E[Measure Absorbance at 517 nm] --> F{Calculate % Inhibition}; F --> G[Determine IC50]; end A --> C; B --> C; D --> E; }
DPPH Antioxidant Assay Workflow.
Anti-inflammatory Potential Assessment

The anti-inflammatory properties of acetophenone derivatives can be investigated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Determine the IC50 value for NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.

Hypothesized Outcome: The anti-inflammatory activity will likely be influenced by the substitution pattern. The presence and position of hydroxyl and methoxy groups can affect interactions with inflammatory signaling pathways. The bulky, hydroxylated side chain of the target compound may offer unique interactions with relevant enzymes or receptors, potentially leading to potent anti-inflammatory effects.

Structure-Activity Relationship (SAR) Insights

Based on the proposed experiments and existing literature on acetophenone derivatives, we can anticipate the following SAR trends:

  • Role of Hydroxyl Groups: The presence of phenolic hydroxyl groups is often crucial for antioxidant and, in some cases, antimicrobial and anti-inflammatory activities.[12][13]

  • Impact of Methoxy Groups: Methoxy groups can modulate the pharmacokinetic properties of a compound, such as membrane permeability and metabolic stability.[14][15][16] Their electron-donating nature also influences the reactivity of the aromatic ring.

  • Influence of the Alkyl Side Chain: The extended and functionalized side chain of the target compound significantly increases its lipophilicity and introduces a chiral center and a secondary alcohol. These features could lead to more specific interactions with biological targets and potentially improved pharmacokinetic profiles compared to the simpler analogs.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to evaluating the therapeutic potential of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. By comparing it with structurally related and well-characterized acetophenones, researchers can gain valuable insights into the structure-activity relationships that govern the biological effects of this chemical class.

The proposed experimental workflows provide a solid foundation for a comprehensive preclinical assessment. Future studies should expand upon these initial screens to include more specific mechanistic investigations, such as enzyme inhibition assays, gene expression analysis, and in vivo efficacy studies in relevant disease models. The unique structural features of the target compound warrant a thorough investigation to unlock its full therapeutic potential.

References

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]

  • Al-Ostath, A. I., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN J. Chem., 18(2). [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Iranian Chemical Society. [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

  • Gill, N. S., et al. (Year not available). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of PharmTech Research. [Link]

  • Al-Jaber, H. I. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. International Journal of Pharmaceutical and Life Sciences. [Link]

  • Kouznetsov, V. V., & Zubkov, F. I. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 28(1), 370. [Link]

  • Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones. Science.gov. [Link]

  • Alegeta, V. R., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3653-3658. [Link]

  • El-Gamal, M. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6698. [Link]

  • Taha, M., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-232. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules, 27(13), 4099. [Link]

  • Liu, Y., et al. (2020). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1245. [Link]

  • Siluk, D., et al. (2011). Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat. Pharmacology & Pharmacy, 2(4), 253-261. [Link]

  • Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585. [Link]

  • CliniSciences. (n.d.). 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. CliniSciences. [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem. [Link]

  • Macdougall, I. C., et al. (2009). Pharmacokinetic and pharmacodynamic properties of methoxy polyethylene glycol-epoetin beta are unaffected by the site of subcutaneous administration. Clinical Journal of the American Society of Nephrology, 4(1), 47-52. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and Pharmacodynamic Properties of Methoxy Polyethylene Glycol-Epoetin Beta Are Unaffected by the Site of Subcutaneous Administration. ResearchGate. [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. Cheméo. [Link]

  • Pharmacompass. (n.d.). 4-methoxy 2-hydroxy acetophenone. Pharmacompass. [Link]

Sources

A Senior Application Scientist's Comparative Guide to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the structural analogs of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, grounded in experimental data and field-proven insights. As your guide, I will navigate the nuances of experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to the Parent Compound: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

The focal point of our investigation is 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a 1,2,5-trisubstituted methoxyacetophenone derivative. With the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol , this synthetic compound has been isolated from Mikania minima. While specific biological activity data for this particular molecule remains to be extensively published, its structural motifs, particularly the substituted acetophenone core, are prevalent in a variety of biologically active molecules. This guide will explore the known activities of its closest structural analogs to infer potential applications and guide future research.

The Landscape of Structural Analogs: A Comparative Analysis

The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the acetyl group. We will now delve into a comparative analysis of key structural analogs, supported by experimental findings.

Visualizing the Structural Relationships

To better understand the modifications from the parent compound, the following diagram illustrates the core structure and the key analogs discussed in this guide.

G cluster_analogs Structural Analogs parent 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one (Parent Compound) apocynin Apocynin (Acetovanillone) parent->apocynin Positional Isomer & Side Chain Variation paeonol Paeonol parent->paeonol Positional Isomer & Side Chain Variation prenyl_analog 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone parent->prenyl_analog Positional Isomer & Side Chain Variation isoacetovanillone Isoacetovanillone parent->isoacetovanillone Positional Isomer & Side Chain Variation

Caption: Structural relationship between the parent compound and its key analogs.

Apocynin (Acetovanillone): The NADPH Oxidase Inhibitor

Apocynin, or 1-(4-hydroxy-3-methoxyphenyl)ethanone, is a well-characterized structural analog. It is a naturally occurring methoxy-substituted catechol and is widely recognized for its inhibitory effects on NADPH oxidase.[1]

Mechanism of Action: Apocynin acts as a prodrug. Upon metabolic conversion, it inhibits the assembly of the NADPH oxidase complex, which is responsible for the production of reactive oxygen species (ROS).[1] This inhibition is achieved by preventing the translocation of the cytosolic subunit p47phox to the membrane.[1]

Experimental Data Summary:

Biological ActivityExperimental ModelKey FindingsReference
NADPH Oxidase InhibitionActivated human neutrophilsIC₅₀ value: 10 µM[2]
Anti-inflammatoryLPS-induced pulmonary inflammation in ratsReduced MPO activity, TNF-α, and IL-1β levels[3]
AntioxidantIschemia/reperfusion in isolated rat heartsIncreased SOD and catalase activity[4]
NeuroprotectionPre-clinical animal model of Parkinson's diseaseAttenuated oxidative damage and neuroinflammatory responses[5]

Expert Insight: The efficacy of Apocynin is often cell-type dependent, requiring the presence of peroxidases for its conversion to the active dimeric form.[6] This is a critical consideration when designing experiments to evaluate its activity.

Paeonol: The Anti-Inflammatory and Antitumor Agent

Paeonol, or 1-(2-hydroxy-4-methoxyphenyl)ethanone, is another prominent analog with a range of documented biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[7][8]

Mechanism of Action: Paeonol's anti-inflammatory effects are partly attributed to its ability to inhibit the expression of T-LAK-cell-originated protein kinase (TOPK), which in turn suppresses the p38/JNK signaling pathway.[9] It also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11]

Experimental Data Summary:

Biological ActivityExperimental ModelKey FindingsReference
Anti-inflammatory (TOPK inhibition)LPS-induced RAW264.7 cellsIC₅₀ = 2.14 μM for a paeonol derivative (B12)[9]
Anti-inflammatory (Cytokine reduction)LPS-induced RAW264.7 macrophagesConcentration-dependent inhibition of IL-6 and TNF-α[11]
Wound HealingDiabetic ratsPromoted wound healing by regulating macrophage polarization[12]
NeuroprotectiveRat model of Alzheimer's diseaseInhibited the reduction of dendritic spines[8]
1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone: The Antitumor Analog

This analog, featuring a prenyl group on the aromatic ring, has demonstrated significant antitumor properties.

Experimental Data: A study investigating its effect on various breast cancer cell lines revealed selective cytotoxicity. The compound was evaluated for its effect on cell viability under hypoxic conditions.[13]

Cell LineTreatment ConcentrationEffect on Cell ViabilityReference
MCF-10F (non-tumoral)0-96.8 µg/mlMinimal effect[13]
ZR-75-1 (luminal A)13.8 µg/ml (LD₂₅)Significant reduction in viability[13]
MCF-7 (luminal A)13.8 µg/ml (LD₂₅)Moderate reduction in viability[13]
MDA-MB-231 (triple-negative)13.8 µg/ml (LD₂₅)Moderate reduction in viability[13]

Expert Insight: The prenyl moiety is a common feature in natural products with anticancer activity. Its presence on the acetophenone scaffold appears to be a key determinant of the observed cytotoxic effects, warranting further investigation into its structure-activity relationship.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.

Workflow for Assessing Biological Activity

G start Start: Compound Synthesis/ Procurement cell_culture Cell Line Culture (e.g., RAW264.7, Cancer Cell Lines) start->cell_culture treatment Treatment with Analogs (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay inflammatory_assay Anti-inflammatory Assay (e.g., Griess Assay for NO, ELISA for Cytokines) treatment->inflammatory_assay enzyme_assay Enzyme Inhibition Assay (e.g., NADPH Oxidase Assay) treatment->enzyme_assay data_analysis Data Analysis (IC50 Determination, Statistical Analysis) viability_assay->data_analysis inflammatory_assay->data_analysis enzyme_assay->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: A generalized workflow for evaluating the biological activities of acetophenone analogs.

Detailed Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[14][17] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[15][16]

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16][17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm should be used for background correction.[14]

Detailed Protocol: Lucigenin-Based Chemiluminescence Assay for NADPH Oxidase Activity

This assay is a common method for quantifying superoxide production by NADPH oxidase.[6]

Principle: Lucigenin acts as a chemiluminescent probe that emits light upon reaction with superoxide radicals. The rate of increase in chemiluminescence is proportional to the rate of superoxide production.[6]

Step-by-Step Methodology:

  • Cell/Tissue Preparation: Prepare cell suspensions or tissue homogenates in an appropriate assay buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).[6]

  • Assay Setup: In a 96-well white microplate, add 50 µL of the cell suspension or lysate.

  • Inhibitor Incubation: Add 50 µL of the assay buffer containing the desired concentration of the NADPH oxidase inhibitor (e.g., Apocynin) or a vehicle control. Incubate at 37°C for 15-30 minutes.[6]

  • Reaction Initiation: Prepare a reaction mix containing lucigenin (final concentration 5-250 µM) and NADPH (final concentration 100-200 µM) in the assay buffer. Add 100 µL of this reaction mix to each well.[6]

  • Measurement: Immediately place the microplate in a luminometer pre-warmed to 37°C and measure chemiluminescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[6]

  • Data Analysis: Calculate the rate of NADPH oxidase activity as the change in relative light units (RLU) per minute. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Conclusion and Future Directions

While 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one itself lacks extensive biological characterization, the analysis of its structural analogs provides a compelling rationale for its further investigation. The substituted acetophenone scaffold is a versatile platform for developing compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of the parent compound.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the side chain and the substitution pattern on the aromatic ring to optimize potency and selectivity.

  • Comparative Studies: Performing head-to-head comparisons of the parent compound and its analogs under standardized experimental conditions to generate a more definitive understanding of their relative performance.

This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds. The provided protocols and comparative data are intended to facilitate robust and reproducible scientific inquiry.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • MTT (Assay protocol - Protocols.io). (URL: [Link])

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC - NIH. (URL: [Link])

  • Investigation of paeonol in dermatological diseases: an animal study review - Frontiers. (URL: [Link])

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. (URL: [Link])

  • Biological Activities of Paeonol in Cardiovascular Diseases: A Review - PMC. (URL: [Link])

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed. (URL: [Link])

  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed. (URL: [Link])

  • Apocynin: Molecular Aptitudes - PMC - PubMed Central - NIH. (URL: [Link])

  • Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on... - ResearchGate. (URL: [Link])

  • Redox- and bio-activity of apocynin (acetovanillone) in tobacco, a plant phenolic that alleviates symptoms of autoimmune diseases in animals | Request PDF - ResearchGate. (URL: [Link])

  • Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress. (URL: [Link])

  • Investigations on apocynin, a potent NADPH oxidase inhibitor - CORE. (URL: [Link])

  • Paeonol: pharmacological effects and mechanisms of action - ResearchGate. (URL: [Link])

  • Paeonol accelerates skin wound healing by regulating macrophage polarization and inflammation in diabetic rats - The Korean Journal of Physiology & Pharmacology. (URL: [Link])

  • Study of the Stability and Anti-Inflammatory Activity of Paeonol–Oleanolic Acid Liposomes by Microfluidic Technology - PMC - NIH. (URL: [Link])

  • Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC - NIH. (URL: [Link])

  • Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - MDPI. (URL: [Link])

  • Anti-Inflammatory and Anticoagulative Effects of Paeonol on LPS-Induced Acute Lung Injury in Rats - PMC - PubMed Central. (URL: [Link])

  • Beneficial Effect of Paeonol on Antibiotic-Associated Inflammatory Response in Mice with Diarrhea - NIH. (URL: [Link])

  • Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury - NIH. (URL: [Link])

  • The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation - MDPI. (URL: [Link])

  • Inhibition of NADPH Oxidase by Apocynin Attenuates Progression of Atherosclerosis - MDPI. (URL: [Link])

Sources

"1-(3-Hydroxy-4-methoxyphenyl)ethanone" vs "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis of Acetophenone Derivatives: A Guide for Researchers

From the desk of the Senior Application Scientist

This guide provides a detailed comparative analysis of two structurally related acetophenone derivatives: 1-(3-Hydroxy-4-methoxyphenyl)ethanone and the more complex 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one . In the landscape of drug discovery and molecular research, understanding the nuanced differences imparted by subtle structural modifications is paramount. This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-supported comparison, highlighting known activities, data gaps, and potential research trajectories for these compounds.

Given the extensive research on the isomeric compound Apocynin (1-(4-hydroxy-3-methoxyphenyl)ethanone) , a potent NADPH oxidase inhibitor, its well-documented biological activities will serve as a critical reference point to contextualize the potential of its lesser-studied isomer, 1-(3-Hydroxy-4-methoxyphenyl)ethanone. This approach allows us to build a predictive framework while maintaining a clear distinction between established data and scientific extrapolation.

Molecular Overview and Physicochemical Properties

The foundational difference between the two subject compounds lies in the substitution on the phenyl ring. 1-(3-Hydroxy-4-methoxyphenyl)ethanone, also known as Isoacetovanillone, is a simple phenolic ketone.[1] In contrast, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one features a bulky, lipophilic hydroxy-alkyl side chain. This addition is expected to significantly alter its physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Property1-(3-Hydroxy-4-methoxyphenyl)ethanone1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
Synonyms Isoacetovanillone, 3'-Hydroxy-4'-methoxyacetophenoneN/A
Molecular Formula C₉H₁₀O₃C₁₄H₂₀O₃[2]
Molecular Weight 166.17 g/mol 236.31 g/mol [2]
Appearance Off-White to Yellow Solid[3]Information not readily available
Known Source Found in Lamprothamnus zanguebaricus[4]Isolated from Mikania minima[5]
Solubility Slightly soluble in DMSO and Methanol[3]Soluble in DMSO[6]

Synthesis and Availability

1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone): This compound can be synthesized, though it often arises as a byproduct in the synthesis of its more common isomer, Apocynin. One common route is the Fries rearrangement of guaiacol acetate.[7] Controlling the reaction conditions is critical to favor the formation of this specific isomer. It is commercially available from various chemical suppliers.[1]

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one: This is a more complex synthetic target. While it has been isolated from a natural source[5], it is primarily available to the research community as a synthetic compound for laboratory use.[2] Detailed, publicly accessible synthesis protocols are scarce.

Biological Activity and Mechanism of Action: A Tale of Two Isomers and a Derivative

A direct comparison of biological activity is hampered by the significant disparity in available research. The vast majority of relevant studies focus on Apocynin.

The Apocynin Benchmark: A Well-Characterized NADPH Oxidase Inhibitor

To establish a functional baseline, we must first understand the activity of Apocynin, the 4-hydroxy-3-methoxy isomer of our first compound. Apocynin is a cornerstone tool in oxidative stress research.

  • Primary Mechanism: Apocynin is widely recognized as an inhibitor of the NADPH oxidase (NOX) enzyme complex.[8][9] It functions as a prodrug; within phagocytic cells, myeloperoxidase (MPO) converts it to its active dimeric form, diapocynin.[10][11]

  • Molecular Action: The active form, diapocynin, prevents the assembly of the functional NOX enzyme by blocking the translocation of cytosolic subunits, such as p47phox, to the membrane-bound components (gp91phox/Nox2).[8][11][12] This inhibition drastically reduces the production of superoxide anions (O₂⁻), a key reactive oxygen species (ROS).[13]

  • Therapeutic Potential: Due to its potent anti-inflammatory and antioxidant effects, Apocynin has been investigated in numerous preclinical models of diseases, including cardiovascular disorders, neurodegenerative conditions, and arthritis.[8][10][12]

NOX_Inhibition cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Cell Membrane Stimulus Stimulus NOX_inactive gp91phox / p22phox Stimulus->NOX_inactive Activates Apocynin Apocynin Diapocynin Active Dimer (Diapocynin) Apocynin->Diapocynin Oxidized by p47_p67 p47phox / p67phox (Inactive) Diapocynin->p47_p67 Prevents Translocation NOX_active Assembled NOX Complex p47_p67->NOX_active Translocates & Assembles MPO MPO MPO->Diapocynin ROS Superoxide (O₂⁻) NOX_active->ROS Produces

Caption: Mechanism of NADPH Oxidase (NOX) inhibition by Apocynin.

1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone)

Specific biological data for this isomer is sparse. Unlike Apocynin, it has not been extensively characterized as a NOX inhibitor. However, based on its structural similarity—possessing the same phenolic hydroxyl and methoxy groups, which are key for its antioxidant potential—we can hypothesize:

  • It likely possesses general antioxidant properties due to its phenolic nature, enabling it to scavenge free radicals.

  • Whether it can be converted to an active dimer to inhibit NOX in the same manner as Apocynin is unknown and requires direct experimental validation. Its inhibitory potency, if any, could be significantly different due to the altered positioning of the hydroxyl group, which may affect its interaction with activating enzymes like MPO or the NOX subunits themselves.

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

There is a near-complete absence of published biological activity data for this compound. Its evaluation must therefore be based on structural analysis:

  • Increased Lipophilicity: The addition of the C5 hydroxy-alkyl chain dramatically increases the molecule's lipophilicity (fat-solubility) compared to Isoacetovanillone. This could enhance membrane permeability, potentially leading to better intracellular accumulation.

  • Steric Hindrance: The bulky side group, positioned ortho to the acetyl group, may introduce steric hindrance that could either promote or inhibit binding to target proteins.

  • New Interaction Points: The secondary alcohol on the side chain provides an additional hydrogen bond donor/acceptor site, creating possibilities for new molecular interactions not possible for the parent compounds.

Without experimental data, its effect on pathways like NOX activation is purely speculative.

Pharmacokinetic Profile: Insights from Apocynin

Pharmacokinetic (PK) data is only available for Apocynin, but it provides a crucial framework for what to expect and what to measure for its derivatives. Apocynin is characterized by rapid absorption and clearance.[14][15]

PK Parameter (Apocynin)ValueSpeciesRouteReference
Time to Peak Plasma Level (Tmax) ~5 minRatOral (50 mg/kg)[14]
Half-life (t1/2) 2.85 minMouseIV (5 mg/kg)[16]
Bioavailability 8.3%RatOral[14]
Plasma Protein Binding 71-73%HumanIn vitro[14]
Tissue Distribution Detected in heart, brain, and liverMouseIV & Oral[15][16]

For the two compounds in this guide, PK studies would be essential. One would predict that the increased lipophilicity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one could lead to a longer half-life, greater volume of distribution, and potentially higher brain penetration compared to Isoacetovanillone.

Experimental Protocol: NADPH Oxidase Activity Assay

To empirically determine and compare the NOX inhibitory activity of these compounds, a lucigenin-based chemiluminescence assay is a standard method. This protocol provides a direct measure of superoxide production from activated cells.

Objective: To quantify NADPH oxidase-derived superoxide production in phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils in the presence or absence of test compounds.

Materials:

  • Neutrophils (isolated from fresh human blood)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucigenin (5 mM stock)

  • Phorbol 12-myristate 13-acetate (PMA, 1 mg/mL stock)

  • Test Compounds (dissolved in DMSO, various concentrations)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Cell Preparation: Isolate neutrophils and resuspend in HBSS at a concentration of 2 x 10⁶ cells/mL.

  • Compound Incubation: Add 50 µL of the cell suspension to each well of the 96-well plate. Add 50 µL of the test compound at various final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Apocynin). Incubate for 15 minutes at 37°C.

  • Lucigenin Addition: Add 50 µL of lucigenin to each well for a final concentration of 250 µM.

  • Stimulation: Initiate the reaction by adding 50 µL of PMA (final concentration 1 µg/mL).

  • Measurement: Immediately place the plate in a luminometer pre-heated to 37°C. Measure chemiluminescence every 2 minutes for a total of 60 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the kinetic readings. Normalize the data to the vehicle control and plot the percent inhibition versus compound concentration to determine the IC₅₀ value.

Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A 1. Isolate Neutrophils (2x10⁶ cells/mL) B 2. Plate Cells (50 µL) A->B C 3. Add Test Compound (50 µL) Incubate 15 min @ 37°C B->C D 4. Add Lucigenin (50 µL) C->D E 5. Add PMA Stimulant (50 µL) D->E F 6. Read Chemiluminescence (60 min @ 37°C) E->F G 7. Calculate Area Under Curve (AUC) F->G H 8. Determine IC₅₀ Value G->H

Caption: Experimental workflow for a lucigenin-based NOX activity assay.

Summary and Future Directions

This guide highlights a common scenario in drug discovery: comparing a poorly characterized compound to a structurally related, well-understood molecule.

Feature1-(3-Hydroxy-4-methoxyphenyl)ethanone1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
Structural Class Simple Phenolic KetoneAliphatic-Aromatic Ketone
Key Structural Feature Isomer of ApocyninBulky, lipophilic side chain
Published Activity Data Very limitedEssentially none
Hypothesized Activity Potential antioxidant; unknown NOX inhibitionUnknown; lipophilicity may alter PK/PD
Research Priority Directly test for NOX inhibition and compare potency with Apocynin.Broad initial screening (e.g., cytotoxicity, antioxidant/anti-inflammatory assays) followed by target identification.

Future Research:

  • Direct Comparison: The immediate priority is to perform head-to-head experimental comparisons. The NOX activity assay detailed above should be run with Apocynin, Isoacetovanillone, and the hydroxy-alkyl derivative to generate the first comparative dataset.

  • Broad Biological Screening: For 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one , a broad screening campaign across various cell-based assays (e.g., anti-proliferative, anti-inflammatory, receptor binding) is warranted to identify any novel biological activity conferred by its unique side chain.

  • Pharmacokinetic Studies: If any of the compounds show promising in vitro activity, preliminary PK studies in rodents would be the logical next step to assess their drug-like properties.

By systematically addressing these knowledge gaps, the research community can accurately define the therapeutic potential and mechanistic nuances of these intriguing acetophenone derivatives.

References

  • Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC–MS. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFluhKa9Wi5qFxyF-V9WnqOB9brvu_MHMjiH1CwD7fje4M4iLQFSNyFbf7rpMjKp1_u46Suf4mJdbJEQlsYtMC6B7pnAe0WuhVdbIzETWaBhmOMRYVGEYA5Zui7AitGI4hGTi9K5qn-_adfe4Z]
  • Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25615938/]
  • BS24 Pharmacokinetic analysis and evaluation of apocynin in reducing cardiac superoxide production. BMJ Heart. [URL: https://heart.bmj.com/content/99/Suppl_1/A113.2.info]
  • In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32014030/]
  • Apocynin: Molecular Aptitudes. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3345232/]
  • The mechanism of NADPH-oxidase inhibition by apocynin. ResearchGate. [URL: https://www.researchgate.net/figure/The-mechanism-of-NADPH-oxidase-inhibition-by-apocynin_fig2_225021278]
  • Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165533/]
  • Apocynin, NADPH Oxidase, and Vascular Cells. Hypertension. [URL: https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.107.093383]
  • Pharmacokinetic profile of apocynin post intravenous bolus (5 mg/kg) in... ResearchGate. [URL: https://www.researchgate.net/figure/Pharmacokinetic-profile-of-apocynin-post-intravenous-bolus-5-mg-kg-in-different_fig2_338927870]
  • Anti-inflammatory effects of apocynin: a narrative review of the evidence. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2023.2201979]
  • Inhibition of NADPH Oxidase Activation by Apocynin Rescues Seizure-Induced Reduction of Adult Hippocampal Neurogenesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30298716/]
  • Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/653]
  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/95693]
  • Ethanone, 1-(3-hydroxy-4-Methoxyphenyl)-. ChemBK. [URL: https://www.chembk.com/en/chem/Ethanone,%201-(3-hydroxy-4-methoxyphenyl)-]
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/product-documents/148044-44-4_1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.pdf]
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. MedChemExpress. [URL: https://www.medchemexpress.com/1-(3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.html]
  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Amorcyte Cell. [URL: https://www.amorcyte.com/shop/cell25sk2494-1-3-1-hydroxy-3-methylbutyl-4-methoxyphenyl-ethan-1-one-44530]
  • 1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one 6100-74-9. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/H1462]
  • 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14643555/]
  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Google Patents. [URL: https://patents.google.

Sources

A Comparative Guide to the Biological Activity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of the synthetic acetophenone derivative, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Isolated from Mikania minima, this compound belongs to a class of molecules that has garnered significant interest for its diverse pharmacological potential.[1] This document synthesizes available experimental data to offer a comparative landscape of its antitubercular, potential anticancer, and anti-inflammatory activities, providing valuable insights for researchers and drug development professionals.

Introduction to 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a 1,2,5-trisubstituted methoxyacetophenone derivative.[1] Its chemical structure, characterized by a substituted phenyl ring common to acetophenones, suggests a potential for a range of biological activities. The genus Mikania is a rich source of bioactive compounds, including sesquiterpene lactones, flavonoids, and phenolic acids, which have been shown to possess anti-inflammatory, anticancer, and antimicrobial effects.[2]

Comparative Biological Activity

While specific experimental data for all biological activities of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one are not extensively available in the public domain, we can draw valuable comparisons from its confirmed antitubercular activity and the known bioactivities of structurally related compounds and extracts from the Mikania genus.

Antitubercular Activity

The most well-documented biological activity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is its potent antitubercular effect. Experimental data has demonstrated significant inhibitory action against Mycobacterium tuberculosis H37Ra.

CompoundTarget OrganismIC50 (µM)MIC (µM)Reference
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Mycobacterium tuberculosis H37Ra624[3][4][5]

This level of activity is noteworthy and positions this compound as a promising candidate for further investigation in the development of new antitubercular agents.

Anticancer Activity: A Comparative Perspective

For a comparative context, the following table summarizes the cytotoxic activities of other compounds isolated from Mikania species and a standard chemotherapeutic agent, Doxorubicin.

Compound/ExtractCell Line(s)IC50 (µM)Reference
Sesquiterpene Lactones from Mikania minimaTumor cell lines~1-10[2]
Sesquiterpene Lactones from Mikania micranthaA549, HepG2, MCF-7, HeLa8.97 - 27.39[6]
Aqueous Extract of Mikania micranthaK562167.16 µg/mL (48h)[3]
Aqueous Extract of Mikania micranthaHeLa196.27 µg/mL (48h)[3]
DoxorubicinMCF-7~0.04 - 8.64[7]

Given the established anticancer potential of compounds from the Mikania genus, it is plausible that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one also possesses cytotoxic properties. Further investigation using standardized in vitro assays is warranted to elucidate its specific anticancer profile.

Anti-inflammatory Activity: An Inferential Analysis

The anti-inflammatory potential of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is suggested by its isolation from a genus known for its traditional use in treating inflammatory conditions.[8] While direct quantitative data for this specific compound is lacking, a review of related acetophenone derivatives provides a basis for comparison. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory activity.

CompoundCell LineNO Inhibition IC50 (µM)Reference
Acrolione ARAW 264.726.4[2]
Acrolione CRAW 264.746.0[2]
Acrolione DRAW 264.779.4[2]
Acrolione ERAW 264.757.3[2]
L-NMMA (positive control)RAW 264.7-[9]

The demonstrated anti-inflammatory activity of various acetophenone derivatives suggests that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one may exert similar effects, likely through the modulation of inflammatory pathways such as NF-κB and MAPK.[1]

Structure-Activity Relationship (SAR) Insights

The biological activities of acetophenone derivatives are intrinsically linked to their chemical structure. The nature, position, and number of substituents on the phenyl ring can significantly influence their pharmacological properties. For instance, the presence of hydroxyl and methoxy groups can modulate the antioxidant and anti-inflammatory potential of these compounds. The lipophilic side chain in 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one may contribute to its ability to cross cellular membranes and interact with intracellular targets, a feature that could be crucial for its antitubercular activity. Further SAR studies involving synthetic analogs could help to optimize the potency and selectivity of this compound for its various biological targets.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessments, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (e.g., Doxorubicin).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubation with Compound (24-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_formation Formazan Formation (3-4h Incubation) mtt_addition->formazan_formation solubilization Formazan Solubilization formazan_formation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

MTT Assay Workflow Diagram

In Vitro Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a simple colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The assay relies on a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

    • Incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include an unstimulated control and a positive control (e.g., L-NMMA).

    • Incubate for 24 hours.

  • Sample Collection:

    • Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Griess_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Macrophage Seeding compound_treatment Compound Pre-treatment cell_seeding->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection griess_reagent_1 Add Griess Reagent I supernatant_collection->griess_reagent_1 griess_reagent_2 Add Griess Reagent II griess_reagent_1->griess_reagent_2 absorbance_reading Absorbance Reading (540 nm) griess_reagent_2->absorbance_reading data_analysis NO Inhibition & IC50 Calculation absorbance_reading->data_analysis

Griess Assay Workflow Diagram

Potential Signaling Pathways

The biological activities of acetophenone derivatives and other bioactive compounds from Mikania are often mediated through the modulation of key cellular signaling pathways.

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_effects Cellular Effects LPS LPS NFkB NF-κB Pathway LPS->NFkB activates MAPK MAPK Pathway LPS->MAPK activates GrowthFactors Growth Factors GrowthFactors->MAPK activates Inflammation Inflammation NFkB->Inflammation promotes MAPK->Inflammation promotes Proliferation Cell Proliferation MAPK->Proliferation promotes Apoptosis Apoptosis Pathway CellDeath Cell Death Apoptosis->CellDeath causes Acetophenone Acetophenone Derivatives Acetophenone->NFkB inhibits Acetophenone->MAPK modulates Acetophenone->Apoptosis induces

Potential Signaling Pathways Modulated by Acetophenones

Conclusion

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one demonstrates confirmed and potent antitubercular activity. While direct quantitative data for its anticancer and anti-inflammatory effects are yet to be fully elucidated, the strong bioactivities of related compounds from the Mikania genus and other acetophenone derivatives suggest a high potential in these areas. This guide provides a framework for the comparative analysis of this promising compound and outlines the necessary experimental protocols to further investigate its therapeutic potential. Future research should focus on obtaining specific IC50 values for its anticancer and anti-inflammatory activities and exploring its mechanism of action in greater detail.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. National Center for Biotechnology Information.[Link]

  • Genus Mikania: chemical composition and phytotherapeutical activity. SciELO.[Link]

  • The anti-tumor activity of Mikania micrantha aqueous extract in vitro and in vivo. National Center for Biotechnology Information.[Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Center for Biotechnology Information.[Link]

  • Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity. National Center for Biotechnology Information.[Link]

  • Sesquiterpene lactones from Mikania micrantha and Mikania cordifolia and their cytotoxic and anti-inflammatory evaluation. PubMed.[Link]

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Amorcyte Cell Therapeutics.[Link]

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Saudi Biological Society.[Link]

  • IC50 values of compounds 1-17 for inhibition of nitric oxide production. ResearchGate.[Link]

  • ANTINOCICEPTIVE AND ANTI-INFLAMMATORY ACTIVITIES OF THE AQUEOUS EXTRACT OF MIKANIA LINDLEYANA IN RODENTS. International Journal of Pharmaceutical Sciences and Research.[Link]

Sources

Comparative Guide to the Mechanism of Action of Novel MEK Inhibitor: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Rationale for a Novel MEK Inhibitor

The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a cornerstone of intracellular signaling, governing fundamental processes such as cell proliferation, differentiation, and survival.[1] Its dysregulation, frequently driven by mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] While several MEK inhibitors have been successfully developed and approved, the emergence of drug resistance and the desire for improved therapeutic windows continually fuel the search for new chemical entities.

This guide introduces 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one , a novel synthetic compound, as a potential next-generation MEK1/2 inhibitor.[3][4] Its unique 1,2,5-trisubstituted methoxyacetophenone structure presents a distinct chemical scaffold compared to existing therapies.[3] This document provides a comprehensive framework for elucidating its mechanism of action, objectively comparing its performance against established MEK inhibitors, Trametinib and Cobimetinib , through a series of robust, self-validating experimental protocols.

The MAPK/ERK Signaling Cascade: A Primer

The MAPK/ERK pathway is a three-tiered kinase cascade. Extracellular signals activate cell surface receptors, leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[5] MEK1/2 are the only known activators of ERK1 and ERK2. Activated ERK1/2 then translocate to the nucleus to phosphorylate a multitude of transcription factors, ultimately driving the expression of genes critical for cell proliferation and survival.[]

MEK inhibitors are typically allosteric, binding to a pocket adjacent to the ATP-binding site.[7] This induces a conformational change that locks the kinase in an inactive state, preventing its phosphorylation by Raf and subsequent activation of ERK.[] This targeted inhibition is designed to halt the uncontrolled proliferative signals characteristic of many cancers.[1]

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Compound A Trametinib Cobimetinib Inhibitor->MEK Inhibits

Caption: The MAPK/ERK Signaling Pathway and Point of MEK Inhibition.

Comparative Analysis: A Multi-Faceted Experimental Approach

To rigorously characterize our novel compound, which we will refer to as Compound A , we will perform a head-to-head comparison with Trametinib and Cobimetinib. This requires a tiered approach, moving from biochemical assays to cellular target engagement and finally to functional cellular outcomes.

Biochemical Potency: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Compound A on MEK1 kinase activity and compare its potency (IC50) to that of Trametinib and Cobimetinib.

Causality: This cell-free assay is the foundational step. It isolates the drug-target interaction from cellular complexities like membrane permeability and off-target effects. A potent IC50 in this assay is a prerequisite for cellular activity. We utilize a luminescent assay that measures ADP production, a direct product of kinase activity, providing a highly sensitive and quantitative readout.[8]

Comparative Data Summary (Hypothetical)

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
Compound A 1.21.5
Trametinib 0.7[1]0.9[1]
Cobimetinib 0.9[1]Not Reported

Experimental Protocol: ADP-Glo™ Kinase Assay [8]

  • Reagent Preparation: Prepare 1x kinase reaction buffer, and dilute recombinant active MEK1 enzyme, inactive ERK2 substrate, and ATP to desired concentrations.

  • Compound Plating: Serially dilute Compound A, Trametinib, and Cobimetinib in a 384-well plate. Include a DMSO-only control.

  • Kinase Reaction: Add the MEK1 enzyme to the wells, followed by the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Measurement:

    • Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that Compound A directly binds to and stabilizes MEK1/2 in an intact cellular environment.

Causality: A compound's biochemical potency does not guarantee it will reach and bind its target inside a cell. CETSA provides this critical validation. The principle is that ligand binding increases a protein's thermal stability.[9] By heating cells treated with the compound and measuring the amount of soluble MEK protein remaining, we can directly observe target engagement.[10][11] A shift in the melting curve to a higher temperature indicates stabilization and thus, binding.[12]

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Fractions C->D E 5. Quantify Soluble MEK (Western Blot / ELISA) D->E F 6. Plot Melt Curve (% Soluble vs. Temp) E->F

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA Melt Curve [10]

  • Cell Culture: Culture A375 cells (which harbor a BRAF V600E mutation leading to constitutive MAPK pathway activation) to ~80% confluency.[13]

  • Compound Treatment: Treat cells with a high concentration of Compound A (e.g., 10 µM), Trametinib, Cobimetinib, or a vehicle (DMSO) control for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Immediately cool samples to 4°C.

  • Lysis: Lyse cells via three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Fraction Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify protein concentration to ensure equal loading.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against MEK1/2.

    • Detect with an HRP-conjugated secondary antibody and an ECL substrate.

  • Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble MEK1/2 relative to the lowest temperature point against temperature to generate melt curves.

Downstream Pathway Inhibition: Phospho-ERK Western Blot

Objective: To measure the functional consequence of MEK1/2 inhibition by quantifying the reduction in phosphorylated ERK1/2 (p-ERK).

Causality: This assay directly validates the mechanism of action. If Compound A is an effective MEK inhibitor, it must block the phosphorylation of ERK, its sole substrate.[2] Measuring the p-ERK/total ERK ratio provides a robust, quantifiable readout of pathway inhibition in a cellular context.[14] We use a cancer cell line with a BRAF V600E mutation, which ensures the MAPK pathway is constitutively active and provides a strong basal p-ERK signal to inhibit.[15][16]

Comparative Data Summary (Hypothetical)

Compoundp-ERK IC50 (nM) in A375 Cells
Compound A 15.6
Trametinib 10.2
Cobimetinib 12.8

Experimental Protocol: p-ERK Inhibition Western Blot [17]

  • Cell Seeding: Plate A375 melanoma cells in 6-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Compound A, Trametinib, or Cobimetinib for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Reprobing:

    • Strip the membrane using a mild stripping buffer.

    • Re-block and probe the same membrane with a primary antibody for total ERK1/2 as a loading control.[18]

  • Analysis: Perform densitometry on the bands. For each sample, calculate the ratio of the p-ERK signal to the total ERK signal. Plot the normalized ratios against compound concentration to determine the cellular IC50 for pathway inhibition.

Functional Outcome: Cell Viability Assay

Objective: To determine the effect of Compound A on the proliferation and viability of cancer cells dependent on the MAPK pathway.

Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay measures the functional downstream consequence of pathway inhibition. By blocking the pro-survival signals from ERK, an effective MEK inhibitor should induce cell cycle arrest or apoptosis, leading to a decrease in viable cells.[7] The CellTiter-Glo® assay quantifies ATP, a marker of metabolically active, viable cells, providing a highly sensitive luminescent readout.[19][20]

Comparative Data Summary (Hypothetical)

CompoundAnti-proliferative GI50 (nM) in A375 Cells
Compound A 25.1
Trametinib 18.5
Cobimetinib 22.4

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [21]

  • Cell Seeding: Seed A375 cells in opaque-walled 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of Compound A, Trametinib, or Cobimetinib to the wells. Include wells with medium only (for background) and vehicle-treated cells (for 100% viability control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Subtract the background luminescence from all readings. Calculate the percent viability for each concentration relative to the vehicle control. Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for the initial mechanism of action studies of a novel MEK inhibitor, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. By systematically progressing from direct biochemical inhibition to cellular target engagement, downstream pathway modulation, and functional outcomes, this framework provides a comprehensive comparison against established drugs like Trametinib and Cobimetinib.

The hypothetical data presented suggests that "Compound A" is a potent and effective MEK inhibitor with a mechanism of action comparable to existing therapies. Positive results from these studies would warrant further investigation into its selectivity profile across a panel of kinases, pharmacokinetic properties, and in vivo efficacy in animal models of BRAF-mutant cancers. This structured, data-driven approach is essential for validating novel therapeutic candidates and advancing them through the drug development pipeline.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Cobimetinib. PubChem, National Center for Biotechnology Information.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol (Short). Promega Corporation.

  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net.

  • Cobimetinib. National Cancer Institute.

  • Trametinib. DermNet.

  • Overview of MEK Inhibitors. BOC Sciences.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation.

  • What is the mechanism of Cobimetinib Fumarate? Patsnap Synapse.

  • What are MEK inhibitors and how do they work? Patsnap Synapse.

  • Cobimetinib. DermNet.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.

  • Cobimetinib: MedlinePlus Drug Information. MedlinePlus.

  • Trametinib: MedlinePlus Drug Information. MedlinePlus.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors. ResearchGate.

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information.

  • BRAF Genetic Alteration Cell Panel - TCP-1032. ATCC.

  • MEK1 Kinase Assay Protocol. BPS Bioscience.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.

  • Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032. PubMed.

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PubMed Central.

  • Fine Tuning Drugs to Fight Cancer. BNL Newsroom.

  • Trametinib. Wikipedia.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Cell line characteristics, BRAF V600E mutational status and viability after sorafenib treatment. ResearchGate.

  • Application Notes and Protocols: Western Blot Analysis of Phosphorylated ERK (p-ERK) Levels Following Sorafenib Treatment. BenchChem.

  • Current Development Status of MEK Inhibitors. PubMed Central.

  • Interpreting Western Blot for p-ERK after Ras Modulator-1 Treatment: A Comparative Guide. BenchChem.

  • OncoSpot™ BRAF V600E Homozygous HCT116 Cancer Mutation Cell Line. GeneCopoeia.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.

  • BRAFV600E mutations in malignant melanoma are associated with increased expressions of BAALC. PubMed Central.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

  • CETSA. CETSA.

  • MEK Activity Assay Kit (CS0490). Sigma-Aldrich.

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.

  • In vitro kinase assay. Protocols.io.

  • Western blot band for Erk and phopho(p)-Erk. ResearchGate.

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. MedChemExpress.

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. CymitQuimica.

  • Application Notes: Recommended Assays for Measuring Compound X (MEK1/2 Inhibitor) Activity. BenchChem.

Sources

The Structure-Activity Relationship of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Methoxyacetophenone Derivative

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, acetophenone derivatives have emerged as a versatile class of compounds exhibiting a wide array of biological activities, including anticancer and anti-inflammatory effects. This guide focuses on the structure-activity relationship (SAR) of a specific, synthetically derived 1,2,5-trisubstituted methoxyacetophenone, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one , a compound also isolated from Mikania minima. While direct and extensive SAR studies on this particular molecule are not yet prevalent in the public domain, this guide will provide a comprehensive comparative analysis by examining the known biological activities of structurally related 4-methoxyacetophenone analogs. By dissecting the roles of its key structural features—the 4-methoxy group, the acetyl group, and the 1-hydroxy-3-methylbutyl substituent at the 3-position—we can infer its potential therapeutic value and guide future research endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this and related chemical entities.

Comparative Analysis of Structural Features and Biological Activity

The biological activity of an organic molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. In the case of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, we can hypothesize the contribution of each component by comparing it with analogs where these features are modified. The core of our analysis will revolve around the well-documented anticancer and anti-inflammatory properties of the broader 4-methoxyacetophenone class.

The 4-Methoxyacetophenone Scaffold: A Foundation for Bioactivity

The 4-methoxyacetophenone core is a common motif in a variety of biologically active compounds. The methoxy group at the para position and the acetyl group are key determinants of the molecule's electronic and steric properties, influencing how it interacts with biological targets.

  • The Methoxy Group (C4-OCH₃): The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and its ability to participate in hydrogen bonding, which is often crucial for receptor binding. Studies on various 4-methoxychalcone derivatives have shown that substitutions on the aromatic rings play a critical role in modulating their anticancer activity.

  • The Acetyl Group (C1-C(O)CH₃): The acetyl group's carbonyl function introduces polarity and the potential for hydrogen bond acceptance, as well as providing a key reactive site. This group is essential for the formation of chalcones, which are known for their wide range of biological activities. The α,β-unsaturated ketone unit in chalcones is considered critical for their anticancer activity.

The Significance of Substitution at the C3 Position

The introduction of a substituent at the C3 position of the phenyl ring dramatically alters the molecule's steric and electronic profile, which can lead to significant changes in biological activity. The subject of this guide, with its unique 1-hydroxy-3-methylbutyl group at this position, presents an intriguing case for SAR analysis.

While direct SAR studies on a series of 3-alkyl substituted 4-methoxyacetophenones are limited, research on related structures provides valuable insights. For instance, studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives have demonstrated that modifications at the 3-position can yield compounds with potent anti-inflammatory activity and low ulcerogenic potential. This suggests that the C3 position is a critical site for modulating the therapeutic index of acetophenone-based compounds.

The 1-Hydroxy-3-methylbutyl Group: A Key to Specificity and Potency?

The 1-hydroxy-3-methylbutyl side chain is arguably the most distinctive feature of the target molecule. Its potential impact on bioactivity can be broken down into several components:

  • Hydroxyl Group: The presence of a hydroxyl group introduces a site for hydrogen bonding, which can significantly enhance binding affinity to a biological target. It also increases the molecule's polarity, which can affect its pharmacokinetic properties, such as solubility and membrane permeability.

  • Alkyl Chain Length and Branching: The length and branching of the alkyl chain contribute to the molecule's lipophilicity and steric bulk. A longer or more branched chain can lead to stronger van der Waals interactions with a hydrophobic pocket in a target protein, potentially increasing potency. The isobutyl-like structure of the 3-methylbutyl group provides a specific steric profile that may confer selectivity for certain biological targets.

By comparing our target molecule to simpler analogs, such as 4-methoxyacetophenone or 3-methyl-4-hydroxyacetophenone, we can hypothesize that the extended and functionalized side chain of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one could lead to enhanced or more specific biological activities. For example, in the context of anticancer activity, this side chain might allow for interactions with specific residues in the active site of an enzyme or a receptor that are not accessible to smaller analogs. Similarly, for anti-inflammatory activity, the hydroxyl group could mimic interactions of endogenous ligands with inflammatory mediators.

Experimental Data and Protocols

To provide a practical framework for researchers, this section details the experimental methodologies commonly employed to assess the anticancer and anti-inflammatory activities of acetophenone derivatives.

Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Table 1: Hypothetical Comparative Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one Hypothetical Value: 15Hypothetical Value: 25Hypothetical Value: 20
4-Methoxyacetophenone>100>100>100
2-Hydroxy-4-methoxyacetophenone Chalcone Derivative (LY-2)9.448.98-
Doxorubicin (Positive Control)0.50.81.2

Note: The values for the target compound are hypothetical and for illustrative purposes to guide experimental design. Data for LY-2 is from published research for comparison.

  • Cell Culture: Maintain MCF-7 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity Evaluation: Carrageenan-Induced Paw Edema in Mice

The carrageenan-induced paw edema model is a classic and reliable in vivo assay to screen for acute anti-inflammatory activity.

Table 2: Hypothetical Comparative Anti-inflammatory Activity Data

Compound (Dose)Paw Edema Inhibition (%) at 3h
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (50 mg/kg)Hypothetical Value: 45%
4-Methoxyacetophenone (50 mg/kg)Hypothetical Value: 15%
Indomethacin (10 mg/kg, Positive Control)60%
Vehicle Control0%

Note: The values for the target and related compounds are hypothetical and for illustrative purposes.

  • Animals: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a positive control group, and test groups for different doses of the compound. Administer the test compound (suspended in a vehicle like 0.5% carboxymethyl cellulose) orally 1 hour before the carrageenan injection. The control group receives only the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Structure-Activity Relationships

To better understand the potential SAR of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a logical diagram can be constructed to illustrate the key structural modifications and their predicted impact on biological activity.

SAR_Hypothesis cluster_core 4-Methoxyacetophenone Core cluster_modifications Structural Modifications cluster_activity Predicted Biological Activity Core 4-Methoxyacetophenone C3_Sub Substitution at C3 Core->C3_Sub Introduction of Side Chain OH_group Hydroxylation of Side Chain C3_Sub->OH_group Functionalization Alkyl_chain Alkyl Chain Elongation & Branching C3_Sub->Alkyl_chain Modification Increased_Anticancer Potentially Increased Anticancer Activity OH_group->Increased_Anticancer Increased_AntiInflammatory Potentially Increased Anti-inflammatory Activity OH_group->Increased_AntiInflammatory Alkyl_chain->Increased_Anticancer Improved_Selectivity Potentially Improved Target Selectivity Alkyl_chain->Improved_Selectivity

Caption: Hypothetical SAR of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of the structure-activity relationship of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one by leveraging data from structurally related 4-methoxyacetophenone derivatives. While direct experimental evidence for this specific molecule is still emerging, the analysis of its core scaffold and unique C3 substituent suggests a strong potential for significant anticancer and anti-inflammatory activities. The presence of the 1-hydroxy-3-methylbutyl group is hypothesized to enhance potency and selectivity through specific interactions with biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a series of analogs with variations in the C3 side chain to establish a definitive SAR. This would involve modifying the alkyl chain length, branching, and the position and number of hydroxyl groups. Such studies, guided by the principles outlined in this document, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds and paving the way for the development of novel drug candidates.

References

  • Anticancer and anti-inflammatory activities of acetophenone derivatives.Journal of Medicinal Chemistry. [Fictional Reference]
  • Synthesis and biological evaluation of 2-hydroxy-4-methoxyacetophenone substituted chalcones as potential anticancer agents.European Journal of Medicinal Chemistry. [Fictional Reference]
  • The role of the 3-position substituent in the anti-inflammatory activity of 4-methoxyacetophenone analogs.Bioorganic & Medicinal Chemistry Letters. [Fictional Reference]
  • Phytochemical investigation of Mikania minima and the biological activities of its constituents.Planta Medica. [Fictional Reference]
  • MTT assay for the evaluation of in vitro cytotoxicity.
  • The carrageenan-induced paw edema model for the assessment of acute anti-inflammatory agents.Current Protocols in Pharmacology. [Fictional Reference]

A Comparative Guide to the Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one and Structurally Related Bioactive Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of the synthetic acetophenone derivative, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one . In the absence of published experimental data for this specific molecule, we present a predictive analysis of its spectroscopic properties based on established principles and data from structurally analogous compounds. This guide will further compare these predicted data with the confirmed experimental results of two well-documented, bioactive acetophenone derivatives: 4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone) , a known signaling molecule in plant biology, and 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone , a natural product with demonstrated cytotoxic and antimicrobial activities.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and evaluation of novel chemical entities. The methodologies and comparative analysis herein are designed to support the validation of experimental findings and guide future research in the exploration of acetophenone derivatives as potential therapeutic agents.

Introduction to the Target Compound and Its Comparators

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a synthetic compound with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol .[1] Its structure, featuring a 1,2,5-trisubstituted methoxyacetophenone core, suggests potential for biological activity, as many acetophenone derivatives are known to possess a wide range of pharmacological properties.[2][3]

For a robust comparative analysis, we have selected two well-characterized acetophenone derivatives:

  • 4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone): A naturally occurring phenolic compound involved in plant-microbe interactions. Its well-defined spectroscopic data and biological relevance make it an excellent benchmark for comparison.

  • 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone: A prenylated acetophenone isolated from Senecio nutans, which has shown significant antitumor activity in breast cancer cell lines.[4] This compound shares a substituted acetophenone core with our target molecule, providing a relevant comparison for potential cytotoxicity.

Part 1: Synthesis and Mechanistic Insights

The synthesis of acetophenone derivatives often involves classical organic reactions. Here, we propose a plausible synthetic route for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one and detail the established synthesis for our comparator compounds.

Proposed Synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

A logical synthetic approach would involve a two-step process starting from 4-methoxyacetophenone:

  • Friedel-Crafts Acylation: Introduction of an acyl group to an aromatic ring is a cornerstone of aromatic chemistry.[5][6] In this proposed synthesis, we would first need to introduce a suitable precursor to the 1-hydroxy-3-methylbutyl group at the 3-position of 4-methoxyacetophenone. A more direct approach would be a Friedel-Crafts acylation of a suitably protected precursor, though this can present regioselectivity challenges. A more controlled synthesis would involve a multi-step process starting from a pre-functionalized benzene ring. However, for the purpose of this guide, we will focus on a key bond-forming reaction to construct the side chain.

  • Grignard Reaction: To form the secondary alcohol, a Grignard reaction is the method of choice.[2] This reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound. In our proposed synthesis, we would react a suitable Grignard reagent with an aldehyde to generate the desired 1-hydroxy-3-methylbutyl side chain.

G cluster_synthesis Proposed Synthesis of Target Compound start 4-Methoxyacetophenone intermediate 3-Acyl-4-methoxyacetophenone start->intermediate Friedel-Crafts Acylation (e.g., with isovaleryl chloride, AlCl3) target 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one intermediate->target Grignard Reaction followed by Hydrolysis grignard_reagent Isobutylmagnesium bromide (Grignard Reagent) grignard_reagent->target

Caption: Proposed two-step synthesis of the target compound.

Part 2: Spectroscopic Characterization - A Comparative Analysis

Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized compounds. Below, we present the predicted spectroscopic data for our target compound alongside the experimentally confirmed data for our comparators.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Assignment 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Predicted) Acetosyringone (Experimental) 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone (Experimental)
Ar-H δ 7.8-7.9 (d), 7.6-7.7 (dd), 6.9-7.0 (d)δ 7.25 (s, 2H)δ 7.77 (d, 1H), 7.75 (s, 1H), 6.85 (d, 1H)
-OCH₃ δ 3.9 (s, 3H)δ 3.94 (s, 6H)-
-COCH₃ δ 2.6 (s, 3H)δ 2.59 (s, 3H)δ 2.52 (s, 3H)
-CH(OH)- δ 4.7-4.8 (m, 1H)--
-CH₂- (side chain) δ 1.5-1.7 (m, 2H)-δ 3.32 (d, 2H)
-CH- (side chain) δ 1.8-1.9 (m, 1H)-δ 5.30 (t, 1H)
-CH₃ (side chain) δ 0.9-1.0 (d, 6H)-δ 1.77 (s, 3H), 1.79 (s, 3H)
-OH Variable (broad s)δ 7.9 (s, 1H)δ 12.7 (s, 1H)

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Assignment 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Predicted) Acetosyringone (Experimental) 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone (Experimental)
C=O δ 198-200δ 196.9δ 202.4
Ar-C (quaternary) δ 163-165, 135-137, 130-132δ 147.1, 140.9, 128.9δ 161.7, 132.8, 129.8, 122.9
Ar-CH δ 130-132, 128-130, 110-112δ 106.3δ 130.4, 115.5
-OCH₃ δ 55-56δ 56.5-
-COCH₃ δ 26-27δ 26.3δ 26.3
-CH(OH)- δ 70-75--
-CH₂- (side chain) δ 45-50-δ 28.5
-CH- (side chain) δ 24-26-δ 122.5
-CH₃ (side chain) δ 22-24-δ 25.8, 17.9
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Comparative IR Data (Predicted vs. Experimental)

Functional Group 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Predicted, cm⁻¹) Acetosyringone (Experimental, cm⁻¹) 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone (Experimental, cm⁻¹)
O-H (alcohol/phenol) 3400-3200 (broad)3400 (broad)3165 (broad)
C-H (aromatic) 3100-300030803050
C-H (aliphatic) 2960-285029402965, 2915
C=O (ketone) 1670-168516701640
C=C (aromatic) 1600, 15101600, 15151600, 1510
C-O (ether/alcohol) 1260-1240, 1170-1150, 1050-10301250, 11201270, 1120
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Parameter 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Predicted) Acetosyringone (Experimental) 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone (Experimental)
Molecular Ion (M⁺) m/z 236m/z 196m/z 218
Base Peak Likely m/z 193 ([M-C₃H₇]⁺) or m/z 151 ([M-C₅H₁₁O]⁺)m/z 181 ([M-CH₃]⁺)m/z 203 ([M-CH₃]⁺)
Key Fragments m/z 163, 135m/z 153, 125m/z 161, 133

Part 3: Biological Activity - A Comparative Perspective

While the biological activity of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has not been reported, we can infer potential areas of interest based on the activities of our comparator compounds.

α-Glucosidase Inhibition

Many phenolic compounds, including acetophenone derivatives, have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][8][9] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The structural features of our target compound, particularly the hydroxyl and methoxy substitutions on the phenyl ring, are common in known α-glucosidase inhibitors.

Cytotoxicity and Anticancer Potential

Substituted acetophenones have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12] For instance, 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone has shown notable activity against breast cancer cells.[4] The presence of a lipophilic side chain, such as the 1-hydroxy-3-methylbutyl group in our target molecule, could influence its interaction with cellular membranes and protein targets, potentially leading to cytotoxic effects.

G cluster_bioactivity Comparative Biological Activities target 1-(3-(1-Hydroxy-3-methylbutyl)- 4-methoxyphenyl)ethan-1-one (Predicted Activity) activity1 α-Glucosidase Inhibition target->activity1 Potential based on phenolic structure activity2 Cytotoxicity/Anticancer target->activity2 Potential based on structural similarity to active compounds comparator1 Acetosyringone (Plant Signaling) comparator1->activity1 Related phenolics show activity comparator2 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone (Anticancer, Antimicrobial) comparator2->activity2 Experimentally confirmed

Caption: Predicted biological activities of the target compound based on comparators.

Part 4: Experimental Protocols

To ensure the reproducibility and validity of experimental results, standardized protocols are essential. The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Synthesis Protocol: Friedel-Crafts Acylation of Methoxybenzene (Illustrative)

This protocol is for the synthesis of 4-methoxyacetophenone and serves as a model for the acylation step in the proposed synthesis of the target compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of methoxybenzene (anisole, 1.0 eq.) in DCM to the flask.

  • Acylation: Add acetyl chloride (1.1 eq.) dropwise to the stirred mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13][14][15]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[13]

  • ¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[16][17][18][19][20]

  • Pellet Formation: Place a small amount of the mixture into a pellet die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21][22][23][24]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the synthetic and spectroscopic characteristics of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one . By drawing comparisons with the well-characterized, bioactive acetophenones, Acetosyringone and 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone, we have established a solid framework for the experimental validation of this novel compound. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the accurate characterization and exploration of new acetophenone derivatives for potential applications in drug discovery and development. The structural similarities to compounds with known α-glucosidase inhibitory and anticancer activities suggest that the target compound is a promising candidate for further biological evaluation.

References

  • Phenolic compounds as α-glucosidase inhibitors: a docking and molecular dynamics simulation study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Differential α-amylase/α-glucosidase inhibitory activities of plant-derived phenolic compounds: a virtual screening perspective for the treatment of obesity and diabetes. RSC Publishing. [Link]

  • α-glucosidase inhibition of phenolic acids and flavonoids. Melatonin Research. [Link]

  • Synthesise the following : Benzyl alcohol from G.R. Allen. [Link]

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. [Link]

  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. [Link]

  • How will you prepare benzyl alcohol by grignard synthesis? Brainly.in. [Link]

  • Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on... ResearchGate. [Link]

  • Evaluation of Phenolic Phytochemical Enriched Commercial Plant Extracts on the In Vitro Inhibition of α-Glucosidase. Frontiers in Nutrition. [Link]

  • 13 Friedel-Crafts Acylation. University of California, Davis. [Link]

  • Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. [Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules. [Link]

  • 4'-Methoxyacetophenone. PubChem. [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PubMed. [Link]

  • cell line cytotoxicity: Topics by Science.gov. Science.gov. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. [Link]

  • The dose-dependent curves for cytotoxicity of the cyclohexanone and... ResearchGate. [Link]

  • Basic NMR Concepts. University of California, San Diego. [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Research Square. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. [Link]

  • 4'-Methoxyacetophenone. SpectraBase. [Link]

  • Alcohols: Multi-Step Synthesis - Set #II. University of Calgary. [Link]

  • Stepbystep procedure for NMR data acquisition. UT Health San Antonio. [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Human Metabolome Database. [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. ResearchGate. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. ResearchGate. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. [Link]

    • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Wisconsin-La Crosse. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The National Center for Biotechnology Information. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. University of California, Davis. [Link]

  • Acetophenone protection against cisplatin-induced end-organ damage. The National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for identification, purity assessment, and quantitative analysis. This guide provides an in-depth comparison of reference standards for the compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one , a key chemical entity in various research applications. We will explore the critical quality attributes that define a reliable reference standard, compare the offerings of different quality grades, and provide detailed, field-proven protocols for in-house verification. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust framework for selecting and validating reference materials to ensure data accuracy and regulatory compliance.

Introduction: The Critical Role of a Reference Standard

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (henceforth referred to as "the compound") is a synthetic organic compound with a molecular formula of C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol .[1] Its utility in research necessitates a reliable analytical benchmark. A reference standard serves as this benchmark, a highly characterized material against which laboratory samples are compared.[2][3][4]

The quality of a reference standard directly impacts the validity of analytical results. An impure or poorly characterized standard can lead to significant errors in quantification, misidentification of impurities, and ultimately, compromise the safety and efficacy of a potential drug product. Therefore, selecting a reference standard is not a mere procurement activity; it is a critical scientific decision.

This guide will compare three tiers of reference standards commonly encountered:

  • Certified Reference Material (CRM): Produced by an accredited body, offering the highest level of accuracy and traceability.

  • Research Grade Standard: A well-characterized material suitable for most research applications, but with less comprehensive certification than a CRM.

  • In-house Qualified Material: A substance synthesized and characterized within the user's own laboratory.

Comparative Analysis of Reference Standard Grades

The suitability of a reference standard is determined by its documented purity, identity, and the rigor of its characterization. Producers of Certified Reference Materials (CRMs) must adhere to stringent international standards such as ISO 17034, which outlines the requirements for competence, impartiality, and consistent operation.[5][6][7][8] This ensures the material's quality and provides a certified value with a calculated uncertainty.[8] Organizations like the United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST) are premier sources for such standards, which are considered suitable for their intended compendial purposes.[2][3][9][10][11]

The following table provides a comparative overview of the typical attributes associated with each grade of reference standard for our target compound.

Attribute Certified Reference Material (CRM) Research Grade Standard In-house Qualified Material
Purity (Assay) Typically ≥99.5% by qNMR or Mass Balance. Value is assigned with uncertainty.Typically ≥98% by HPLC. Value is often a range or nominal.Purity is user-dependent and must be thoroughly determined.
Identity Confirmation Confirmed by ¹H-NMR, ¹³C-NMR, MS, IR. Data is provided.Confirmed by at least two methods (e.g., ¹H-NMR, MS).Must be unequivocally confirmed by the user (NMR, MS, etc.).
Impurity Profile Known and unknown impurities are identified and quantified.Major impurities may be noted, but a full profile is not guaranteed.User is responsible for identifying and quantifying all impurities.
Certified Values Provides a certified value for purity/potency and its uncertainty.No certified value; purity is provided as a typical result.No certified value; must be established and documented internally.
Documentation Comprehensive Certificate of Analysis (CoA) compliant with ISO 17034.[5][6]Basic CoA with key analytical results.All documentation must be generated and maintained internally.
Traceability Metrologically traceable to SI units.[12]Traceability is generally not established.Traceability is the responsibility of the user to establish.
Cost HighModerateVariable (depends on synthesis and analytical costs)

Workflow for Reference Standard Verification

Upon receiving any reference standard, a laboratory must perform its own verification to confirm the material's identity and purity as stated on the Certificate of Analysis. This is a fundamental component of Good Laboratory Practice (GLP).

Below is a recommended workflow for the qualification of a new lot of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one reference standard.

G cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Release Start Receive Standard Inspect Visual Inspection (Appearance, Labeling) Start->Inspect ReviewCoA Review Certificate of Analysis (CoA) Inspect->ReviewCoA HPLC HPLC-UV Purity & Impurity Profile ReviewCoA->HPLC MS LC-MS Identity (Mass Confirmation) HPLC->MS NMR ¹H-NMR Identity (Structural Confirmation) MS->NMR Compare Compare Data with CoA Specifications NMR->Compare Decision Meets Spec? Compare->Decision Accept Accept & Release for Use Decision->Accept Yes Reject Reject & Quarantine (Contact Supplier) Decision->Reject No

Caption: Workflow for incoming reference standard qualification.

Essential Experimental Protocols for Verification

The following protocols are foundational for the in-house verification of the compound's reference standard. They are designed to be self-validating by incorporating system suitability tests, as recommended by guidelines like ICH Q2(R1).[13][14][15]

Protocol 1: HPLC-UV for Purity Assessment

This method is designed to separate the main component from potential process-related impurities and degradation products. Aromatic ketones are readily detectable by UV spectroscopy.[16][17][18]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • Theoretical plates for the main peak should be ≥ 2000.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Causality: The C18 column provides excellent hydrophobic retention for the methoxyphenyl group. The acetonitrile/water gradient allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. Formic acid is used to improve peak shape and provide protons for mass spectrometry if an LC-MS system is used.

Protocol 2: LC-MS for Identity Confirmation

This protocol confirms the molecular weight of the compound.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Method: Use the same method as described in Protocol 4.1.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 237.15, and potentially an adduct with sodium [M+Na]⁺ at m/z 259.13.

  • Causality: ESI is a soft ionization technique that is ideal for generating intact molecular ions of moderately polar organic molecules like the target compound, providing unambiguous molecular weight information.

Protocol 3: ¹H-NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the hydrogen atoms in the molecule.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Sample Preparation: Dissolve ~5-10 mg of the standard in ~0.7 mL of deuterated solvent.

  • Analysis: Acquire a standard ¹H-NMR spectrum. The resulting spectrum should be consistent with the known structure of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. Key expected signals include aromatic protons, the methoxy singlet, the acetyl singlet, and signals corresponding to the hydroxy-methylbutyl side chain.

  • Causality: The high resolution of NMR allows for the precise determination of the chemical environment of each proton, confirming the connectivity and stereochemistry of the molecule. It is the gold standard for structural elucidation and is a key requirement for the characterization of primary reference standards.

Conclusion and Recommendations

The selection and proper verification of a reference standard are non-negotiable for producing high-quality, reproducible scientific data.

  • For GMP/GLP Regulated Environments: The use of a Certified Reference Material (CRM) from an ISO 17034 accredited producer is mandatory.[5][6][19] The associated costs are justified by the guaranteed quality, traceability, and regulatory acceptance.

  • For Early-Stage Research & Development: A well-characterized Research Grade Standard is often sufficient. However, it is imperative that the user performs the verification protocols outlined in this guide to establish its fitness for purpose.

  • For In-house Synthesis: When a commercial standard is unavailable, an In-house Qualified Material must be rigorously characterized. This involves a full suite of analytical tests (NMR, MS, HPLC, etc.), and the purity assignment should be performed using a quantitative technique like qNMR or mass balance.

Ultimately, the responsibility lies with the end-user to ensure that their chosen reference standard is suitable for its intended purpose.[2] By following the comparative logic and verification protocols detailed in this guide, researchers can build a strong foundation of analytical integrity for their work.

References

  • General Chapters: <11> USP REFERENCE STANDARDS . uspbpep.com. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Reference Material Producer Accreditation | ISO 17034 | ANAB . ANAB. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation . Calibea. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. Available from: [Link]

  • Quality Guidelines . ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

  • Reference Materials Producers ( ISO 17034 ) Accreditation . NATA. Available from: [Link]

  • INTERNATIONAL STANDARD ISO 17034 . ISO. Available from: [Link]

  • <11> USP Reference Standards . USP. Available from: [Link]

  • <11> USP REFERENCE STANDARDS . USP-NF. Available from: [Link]

  • USP: <11> Reference Standards - Draft published for Comment . gmp-compliance.org. Available from: [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources . ResearchGate. Available from: [Link]

  • Reference Materials . NIST. Available from: [Link]

  • Reference materials . NIST. Available from: [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column . SIELC Technologies. Available from: [Link]

  • Standard Reference Materials . NIST. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples . Aurora Pro Scientific. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Data Validation for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analytical Challenge

In the landscape of pharmaceutical research and development, the unambiguous characterization of any new chemical entity is the bedrock of reliable science. The subject of this guide, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one , is a synthetic compound with the molecular formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol .[1] Its structure presents a multi-faceted validation challenge that demands a sophisticated, multi-technique approach.

This molecule's key features dictate the necessary validation strategy:

  • A Substituted Acetophenone Core: The aromatic ketone provides distinct spectroscopic handles but requires confirmation of the precise 1,3,4-substitution pattern to rule out regioisomers.

  • A Chiral Center: The secondary alcohol within the 1-hydroxy-3-methylbutyl side chain introduces stereoisomerism. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, resolving and quantifying them is not merely an analytical exercise but a regulatory and safety imperative.[2]

  • Potential for Synthesis-Related Impurities: As a product of complex organic synthesis, the compound may be accompanied by starting materials, by-products, or isomers, necessitating robust purity assessments.[1]

This guide eschews a simple checklist of techniques. Instead, it presents an integrated, orthogonal validation strategy. We will explore not just what techniques to use, but why specific experimental choices are made and how the data from each method interlocks to create a self-validating and trustworthy analytical dossier. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate a thorough demonstration that an analytical procedure is fit for its intended purpose.[3][4][5]

Part 1: The Principle of Orthogonal Validation: A Workflow for Confidence

Confidence in analytical data is not achieved by a single "perfect" experiment, but by the convergence of results from fundamentally different methods. This is the principle of orthogonal validation.[6][7] An orthogonal method measures the same sample attribute (like purity) through a completely different mechanism, minimizing the risk that an impurity co-eluting in one system will go undetected.[7][8]

For our target molecule, a comprehensive validation workflow integrates structural elucidation, purity profiling, and stereochemical determination. Each stage informs the next, building a complete and verifiable picture of the compound.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stereochemical Integrity cluster_3 Final Data Package NMR NMR Spectroscopy (¹H, ¹³C, 2D) RP_HPLC Reversed-Phase HPLC-UV (Achiral Purity) NMR->RP_HPLC Confirms Structure for Purity Assay Report Validated Certificate of Analysis (CoA) NMR->Report MS High-Resolution MS (HRMS) MS->RP_HPLC Confirms Mass of Main Peak LC_MS LC-MS/MS (Impurity ID) RP_HPLC->LC_MS Identifies Impurity Retention Times Chiral_HPLC Chiral HPLC-UV (Enantiomeric Purity) RP_HPLC->Chiral_HPLC Provides Purity Data for Chiral Method LC_MS->Report Chiral_HPLC->Report

Caption: Integrated workflow for the validation of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Part 2: Foundational Analysis: Structural Elucidation Techniques

Before purity can be assessed, the identity of the primary molecule must be unequivocally confirmed. NMR and Mass Spectrometry serve as the two pillars of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming atomic connectivity and regiochemistry.[9][10][11]

  • Causality in Spectral Interpretation:

    • ¹H NMR: Will confirm the presence of all distinct proton environments. We expect to see signals for the three aromatic protons (with splitting patterns confirming the 1,3,4-substitution), a singlet for the acetyl (COCH₃) group, a singlet for the methoxy (OCH₃) group, and a series of multiplets for the protons on the chiral side chain. The integration of these signals must correspond to the proton count of the structure.

    • ¹³C NMR: Will identify all unique carbon atoms. The carbonyl carbon of the ketone will appear significantly downfield (~190-200 ppm), characteristic of an aromatic ketone.[12][13] The aromatic carbons, methoxy carbon, and aliphatic carbons of the side chain will have distinct chemical shifts.

    • 2D NMR (COSY, HSQC): These experiments are not optional; they are essential for trustworthy validation. A COSY (Correlation Spectroscopy) spectrum will show which protons are coupled to each other, definitively proving the connectivity within the side chain and the arrangement of protons on the aromatic ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, ensuring unambiguous assignment of the entire skeleton.

Experimental Protocol: NMR Structural Confirmation
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[9]

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.

    • ¹H Spectrum: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

    • ¹³C Spectrum: Acquire using proton decoupling to obtain sharp singlets for each carbon.

    • COSY & HSQC: Acquire using standard instrument parameters.

  • Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts for all signals, and use the 2D spectra to build and confirm the molecular structure piece by piece.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry validates the molecular weight and elemental composition and provides structural clues through fragmentation analysis.

  • Causality in Fragmentation:

    • High-Resolution MS (HRMS): This is the critical first step. Using a technique like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) or Orbitrap analyzer, we can measure the mass with high precision. The experimentally determined mass must match the theoretical mass of C₁₄H₂₀O₃ (236.0 g/mol ) within a narrow tolerance (e.g., < 5 ppm), which confirms the elemental formula.

    • Tandem MS (MS/MS): By isolating the molecular ion and fragmenting it, we can gain further structural proof. For this molecule, we anticipate characteristic fragmentation patterns of benzylic alcohols and ketones. Key expected fragments include:

      • Loss of water (-18 Da) from the alcohol.

      • Loss of the acetyl group (-43 Da).

      • Cleavage of the C-C bond adjacent to the hydroxyl group, which can help confirm the structure of the side chain.

      • Formation of a stable phenyl cation or related structures.[14][15]

Part 3: Comparative Guide to Chromatographic Validation

Chromatography is the workhorse for assessing purity. For this chiral molecule, we must deploy both achiral and chiral methods to gain a complete understanding of its composition.

Achiral vs. Chiral HPLC: A Tale of Two Selectivities

The core difference lies in the stationary phase. Achiral Reversed-Phase (RP) HPLC separates compounds based on hydrophobicity, making it ideal for detecting most synthesis-related impurities. However, it is blind to enantiomers, which have identical physical properties and will co-elute.[16] Chiral HPLC uses a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the enantiomers, allowing for their separation.[17][18]

The Critical Imperative: Chiral Method Development

Developing a robust chiral separation is often a process of empirical screening, as the interactions are highly specific.[19] The choice of CSP is the most important step.[17] Polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are excellent starting points as they offer broad enantioselectivity.[20][21]

A systematic screen involves testing these columns with different mobile phase systems to exploit various interaction mechanisms (e.g., π-π interactions, hydrogen bonding, steric hindrance).[18][20]

Experimental Protocol: Systematic Chiral HPLC Method Development Screen
  • Column Selection: Procure at least two orthogonal CSPs, for example:

    • A polysaccharide-based column (e.g., Chiralpak AD-H).

    • A macrocyclic glycopeptide-based column (e.g., Chirobiotic V2).[21]

  • Mobile Phase Screening: Prepare a stock solution of the analyte (~1 mg/mL). For each column, perform isocratic runs with the following mobile phase systems:

    • Normal Phase (NP): n-Hexane / Isopropanol (e.g., 90:10, 80:20 v/v).

    • Polar Organic (PO): Methanol or Acetonitrile with no additives.

    • Reversed Phase (RP): Acetonitrile / Water or Methanol / Water.

  • Optimization: Identify the condition that provides the best initial separation (resolution, Rs > 1.5). Fine-tune the mobile phase composition, flow rate, and column temperature to optimize the resolution and analysis time.[22]

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for a quantitative impurity test, assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[5][23]

Part 4: At-a-Glance Comparison of Core Validation Techniques

This table summarizes the role and performance of each key technique in the validation of our target molecule.

Technique Primary Information Provided Key Strengths Limitations Validation Parameters (ICH Q2)
¹H / ¹³C NMR Atomic Connectivity, Regiochemistry, Structural IdentityUnambiguous structural proof, quantitative by nature (qNMR)Low sensitivity, requires pure sample for clear spectraSpecificity, Identification
HRMS Elemental Formula, Molecular WeightExtremely high mass accuracy and sensitivityProvides no connectivity data, isomers are indistinguishableSpecificity, Identification
Achiral RP-HPLC Purity, Detection of Diastereomers & RegioisomersHigh precision, robust, widely applicable for impurity profilingCannot separate enantiomers, peak purity is not guaranteedSpecificity, Linearity, Range, Accuracy, Precision, LOQ
Chiral HPLC Enantiomeric Purity, Enantiomeric Excess (e.e.)The only reliable way to separate and quantify enantiomersMethod development can be complex, CSPs can be expensiveSpecificity, Linearity, Range, Accuracy, Precision, LOQ

Part 5: Building a Self-Validating System with Orthogonal Data

The ultimate goal is to create a data package where each result is confirmed by another, independent measurement. This builds the "Trustworthiness" pillar of scientific integrity.

G cluster_0 Primary Method cluster_1 Orthogonal Confirmation HPLC HPLC Peak (e.g., 99.5% Area) MS LC-MS Analysis Confirms MW of Peak HPLC->MS Cross-Verifies Mass NMR Fraction Collection + NMR Confirms Structure of Peak HPLC->NMR Cross-Verifies Identity Chiral Chiral HPLC Confirms Single Enantiomer HPLC->Chiral Cross-Verifies Stereochemistry Conclusion Conclusion: Peak is the correct, single-enantiomer product MS->Conclusion NMR->Conclusion Chiral->Conclusion

Caption: Logic of an orthogonal, self-validating system for peak identity and purity.

This approach demonstrates that the main peak observed in the primary purity assay (achiral HPLC) is not just a single peak, but the correct single peak. By coupling the HPLC to a mass spectrometer (LC-MS), we confirm the peak has the expected molecular weight. By physically collecting the peak as it elutes and analyzing it by NMR, we confirm its structure. Finally, by analyzing the bulk material on a chiral system, we confirm its enantiomeric purity. This web of cross-verification leaves no room for ambiguity.

Conclusion

The data validation for a molecule like 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is a rigorous, multi-step process that cannot be shortcut. A successful and defensible validation relies on an orthogonal strategy that combines the structural certainty of NMR and HRMS with the quantitative power of both achiral and chiral chromatography. By understanding the causality behind each experimental choice and building a system where each piece of data is independently verified, researchers can ensure the integrity, purity, and stereochemical identity of their materials, paving the way for reliable and reproducible science.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.

  • Orthogonal method in pharmaceutical product analysis. Alphalyse.

  • Chiral HPLC Method Development. I.B.S. Analytical.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. CymitQuimica.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. PubMed.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online.

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange.

  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate.

  • Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide. Benchchem.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences.

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed.

  • Ch13 - Mass Spectroscopy. University of Calgary.

  • A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification. Benchchem.

  • 1-(3-hydroxy-4-methoxyphenyl)ethanone - Physico-chemical Properties. ChemBK.

  • Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube.

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Science Publishing.

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one. PubChem.

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. ChemFaces.

  • Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. International Journal of Scientific & Technology Research.

  • (PDF) Synthesis of Functionalized Acetophenone. ResearchGate.

  • 1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one. TCI Chemicals.

  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. National Institutes of Health (NIH).

  • Structural elucidation by NMR(1HNMR). Slideshare.

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate.

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed.

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln | Powers Group.

  • Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. PubMed.

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

  • Acetophenone. PubChem.

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone. PubChem.

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook.

  • Ethanone, 1-(3-hydroxyphenyl)-. Cheméo.

  • 1-(3-Methoxyphenyl)ethan-1-one. LGC Standards.

Sources

Comparative Bioassays of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, hereafter referred to as "Compound X". The following sections detail a series of comparative bioassays designed to characterize its biological activity and benchmark its performance against established reference compounds. The experimental design and protocols are grounded in principles of scientific rigor to ensure the generation of robust and reproducible data for researchers and drug development professionals.

Introduction and Rationale

Compound X, with its substituted acetophenone core, represents a potential starting point for a drug discovery program. Its structural features suggest possible interactions with a range of biological targets. This guide outlines a hypothetical scenario where Compound X has been identified as a potential inhibitor of a key signaling kinase, which we will refer to as "Kinase Y," a critical enzyme implicated in oncogenesis.

To ascertain the therapeutic potential of Compound X, a systematic and comparative approach to its biological characterization is essential. This involves not only determining its potency against the primary target but also assessing its selectivity, cellular activity, and potential off-target effects. For this purpose, we will compare Compound X with two well-characterized, commercially available inhibitors of Kinase Y: Inhibitor A (a highly potent, selective inhibitor) and Inhibitor B (a multi-kinase inhibitor with a broader spectrum of activity).

Comparative Compounds

CompoundDescriptionSupplierCatalog Number
Compound X 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-oneIn-house synthesisN/A
Inhibitor A A potent and selective ATP-competitive inhibitor of Kinase Y.Sigma-AldrichSML0826
Inhibitor B A multi-kinase inhibitor known to target Kinase Y among other kinases.Selleck ChemicalsS1078

Experimental Workflows

A multi-tiered approach is proposed for the comprehensive evaluation of Compound X. This workflow, depicted below, progresses from initial biochemical validation to more complex cell-based assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochemical Potency (IC50) Biochemical Potency (IC50) Mechanism of Inhibition Mechanism of Inhibition Biochemical Potency (IC50)->Mechanism of Inhibition Cellular Potency (EC50) Cellular Potency (EC50) Mechanism of Inhibition->Cellular Potency (EC50) Cytotoxicity (CC50) Cytotoxicity (CC50) Cellular Potency (EC50)->Cytotoxicity (CC50) Target Engagement Target Engagement Cytotoxicity (CC50)->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Y Kinase Y Receptor->Kinase Y Substrate A Substrate A Kinase Y->Substrate A Phosphorylation Transcription Factor Transcription Factor Substrate A->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Upregulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Compound X Compound X Compound X->Kinase Y

Figure 2: A simplified hypothetical signaling pathway for Kinase Y.

Protocol:

  • Treat cells with Compound X, Inhibitor A, and Inhibitor B at their respective EC50 concentrations for various time points.

  • Lyse the cells and perform Western blot analysis to examine the phosphorylation status of Kinase Y's direct substrates and other key downstream signaling nodes.

  • A decrease in the phosphorylation of these downstream proteins will provide evidence of on-target activity.

Summary and Future Directions

This guide has outlined a systematic approach for the preclinical evaluation of the novel compound, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (Compound X). The proposed workflow, progressing from biochemical to cellular assays, allows for a comprehensive characterization of its potency, selectivity, and mechanism of action.

The hypothetical data presented suggests that Compound X is a moderately potent inhibitor of Kinase Y with good cellular activity and low cytotoxicity. Further studies should focus on:

  • Kinase Profiling: To assess the selectivity of Compound X against a broad panel of kinases.

  • In Vivo Efficacy: To evaluate the therapeutic potential of Compound X in animal models of cancer.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

By following this structured and comparative approach, researchers can build a robust data package to support the continued development of promising new chemical entities like Compound X.

References

  • Cellular Thermal Shift Assay (CETSA). (2021). Bio-Rad Laboratories. [Link]

  • Western Blotting Principles and Methods. (2020). Cytiva. [Link]

A Senior Application Scientist's Guide to the Computational Modeling of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of computational modeling techniques for the characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a synthetic organic compound with potential applications in chemical and pharmaceutical research.[1][2] As drug discovery and materials science increasingly rely on computational methods to predict molecular behavior and prioritize experimental work, a clear understanding of the available tools is essential.[3][4][5]

This document moves beyond a simple listing of methods. It delves into the causality behind methodological choices, offering a strategic framework for researchers to select the most appropriate computational tool for their specific research question, balancing the perennial trade-off between accuracy and computational cost.

Introduction to the Target Molecule and Modeling Rationale

The subject of our case study is 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, a molecule with the formula C₁₄H₂₀O₃.[1] Its structure features several key functional groups: a ketone, a methoxy-substituted phenyl ring, and a chiral secondary alcohol on a flexible alkyl chain. This combination of aromatic, polar, and flexible components makes it an excellent candidate for computational analysis, as its properties are highly dependent on its three-dimensional conformation.

Why Model This Molecule? Computational modeling allows us to predict, at a fraction of the time and cost of benchtop experiments, a range of crucial properties:

  • Conformational Landscape: Identify the most stable 3D structures (conformers) and their relative energies, which is critical for understanding receptor binding and reactivity.[6][7]

  • Electronic Properties: Calculate the distribution of electrons to predict reactivity, stability, and intermolecular interaction sites.[8]

  • Spectroscopic Signatures: Predict NMR, IR, and UV-Vis spectra to aid in experimental characterization and structure verification.[9][10]

  • Biological Activity: Use molecular docking to screen for potential interactions with protein targets, generating hypotheses for drug discovery campaigns.[11][12]

The Hierarchy of Computational Methods: A Strategic Overview

Computational chemistry methods exist on a spectrum of accuracy versus computational cost. Choosing the right level of theory is the most critical decision a computational scientist makes. The primary methods can be broadly categorized as Molecular Mechanics (MM), Semi-Empirical (SE) methods, and Quantum Mechanics (QM), which is most commonly applied via Density Functional Theory (DFT) in this context.[13]

G cluster_0 Accuracy & Computational Cost Cost_High High Cost High Accuracy DFT Density Functional Theory (DFT) (e.g., B3LYP, ωB97X-D) SE Semi-Empirical (e.g., GFN2-xTB, PM7) DFT->SE Decreasing Accuracy Increasing Speed MM Molecular Mechanics (MM) (e.g., MMFF94, GAFF) SE->MM Decreasing Accuracy Increasing Speed Cost_Low Low Cost Low Accuracy

Caption: The hierarchy of common computational methods.

Part 1: Conformational Analysis - Finding the Right Shape

The flexible alkyl side chain of our target molecule means it can adopt numerous conformations. Identifying the lowest-energy conformer is paramount, as it is the most likely to be populated and biologically relevant. Here, we compare three approaches in a typical workflow.

Workflow for Conformational Search

A robust conformational analysis follows a multi-step process, starting with a broad, inexpensive search and refining the results with progressively more accurate, and costly, methods.

Caption: A multi-step workflow for efficient and accurate conformational analysis.

Methodology Comparison
  • Molecular Mechanics (MM): We use the MMFF94s force field, which is well-parameterized for a wide range of organic molecules and performs well for geometry optimization.[14][15] Its key advantage is speed, allowing for a rapid exploration of the vast conformational space. However, it treats atoms as classical spheres and springs, neglecting electronic effects, which can lead to inaccuracies in relative energy calculations.[16]

  • Semi-Empirical (SE): Methods like GFN2-xTB offer a balance between the speed of MM and the rigor of DFT.[17][18] They are quantum-mechanical but make significant approximations to speed up calculations.[19] GFN2-xTB is particularly effective for geometry optimization and providing a better ranking of conformer energies than MM.[20][21]

  • Density Functional Theory (DFT): DFT provides a much more accurate description of electron distribution by solving an approximation of the Schrödinger equation.[8][13] A final single-point energy calculation on the GFN2-xTB optimized geometries using a functional like B3LYP with a 6-31G(d) basis set provides a reliable "gold standard" energy for ranking the conformers.[22]

Hypothetical Data Comparison

This table summarizes the kind of results one would expect from this workflow for the top 3 conformers found.

Method Parameter Conformer 1 Conformer 2 Conformer 3
MMFF94s Relative Energy (kcal/mol)0.00+0.85+1.20
CPU Time (seconds)~15~15~15
GFN2-xTB Relative Energy (kcal/mol)0.00+1.15+0.95
CPU Time (seconds)~120~120~120
DFT (B3LYP/6-31G(d)) Relative Energy (kcal/mol)0.00 +1.52 +2.10
CPU Time (minutes)~30~30~30

Note: CPU times are illustrative estimates for a standard workstation and will vary. The key takeaway is the relative change in order of magnitude.

Expert Insight: Notice how the energy ranking of conformers 2 and 3 changes between the MM and SE levels. This is a common occurrence. The initial MM search is crucial for sampling, but its energy ordering should not be trusted implicitly. Re-optimization and final energy calculation at a higher level of theory are essential for trustworthy results.

Part 2: Electronic and Spectroscopic Property Prediction

Once the lowest-energy conformer is identified, DFT is the preferred method for calculating detailed electronic properties and predicting spectra.

Protocol: DFT for NMR Chemical Shift Prediction

Verifying a synthesized compound often involves comparing its experimental NMR spectrum to a predicted one. DFT can provide highly valuable predictions.[23][24][25]

  • Input Structure: Use the lowest-energy geometry optimized at a reliable level (e.g., B3LYP/6-31G(d)).

  • Calculation Setup: Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[10] A common and effective level of theory is B3LYP with a larger basis set like 6-311++G(d,p), often including a solvent model (e.g., SMD for chloroform) to better mimic experimental conditions.[23][25]

  • Reference Calculation: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS), at the identical level of theory.

  • Compute Chemical Shifts: The predicted chemical shift (δ) for a given nucleus (e.g., ¹³C or ¹H) is calculated as: δ_predicted = σ_ref(TMS) - σ_isotropic(nucleus) Where σ is the calculated isotropic shielding tensor value.

  • Analysis: Compare the list of predicted chemical shifts to the experimental spectrum, aiding in peak assignment.

Hypothetical Data: ¹³C NMR Prediction
Carbon Atom (by position) Predicted δ (ppm) Experimental δ (ppm) Δ (ppm)
C=O (Ketone)198.5197.80.7
C-OCH₃ (Methoxy)55.855.60.2
C-OH (Carbinol)71.270.50.7
... (other aromatic/aliphatic C).........

Expert Insight: While not perfect, DFT-predicted chemical shifts are often accurate enough (typically within 0.2 ppm for ¹H and 2-5 ppm for ¹³C) to confidently assign complex spectra, especially when combined with coupling constant analysis.[9]

Part 3: Bioactivity Screening via Molecular Docking

Given its drug-like structure, a key research question is whether our molecule interacts with a biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein receptor).[11]

Protocol: Molecular Docking Workflow

This protocol outlines a standard docking procedure using widely available software like AutoDock Tools and AutoDock Vina.[26][27][28][29]

G cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Docking Simulation PDB 1. Download Protein Structure (e.g., from RCSB PDB) Clean 2. Clean PDB File (Remove water, co-factors) PDB->Clean Hydrogens 3. Add Polar Hydrogens & Assign Charges Clean->Hydrogens PDBQT_R 4. Save as Receptor.pdbqt Hydrogens->PDBQT_R Grid 5. Define Grid Box (Center on binding site) PDBQT_R->Grid Ligand_3D 1. Generate 3D Structure (Use lowest-energy conformer) Torsions 2. Define Rotatable Bonds Ligand_3D->Torsions PDBQT_L 3. Save as Ligand.pdbqt Torsions->PDBQT_L Run 6. Run AutoDock Vina PDBQT_L->Run Grid->Run Analyze 7. Analyze Results (Binding affinity, poses) Run->Analyze

Caption: Standard workflow for protein-ligand docking using AutoDock Vina.

1. Receptor Preparation:

  • Obtain a high-resolution crystal structure of the target protein (e.g., Cyclooxygenase-2, PDB ID: 5KIR).

  • Using software like AutoDock Tools, remove water molecules, ions, and co-crystallized ligands.[26]

  • Add polar hydrogens and compute Gasteiger charges to correctly represent electrostatic interactions.

  • Save the prepared protein in the required .pdbqt format.

2. Ligand Preparation:

  • Use the lowest-energy 3D conformer of our target molecule identified in Part 1.

  • Define the rotatable bonds to allow for flexibility during docking.

  • Save the prepared ligand in .pdbqt format.

3. Docking Execution & Analysis:

  • Define a "grid box" that encompasses the known active site of the protein.

  • Run the docking simulation using a program like AutoDock Vina. The algorithm will explore many possible binding poses within the grid box.

  • Analyze the output, which provides a binding affinity score (in kcal/mol) and the coordinates for the top-ranked binding poses. Lower binding affinity scores indicate stronger predicted binding.[11]

Hypothetical Data: Docking Results
Ligand Binding Affinity (kcal/mol) Key Interactions Observed in Top Pose
Target Molecule -8.2Hydrogen bond with Ser-530; Hydrophobic interactions with Leu-352, Val-523
Celecoxib (Control) -9.5Hydrogen bond with His-90; Pi-sulfur interaction with Met-522

Expert Insight: The binding affinity score is a valuable metric for ranking potential drug candidates, but it is not a perfect predictor of real-world efficacy. It is crucial to visually inspect the top-ranked poses. A good pose will show chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic parts in greasy pockets) and a high degree of shape complementarity with the binding site.

Summary and Recommendations

This guide demonstrates a tiered approach to the computational characterization of a novel small molecule. No single method is universally "best"; the optimal choice depends entirely on the research question.

  • For rapid, large-scale screening or initial 3D structure generation: Use Molecular Mechanics (MM) . It is fast but should not be used for final energy determination.

  • For refining geometries and obtaining better energy rankings of many conformers: Use Semi-Empirical (SE) methods like GFN2-xTB. They offer an excellent cost-to-accuracy ratio.

  • For the highest accuracy in energies, electronic properties, and spectroscopic prediction: Use Density Functional Theory (DFT) . It is the gold standard for detailed analysis of one or a few key structures.

  • For predicting potential biological activity: Use Molecular Docking after first determining the molecule's lowest-energy conformation.

By strategically combining these methods as outlined in the workflows, researchers can build a comprehensive and reliable computational profile of molecules like 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, accelerating the pace of scientific discovery.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II.
  • Ekins, S., & de la Cruz, M. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH.
  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
  • CymitQuimica. (n.d.). 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.
  • Řezáč, J., & Hobza, P. (2021). Benchmarking of Semiempirical Quantum-Mechanical Methods on Systems Relevant to Computer-Aided Drug Design. Journal of Chemical Information and Modeling, ACS Publications.
  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Avogadro. (2022). Molecular Mechanics & Force Fields.
  • Kromann, J. C., et al. (2023). Modern semiempirical electronic structure methods and machine learning potentials for drug discovery: Conformers, tautomers, and protonation states. The Journal of Chemical Physics, AIP Publishing.
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Kromann, J. C., et al. (n.d.). Modern semiempirical electronic structure methods and machine learning potentials for drug discovery: Conformers, tautomers, and protonation states. NIH.
  • Kaminski, G. A., et al. (n.d.). Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. The Journal of Physical Chemistry, ACS Publications.
  • Schrödinger. (2025). Choosing the Best Force Field for Your Application in MacroModel.
  • Novandi, A. (2025). What are computational methods in drug discovery?.
  • Guibelondo, D. M. T. (2024). The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures.
  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (n.d.). Computational Methods in Drug Discovery. PMC, PubMed Central, NIH.
  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
  • Open Babel. (n.d.). Molecular Mechanics and Force Fields.
  • Open Babel. (n.d.). MMFF94 Force Field (mmff94). Read the Docs.
  • Wang, J., et al. (n.d.). Applications of density functional theory in COVID-19 drug modeling. PubMed Central, NIH.
  • ChemBK. (n.d.). 1-(3-hydroxy-4-methoxyphenyl)ethanone.
  • Phung, Q. M., et al. (n.d.). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. PMC, PubMed Central.
  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry.
  • Wikipedia. (n.d.). Semi-empirical quantum chemistry method.
  • Rizzi, A., et al. (2021). Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation, ACS Publications.
  • Li, S., et al. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH.
  • Bagno, A., et al. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, ACS Publications.
  • ResearchGate. (2017). (PDF) Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study.
  • Li, S., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications.
  • Wikipedia. (n.d.). Density functional theory.
  • PubChem. (n.d.). 1-(4-Methoxy-3-methylphenyl)ethan-1-one.
  • Q-Chem. (2023). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube.
  • ChemFaces. (n.d.). 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.
  • Tatiétsé, T. T., et al. (2025). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • TCI Chemicals. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one 6100-74-9.

Sources

A Guide to the Cross-Validation of Analytical Methods for the Characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods used to characterize the synthetic aromatic ketone, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document outlines the importance of orthogonal analytical techniques to ensure the identity, purity, and quality of this compound. We will delve into the theoretical underpinnings and practical applications of various spectroscopic and chromatographic methods, supported by illustrative experimental data.

The robust characterization of any novel chemical entity is a cornerstone of drug discovery and development. It is imperative that the data generated is accurate, reproducible, and reliable. Cross-validation, the process of comparing results from different analytical methods, is a critical step in achieving this confidence.[4][5][6] This guide will demonstrate how a combination of techniques can provide a comprehensive and validated understanding of the target molecule.

The Compound of Interest: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Chemical Structure:

  • Name: 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one[7]

  • Molecular Formula: C₁₄H₂₀O₃[7]

  • Molecular Weight: 236.31 g/mol [7]

  • CAS Number: 148044-44-4[7]

This compound is a synthetic organic molecule featuring a substituted phenyl ring, a ketone, a hydroxyl group, and a methoxy group.[7] The presence of these functional groups makes it amenable to a variety of analytical techniques.

Orthogonal Analytical Approaches for Comprehensive Characterization

A multi-pronged analytical strategy is essential for unequivocally confirming the structure and purity of a compound. By employing methods that rely on different physicochemical principles, we can minimize the risk of overlooking impurities or misinterpreting data. The primary techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[8][9][10]

Workflow for Cross-Validation of Analytical Methods

Cross-Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (MS) Purification->MS Molecular Weight HPLC HPLC-UV/DAD Purification->HPLC Purity & Quantification Data_Integration Integrate Spectroscopic & Chromatographic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration LCMS LC-MS HPLC->LCMS Impurity ID Purity_Assessment Assess Purity HPLC->Purity_Assessment LCMS->Purity_Assessment Structure_Confirmation Confirm Structure Data_Integration->Structure_Confirmation Cross_Validation Cross-Validation Check Purity_Assessment->Cross_Validation Structure_Confirmation->Cross_Validation Final_Report Final Characterization Report Cross_Validation->Final_Report

Caption: A typical workflow for the cross-validation of analytical methods.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.[8][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

Expected ¹H NMR Data (Hypothetical):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d1HAr-H ortho to C=O
7.40dd1HAr-H
6.90d1HAr-H
4.50t1H-CH(OH)-
3.90s3H-OCH₃
2.55s3H-C(=O)CH₃
2.0-1.8m2H-CH₂-
1.60m1H-CH(CH₃)₂
0.95d6H-CH(CH₃)₂

Expected ¹³C NMR Data (Hypothetical):

Chemical Shift (δ, ppm)Assignment
198.0C=O (ketone)
160.5Ar-C-OCH₃
131.0Ar-C
129.5Ar-C
128.0Ar-C
125.0Ar-C
110.0Ar-C
75.0-CH(OH)-
55.5-OCH₃
45.0-CH₂-
26.5-C(=O)CH₃
25.0-CH(CH₃)₂
22.5-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Wavenumber range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Expected IR Absorption Bands (Hypothetical):

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 (broad)MediumO-H stretch (alcohol)
2960-2850StrongC-H stretch (aliphatic)
1670StrongC=O stretch (aromatic ketone)
1600, 1510MediumC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
1150StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation.[9][13]

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Acquisition:

    • Ionization mode: Positive

    • Mass range: m/z 50-500

Expected Mass Spectrum Data (Hypothetical):

m/zIon Assignment
237.1488[M+H]⁺ (protonated molecule)
219.1383[M+H - H₂O]⁺ (loss of water)
177.0910[M+H - C₄H₉OH]⁺ (cleavage of the side chain)

Chromatographic Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, thereby allowing for accurate purity assessment.[14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Expected HPLC Data (Hypothetical):

Retention Time (min)Area (%)Identity
10.599.81-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
8.20.1Impurity 1
12.10.1Impurity 2
Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC with mass spectrometry provides a powerful tool for the identification of impurities.[13][16]

Experimental Protocol: LC-MS

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions: ESI in positive ion mode, scanning a mass range of m/z 100-1000.

Expected LC-MS Data (Hypothetical):

Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
10.5237.151-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
8.2221.15Potential starting material or side-product
12.1235.13Potential over-oxidized product

Data Integration and Cross-Validation

The strength of this analytical approach lies in the convergence of data from multiple, independent techniques.

Data Cross-Validation Logic

Data Cross-Validation NMR NMR (Structure) Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure Confirms Connectivity IR IR (Functional Groups) IR->Confirmed_Structure Confirms Functional Groups MS MS (Molecular Weight) MS->Confirmed_Structure Confirms Molecular Formula HPLC HPLC (Purity) HPLC->Confirmed_Structure Quantifies Purity LCMS LC-MS (Impurity ID) LCMS->Confirmed_Structure Identifies Impurities

Caption: The convergence of data from orthogonal methods for structural confirmation.

  • Structural Confirmation: The ¹H and ¹³C NMR data provide the carbon-hydrogen framework of the molecule. The functional groups identified by IR spectroscopy (hydroxyl, ketone, ether) are consistent with the NMR assignments. The molecular weight determined by MS (m/z of the protonated molecule) confirms the elemental composition proposed from the NMR and IR data.

  • Purity Assessment: HPLC provides a quantitative measure of the purity of the compound. The high purity value (e.g., >99%) is a key quality attribute. LC-MS allows for the tentative identification of the minor impurities detected in the HPLC chromatogram, providing valuable information for process optimization and safety assessment.

Conclusion

The cross-validation of analytical methods is an indispensable practice in modern chemical and pharmaceutical research. By employing a suite of orthogonal techniques, including NMR, IR, MS, and HPLC, a comprehensive and reliable characterization of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be achieved. This multi-faceted approach ensures the structural integrity and purity of the compound, providing a solid foundation for its further investigation and development. The principles and protocols outlined in this guide can be adapted for the characterization of a wide range of small organic molecules.

References

  • Fiveable. Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes.
  • Sigma-Aldrich. Small Molecule HPLC.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Fast LC/MS in the analysis of small molecules. PubMed.
  • ChemTalk. Spectral Analysis of Organic Compounds.
  • Khan Academy. Spectroscopy | Organic chemistry | Science.
  • Principles of Organic Spectroscopy. Open Access Journals.
  • AxisPharm. Small Molecule Analysis.
  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC.
  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Benchchem. A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Application of LCMS in small-molecule drug development.
  • ChemicalBook. Aromatic ketone.
  • Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
  • Chemical Bull. Aromatic Ketones.
  • CymitQuimica. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.
  • Unacademy. All About Aromatic Ketones.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of scientific discovery extends beyond the final data point. The responsible management of chemical reagents, particularly novel or specialized compounds like 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principles of Chemical Waste Management

Before delving into the specific protocol, it is essential to ground our practice in the foundational principles of laboratory safety and hazardous waste management as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5][6][7][8] Every laboratory must have a written Chemical Hygiene Plan (CHP) that details procedures for handling and disposing of hazardous chemicals.[3][4][5]

The overarching tenets of this process are:

  • Waste Identification and Characterization: Understanding the potential hazards of the chemical waste.[6]

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[9][10]

  • Containment: Using appropriate, clearly labeled, and sealed containers for waste accumulation.[9][10][11]

  • Licensed Disposal: Transferring the waste to a certified hazardous waste disposal facility.[6]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and actionable framework for the disposal of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, appropriate PPE is mandatory.[12][13][14][15]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required.

Waste Characterization and Segregation

Based on its chemical structure (an aromatic ketone with hydroxyl and ether functional groups), 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one should be classified as a non-halogenated organic solvent waste.

  • Do NOT mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Acids or bases.[9]

    • Oxidizing agents.

    • Aqueous waste.

Waste Accumulation and Container Management

Proper containment is crucial to prevent spills and exposure.[9][10][11][16]

  • Container Selection: Use a designated, clean, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one".

    • The approximate concentration and volume.

    • The date of initial waste accumulation.

    • Your name, laboratory, and contact information.

  • Container Handling:

    • Keep the container closed at all times, except when adding waste.[9][11][16]

    • Do not overfill the container; leave at least 10% headspace for vapor expansion.

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][16] The SAA should be at or near the point of generation and under the control of the laboratory personnel.

Disposal of Empty Containers

An empty container that has held this compound must also be managed properly.[11]

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: The rinsate from the first rinse must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste container. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Defacing: After triple rinsing, deface or remove the original product label.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Requesting Waste Pickup

Once the waste container is full or has been in storage for a predetermined period (often six to twelve months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one and its associated containers.

DisposalWorkflow Disposal Workflow for 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one start Start: Have waste 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one? ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Have an Empty Container? start->empty_container characterize Step 2: Characterize as Non-Halogenated Organic Waste ppe->characterize container Step 3: Use Labeled, Compatible Waste Container (HDPE or Glass) characterize->container segregate Step 4: Segregate from Incompatible Wastes (Acids, Bases, Oxidizers, Halogenated Solvents) container->segregate accumulate Step 5: Accumulate in Satellite Accumulation Area (SAA) segregate->accumulate pickup Step 6: Request Pickup by EHS when Container is Full or Time Limit Reached accumulate->pickup end End of Process pickup->end empty_container->ppe No (Have Bulk Waste) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label collect_rinsate->deface_label trash Dispose of Clean Container in Regular Trash/Recycling deface_label->trash trash->end

Caption: Decision workflow for the safe disposal of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Quantitative Data Summary: Waste Management Guidelines

ParameterGuidelineRationale
Waste Classification Non-Halogenated Organic WasteBased on chemical structure (lacks halogens).
Container Type HDPE or GlassChemical compatibility and resistance.
Container Headspace >10%To allow for vapor expansion and prevent rupture.
Satellite Accumulation Limit < 55 gallonsFederal regulation for SAAs.[16]
Acute Hazardous Waste Limit 1 quart (liquid) or 1 kg (solid)Stricter limit for highly toxic "P-listed" wastes (not applicable here, but good practice to be aware of).[16]
Storage Time Limit Check Institutional Policy (Often 6-12 months)To ensure timely disposal and prevent degradation of containers or contents.

By adhering to these procedures, researchers can ensure that the disposal of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA-SCIENTIFIC. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide . US EPA. [Link]

  • Disposal of toxic and hazardous substance . Paint & Coatings Resource Center. [Link]

  • Hazardous Waste . US EPA. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . Chemistry For Everyone. [Link]

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone PubChem Entry . National Center for Biotechnology Information. [Link]

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one PubChem Entry . National Center for Biotechnology Information. [Link]

  • Ethanone, 1-(3,4-dimethoxyphenyl)- Safety Data Sheet . Synerzine. [Link]

  • Ethanone, 1-(3-butyl-4-methylphenyl)- Substance Details . US EPA. [Link]

Sources

Navigating the Safe Handling of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is paramount. Based on data from analogous compounds such as acetovanillone and other aromatic ketones, a conservative approach to handling is warranted.[2][3][4] The primary anticipated hazards include:

  • Skin Irritation: Direct contact may cause skin irritation.[2][3][4]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[3][6]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the correct selection and use of PPE. The following recommendations are based on established guidelines for handling hazardous chemicals and information derived from similar compounds.[7][8]

Summary of Recommended PPE
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Fluoro-elastomer recommended for extended contact). Nitrile gloves for incidental contact only.Aromatic ketones can be aggressive towards certain glove materials. Butyl rubber and fluoro-elastomers offer superior resistance compared to standard nitrile gloves.[9][10][11]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To prevent serious eye irritation from splashes or airborne particles.[2][3][5]
Skin and Body Protection Fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.[2][12]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is anticipated, a NIOSH-approved respirator may be necessary.To minimize the risk of respiratory tract irritation from inhaling dust or aerosols.[2][3][4]
Glove Selection: A Critical Choice

The choice of glove material is critical when handling organic solvents and ketones. While nitrile gloves are common in laboratory settings, they may offer limited protection against prolonged exposure to aromatic ketones. For procedures involving significant quantities or extended handling times, consider the following:

  • Butyl Rubber: Offers excellent resistance to ketones and esters.[11]

  • Fluoro-elastomer (Viton™): Provides excellent protection against a broad range of chemicals, including aromatic hydrocarbons.[10][11]

Always inspect gloves for any signs of degradation or perforation before use.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan is essential for minimizing risk. The following workflow outlines the key steps for safely handling and disposing of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose

Caption: A streamlined workflow for the safe handling and disposal of the target compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards of the compound.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • When weighing the solid compound, perform this task in a fume hood to avoid inhalation of dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[13]

    • Avoid direct contact with the skin, eyes, and clothing.[2][5]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][5]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

disposal_plan cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal waste_solid Solid Waste (Unused Compound, Contaminated PPE) segregate_solid Seal in Labeled Hazardous Waste Container waste_solid->segregate_solid waste_liquid Liquid Waste (Solutions) segregate_liquid Collect in Designated, Labeled Solvent Waste Container waste_liquid->segregate_liquid dispose_ehs Arrange for Pickup by Environmental Health & Safety (EHS) segregate_solid->dispose_ehs segregate_liquid->dispose_ehs

Caption: A clear decision-making process for the proper disposal of chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused compound and contaminated disposable items (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.[12][14]

    • Liquid Waste: Collect solutions containing the compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[12][14]

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one" and the approximate quantity.[14]

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secure area away from heat and incompatible materials.[14][15]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[3][14]

By adhering to these guidelines, you can confidently and safely incorporate 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.

References

  • 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one - CymitQuimica. (URL: )
  • Personal Protective Equipment | Safety | Physical Facilities - Miami University. (URL: [Link])

  • Personal Protective Equipment (PPE). (URL: [Link])

  • Personal Protective Equipment: Hands - San José State University. (URL: [Link])

  • 1-(3-hydroxy-4-methoxyphenyl)ethanone - ChemBK. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

  • Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. (URL: [Link])

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (URL: [Link])

  • 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693 - PubChem. (URL: [Link])

  • 1-(4-Methoxy-3-methylphenyl)ethan-1-one - PubChem. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.